Yersiniose
説明
Structure
3D Structure
特性
CAS番号 |
89367-91-9 |
|---|---|
分子式 |
C8H16O5 |
分子量 |
192.21 g/mol |
IUPAC名 |
(2R,3R,5S,6R)-5-(1-hydroxyethyl)-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C8H16O5/c1-4(9)8(12)3-6(10)7(11)13-5(8)2/h4-7,9-12H,3H2,1-2H3/t4?,5-,6-,7-,8+/m1/s1 |
InChIキー |
GBHWSZVYPRVYEL-AZKKLRPPSA-N |
SMILES |
CC(O)[C@@]1(O)C[C@@H](O)[C@H](O)O[C@@H]1C |
異性体SMILES |
C[C@@H]1[C@](C[C@H]([C@@H](O1)O)O)(C(C)O)O |
正規SMILES |
CC1C(CC(C(O1)O)O)(C(C)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Yersiniose |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Yersinia pseudotuberculosis Virulence Factors and Host Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the key virulence factors employed by the Gram-negative bacterium Yersinia pseudotuberculosis to establish infection and modulate the host's immune response. A comprehensive understanding of these molecular mechanisms is critical for the development of novel therapeutics and vaccines.
Core Virulence Factors
The pathogenicity of Y. pseudotuberculosis is largely dependent on a suite of virulence factors encoded on both its chromosome and a highly conserved ~70 kb virulence plasmid (pYV).[1][2] These factors work in concert to facilitate host cell adhesion, invasion, and the suppression of innate and adaptive immunity.[3][4]
Adhesins: Establishing a Foothold
Initial contact and binding to host cells are mediated by outer membrane adhesins, primarily Invasin (B1167395) (Inv) and Yersinia adhesin A (YadA). These proteins are crucial for tissue tropism and the subsequent delivery of other virulence factors.[3][5]
-
Invasin (Inv): This chromosomally encoded protein is a primary factor for the initial invasion of intestinal epithelial M cells.[6] Invasin binds with high affinity to β1-integrins on the host cell surface, triggering signaling cascades that lead to actin cytoskeleton rearrangements and bacterial uptake.[7][8] Expression of invasin is maximal at lower temperatures (e.g., 25°C), typical of the environment outside the host, and is down-regulated at 37°C, the host's body temperature.
-
Yersinia adhesin A (YadA): Encoded on the pYV plasmid, YadA is a multifunctional protein that forms a fibrillar matrix on the bacterial surface.[9] It mediates adhesion to various extracellular matrix (ECM) components, such as collagen and fibronectin, which in turn can bridge to β1-integrins on host cells.[6] This interaction also promotes bacterial invasion and stimulates the production of pro-inflammatory cytokines like IL-8.[6][7] Unlike invasin, YadA expression is upregulated at host temperature (37°C).
The Type III Secretion System (T3SS): A Molecular Syringe
The cornerstone of Yersinia pathogenesis is the Type III Secretion System (T3SS), encoded on the pYV plasmid.[3][10] This complex apparatus functions as a molecular syringe, injecting a sophisticated arsenal (B13267) of effector proteins, known as Yersinia Outer Proteins (Yops), directly into the cytoplasm of target host cells, primarily phagocytes like macrophages and neutrophils.[9][10][11] This direct delivery system allows the bacteria to subvert host cellular functions from within.[12]
The T3SS apparatus is composed of a basal body spanning the bacterial membranes, a needle-like structure, and a translocon pore that inserts into the host cell membrane.[13] The translocon is formed by the proteins YopB and YopD.[13][14]
Yop Effector Proteins: The Molecular Arsenal
Once inside the host cell, the Yop effectors execute a range of functions to disarm the immune response.[15][16][17] The primary targets are phagocytic cells, and the overarching goal is to prevent phagocytosis and suppress inflammatory signaling, allowing the bacteria to replicate in an extracellular niche.[10][11]
| Effector | Molecular Mass (kDa) | Biochemical Activity | Primary Host Target(s) | Cellular Outcome |
| YopH | ~51 | Tyrosine Phosphatase | Focal adhesion proteins (e.g., FAK, p130Cas, Fyb) | Disruption of focal adhesions, inhibition of phagocytosis.[18][19] |
| YopE | ~23 | GTPase Activating Protein (GAP) | Rho family GTPases (RhoA, Rac1, Cdc42) | Actin cytoskeleton depolymerization, inhibition of phagocytosis, cytotoxicity.[15][19] |
| YopT | ~36 | Cysteine Protease | Rho family GTPases (RhoA, Rac, Cdc42) | Cleaves and inactivates Rho GTPases, disrupting the actin cytoskeleton.[19] |
| YopO (YpkA) | ~82 | Serine/Threonine Kinase | RhoA, Rac1, Actin | Disrupts actin polymerization, induces phosphorylation of VASP.[8][19] |
| YopJ (YopP) | ~33 | Acetyltransferase | MAPK Kinases (MKKs), IKKβ | Inhibits MAPK and NF-κB signaling pathways, blocks pro-inflammatory cytokine production, induces macrophage apoptosis.[14][19][20] |
| YopM | ~41 | Leucine-Rich Repeat (LRR) Protein | RSK and PRK kinases | Modulates cell signaling, inhibits inflammasome activation, precise mechanism is complex.[15][19] |
Superantigens
Certain strains of Y. pseudotuberculosis produce a superantigenic exotoxin known as Y. pseudotuberculosis-derived mitogen (YPM).[21][22] There are three known variants: YPMa, YPMb, and YPMc.[23] Unlike conventional antigens, superantigens bypass normal antigen processing and directly cross-link MHC class II molecules on antigen-presenting cells with specific Vβ regions of T-cell receptors.[22] This leads to the excessive, polyclonal activation of a large fraction of T-cells, resulting in a massive release of inflammatory cytokines (a "cytokine storm"), which can contribute to systemic toxicity and exacerbates the virulence of the infection.[24][25]
| Superantigen | Molecular Mass (kDa) | T-Cell Receptor Target | Reported Effect |
| YPMa | ~14.5 | Vβ3, Vβ9, Vβ13.1, Vβ13.2 | T-cell proliferation, cytokine storm, lethal shock in mice, exacerbates systemic infection.[23][24] |
Host Response to Infection
The host employs a multi-layered immune strategy to detect and combat Y. pseudotuberculosis. However, the bacterium has co-evolved sophisticated mechanisms to evade or subvert these responses.
Innate Immune Recognition and Evasion
The innate immune system is the first line of defense. Host cells use Pattern Recognition Receptors (PRRs) to detect microbial components.
-
TLR Signaling: Macrophages initially recognize bacterial components like lipopolysaccharide (LPS) via Toll-like Receptor 4 (TLR4). This interaction normally triggers signaling cascades leading to the activation of NF-κB and MAPKs, resulting in the production of pro-inflammatory cytokines.[26] However, the YopJ effector protein potently inhibits these pathways by acetylating key kinases, effectively shutting down this crucial inflammatory response.[14]
-
Inflammasome Activation: The host can also detect the activity of the T3SS itself.[27] The insertion of the YopB/YopD translocon pore into the host membrane can trigger the assembly of multiprotein complexes called inflammasomes, such as the NLRP3 inflammasome.[28][29] Inflammasome activation leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, and can induce an inflammatory form of cell death called pyroptosis.[30][31]
-
Yersinia actively counteracts this. The effector YopM has been shown to inhibit inflammasome activation.[15] Furthermore, the regulatory T3SS protein YopK prevents excessive translocation of T3SS components, thereby limiting the signal that triggers inflammasome activation.[29][31] In human cells, effectors like YopE and YopH also contribute to evading the caspase-4 inflammasome by inhibiting bacterial internalization.[32]
-
Cell Death Pathways
Yersinia infection triggers a complex interplay of cell death pathways.[26]
-
Apoptosis: In macrophages, YopJ's inhibition of survival signals (MAPK/NF-κB) leads to the activation of caspase-8 and apoptosis.[9][18] This programmed cell death is initially non-inflammatory.[26] Paradoxically, this YopJ-induced apoptosis can be a host defense mechanism, as it eliminates the replicative niche for the bacteria and flags the dying cell for clearance.[20][33]
-
PANoptosis: Recent evidence suggests that Yersinia infection can induce a mixed form of programmed cell death called PANoptosis, which integrates elements of pyroptosis, apoptosis, and necroptosis, often involving the RIPK1-PANoptosome.[34]
Adaptive Immune Response
If the innate immune system fails to clear the infection, an adaptive immune response is mounted. This involves the activation of T and B lymphocytes.
-
T-Cell Response: Both CD4+ and CD8+ T cells are important for controlling Yersinia infection.[8] Effector proteins like YopE can be processed and presented as antigens to stimulate a surprisingly robust YopE-specific CD8+ T cell response.[8] These T cells produce protective cytokines like TNF-α and IFN-γ.[8]
-
B-Cell Response: A humoral response leading to the production of antibodies against Yersinia antigens also develops, contributing to long-term immunity.
Experimental Protocols
Gentamicin (B1671437) Protection Assay (Invasion Assay)
This assay is a standard method to quantify the ability of bacteria to invade and survive within eukaryotic host cells.
-
Objective: To differentiate between extracellular adherent bacteria and intracellularly located bacteria.
-
Principle: Gentamicin is an aminoglycoside antibiotic that cannot penetrate the eukaryotic cell membrane. It will kill extracellular bacteria but not intracellular bacteria that are protected within the host cell.
-
Methodology:
-
Cell Culture: Seed epithelial or macrophage cell lines (e.g., HeLa, J774) in 24-well plates and grow to a confluent monolayer.
-
Bacterial Culture: Grow Y. pseudotuberculosis strains (e.g., wild-type, invasin mutant, YadA mutant) to mid-log phase.
-
Infection: Wash cell monolayers and infect with bacteria at a specific Multiplicity of Infection (MOI), typically 10:1 or 100:1. Centrifuge the plates briefly to synchronize the infection.
-
Incubation: Incubate for 1-2 hours to allow for bacterial adhesion and invasion.
-
Gentamicin Treatment: Wash the wells multiple times with PBS to remove non-adherent bacteria. Add fresh culture medium containing a high concentration of gentamicin (e.g., 100 µg/mL) and incubate for 1-2 hours to kill all extracellular bacteria.
-
Cell Lysis: Wash the wells again with PBS to remove the gentamicin. Lyse the host cells using a gentle detergent (e.g., 0.1% Triton X-100 in PBS).
-
Quantification: Serially dilute the cell lysates and plate on appropriate agar (B569324) plates (e.g., LB agar) to determine the number of viable intracellular bacteria (Colony Forming Units, CFU).
-
Analysis: Invasion efficiency is typically expressed as the percentage of the initial inoculum that survived the gentamicin treatment.
-
Yop Secretion and Translocation Assays
These assays are used to verify the functionality of the T3SS and the delivery of Yop effectors.
-
In Vitro T3SS Secretion Assay:
-
Culture: Grow Yersinia at 26°C in a rich medium. Shift the culture to 37°C in a defined medium lacking calcium (e.g., supplemented with EGTA) to induce T3SS expression and secretion.
-
Separation: Separate the bacterial cells from the supernatant by centrifugation.
-
Protein Analysis: Precipitate proteins from the supernatant (e.g., using TCA). Analyze both the bacterial pellet and the precipitated supernatant proteins by SDS-PAGE and Western blotting using antibodies specific for Yop proteins (e.g., anti-YopD, anti-YopE). Secreted Yops will be present in the supernatant fraction of induced wild-type strains but not in T3SS-deficient mutants or uninduced cultures.
-
-
Yop Translocation Assay (e.g., β-lactamase fusion):
-
Construct: Create a fusion protein of a Yop effector (e.g., YopE) and the enzyme TEM-1 β-lactamase.
-
Infection: Infect host cells with Yersinia expressing the Yop-TEM1 fusion protein.
-
Loading: Load the infected cells with CCF4/AM, a fluorescent substrate for β-lactamase. This substrate contains a FRET pair (coumarin and fluorescein) linked by a β-lactam ring.
-
Detection: In its intact state, CCF4/AM emits green fluorescence upon excitation. If the Yop-TEM1 fusion protein is successfully translocated into the host cell cytoplasm, the β-lactamase will cleave the substrate, disrupting FRET and causing the cell to emit blue fluorescence.
-
Analysis: The ratio of blue to green fluorescence can be measured by flow cytometry or fluorescence microscopy to quantify translocation.
-
Implications for Drug Development
The intricate virulence mechanisms of Y. pseudotuberculosis offer several potential targets for novel antimicrobial strategies:
-
T3SS Inhibitors: Small molecules that block the assembly or function of the T3SS would effectively disarm the bacterium, preventing the injection of Yops and rendering it susceptible to host immune clearance.
-
Adhesin Blockers: Compounds that interfere with the binding of Invasin or YadA to host cell receptors could prevent the initial stages of infection.
-
Targeting Yop Activity: Developing specific inhibitors for the enzymatic activities of key Yops (e.g., the phosphatase activity of YopH or the acetyltransferase activity of YopJ) could restore host cell immune functions.
-
Modulating Host Response: Therapeutics aimed at boosting the specific host pathways that Yersinia suppresses, such as MAPK/NF-κB signaling or inflammasome activation, could help the host overcome the infection.
References
- 1. ijarm.com [ijarm.com]
- 2. Yersinia Pseudotuberculosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Yersinia virulence factors - a sophisticated arsenal for combating host defences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yersinia pseudotuberculosis Adhesins Regulate Tissue-Specific Colonization and Immune Cell Localization in a Mouse Model of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yersinia infection tools—characterization of structure and function of adhesins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell invasion of Yersinia pseudotuberculosis by invasin and YadA requires protein kinase C, phospholipase C-gamma1 and Akt kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yersinia vs. host Immunity: how a pathogen evades or triggers a protective response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Yersinia pseudotuberculosis growth arrest during type-III secretion system expression is associated with altered ribosomal protein expression and decreased gentamicin susceptibility | PLOS Pathogens [journals.plos.org]
- 12. diva-portal.org [diva-portal.org]
- 13. journals.asm.org [journals.asm.org]
- 14. YERSINIA OUTER PROTEINS: Role in Modulation of Host Cell Signaling Responses and Pathogenesis | Annual Reviews [annualreviews.org]
- 15. Immunomodulatory Yersinia outer proteins (Yops)–useful tools for bacteria and humans alike - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunomodulatory Yersinia outer proteins (Yops)-useful tools for bacteria and humans alike - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Yersinia outer proteins: Yops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Yersinia pestis - Wikipedia [en.wikipedia.org]
- 20. Yersinia-induced Apoptosis In Vivo Aids in the Establishment of a Systemic Infection of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Yersinia pseudotuberculosis superantigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Yersinia pseudotuberculosis - Wikipedia [en.wikipedia.org]
- 23. journals.asm.org [journals.asm.org]
- 24. Superantigen YPMa exacerbates the virulence of Yersinia pseudotuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Superantigen YPMa Exacerbates the Virulence of Yersinia pseudotuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Innate immune response during Yersinia infection: critical modulation of cell death mechanisms through phagocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Innate Immune Recognition of Yersinia pseudotuberculosis Type III Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inflammasome Activation in Response to the Yersinia Type III Secretion System Requires Hyperinjection of Translocon Proteins YopB and YopD - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Inflammasome activation in response to the Yersinia type III secretion system requires hyperinjection of translocon proteins YopB and YopD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Innate Immune Recognition of Yersinia pseudotuberculosis Type III Secretion | PLOS Pathogens [journals.plos.org]
- 31. A Yersinia secreted effector protein promotes virulence by preventing inflammasome recognition of the type III secretion system - PMC [pmc.ncbi.nlm.nih.gov]
- 32. journals.asm.org [journals.asm.org]
- 33. Host Responses to Yersinia Pseudotuberculosis: Cytolytic T Cells & Apoptosis | National Agricultural Library [nal.usda.gov]
- 34. PANoptosis - Wikipedia [en.wikipedia.org]
The Genetic Architecture of the Yersinia Type III Secretion System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Type III Secretion System (T3SS), or injectisome, is a sophisticated nanomachine utilized by pathogenic Yersinia species to inject effector proteins, known as Yersinia Outer Proteins (Yops), directly into the cytosol of host cells. This direct delivery mechanism is paramount for the bacteria's ability to subvert the host immune response, disrupt cellular signaling, and establish a successful infection. The entire apparatus and its effector proteins are primarily encoded on a highly conserved ~70 kb virulence plasmid, designated pYV in Y. enterocolitica and Y. pseudotuberculosis, and pCD1 in Y. pestis. Expression and assembly of the T3SS are tightly regulated by environmental cues, most notably host temperature (37°C) and low calcium concentrations, a condition that mimics host cell contact. This guide provides an in-depth examination of the genetic basis of the Yersinia T3SS, detailing its components, assembly, regulation, and the experimental methodologies used for its study.
Genetic Organization and Key Components
The genes encoding the T3SS are organized into several operons on the virulence plasmid. These can be broadly categorized based on the function of their protein products: structural components, regulatory proteins, effector proteins, and chaperones. The primary transcriptional activator for the system is LcrF (also known as VirF), an AraC-like regulator whose own expression is controlled by temperature.[1][2]
Structural and Assembly Proteins (Ysc)
The injectisome itself is composed of over 20 Yersinia secretion (Ysc) proteins that form a needle-like structure spanning both bacterial membranes.[3][4]
-
Basal Body: Anchors the structure in the bacterial envelope. It consists of two pairs of rings.[3]
-
Export Apparatus: Located within the inner membrane ring, it is responsible for substrate recognition and transport. Key components include YscR, YscS, YscT, YscU, and YscV.[3]
-
Cytoplasmic Components:
-
Needle and Translocation Pore:
-
Needle Filament: A hollow polymer of approximately 140-150 copies of the YscF protein, which extends from the bacterial surface.[5][6]
-
Needle Tip Complex: A pentamer of LcrV sits (B43327) at the distal end of the YscF needle and is crucial for the insertion of the translocation pore into the host membrane.[7]
-
Translocon/Pore: Formed by YopB and YopD, which create a channel through the host cell membrane for effector protein delivery.[7]
-
Needle Length Determinant: A single molecule of the "ruler" protein, YscP, controls the final length of the YscF needle.[6]
-
Effector Proteins (Yops) and Chaperones (Syc)
Yersinia injects a cocktail of Yop effectors, each with specific functions to disrupt host cellular processes. Many of these effectors require small, acidic cytoplasmic chaperones, termed Syc (Specific Yop Chaperone), for stability and efficient secretion.[8]
-
YopE, YopT, YopO (YpkA): Disrupt the actin cytoskeleton to inhibit phagocytosis.[9]
-
YopH: A potent protein tyrosine phosphatase that dephosphorylates focal adhesion proteins, also contributing to the anti-phagocytic effect.[9]
-
YopJ (YopP): An acetyltransferase that inhibits MAPK and NF-κB signaling pathways, suppressing inflammatory responses and inducing apoptosis.[9]
-
YopM: A leucine-rich repeat protein that translocates to the host cell nucleus and modulates cell signaling, though its precise mechanism is complex.[8]
-
Syc Chaperones: Examples include SycE (for YopE) and SycH (for YopH). These chaperones typically bind to their cognate effector in the bacterial cytoplasm, preventing premature aggregation and guiding them to the secretion apparatus.[8]
Regulatory Proteins
The expression and activity of the T3SS are exquisitely controlled to ensure it is only active upon host contact, thus conserving energy and avoiding premature immune detection.
-
LcrF (VirF): The master transcriptional activator. Its translation is controlled by an RNA thermosensor that permits expression only at 37°C.[10][11]
-
YopN-TyeA-SycN-YscB Complex: This complex acts as a "gatekeeper" at the base of the injectisome. In the presence of high calcium (extracellular environment), it blocks the secretion channel. Upon host cell contact (sensed as low calcium), this plug is thought to be displaced, allowing secretion to proceed.[12]
-
YopD/LcrH: Besides its role as a translocator, YopD, in complex with its chaperone LcrH, acts as a post-transcriptional repressor of T3SS gene expression. When secretion is off, intracellular YopD levels are high, repressing translation. When secretion is active, YopD is exported, relieving this repression and leading to a massive upregulation of Yop synthesis.[10]
Quantitative Data on T3SS Components and Expression
Quantitative analysis provides critical insights into the stoichiometry and regulation of the T3SS. The following tables summarize key quantitative data gathered from various studies.
| Component | Protein(s) | Stoichiometry / Copy Number | Reference(s) |
| OM Ring | YscC | 12-14 subunits | [5] |
| Needle Filament | YscF | ~140-150 subunits per needle | [5][6] |
| Needle Tip | LcrV | 5 subunits (pentamer) | [7] |
| Needle Ruler | YscP | 1 molecule per needle | [6] |
| C-Ring | YscQ | ~24 subunits (estimated) |
Table 1: Stoichiometry of Key Yersinia T3SS Injectisome Components.
| Condition | Gene/Protein Class | Fold Change in Expression/Secretion | Reference(s) |
| 37°C, Low Calcium vs. High Calcium | yopN | ~63-fold increase in expression | [13] |
| 37°C, Low Calcium vs. 26°C | Yops | Massive upregulation of secretion | [3] |
| High Bacterial Density vs. Low Density | T3SS Proteins (general) | 3 to 256-fold decrease in expression | [14][15] |
| High Bacterial Density vs. Low Density | Negative Regulators (YscM1/M2) | Upregulated | [14][15] |
Table 2: Regulation of T3SS Expression under Different Environmental Conditions.
Signaling Pathways and Assembly Logic
The Low Calcium Response (LCR) Regulatory Pathway
The LCR is a central regulatory circuit that integrates temperature and calcium signals to control T3SS activity. At 37°C, the LcrF RNA thermosensor melts, allowing translation of the LcrF master regulator, which then activates transcription of the ysc and yop genes. In the presence of calcium, the YopN/TyeA/SycN/YscB complex blocks the secretion channel. Upon host cell contact, which is mimicked by low calcium conditions in vitro, the gatekeeper complex is removed, initiating secretion. This leads to the export of the repressor YopD, derepressing translation and causing a surge in Yop production.
Injectisome Assembly Pathway
The assembly of the injectisome follows a highly coordinated "outside-in" sequence, beginning with the formation of the outer membrane ring and proceeding inwards towards the cytoplasm.
Key Experimental Protocols
Protocol: In Vitro Yop Secretion Assay
This protocol is used to analyze the profile of secreted Yop proteins under inducing (low calcium) and non-inducing (high calcium) conditions.
1. Bacterial Culture Preparation: a. Grow Yersinia strains overnight at 26-28°C in a rich medium (e.g., Brain Heart Infusion, BHI). b. Dilute the overnight culture 1:40 into fresh BHI broth and incubate for 2 hours at 37°C to pre-induce T3SS gene expression.[16]
2. Induction of Yop Secretion: a. Create two conditions for each strain: i. Non-secreting (-Yops): High calcium. Use the culture as is (BHI contains sufficient Ca²⁺). ii. Secreting (+Yops): Low calcium. Add 5 mM EGTA (a calcium chelator) and 20 mM MgCl₂ (to counteract non-specific effects of chelation) to the culture.[16] b. Incubate both sets of cultures for an additional 2-3 hours at 37°C with shaking.[16]
3. Sample Collection and Protein Precipitation: a. Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes). The supernatant contains the secreted Yops. b. Carefully transfer the supernatant to a new tube. c. Precipitate the proteins from the supernatant by adding trichloroacetic acid (TCA) to a final concentration of 10% (v/v).[16] d. Incubate on ice for at least 1 hour, then pellet the precipitated proteins by centrifugation at high speed (e.g., >15,000 x g for 20 minutes at 4°C). e. Carefully discard the supernatant and wash the protein pellet with cold acetone (B3395972) to remove residual TCA.
4. Analysis: a. Resuspend the dried protein pellet in SDS-PAGE sample buffer. b. Separate the proteins on a 12% SDS-PAGE gel. c. Visualize the secreted Yop proteins by staining the gel with Coomassie Brilliant Blue or by performing a Western blot using specific anti-Yop antibodies.[17]
Protocol: Yop Translocation Assay using β-Lactamase Reporter
This quantitative assay measures the translocation of a specific effector into the host cell cytosol. It relies on a Yop-TEM-1 β-lactamase fusion protein and a FRET-based fluorescent substrate (CCF4-AM).[18][19]
1. Preparation of Cells: a. Bacteria: Transform Yersinia with a plasmid expressing the desired Yop fused to TEM-1 β-lactamase (e.g., YopE-TEM). Culture the bacteria as described in Protocol 4.1, step 1. b. Host Cells: Seed eukaryotic host cells (e.g., HeLa cells) into a 96-well plate or on glass coverslips the day before infection to achieve ~70-80% confluency on the day of the experiment.[20]
2. Infection: a. Resuspend the induced bacteria in ice-cold PBS and determine the bacterial concentration (OD₆₀₀). b. Infect the host cells with the bacterial suspension at a multiplicity of infection (MOI) of approximately 100.[20] c. Centrifuge the plate briefly to synchronize the infection and incubate at 37°C in a 5% CO₂ incubator for a set time course (e.g., 1-3 hours).
3. Substrate Loading and Imaging: a. After infection, gently wash the cells with PBS to remove extracellular bacteria. b. Prepare the CCF4-AM loading solution according to the manufacturer's instructions. CCF4-AM is a cell-permeant substrate that becomes trapped in the cytoplasm after cleavage by cellular esterases. c. Load the cells with the CCF4-AM solution and incubate in the dark at room temperature for 1-2 hours. d. Analyze the cells using fluorescence microscopy or a plate reader.
- Excitation: ~409 nm (for the coumarin (B35378) donor).
- Emission: Measure at two wavelengths: ~447 nm (blue, coumarin emission) and ~520 nm (green, fluorescein (B123965) emission via FRET).
4. Data Analysis: a. In untranslocated cells, FRET is intact, and excitation at 409 nm results in green fluorescence (520 nm). b. If the Yop-TEM fusion has been translocated, the β-lactamase cleaves the CCF4 substrate, disrupting FRET. Excitation at 409 nm will then result in blue fluorescence (447 nm).[18] c. The ratio of blue to green fluorescence intensity is calculated to quantify the level of translocation.
Conclusion
The genetic basis of the Yersinia T3SS is a testament to the evolutionary sophistication of bacterial pathogenesis. Encoded on a mobile genetic element, this complex system is subject to multiple layers of regulation that allow for its rapid and robust deployment upon encountering a suitable host environment. A thorough understanding of the genes, proteins, and regulatory networks that constitute the T3SS is fundamental for the development of novel anti-virulence strategies. The experimental protocols detailed herein provide a framework for the functional dissection of this critical virulence factor, paving the way for the identification of inhibitors that can disarm the pathogen without exerting selective pressure for antibiotic resistance.
References
- 1. Yersinia Type III Secretion System Master Regulator LcrF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yersinia Type III Secretion System Master Regulator LcrF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the Yersinia type III secretion system: traffic control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the assembly of the Yersinia type III secretion injectisome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Yersinia actively downregulates type III secretion and adhesion at higher cell densities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Contribution of the Major Secreted Yops of Yersinia enterocolitica O:8 to Pathogenicity in the Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Yersinia enterocolitica Effector Translocation into Host Cells Using Beta-lactamase Effector Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of Yersinia enterocolitica Effector Translocation into Host Cells Using Beta-lactamase Effector Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Video: Analysis of Yersinia enterocolitica Effector Translocation into Host Cells Using Beta-lactamase Effector Fusions [jove.com]
Role of Yersinia outer proteins (Yops) in immunomodulation
An In-depth Technical Guide to the Role of Yersinia Outer Proteins (Yops) in Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms employed by Yersinia outer proteins (Yops) to manipulate the host immune system. Yops are a suite of effector proteins translocated into the cytosol of host cells via a type III secretion system (T3SS), a needle-like apparatus that directly injects these virulence factors.[1] Once inside the host cell, Yops strategically target key signaling pathways to inhibit phagocytosis, suppress inflammatory responses, and induce apoptosis, thereby creating a favorable environment for bacterial survival and proliferation.[2][3] This guide details the functions of the primary Yop effectors, presents quantitative data on their activities, provides detailed experimental protocols for their study, and visualizes their impact on host cell signaling.
The Yersinia Type III Secretion System (T3SS)
The T3SS is a sophisticated nanomachine essential for the pathogenesis of pathogenic Yersinia species.[1] It forms a channel that spans both bacterial membranes and the host cell plasma membrane, allowing for the direct delivery of Yop effector proteins from the bacterial cytoplasm into the host cell's interior.[2] The translocation process is tightly regulated and is triggered by contact with a host cell. Two Yops, YopB and YopD, are crucial for forming the translocation pore in the host cell membrane.[4]
YopH: A Potent Protein Tyrosine Phosphatase
YopH is one of the most catalytically active protein tyrosine phosphatases (PTPs) known and is a critical virulence factor for Yersinia.[5] It targets and dephosphorylates several host cell proteins involved in focal adhesion signaling and immune cell activation, leading to the disruption of the actin cytoskeleton and inhibition of phagocytosis.[5][6]
Key Functions and Host Targets:
-
Disruption of Focal Adhesions: YopH targets and dephosphorylates key components of focal adhesions, including p130Cas (Crk-associated substrate), focal adhesion kinase (FAK), and Fyn-binding protein (Fyb).[6][7][8] This leads to the disassembly of focal adhesion complexes, which are crucial for cell adhesion and migration.
-
Inhibition of Phagocytosis: By disrupting focal adhesions and interfering with the signaling cascades that regulate actin dynamics, YopH effectively blocks the ability of phagocytes, such as macrophages and neutrophils, to engulf the bacteria.[5]
-
Impairment of T and B Lymphocyte Activation: YopH can also impair the activation of T and B cells, thereby dampening the adaptive immune response.[5]
Quantitative Data on YopH Activity
| Parameter | Substrate | Value | Cell Type/System | Reference |
| Catalytic Efficiency (kcat/Km) | p-nitrophenyl phosphate (B84403) | 5.4 x 105 M-1s-1 | In vitro | [6] |
| Dephosphorylation | p130Cas | Rapid dephosphorylation within 2 minutes of infection | J774 macrophages | [8] |
| Dephosphorylation | Fyb | Rapid dephosphorylation within 2 minutes of infection | J774 macrophages | [8] |
| Dephosphorylation | FAK | YopH-dependent dephosphorylation | HeLa cells | [7] |
YopH Signaling Pathway Diagram
Caption: YopH dephosphorylates focal adhesion proteins, disrupting the actin cytoskeleton and inhibiting phagocytosis.
Experimental Protocol: In Vitro YopH Phosphatase Assay
This protocol describes a method to measure the phosphatase activity of purified YopH using a colorimetric substrate.
Materials:
-
Purified recombinant YopH protein
-
YopH reaction buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of the purified YopH protein in YopH reaction buffer.
-
Prepare a stock solution of pNPP in YopH reaction buffer.
-
In a 96-well plate, add 50 µL of each YopH dilution to triplicate wells. Include wells with reaction buffer only as a negative control.
-
Initiate the reaction by adding 50 µL of the pNPP solution to each well.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the specific activity of YopH based on the rate of pNPP hydrolysis (the production of p-nitrophenol).
YopE and YopT: Modulators of Rho GTPases
YopE and YopT are two distinct effectors that both target and inactivate small Rho family GTPases, such as RhoA, Rac1, and Cdc42.[9][10] These GTPases are master regulators of the actin cytoskeleton. By inactivating them, YopE and YopT induce a cytotoxic effect characterized by cell rounding and detachment, and they potently inhibit phagocytosis.[9][11]
Key Functions and Mechanisms:
-
YopE (GTPase Activating Protein - GAP): YopE functions as a GAP, accelerating the intrinsic GTP hydrolysis rate of Rho GTPases.[12][13] This converts the active, GTP-bound form of the GTPase to its inactive, GDP-bound state.[14][15]
-
YopT (Cysteine Protease): YopT is a cysteine protease that cleaves the C-terminal isoprenoid group of Rho GTPases.[1][16][17] This modification is essential for the membrane localization and function of these proteins. Cleavage by YopT releases the GTPases from the membrane, leading to their inactivation.[18][19]
Quantitative Data on YopE and YopT Activities
| Yop | Parameter | Target GTPase | Effect | Cell Type/System | Reference |
| YopE | GAP Activity | RhoA, Rac1, Cdc42 | Stimulation of GTP hydrolysis | In vitro | [13] |
| YopE | Inactivation | Rac1 | Inactivated as early as 5 min post-infection | HeLa cells | [14] |
| YopE | Inactivation | RhoA | Down-regulated ~30 min post-infection | HeLa cells | [14] |
| YopT | Cleavage | RhoA, Rac, Cdc42 | Cleaves N-terminal to the prenylated cysteine | In vitro | [1][16] |
| YopT | Substrate Preference | Farnesylated RhoA | Preferred substrate over geranylgeranylated RhoA | In vitro | [17] |
YopE/YopT Signaling Pathway Diagram
References
- 1. Biochemical characterization of the Yersinia YopT protease: Cleavage site and recognition elements in Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric RhoB GTPase Activity Assay [bio-protocol.org]
- 3. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Requirements for Yersinia YopJ Inhibition of MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Yersinia pestis Effector YopM Inhibits Pyrin Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of target cell adhesion structures by the Yersinia effector YopH requires interaction with the substrate domain of p130Cas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YopH dephosphorylates Cas and Fyn-binding protein in macrophages. | Semantic Scholar [semanticscholar.org]
- 9. Modulation of Rho GTPases and the actin cytoskeleton by YopT of Yersinia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of Rho GTPases and the actin cytoskeleton by Yersinia outer proteins (Yops) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yersinia outer protein YopE affects the actin cytoskeleton in Dictyostelium discoideum through targeting of multiple Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GAP activity of the Yersinia YopE cytotoxin specifically targets the Rho pathway: a mechanism for disruption of actin microfilament structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The RhoGAP activity of the Yersinia pseudotuberculosis cytotoxin YopE is required for antiphagocytic function and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional analysis of the YopE GTPase-activating protein (GAP) activity of Yersinia pseudotuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. YopE of Yersinia, a GAP for Rho GTPases, selectively modulates Rac-dependent actin structures in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical characterization of the Yersinia YopT protease: cleavage site and recognition elements in Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The polybasic region of Rho GTPases defines the cleavage by Yersinia enterocolitica outer protein T (YopT) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Characterization of YopT effects on Rho GTPases in Yersinia enterocolitica-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Epidemiology and Molecular Typing of Pathogenic Yersinia Strains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Yersinia includes three species of significant public health concern: Yersinia pestis, the etiologic agent of plague, and the enteropathogens Yersinia enterocolitica and Yersinia pseudotuberculosis, which cause yersiniosis. Understanding the epidemiology and employing precise molecular typing methods are crucial for surveillance, outbreak investigation, and the development of effective therapeutics and vaccines. This guide provides a comprehensive overview of the epidemiology of these pathogenic strains, detailed experimental protocols for key molecular typing techniques, and an exploration of the signaling pathways involved in Yersinia pathogenesis.
Epidemiology of Pathogenic Yersinia Strains
The global distribution and prevalence of pathogenic Yersinia species vary, with each species occupying distinct ecological niches and posing different public health challenges.
Yersinia enterocolitica
Yersinia enterocolitica is a significant cause of foodborne gastroenteritis, known as yersiniosis. Human infections are primarily associated with the consumption of contaminated food, particularly raw or undercooked pork, as pigs are the main reservoir for pathogenic strains.[1]
Geographical Distribution and Prevalence: Yersiniosis is the third most commonly reported gastrointestinal infection in the European Union/European Economic Area (EU/EEA).[2] In 2021, 28 EU/EEA countries reported 6,876 confirmed cases, with a notification rate of 1.9 cases per 100,000 population.[2] The highest notification rates were in Denmark, Finland, and Lithuania.[2] Germany and France accounted for the highest number of cases.[2] In the United States, it is estimated that Y. enterocolitica causes over 100,000 illnesses annually.[3] A systematic review and meta-analysis estimated the pooled prevalence of Y. enterocolitica in cases of gastroenteritis to be 1.97% by culture method and 2.41% by molecular methods.
Prevalence in Food and Animals: The prevalence of pathogenic Y. enterocolitica in pigs, the primary reservoir, varies across different regions. Studies in Europe have shown a wide range of prevalence in slaughter pigs, from 32% in Italy to 93% in Spain.[3] In Croatia, the overall prevalence in pig tonsils was found to be 43%.[4] In the United States, a large-scale survey found pathogenic Y. enterocolitica in 13.1% of pig fecal samples.[5] The pathogen has also been detected in various food products, with a study in central Italy finding a prevalence of 19.35% in meat preparations and 11.76% in ready-to-eat vegetables.[3]
| Table 1: Prevalence of Pathogenic Yersinia enterocolitica in Slaughter Pigs in Various European Countries | |
| Country | Prevalence (%) |
| Spain | 93 |
| Estonia | 89 |
| Latvia | 64 |
| Belgium | 44 |
| England | 44 |
| Italy | 32 |
| Bulgaria | 6.7 |
| Croatia | 43 |
| Finland | 60.3 (tonsils) |
| Data compiled from multiple sources.[3][4][6] |
| Table 2: Prevalence of Yersinia enterocolitica in Various Food Categories in Central Italy (2015-2018) | |
| Food Category | Prevalence (%) |
| Meat Preparations | 19.35 |
| Ready-to-eat Vegetables | 11.76 |
| Processed/Cured Meat | 0 |
| Milk and Dairy Products | 0 |
| Source: Retrospective study on the prevalence of Yersinia enterocolitica in food collected in Umbria region (central Italy).[3] |
Yersinia pestis
Yersinia pestis is the causative agent of plague, a zoonotic disease transmitted primarily by fleas from rodents. While infamous for historical pandemics like the "Black Death," plague continues to cause sporadic cases and outbreaks in modern times.
Geographical Distribution and Prevalence: Plague is found on all continents except Oceania.[7] The majority of human cases since the 1990s have occurred in Africa.[8][9] The three most endemic countries are the Democratic Republic of Congo, Madagascar, and Peru.[7] Between 1990 and 2020, nearly 50,000 human cases were reported to the World Health Organization (WHO) from 26 countries.[10] From 2010 to 2019, Madagascar, the Congo, Uganda, Peru, Tanzania, and the USA reported the highest number of cases, totaling 4,547 cases with a 17% mortality rate.[7] In 2024, as of March 22nd, Ituri Province in the Democratic Republic of Congo reported 205 suspected cases, including 7 deaths.[11]
| Table 3: Reported Human Plague Cases and Deaths by Selected Country (2010-2019) | | | :--- | :--- | :--- | | Country | Number of Cases | Number of Deaths | | Madagascar | >2000 | >137 (in 4 outbreaks) | | Democratic Republic of Congo | High endemicity | Data not specified | | Uganda | Data not specified | Data not specified | | Peru | Data not specified | Data not specified | | Tanzania | Data not specified | Data not specified | | USA | <100 | Data not specified | Data compiled from multiple sources.[7]
Yersinia pseudotuberculosis
Yersinia pseudotuberculosis also causes yersiniosis, though less frequently than Y. enterocolitica. Infections are often associated with the consumption of contaminated vegetables and water, with wild and domestic animals serving as reservoirs.[2]
Geographical Distribution and Outbreaks: The distribution of Y. pseudotuberculosis infection is worldwide, with most cases occurring in the winter.[12] Outbreaks have been reported in various countries, often linked to contaminated produce. For example, a widespread outbreak in Finland in 1998 involving 47 culture-confirmed cases was linked to iceberg lettuce.[13] In the United States, foodborne illness outbreaks are monitored, though specific numbers for Y. pseudotuberculosis are often grouped with other pathogens.[14]
Molecular Typing of Pathogenic Yersinia
Molecular typing methods are essential for differentiating strains, understanding transmission dynamics, and investigating outbreaks. The primary methods used for Yersinia include Multilocus Sequence Typing (MLST), Pulsed-Field Gel Electrophoresis (PFGE), and Whole Genome Sequencing (WGS).
Comparison of Molecular Typing Methods
| Table 4: Comparison of Molecular Typing Methods for Yersinia | |||
| Method | Principle | Discriminatory Power | Advantages |
| MLST | Sequencing of internal fragments of 7 housekeeping genes. | Moderate | Highly reproducible, portable data, good for global epidemiology. |
| PFGE | Separation of large DNA fragments generated by rare-cutting restriction enzymes. | High | Good for outbreak investigation, widely used historically. |
| WGS | Sequencing of the entire bacterial genome. | Very High | Ultimate resolution, provides comprehensive genetic information (virulence, resistance), excellent for outbreak investigation and phylogenetics. |
| WGS generally has the highest discriminatory power, followed by PFGE and then MLST.[15][16] |
Experimental Protocols
MLST characterizes isolates by sequencing internal fragments of several housekeeping genes. For Yersinia enterocolitica, a 7-gene scheme is commonly used.
Detailed Protocol for 7-Gene MLST of Yersinia enterocolitica
-
DNA Extraction:
-
Culture Y. enterocolitica on a suitable medium (e.g., Luria-Bertani agar) at 28°C for 24-48 hours.
-
Harvest a single colony and suspend it in 200 µl of sterile nuclease-free water.
-
Lyse the cells by heating at 95°C for 10 minutes.
-
Centrifuge at 13,000 x g for 5 minutes to pellet cellular debris.
-
Use the supernatant as the DNA template for PCR.
-
-
PCR Amplification:
-
The 7 housekeeping genes typically used are: adk, argA, aroA, glnA, thrA, tmk, and trpE.
-
Prepare a PCR master mix for each gene containing:
-
10x PCR buffer
-
dNTPs
-
Forward and reverse primers (specific for each of the 7 genes)
-
Taq DNA polymerase
-
Nuclease-free water
-
-
Add 2 µl of the DNA template to 23 µl of the master mix.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 94°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
-
PCR Product Purification and Sequencing:
-
Verify the size of the PCR products by agarose (B213101) gel electrophoresis.
-
Purify the PCR products using a commercial PCR purification kit.
-
Sequence the purified products using both forward and reverse primers.
-
-
Data Analysis:
-
Assemble the forward and reverse sequences for each gene to obtain a consensus sequence.
-
Submit the sequences to the Yersinia enterocolitica MLST database (e.g., on PubMLST) to determine the allele numbers and the Sequence Type (ST).
-
PFGE separates large DNA fragments by periodically changing the direction of the electric field. This method is highly discriminatory for many bacteria and has been a gold standard for outbreak investigations.
Detailed Protocol for PFGE of Yersinia
-
Preparation of Agarose Plugs:
-
Grow Yersinia culture in a suitable broth to mid-log phase.
-
Adjust the cell suspension to a specific optical density.
-
Mix the cell suspension with molten low-melting-point agarose.
-
Dispense the mixture into plug molds and allow it to solidify.
-
Lyse the cells within the plugs using a lysis buffer containing lysozyme (B549824) and proteinase K.
-
Wash the plugs extensively to remove cellular debris.
-
-
Restriction Enzyme Digestion:
-
Equilibrate the agarose plugs in the appropriate restriction enzyme buffer.
-
Incubate the plugs with a rare-cutting restriction enzyme (e.g., NotI, XbaI) overnight at the optimal temperature for the enzyme.
-
-
Pulsed-Field Gel Electrophoresis:
-
Load the digested plugs into the wells of an agarose gel.
-
Run the gel in a PFGE system (e.g., CHEF-DR III) with optimized parameters for fragment separation (e.g., switch times, voltage, run time). A universal size standard, such as Salmonella Braenderup H9812, should be included in multiple lanes for normalization.[17]
-
-
Gel Staining and Imaging:
-
Stain the gel with ethidium (B1194527) bromide or a safer alternative.
-
Visualize and capture the image of the gel under UV light.
-
-
Data Analysis:
-
Analyze the PFGE patterns using specialized software (e.g., BioNumerics).
-
Compare the banding patterns of different isolates to determine their genetic relatedness.
-
WGS provides the highest resolution for molecular typing by determining the complete DNA sequence of a bacterial genome.
Workflow for WGS-based Outbreak Investigation of Yersinia
-
DNA Extraction and Quantification:
-
Culture the Yersinia isolate and extract high-quality genomic DNA using a commercial kit.
-
Quantify the DNA concentration and assess its purity.
-
-
Library Preparation:
-
Fragment the genomic DNA to a specific size range.
-
Ligate sequencing adapters to the DNA fragments.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina MiSeq or NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Genome Assembly: Assemble the reads into a draft or complete genome sequence.
-
In Silico Typing:
-
MLST: Identify the sequence type from the assembled genome.
-
Core Genome MLST (cgMLST): Compare the allelic profiles of a large set of core genes for high-resolution typing.[18][19]
-
Single Nucleotide Polymorphism (SNP) Analysis: Identify single nucleotide differences between genomes to infer close relationships.
-
-
Phylogenetic Analysis: Construct phylogenetic trees to visualize the evolutionary relationships between isolates.
-
Virulence and Resistance Gene Profiling: Identify known virulence factors and antimicrobial resistance genes.
-
Signaling Pathways in Yersinia Pathogenesis
Pathogenic Yersinia species utilize a sophisticated Type III Secretion System (T3SS) to inject effector proteins, known as Yersinia outer proteins (Yops), directly into the cytosol of host cells. These Yops manipulate host cell signaling pathways to subvert the immune response and promote bacterial survival.
The Yersinia Type III Secretion System (T3SS)
The T3SS is a needle-like apparatus that forms a channel from the bacterial cytoplasm to the host cell cytoplasm, allowing for the translocation of Yops.
Caption: Workflow of the Yersinia Type III Secretion System (T3SS).
Host Cell Invasion Mediated by Invasin and YadA
Yersinia utilizes outer membrane proteins, primarily Invasin and YadA, to bind to and invade host cells.
-
Invasin: Binds with high affinity to β1-integrins on the surface of host cells, particularly M cells in the Peyer's patches of the intestine. This interaction triggers a signaling cascade that leads to actin rearrangement and bacterial uptake.
-
YadA: Functions as an adhesin, binding to extracellular matrix components like collagen and fibronectin, as well as to β1-integrins, promoting adhesion and, in some cases, invasion.
Caption: Signaling pathway for Yersinia invasion via Invasin and YadA.
Yop-Mediated Disruption of Host Signaling
Once inside the host cell, Yops interfere with key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to the inflammatory response and cell survival.
-
YopJ/P: This effector protein acts as an acetyltransferase, inhibiting MAPK kinases (MKKs) and IκB kinase (IKK), which are upstream activators of the MAPK and NF-κB pathways, respectively. This leads to the suppression of pro-inflammatory cytokine production and induction of apoptosis in macrophages.
-
YopH: A potent protein tyrosine phosphatase that dephosphorylates multiple host proteins, disrupting focal adhesions and inhibiting phagocytosis.
-
YopE, YopT, YopO: These Yops target Rho family GTPases, leading to the disruption of the actin cytoskeleton and inhibition of phagocytosis.
Caption: Disruption of host signaling pathways by Yersinia Yop effectors.
Conclusion
The pathogenic Yersinia species remain a significant threat to public health globally. A thorough understanding of their epidemiology is essential for effective surveillance and control measures. Molecular typing methods, particularly the high-resolution techniques of PFGE and WGS, are indispensable tools for outbreak investigation and for tracing the spread of these pathogens. Furthermore, elucidating the intricate mechanisms by which Yersinia manipulates host cell signaling pathways provides critical insights for the development of novel therapeutic strategies to combat these resilient pathogens. This guide serves as a foundational resource for researchers and professionals dedicated to advancing our knowledge and capabilities in the fight against Yersinia infections.
References
- 1. medycynawet.edu.pl [medycynawet.edu.pl]
- 2. ecdc.europa.eu [ecdc.europa.eu]
- 3. DSpace [helda.helsinki.fi]
- 4. Prevalence and Persistence of Multidrug-Resistant Yersinia enterocolitica 4/O:3 in Tonsils of Slaughter Pigs from Different Housing Systems in Croatia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zoonotic Yersinia enterocolitica in Swine: One Health Implications for Food Safety and Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevalence, Genetic Homogeneity, and Antibiotic Resistance of Pathogenic Yersinia enterocolitica Strains Isolated from Slaughtered Pigs in Bulgaria [mdpi.com]
- 7. Editorial: The World Health Organization (WHO) Updated List of Emerging and Potentially Pandemic Pathogens Includes Yersinia pestis as Plague Vaccines Await Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Maps and Statistics | Plague | CDC [cdc.gov]
- 10. Plague: symptoms, treatment, prevention - Institut Pasteur [pasteur.fr]
- 11. gov.uk [gov.uk]
- 12. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PFGE | PulseNet International [pulsenetinternational.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Conventional Molecular and Whole-Genome Sequencing Methods for Differentiating Salmonella enterica Serovar Schwarzengrund Isolates Obtained from Food and Animal Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of core-genome MLST, coreSNP and PFGE methods for Klebsiella pneumoniae cluster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. A novel cgMLST for genomic surveillance of Yersinia enterocolitica infections in France allowed the detection and investigation of outbreaks in 2017-2021 [santepubliquefrance.fr]
The evolutionary relationship between Yersinia pestis and Yersinia pseudotuberculosis
An In-depth Technical Guide on the Evolutionary Relationship Between Yersinia pestis and Yersinia pseudotuberculosis
Audience: Researchers, scientists, and drug development professionals.
Core Tenet: A Recent and Rapid Evolution
Yersinia pestis, the etiological agent of plague, is a testament to the rapid and profound impact of microevolution. It is not a distant relative of other pathogens but a recently emerged clone of the enteric pathogen Yersinia pseudotuberculosis.[1][2][3][4] This evolutionary divergence is estimated to have occurred a mere 1,500 to 20,000 years ago, a remarkably short timescale for the emergence of a pathogen with a drastically different mode of transmission and a vastly increased virulence.[1][4][5][6] Despite their close genetic relationship, with DNA studies showing high similarity, their clinical manifestations and lifestyles are radically different.[6][7] Y. pseudotuberculosis is a food- and water-borne pathogen that causes a generally self-limiting gastrointestinal illness, whereas Y. pestis is responsible for the devastating systemic disease, plague, historically transmitted by fleas.[1][2][5][8]
The transition from an enteric pathogen to a flea-borne, blood-borne pathogen involved a series of key genetic events: gene acquisition, extensive gene loss, and genomic rearrangements. This guide details these evolutionary steps, the functional consequences of these changes, and the experimental methodologies used to uncover this fascinating evolutionary narrative.
Phylogenetic Framework
Genomic analyses have firmly established that Y. pestis is a monomorphic clone of its more diverse ancestor, Y. pseudotuberculosis.[9] Phylogenetic trees constructed from whole-genome sequences consistently place Y. pseudotuberculosis at the root, with Y. pestis strains forming distinct branches that have evolved more recently.[10][11][12][13] This evolutionary path is characterized by a "quantum leap" in pathogenesis, driven by a combination of gaining new functionalities and shedding those that were redundant or detrimental to its new lifestyle.[5]
Key Evolutionary Events: A Tale of Gain and Loss
The evolution of Y. pestis from its progenitor is not solely a story of acquiring new weapons, but also of strategic disarmament. Reductive evolution, or the loss of genes, played a role just as critical as the acquisition of new virulence factors.[2][3]
Gene Acquisition: New Plasmids, New Capabilities
The most significant acquisitions that distinguish Y. pestis are two additional plasmids, pMT1 and pPCP1, which are absent in Y. pseudotuberculosis.[2][7][14] These plasmids conferred novel abilities crucial for the new vector-borne life cycle.
-
pMT1 (also known as pFra): This large plasmid (around 100 kb) is essential for the transmission of Y. pestis by fleas.[7][15] It carries the ymt gene, which encodes the Yersinia murine toxin, a phospholipase D.[4][8] This toxin is critical for the survival of Y. pestis in the flea midgut, protecting it from digestion and allowing for the establishment of a persistent infection.[8] The pMT1 plasmid also encodes the F1 capsular antigen, an important anti-phagocytic virulence factor in mammalian hosts.[14][16]
-
pPCP1 (also known as pPla): This smaller plasmid (approximately 9.6 kb) carries the gene for the plasminogen activator (Pla) protease.[7][14][17] The Pla protease is a key virulence factor that allows the bacteria to degrade fibrin (B1330869) clots and disseminate from the initial flea bite site, leading to systemic infection.[7][18] This is particularly important for the development of bubonic and pneumonic plague.[7]
In addition to these plasmids, comparative genomics has identified a set of chromosomal genes acquired by Y. pestis after its divergence.[2][3][19]
Shared Arsenal (B13267): The pCD1 (pYV) Virulence Plasmid
Both Y. pestis and Y. pseudotuberculosis share a conserved virulence plasmid known as pCD1 (or pYV in enteric yersiniae).[2][19] This ~70 kb plasmid is fundamental to the pathogenicity of both species. It encodes a Type III Secretion System (T3SS), a needle-like apparatus that injects effector proteins called Yersinia Outer Proteins (Yops) directly into host immune cells.[20] These Yops subvert the host's innate immune response by inhibiting phagocytosis and inducing apoptosis, allowing the bacteria to survive and replicate within the host.[6][21]
Gene Loss and Inactivation: Streamlining for a New Lifestyle
The evolution of Y. pestis involved a significant reduction in its genome, a process known as genome decay.[22][23] As many as 13% of Y. pseudotuberculosis genes are no longer functional in Y. pestis, having become pseudogenes or been lost entirely.[2][3] This reductive evolution was driven by the shift from a complex enteric environment to a more stable, blood-borne existence. Many of the lost or inactivated genes were involved in the enteric lifestyle and were therefore redundant for Y. pestis.[23]
Key gene inactivations include:
-
Adhesins: Y. pestis possesses an inactive yadA pseudogene.[24] YadA is a major adhesin in Y. pseudotuberculosis and Y. enterocolitica, but its loss in Y. pestis may be advantageous for systemic dissemination.[24]
-
Biofilm Regulation: Genes like rcsA and nghA, which inhibit biofilm formation in Y. pseudotuberculosis, are inactivated in Y. pestis.[5] This enhances the ability of Y. pestis to form a stable biofilm in the flea proventriculus, a critical step for efficient transmission.[5]
-
Metabolic Pathways: Numerous metabolic genes required for survival in the gut have been lost.[2]
This process of gene decay is heavily mediated by the proliferation of insertion sequence (IS) elements, which cause gene disruptions and facilitate large-scale genomic rearrangements.[2][14][23]
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative genetic differences between the two species.
Table 1: Comparison of Plasmids in Y. pestis and Y. pseudotuberculosis
| Plasmid | Size (approx.) | Presence in Y. pestis | Presence in Y. pseudotuberculosis | Key Function(s) |
| pCD1 (pYV) | ~70 kb | Yes | Yes | Type III Secretion System (T3SS), Yops effectors, anti-host immunity.[2][19] |
| pMT1 (pFra) | ~100 kb | Yes | No | Flea survival (Ymt toxin), F1 capsule formation (anti-phagocytosis).[7][8][14] |
| pPCP1 (pPla) | ~9.6 kb | Yes | No | Tissue invasion, dissemination (Pla protease).[2][7][14] |
Table 2: Key Gene Gains in Y. pestis (Post-Divergence)
| Gene/Factor | Location | Function | Significance for Pathogenesis |
| Ymt (Murine Toxin) | pMT1 | Phospholipase D | Essential for survival in the flea midgut, enabling vector-borne transmission.[4][8] |
| Pla (Plasminogen Activator) | pPCP1 | Protease | Degrades fibrin clots, facilitates dissemination from bite site, crucial for systemic infection.[7] |
| Caf1 (F1 capsule) | pMT1 | Capsular Antigen | Anti-phagocytic properties in the mammalian host.[14] |
| YpfΦ | Chromosome | Filamentous Phage | Associated with dissemination in mice; found in modern pandemic strains.[19][25] |
Table 3: Key Gene Losses/Inactivations in Y. pestis
| Gene/Locus | Function in Y. pseudotuberculosis | Status in Y. pestis | Evolutionary Advantage of Loss |
| Multiple Adhesins (e.g., yadA) | Adherence to host cells in the gut | Pseudogene | May facilitate systemic spread by reducing adherence to tissues.[24] |
| rcsA, nghA | Negative regulators of biofilm formation | Inactivated | Enhances stable biofilm formation in the flea proventriculus, promoting transmission.[5] |
| Various Metabolic Genes | Nutrient utilization in the enteric environment | Lost/Pseudogenes | Redundant in the nutrient-rich blood environment, streamlining the genome.[2][23] |
| O-antigen genes | Component of lipopolysaccharide (LPS) | Inactivated | Allows the Pla protease to be fully functional on the bacterial surface.[18] |
Experimental Protocols: Unraveling the Evolutionary Path
The understanding of the Yersinia evolutionary relationship is built upon several key experimental methodologies.
Comparative Genomics via Whole-Genome Sequencing (WGS)
-
Objective: To identify differences in gene content, single nucleotide polymorphisms (SNPs), and genomic architecture between Y. pestis and Y. pseudotuberculosis.
-
Methodology:
-
DNA Extraction: High-molecular-weight genomic DNA is isolated from pure cultures of various strains of both species.
-
Library Preparation: DNA is fragmented, and sequencing adapters are ligated to the fragments.
-
Sequencing: High-throughput sequencing (e.g., Illumina) is performed to generate millions of short reads.
-
Genome Assembly: Reads are assembled de novo or by mapping to a reference genome (Y. pseudotuberculosis is often used as the ancestral reference).
-
Comparative Analysis: Assembled genomes are compared using bioinformatics tools to identify unique genes, gene loss, pseudogenes, rearrangements, and plasmids.[19][26] Tools like BLAST and specialized pan-genome analysis software are employed.[19]
-
Phylogenetic Analysis
-
Objective: To reconstruct the evolutionary history and determine the divergence timeline.
-
Methodology:
-
Sequence Alignment: Orthologous gene sets (e.g., housekeeping genes) or whole-genome SNP data from multiple strains are aligned.
-
Phylogenetic Tree Construction: Algorithms such as Maximum Likelihood or Bayesian inference are used to construct a phylogenetic tree that represents the most probable evolutionary relationships.[9][13]
-
Molecular Clock Analysis: By calibrating the rate of genetic change with known historical events (e.g., ancient plague pandemics identified through paleomicrobiology), researchers can estimate the dates of divergence points.[10][22]
-
Virulence and Transmission Assays
-
Objective: To determine the functional consequences of specific genetic changes.
-
Methodology:
-
Construction of Mutants: Specific genes are deleted or inactivated in Y. pestis (e.g., ymt, pla) or introduced into Y. pseudotuberculosis using genetic engineering techniques.
-
Mammalian Infection Models: Mice are infected via different routes (intravenous, subcutaneous, intradermal) to assess virulence (LD50), bacterial dissemination to organs (spleen, liver, lymph nodes), and host immune response.
-
Flea Infection and Transmission Model: Fleas (Xenopsylla cheopis) are fed blood containing wild-type or mutant Yersinia strains. Researchers then assess the ability of the bacteria to colonize the flea gut, form a biofilm block in the proventriculus, and be transmitted to a naive mammalian host during a subsequent blood meal.[8]
-
Mandatory Visualizations
Evolutionary Divergence Pathway
Caption: Evolutionary path from Y. pseudotuberculosis to Y. pestis.
Comparative Genomics Experimental Workflow
Caption: Workflow for comparative genomic analysis of Yersinia.
Genetic Basis of Niche Transition
Caption: Genetic changes driving the pathogenic niche shift.
Conclusion: Implications for Health and Research
The evolutionary journey from Y. pseudotuberculosis to Y. pestis is a powerful example of how a few key genetic alterations can lead to the emergence of a highly virulent pathogen with a global impact.[2][3] The acquisition of plasmids pMT1 and pPCP1 provided the necessary tools for a vector-borne lifestyle, while the concurrent loss of ancestral genes streamlined its genome for a new existence in the blood. Understanding this precise evolutionary pathway is not merely an academic exercise. It provides critical insights for:
-
Drug Development: The unique virulence factors of Y. pestis, such as the Pla protease and Ymt toxin, represent prime targets for novel therapeutics and vaccines.
-
Diagnostics: Species-specific genes identified through comparative genomics can be used to develop rapid and accurate diagnostic tools to distinguish Y. pestis from its less virulent relatives.[19]
-
Pathogen Surveillance: Monitoring the ongoing microevolution of Y. pestis and the genomic landscapes of other Yersinia species is crucial for predicting and preventing the emergence of future pathogenic threats.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Insights into the evolution of Yersinia pestis through whole-genome comparison with Yersinia pseudotuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yersinia pestis, the cause of plague, is a recently emerged clone of Yersinia pseudotuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Yersinia pestis and Yersinia pseudotuberculosis infection: a regulatory RNA perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yersinia pestis - Wikipedia [en.wikipedia.org]
- 8. Retracing the Evolutionary Path that Led to Flea-borne Transmission of Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phylogenetic diversity and historical patterns of pandemic spread of Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Microevolution and history of the plague bacillus, Yersinia pestis. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Complete DNA Sequence and Detailed Analysis of the Yersinia pestis KIM5 Plasmid Encoding Murine Toxin and Capsular Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Plasmid Partition System of the P1-P7par Family from the pMT1 Virulence Plasmid of Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of pPCP1 Plasmids in Yersinia pestis Strains Isolated from the Former Soviet Union - PMC [pmc.ncbi.nlm.nih.gov]
- 18. immunology.org [immunology.org]
- 19. Redefining the differences in gene content between Yersinia pestis and Yersinia pseudotuberculosis using large-scale comparative genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Maintenance and Regulation of the pYV Virulence Plasmid Encoding the Type III Secretion system in Pathogenic Yersinia [escholarship.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Genome and Evolution of Yersinia pestis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Genome sequence of Yersinia pestis, the causative agent of plague - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Yersinia virulence factors - a sophisticated arsenal for combating host defences - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. microbiologyresearch.org [microbiologyresearch.org]
The Art of Intrusion: A Technical Guide to Yersinia Adhesion and Invasion of Host Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Yersinia includes three species pathogenic to humans: Y. enterocolitica and Y. pseudotuberculosis, the enteropathogens, and Y. pestis, the causative agent of plague. A critical aspect of their pathogenicity is the ability to adhere to and, in some cases, invade host cells. This process is orchestrated by a sophisticated suite of outer membrane adhesins that recognize specific host cell receptors, triggering signaling cascades that facilitate bacterial uptake and immune evasion. This technical guide provides an in-depth examination of the core mechanisms governing Yersinia adhesion and invasion, focusing on the key adhesins Invasin (B1167395), YadA, and Ail. We detail the molecular interactions, downstream signaling pathways, and the subsequent countermeasures employed by the bacterium, such as the injection of Yersinia Outer Proteins (Yops) via the Type III Secretion System (T3SS). This document summarizes key quantitative data, provides detailed experimental protocols for studying these phenomena, and uses visualizations to clarify complex biological pathways and workflows.
Introduction to Yersinia Pathogenesis
The initial step in establishing a Yersinia infection is the colonization of host tissues, which is critically dependent on the bacteria's ability to adhere to the host's cellular surfaces. The enteropathogenic yersiniae typically enter the host through the gastrointestinal tract, targeting Microfold (M) cells of the Peyer's patches in the small intestine.[1] Y. pestis, often transmitted by a flea bite, must adhere to cells in the dermis and evade professional phagocytes.
This interaction is not merely a passive attachment; it is a prelude to two major events:
-
Invasion: The triggering of host cell cytoskeletal rearrangements to engulf the bacterium, a process primarily mediated by the Invasin protein in enteropathogenic species.
-
Immune Evasion: The establishment of a platform for the Type III Secretion System (T3SS) to inject effector proteins (Yops) directly into the host cell cytoplasm. These Yops sabotage cellular signaling, disrupt the actin cytoskeleton, and induce apoptosis, effectively neutralizing the host's innate immune response.[2]
The expression and function of different adhesins are tightly regulated by environmental cues such as temperature, allowing the bacterium to adapt to different stages of the infection cycle.
Core Adhesins and Their Host Cell Interactions
Yersinia species express a variety of adhesins, but three have been identified as central to adhesion and invasion: Invasin, Yersinia Adhesin A (YadA), and Attachment-Invasion Locus (Ail). Their expression and primary functions differ between the species, reflecting their distinct pathogenic strategies.
Invasin (Inv): The Key to the Gut
Expressed by Y. enterocolitica and Y. pseudotuberculosis, Invasin is a potent invasion factor responsible for breaching the intestinal epithelium.[3] Y. pestis possesses a non-functional inv gene.[4]
-
Host Receptor: Invasin binds with high affinity to several members of the β1 integrin family of receptors (including α3β1, α4β1, α5β1, α6β1) expressed on the surface of M cells.[5][6]
-
Binding Mechanism: The binding is mediated by the C-terminal 192 amino acids of the Invasin protein.[5][7] This high-affinity interaction is approximately 100-fold stronger than the binding of the natural integrin ligand, fibronectin, allowing Yersinia to effectively compete for the receptor.[8] This triggers clustering of integrin receptors, a key signal for internalization.[9] The interaction between Invasin and fibronectin for the α5β1 integrin receptor is mutually exclusive.[10]
Yersinia Adhesin A (YadA): The Multifunctional Virulence Factor
YadA is a major adhesin of the enteropathogenic yersiniae, forming a distinctive lollipop-shaped, fibrillar matrix on the bacterial surface.[11] Like Invasin, it is not functionally expressed in Y. pestis.[5]
-
Host Receptor: Unlike Invasin, YadA does not bind directly to a single cellular receptor for invasion. Instead, it binds to multiple components of the extracellular matrix (ECM), including collagen , laminin (B1169045) , and fibronectin .[8][12] This interaction then serves as a bridge to host cell β1 integrins.[12][13]
-
Binding Mechanism: YadA is a multifunctional protein.[8] The head domain is responsible for binding to ECM proteins.[11] Notably, the specificity of YadA differs between species. YadA from Y. pseudotuberculosis (YadApstb) binds fibronectin tightly, which is crucial for efficient cellular invasion via α5β1 integrins.[3] In contrast, YadA from Y. enterocolitica (YadAent) binds more strongly to collagen and laminin and does not promote efficient uptake.[3] YadA is also critical for serum resistance, protecting the bacteria from complement-mediated lysis.[14]
Attachment-Invasion Locus (Ail): The Stealth Adhesin of Y. pestis
Ail is a conserved outer membrane protein across all three pathogenic Yersinia species. In Y. pestis, which lacks functional Invasin and YadA, Ail serves as a primary and critical adhesin for pathogenesis.[6][8]
-
Host Receptor: Similar to YadA, Ail binds to the ECM proteins fibronectin and laminin , as well as vitronectin and heparan sulfate (B86663) proteoglycans.[11][15][16] This interaction facilitates bridging to host cell receptors.
-
Binding Mechanism: Ail is crucial for mediating the intimate attachment required for the delivery of Yops into host cells, including neutrophils and other immune cells.[6][16] The binding to fibronectin is mediated by the ninth type III fibronectin repeat (9FNIII). Ail also plays a significant role in serum resistance by binding complement regulatory proteins.[16]
Quantitative Data Summary
The efficiency of adhesion and invasion is directly related to the binding affinity between bacterial adhesins and their host receptors. The following tables summarize the available quantitative data.
| Table 1: Properties of Core Yersinia Adhesins | ||||
| Adhesin | Gene | Primary Species | Host Cell Receptor | ECM Ligand(s) |
| Invasin | inv | Y. enterocolitica, Y. pseudotuberculosis | β1 Integrins (α3β1, α4β1, α5β1, α6β1) | Fibronectin (competes for binding)[10] |
| YadA | yadA | Y. enterocolitica, Y. pseudotuberculosis | β1 Integrins (indirectly) | Collagen, Laminin, Fibronectin[8][12] |
| Ail | ail | Y. pestis, Y. enterocolitica, Y. pseudotuberculosis | Not directly determined (bridges via ECM) | Fibronectin, Laminin, Vitronectin[15][16] |
| Table 2: Adhesin-Ligand Binding Affinities | ||
| Interaction | Dissociation Constant (Kd) | Reference |
| Invasin (Y. pseudotuberculosis) - α5β1 Integrin | 5.0 nM (5.0 x 10⁻⁹ M) | [10] |
| YadA (Y. enterocolitica) - Collagen | ~170 - 300 nM | [17] |
| Ail - Fibronectin / Laminin | Not Quantified | - |
| YadA - Fibronectin | Not Quantified | - |
Signaling Pathways of Invasion and Immune Evasion
Yersinia's interaction with host cells triggers complex signaling cascades. While some pathways lead to bacterial uptake, others are simultaneously subverted by the injection of Yop effectors.
Invasin-Mediated Invasion: The "Zipper" Mechanism
Binding of Invasin to β1 integrins initiates a phosphorylation cascade that results in actin cytoskeleton rearrangement and the formation of pseudopods that "zip up" around the bacterium.[6]
-
Key Signaling Nodes:
-
Integrin Clustering: High-affinity Invasin binding causes integrin clustering.
-
FAK/Src Activation: This recruits and activates Focal Adhesion Kinase (FAK) and the Src family kinases.
-
PI3K Pathway: Activated FAK/Src complex recruits and activates Phosphoinositide 3-kinase (PI3K).
-
Actin Modulation: PI3K activation leads to downstream signaling through Akt and Phospholipase C-gamma (PLC-γ), which in turn activate Protein Kinase C (PKC) isoforms. Separately, small GTPases like Cdc42 and Rac are activated, leading to actin polymerization via the WASp/Arp2/3 complex.[17]
-
Invasin-Mediated Pro-inflammatory Signaling
Beyond invasion, Invasin binding can also trigger a pro-inflammatory response in epithelial cells, leading to the production of chemokines like Interleukin-8 (IL-8). This may serve the bacterium by recruiting immune cells that it can then target with its T3SS.[3][18]
-
Key Signaling Nodes: This pathway also begins with Invasin-integrin binding but diverges to activate Rac1, which in turn activates MAP kinase cascades (p38 and JNK).[18][19] These kinases ultimately lead to the activation of the transcription factor NF-κB, driving IL-8 expression.[19]
T3SS and Yop-Mediated Inhibition of Phagocytosis
Adhesion via Invasin, YadA, or Ail is a prerequisite for the T3SS to form a translocation pore in the host cell membrane and inject Yop effectors.[20][21] Several Yops, notably YopH, YopE, and YopT, act synergistically to paralyze the host cell's phagocytic machinery.[20][22]
-
YopH: A potent tyrosine phosphatase that dephosphorylates key focal adhesion proteins like FAK and p130Cas, disrupting the integrin-cytoskeleton linkage.[6][20]
-
YopE and YopT: These Yops target and inactivate Rho family GTPases (e.g., RhoA, Rac), which are essential master regulators of actin dynamics, leading to a collapse of the actin cytoskeleton.[20][23]
Detailed Experimental Protocols
The study of Yersinia adhesion and invasion relies on a set of standardized in vitro assays.
Bacterial Invasion Assay (Gentamicin Protection Assay)
This assay quantifies the number of bacteria that have successfully invaded host cells. It relies on the principle that aminoglycoside antibiotics like gentamicin (B1671437) cannot penetrate eukaryotic cell membranes and will therefore only kill extracellular bacteria.[2][24]
Protocol:
-
Cell Culture: Seed HEp-2 cells into 24-well tissue culture plates at a density of 2 x 10⁵ cells per well in DMEM with 10% FBS. Incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.
-
Bacterial Preparation: Inoculate Yersinia into LB broth and grow overnight at the desired temperature (e.g., 25°C to favor Invasin expression, or 37°C for YadA). On the day of the experiment, wash the bacteria twice with sterile PBS and resuspend in DMEM without antibiotics.
-
Infection: Replace the medium on the HEp-2 cells with fresh, antibiotic-free DMEM. Add the bacterial suspension at a multiplicity of infection (MOI) of 50. Centrifuge the plates at 200 x g for 5 minutes to synchronize the infection. Incubate at 37°C for 90 minutes.
-
Antibiotic Treatment: Aspirate the medium and wash the monolayers three times with PBS to remove non-adherent bacteria. Add 1 mL of DMEM containing 10% FBS and 100 µg/mL gentamicin to each well. Incubate for 1 hour at 37°C.
-
Cell Lysis: Aspirate the gentamicin-containing medium and wash the monolayers three times with PBS. Add 500 µL of sterile 0.1% Triton X-100 in PBS to each well to lyse the eukaryotic cells. Incubate for 10 minutes at room temperature.
-
Enumeration: Vigorously pipette the lysate to ensure complete lysis and release of intracellular bacteria. Perform serial dilutions of the lysate in PBS and plate 100 µL of each dilution onto LB agar plates. Incubate overnight at 28°C. Count the colonies to determine the number of Colony Forming Units (CFU) per well.
-
Calculation: Invasion efficiency is calculated as (CFU recovered from lysed cells / CFU of the initial inoculum) x 100%.
Bacterial Adhesion Assay
This assay quantifies the total number of bacteria (both surface-bound and internalized) associated with host cells.
Protocol:
-
Infection: Follow steps 1-3 of the Gentamicin Protection Assay.
-
Washing: After the 90-minute infection period, aspirate the medium and wash the monolayers five times with sterile PBS to remove non-adherent bacteria.
-
Cell Lysis and Enumeration: Lyse the cells with 0.1% Triton X-100 and plate serial dilutions as described in steps 5-6 of the invasion assay.
-
Calculation: Adhesion is typically expressed as the percentage of the initial inoculum that remains cell-associated after washing.
Immunofluorescence Staining of Signaling Proteins
This protocol allows for the visualization of the subcellular localization and activation (via phosphorylation) of host signaling proteins, such as FAK, during bacterial invasion.
Protocol:
-
Cell Culture and Infection: Seed HEp-2 cells on sterile glass coverslips in a 24-well plate. Perform the infection as described in steps 1-3 of the invasion assay.
-
Fixation: After the desired infection time, aspirate the medium and wash gently with PBS. Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in PBS containing 3% Bovine Serum Albumin (BSA) for 1 hour at room temperature.
-
Primary Antibody Staining: Dilute the primary antibody (e.g., rabbit anti-phospho-FAK [pY397]) in blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Staining: Wash the coverslips three times with PBS. Dilute a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) in blocking buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. If desired, counterstain for bacterial and cellular components (e.g., with DAPI for nuclei and Phalloidin for F-actin). Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Microscopy: Visualize the samples using a fluorescence or confocal microscope. Look for the co-localization of phosphorylated FAK with attached or invading bacteria.
Conclusion and Future Directions
The mechanisms of Yersinia adhesion and invasion are a paradigm of host-pathogen interaction, showcasing a complex interplay between bacterial adhesins, host cell receptors, and intracellular signaling. The primary adhesins—Invasin, YadA, and Ail—each play distinct and sometimes overlapping roles tailored to the specific pathogenic niche of their respective species. While Invasin drives a direct and efficient uptake via β1 integrins, YadA and Ail utilize a more versatile strategy of bridging to integrins via the extracellular matrix. This intimate attachment is not only crucial for invasion but is also essential for disabling the host immune response through the T3SS-mediated delivery of Yop effectors.
For drug development professionals, these adhesin-receptor interactions and the subsequent signaling pathways represent attractive targets for novel anti-infective therapies. Small molecules or antibodies that block these initial attachment steps could prevent the establishment of infection and circumvent the challenges of antibiotic resistance. Future research should focus on obtaining high-resolution structural data for the Ail-ligand and YadA-fibronectin complexes to guide rational drug design and on further elucidating the complex regulatory networks that govern the expression of these critical virulence factors during the course of an infection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a domain in Yersinia virulence factor YadA that is crucial for extracellular matrix-specific cell adhesion and uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the integrin binding domain of the Yersinia pseudotuberculosis invasin protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Yersinia pestis Ail protein mediates binding and Yop delivery to host cells required for plague virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the integrin binding domain of the Yersinia pseudotuberculosis invasin protein. | The EMBO Journal [link.springer.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Cell-substrate adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Yersinia pseudotuberculosis invasin protein and human fibronectin bind to mutually exclusive sites on the alpha 5 beta 1 integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yersinia pestis uses the Ail outer membrane protein to recruit vitronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The YadA Protein of Yersinia pseudotuberculosis Mediates High-Efficiency Uptake into Human Cells under Environmental Conditions in Which Invasin Is Repressed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adhesion of Yersinia enterocolitica to human epithelial cell lines and to rabbit and human small intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inclusion of an RGD Motif Alters Invasin Integrin-Binding Affinity and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contributions of Yersinia pestis outer membrane protein Ail to plague pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ail protein binds ninth type III fibronectin repeat (9FNIII) within central 120-kDa region of fibronectin to facilitate cell binding by Yersinia pestis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assay of crystal violet binding for rapid identification of virulent plasmid-bearing clones of Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Adhesion protein YadA of Yersinia species mediates binding of bacteria to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ail Binding to Fibronectin Facilitates Yersinia pestis Binding to Host Cells and Yop Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Outer membrane protein YadA of enteropathogenic yersiniae mediates specific binding to cellular but not plasma fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Gentamicin Protection Assay to Determine the Number of Intracellular Bacteria during Infection of Human TC7 Intestinal Epithelial Cells by Shigella flexneri - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Hyperphosphorylated FAK Delocalizes from Focal Adhesions to Membrane Ruffles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of Virulence Gene Expression in Yersinia Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
The genus Yersinia includes three species pathogenic to humans: Yersinia pestis, the agent of plague, and the enteropathogens Yersinia pseudotuberculosis and Yersinia enterocolitica. These bacteria share a sophisticated and tightly regulated system for expressing virulence factors, which is essential for them to overcome host defenses and establish infection. A key feature of pathogenic Yersinia is a conserved 70-kb virulence plasmid (known as pYV or pCD1) that encodes a Type III Secretion System (T3SS) and a suite of effector proteins called Yersinia outer proteins (Yops).[1][2][3] The expression and secretion of these factors are meticulously controlled by environmental cues, primarily host body temperature (37°C) and low calcium concentrations, ensuring that the formidable infection apparatus is deployed only upon successful entry into the host.[1][2] This guide provides a detailed overview of the core regulatory circuits, presents quantitative data, outlines key experimental protocols, and visualizes the complex signaling pathways involved.
Core Regulatory Circuitry: The Low Calcium Response (LCR)
The central regulatory mechanism governing the T3SS and Yop effectors is the Low Calcium Response (LCR). This system allows Yersinia to sense two critical host signals: a temperature shift to 37°C and the low calcium environment of the host cell cytoplasm (~50-100 nM) compared to the extracellular environment (~2.5 mM).[1][4][5][6][7] This dual-input system ensures that the energetically costly T3SS is maximally induced only when the bacteria are within a mammalian host and in direct contact with a target cell.[2][4]
Temperature Sensing and the Master Regulator LcrF (VirF)
The primary temperature-sensing mechanism is coupled to the production of the transcriptional activator LcrF (also known as VirF).[8][9][10][11] LcrF is an AraC-family transcriptional regulator that directly activates the promoters of yop and ysc (T3SS apparatus) genes.[10][12] The regulation of LcrF synthesis is a multi-layered process involving both transcriptional and post-transcriptional control.
-
Transcriptional Control by YmoA: At ambient temperatures (e.g., 25-28°C), transcription of the yscW-lcrF operon is repressed by the histone-like protein YmoA.[8][11][13] Upon a temperature shift to 37°C, YmoA's affinity for the promoter region decreases, leading to derepression and a modest increase in transcription.[8][11]
-
Post-Transcriptional Control via an RNA Thermosensor: The most significant level of control is post-transcriptional. The 5' untranslated region (UTR) of the lcrF mRNA contains a secondary structure, an RNA thermometer, that sequesters the ribosome binding site (RBS) at lower temperatures, preventing translation.[8][9] At 37°C, this stem-loop structure melts, exposing the RBS and allowing for efficient translation of LcrF protein.[8][9][14] While transcription of lcrF may be similar at 26°C and 37°C, the protein levels are significantly higher at 37°C due to this translational control.[9][14]
Calcium Sensing and the T3SS Secretion Gate
Once LcrF is produced at 37°C, the T3SS apparatus is assembled but remains largely inactive in the presence of millimolar concentrations of calcium, a state known as secretion control.[2][4] Upon sensing low calcium, which occurs either in vitro by chelating calcium or in vivo upon contact with a host cell, the system becomes fully activated, leading to massive upregulation of yop gene expression and secretion of Yop effector proteins.[1][2]
This control is mediated by a "gatekeeping" complex involving several proteins, including YopN, TyeA, LcrG, and YscB.[12][15][16] In high calcium conditions, this complex is thought to block the T3SS secretion channel. The sensing of low calcium, or host cell contact, triggers a conformational change that removes this blockage, allowing for the secretion of "early" substrates (like the needle and tip proteins) followed by the "late" effector Yops.[12][16] The secretion of the negative regulator LcrQ (YscM) relieves its inhibitory effect on yop expression, leading to a massive induction of their synthesis.[12]
Signaling Pathways and Logical Relationships
The interplay between temperature and calcium signaling creates a tightly controlled switch for virulence activation. The following diagrams illustrate these key pathways.
Caption: Hierarchical control of LcrF synthesis by temperature.
Caption: Regulation of the T3SS by calcium concentration.
Quantitative Data Summary
Quantitative data on virulence gene regulation can vary between species and experimental conditions. However, key thresholds and relative expression levels have been established.
| Parameter | Condition | Value/Observation | Reference(s) |
| Temperature | Optimal for LcrF translation | 37°C | [8][9][14] |
| Repression of LcrF | < 34°C | [4] | |
| Calcium (Ca²⁺) | Extracellular (Repressive) | ~2.5 mM | [4][5][6] |
| Intracellular (Inductive) | < 0.1 mM (in vitro) | [2][4] | |
| YscUC-Ca²⁺ Binding (Kd) | ~800 µM | [17] | |
| Gene Expression | yop genes | Massively upregulated in low Ca²⁺ at 37°C | [2] |
| lcrF mRNA | Similar transcription levels at 26°C and 37°C | [9][14] | |
| lcrF protein | Significantly higher levels at 37°C vs. 26°C | [9][14] | |
| Virulence Plasmid | Copy Number (pYV) | Increases from 1-4 to 4-12 copies/cell during host tissue colonization | [18] |
Experimental Protocols
Studying the regulation of virulence genes in Yersinia involves a variety of molecular biology techniques. Below are detailed methodologies for key experiments.
β-Galactosidase Assay for Promoter Activity (Miller Assay)
This assay is used to quantify the transcriptional activity of a promoter (e.g., a yop promoter) by fusing it to a lacZ reporter gene.
Caption: Experimental workflow for the Miller Assay.
Protocol:
-
Bacterial Growth: Inoculate Yersinia strains containing the lacZ reporter plasmid into appropriate media (e.g., TSB). For LCR studies, use a defined medium with and without 2.5 mM CaCl₂. Grow cultures overnight at 28°C, then subculture into fresh media and shift to 37°C for induction.
-
Sample Collection: Harvest 100-200 µL of bacterial culture during exponential growth. Record the optical density at 600 nm (OD₆₀₀) of the culture.
-
Cell Lysis: Add the cell sample to a microfuge tube containing Z-buffer (Na₂HPO₄, NaH₂PO₄, KCl, MgSO₄, β-mercaptoethanol). Add 20 µL of chloroform (B151607) and 10 µL of 0.1% SDS. Vortex for 10 seconds to lyse the cells.
-
Enzymatic Reaction: Pre-warm tubes to 37°C. Start the reaction by adding 200 µL of ONPG solution (4 mg/mL in Z-buffer). Record the time.[19][20]
-
Reaction Termination: Once a sufficient yellow color has developed, stop the reaction by adding 500 µL of 1 M Na₂CO₃. Record the time.[20]
-
Measurement: Centrifuge the tubes to pellet cell debris. Measure the absorbance of the supernatant at 420 nm (A₄₂₀).
-
Calculation of Miller Units: Miller Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀) Where:
-
t = reaction time in minutes
-
V = volume of culture used in mL
-
OD₆₀₀ = optical density of the culture at the time of assay
-
Western Blot Analysis of Yop Secretion
This protocol is used to detect the presence and relative abundance of secreted Yop proteins in the culture supernatant.
Protocol:
-
Culture and Induction: Grow Yersinia as described above to induce Yop secretion (37°C, low calcium conditions).
-
Fractionation: Centrifuge the bacterial culture (e.g., at 12,000 x g for 10 min) to separate the bacterial pellet from the culture supernatant.
-
Protein Precipitation: Transfer the supernatant to a new tube. Precipitate the proteins by adding trichloroacetic acid (TCA) to a final concentration of 10-15%. Incubate on ice for at least 1 hour.
-
Sample Preparation: Pellet the precipitated proteins by centrifugation (e.g., 16,000 x g for 20 min at 4°C). Wash the pellet with ice-cold acetone (B3395972) to remove residual TCA. Air-dry the pellet and resuspend it in 1x SDS-PAGE sample buffer (Laemmli buffer). Boil for 5-10 minutes.[21]
-
SDS-PAGE: Separate the proteins based on size by running the samples on a polyacrylamide gel. Load equal amounts of protein per lane.[22][23]
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22][23]
-
Immunoblotting:
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22][24]
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the Yop of interest (e.g., anti-YopE) overnight at 4°C.[23]
-
Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) for 1 hour at room temperature.[23][24]
-
-
Detection: Wash the membrane again. Add a chemiluminescent substrate (e.g., ECL) and visualize the protein bands using an imaging system or X-ray film.[22][23]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the relative quantity of specific mRNA transcripts (e.g., lcrF, yopE) under different conditions.
Protocol:
-
Culture and RNA Isolation: Grow Yersinia under desired conditions (e.g., 28°C vs. 37°C). Harvest cells and immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect). Extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Real-Time PCR:
-
Prepare the reaction mixture containing: cDNA template, forward and reverse primers for the gene of interest (and a housekeeping gene like 16S rRNA for normalization), and a SYBR Green or TaqMan-based PCR master mix.[25][26]
-
Run the reaction in a real-time PCR cycler. A typical thermal profile includes an initial denaturation (e.g., 95°C for 5-10 min), followed by 40-45 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).[25][26][27]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Implications for Drug Development
The intricate and essential nature of the virulence gene regulatory system in Yersinia makes it an attractive target for novel antimicrobial therapies. Disrupting the key signaling pathways could render the bacteria avirulent. Potential strategies include:
-
Inhibiting LcrF: Small molecules that block the function of the master transcriptional activator LcrF would prevent the expression of the entire T3SS and Yop regulon.
-
Targeting the RNA Thermosensor: Compounds that stabilize the "closed" conformation of the lcrF mRNA even at 37°C would block its translation.
-
Disrupting the T3SS Gatekeeper: Molecules that force the YopN gatekeeper complex into a permanently "closed" state would prevent Yop secretion, effectively disarming the bacteria.
Understanding the molecular details of these regulatory circuits is paramount for the rational design of such anti-virulence agents.
References
- 1. Classic Spotlight: Studies on the Low-Calcium Response of Yersinia pestis Reveal the Secrets of Plague Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Yersinia type III secretion system: traffic control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Most Important Virulence Markers of Yersinia enterocolitica and Their Role during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Physiological basis of the low calcium response in Yersinia pestis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological basis of the low calcium response in Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Concerted Actions of a Thermo-labile Regulator and a Unique Intergenic RNA Thermosensor Control Yersinia Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature sensing in Yersinia pestis: translation of the LcrF activator protein is thermally regulated - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LcrF is the temperature-regulated activator of the yadA gene of Yersinia enterocolitica and Yersinia pseudotuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. YopD of Yersinia pestis Plays a Role in Negative Regulation of the Low-Calcium Response in Addition to Its Role in Translocation of Yops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Regulated Secretion of YopN by the Type III Machinery of Yersinia enterocolitica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. YscP of Yersinia pestis Is a Secreted Component of the Yop Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovering RNA-Based Regulatory Systems for Yersinia Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. med.upenn.edu [med.upenn.edu]
- 21. bio-rad.com [bio-rad.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. cdn.origene.com [cdn.origene.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. iss.it [iss.it]
- 26. Molecular characterization of Yersinia enterocolitica strains to evaluate virulence associated genes | Annali dell'Istituto Superiore di Sanità [annali.iss.it]
- 27. Real-Time PCR Method for Detection of Pathogenic Yersinia enterocolitica in Food - PMC [pmc.ncbi.nlm.nih.gov]
Pathophysiology of enteric yersiniosis caused by Y. enterocolitica
An In-depth Technical Guide to the Pathophysiology of Enteric Yersiniosis Caused by Yersinia enterocolitica
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Yersinia enterocolitica is a significant foodborne Gram-negative pathogen responsible for the gastrointestinal disease yersiniosis. This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the pathophysiology of enteric yersiniosis. It details the intricate strategies employed by the bacterium to colonize the host, invade intestinal tissues, and subvert the innate and adaptive immune systems. Key virulence factors, particularly the Type III Secretion System (T3SS) and its effector proteins (Yops), are discussed in detail. This document also includes quantitative data from relevant studies, detailed experimental protocols for key assays, and visual diagrams of critical pathways to serve as a resource for researchers and professionals in the field of infectious diseases and drug development.
Introduction to Yersinia enterocolitica
Yersinia enterocolitica is a coccobacillus belonging to the family Enterobacteriaceae. It is a heterogeneous species with pathogenic strains being a primary cause of yersiniosis, an illness typically characterized by diarrhea, abdominal pain, and fever.[1][2][3] While infections are often self-limiting, they can lead to more severe complications such as mesenteric lymphadenitis, which can mimic appendicitis, and in rare cases, life-threatening septicemia, particularly in immunocompromised individuals or those with iron-overload conditions.[1][2][4] The primary transmission route to humans is the consumption of contaminated food, especially raw or undercooked pork, as swine are a major reservoir for pathogenic strains.[1][5]
The pathogenesis of Y. enterocolitica is a sophisticated, multi-stage process that relies on a suite of chromosomally and plasmid-encoded virulence factors.[6][7][8] A 65-70 kb virulence plasmid (pYV) is a hallmark of pathogenic strains and is essential for systemic infection and immune evasion.[7][8] This plasmid encodes the critical Type III Secretion System (T3SS) and its associated effector proteins, the Yersinia outer proteins (Yops).[8][9][10] Understanding the intricate interplay between these bacterial factors and the host's immune defenses is paramount for the development of novel therapeutic and preventative strategies.
Pathogenesis: A Stepwise Invasion
The infection process begins with ingestion and culminates in the colonization of deep lymphoid tissues, a journey marked by the bacterium's ability to overcome multiple host barriers.
Survival, Adhesion, and Invasion of the Intestinal Mucosa
Following ingestion of contaminated food or water, Y. enterocolitica must first survive the acidic environment of the stomach, a feat aided by the production of enzymes that can raise the local pH.[5] Upon reaching the small intestine, the bacteria utilize flagella for motility to navigate towards the intestinal wall.[5][11]
The initial and critical step in colonization is adherence to and invasion of the intestinal epithelium. This is primarily targeted at Microfold cells (M cells) located within the follicle-associated epithelium (FAE) of Peyer's patches, which are lymphoid nodules in the terminal ileum.[1][5][7][11][12] This process is mediated by several key outer membrane proteins:
-
Invasin (Inv): A chromosomally encoded 103-kDa protein that binds with high affinity to β1-integrin receptors on the surface of M cells.[1][12][13] This interaction triggers host cell signaling, leading to cytoskeletal rearrangements and the uptake of the bacterium into the M cell.[1][14]
-
YadA (Yersinia Adhesin A): A pYV-encoded adhesin that forms a fibrillar matrix on the bacterial surface.[7] Unlike the specific binding of Invasin, YadA mediates adhesion to a broader range of host cell receptors, often indirectly by binding to extracellular matrix proteins like collagen and fibronectin, which in turn bind to host cell integrins.[15]
-
Ail (Attachment-Invasion Locus): A chromosomally encoded outer membrane protein that contributes to adhesion and invasion and also plays a role in resistance to complement-mediated lysis by the host's innate immune system.[5][13]
Once across the epithelial barrier via M cells, Y. enterocolitica is deposited into the underlying Peyer's patches.[1][5][7] From here, the bacteria can disseminate to the mesenteric lymph nodes, and in systemic infections, to the liver and spleen.[7][11][12]
Caption: Overview of Y. enterocolitica invasion and dissemination.
The Type III Secretion System: A Molecular Syringe
The cornerstone of Yersinia's ability to evade the host immune system is the Type III Secretion System (T3SS), encoded on the pYV plasmid.[8][9] This complex apparatus, often described as a molecular syringe or injectisome, forms a channel that extends from the bacterial cytoplasm directly into the cytosol of a target host cell.[5][16][17] This allows for the direct translocation of bacterial effector proteins, the Yops, into the host cell, where they can manipulate cellular processes with high specificity and efficiency.[8][9][10][16]
The T3SS is activated upon contact with a host cell or, in vitro, by low calcium concentrations, mimicking the intracellular environment.[18][19] The translocation process itself is mediated by the YopB and YopD proteins, which are thought to form a pore in the host cell membrane, allowing the subsequent passage of the effector Yops.[10][16][17]
Immune Evasion through Yop Effectors
Once injected into the host cell, the effector Yops execute a multi-pronged strategy to disarm the immune response, primarily targeting phagocytes like macrophages and neutrophils.[14][20]
-
Inhibition of Phagocytosis: A primary defense mechanism is the prevention of engulfment by phagocytic cells.
-
YopH: A potent protein tyrosine phosphatase (PTP) that dephosphorylates multiple proteins in focal adhesion complexes, disrupting the cell's structural integrity and preventing phagocytic cup formation.[20][21]
-
YopE and YopT: These effectors inactivate small GTPases of the Rho family (such as RhoA, Rac, and Cdc42), which are master regulators of the actin cytoskeleton.[11][21] Their disruption leads to a collapse of the actin network, effectively paralyzing the phagocyte.[11]
-
YpkA/YopO: This protein also targets Rho GTPases and disrupts the actin cytoskeleton.[11][17]
-
-
Suppression of Inflammatory Responses: Yersinia actively suppresses the production of pro-inflammatory cytokines to dampen the immune alarm signals.
-
YopJ (YopP in Y. enterocolitica): This effector is an acetyltransferase that inhibits both the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[21][22][23] By blocking these central inflammatory pathways, YopJ prevents the transcription and release of key cytokines like TNF-α and interleukins.[21][24]
-
YopB: Beyond its role as a translocator, YopB has been shown to independently suppress the production of TNF-α.[6][24]
-
LcrV (V antigen): This protein, which is part of the T3SS translocation apparatus, can also be released into the environment. It has an immunosuppressive effect by inducing the production of the anti-inflammatory cytokine IL-10, which in turn downregulates TNF-α production.[21]
-
-
Induction of Apoptosis: YopJ/P can induce programmed cell death (apoptosis) in macrophages.[16][22] By killing these key immune cells, the bacterium eliminates a major threat and a source of inflammatory signals.[22]
Caption: Yop effector functions in host immune cell suppression.
Host Immune Response and Bacterial Counter-Response
The host mounts both innate and adaptive immune responses to control Yersinia infection. The initial defense involves neutrophils and macrophages recruited to the site of infection.[5][20] However, as described above, the T3SS and its Yop effectors are highly effective at neutralizing these first responders, allowing the bacteria to replicate extracellularly within micro-abscesses in lymphoid tissues.[4][11]
Dendritic cells (DCs), which are crucial for initiating the adaptive immune response by presenting antigens to T-cells, are also targeted by Yersinia.[25] Infection with Y. enterocolitica can inhibit DC maturation, antigen presentation, and their ability to activate T-cells, thereby delaying or weakening the adaptive immune response.[25]
Clearance of the infection ultimately requires a coordinated effort from both the innate and adaptive immune systems, particularly T-cell mediated immunity.[2][25] Pro-inflammatory cytokines like TNF-α and IFN-γ, despite Yersinia's attempts at suppression, are critical for host defense against the pathogen.[22]
Quantitative Data
Summarizing quantitative data is crucial for understanding the epidemiology and impact of yersiniosis and for designing relevant experimental models.
Table 1: Epidemiological Data for Yersiniosis
| Parameter | Value | Region/Study | Citation |
|---|---|---|---|
| Estimated Annual Illnesses | ~117,000 | United States | [1] |
| Estimated Annual Hospitalizations | ~640 | United States | [1] |
| Estimated Annual Deaths | ~35 | United States | [1] |
| Incidence Rate (2014) | 0.28 cases per 100,000 | United States (FoodNet) | [1] |
| Prevalence in Gastroenteritis | 1.97% (culture), 2.41% (molecular) | Global Meta-Analysis | [26][27] |
| Hospitalization Rate (2000-2014) | 7.3% | Northern Spain |[28] |
Table 2: Virulence Factor Characteristics
| Factor | Size / Type | Function | Encoded On | Citation |
|---|---|---|---|---|
| Invasin (Inv) | 103 kDa Protein | Adhesion/Invasion (binds β1-integrins) | Chromosome | [1][13] |
| YadA | Adhesin | Adhesion, Serum Resistance | pYV Plasmid | [7][15] |
| Ail | Outer Membrane Protein | Adhesion, Invasion, Complement Resistance | Chromosome | [5][13] |
| T3SS | Multi-protein Complex | Effector Protein Injection | pYV Plasmid | [8][9] |
| YopH | Tyrosine Phosphatase | Anti-phagocytosis | pYV Plasmid | [11][21] |
| YopE | GTPase Activating Protein | Anti-phagocytosis | pYV Plasmid | [11][21] |
| YopJ/P | Acetyltransferase | Inhibits MAPK/NF-κB, Induces Apoptosis | pYV Plasmid |[21][22] |
Experimental Protocols
Reproducible experimental models are essential for studying Y. enterocolitica pathogenesis.
Protocol: Mouse Model of Oral Infection
This protocol is adapted from established methods for studying yersiniosis in vivo.[29][30][31]
Objective: To establish an infection in mice via the natural oral route to study colonization, dissemination, and host immune response.
Materials:
-
Yersinia enterocolitica strain (e.g., serotype O:8, strain 8081v).
-
Luria-Bertani (LB) broth.
-
6-8 week old female BALB/c or C57BL/6 mice.[29]
-
Sterile phosphate-buffered saline (PBS).
-
Oral gavage needles (20-gauge, ball-tipped).[29]
-
Spectrophotometer.
-
Appropriate caging and personal protective equipment (PPE).
Methodology:
-
Bacterial Culture Preparation:
-
Inoculate 5 mL of LB broth with a single colony of Y. enterocolitica.
-
Grow overnight at 26°C with shaking. This temperature promotes the expression of flagella and Invasin.
-
The following day, dilute the overnight culture 1:50 in fresh LB broth and grow for another 2-3 hours until it reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.8).
-
Harvest bacteria by centrifugation (e.g., 5000 x g for 10 min).
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the final pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁹ CFU/mL). The infectious dose can be confirmed by serial dilution and plating on LB agar (B569324).
-
-
Mouse Infection:
-
Prior to infection, fast mice for 12-16 hours to facilitate gastric transit of the inoculum. Water should be available ad libitum.
-
Administer 100 µL of the bacterial suspension (e.g., 1 x 10⁸ CFU) to each mouse via oral gavage.
-
A control group should receive 100 µL of sterile PBS.
-
-
Post-Infection Monitoring and Analysis:
-
Monitor mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
At predetermined time points (e.g., day 3, 5, 7 post-infection), euthanize subsets of mice.
-
Aseptically harvest organs of interest (Peyer's patches, mesenteric lymph nodes, spleen, liver).
-
Homogenize tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on selective agar (e.g., Cefsulodin-Irgasan-Novobiocin [CIN] agar) to determine the bacterial load (CFU/gram of tissue).
-
Caption: Workflow for a mouse oral infection model.
Protocol: Macrophage Infection and Cytokine Suppression Assay
Objective: To quantify the ability of Y. enterocolitica to suppress the production of pro-inflammatory cytokines by macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1 or bone marrow-derived macrophages).
-
DMEM with 10% FBS, glutamine, and antibiotics.
-
Y. enterocolitica wild-type strain and a T3SS-deficient mutant (e.g., pYV-cured strain) as a control.
-
LPS (from E. coli).
-
ELISA kit for TNF-α.
-
96-well tissue culture plates.
Methodology:
-
Cell Culture:
-
Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Bacterial Culture Preparation:
-
Grow Yersinia strains overnight at 26°C.
-
Dilute cultures and grow at 37°C for 2-3 hours to induce T3SS expression.
-
Wash and resuspend bacteria in antibiotic-free DMEM.
-
-
Infection:
-
Replace the medium on the macrophages with fresh, antibiotic-free DMEM.
-
Infect cells with wild-type or T3SS-deficient Yersinia at a multiplicity of infection (MOI) of 10.
-
Centrifuge the plate briefly (e.g., 200 x g for 5 min) to synchronize the infection.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Cytokine Stimulation and Measurement:
-
After the initial infection, add gentamicin (B1671437) (e.g., 50 µg/mL) to kill extracellular bacteria.
-
Add LPS (100 ng/mL) to all wells to stimulate a strong inflammatory response. Include uninfected controls with and without LPS.
-
Incubate for an additional 4-6 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of TNF-α produced by uninfected cells, cells infected with the T3SS-deficient mutant, and cells infected with the wild-type strain. A significant reduction in TNF-α in the wild-type infected group indicates Yop-mediated suppression.
-
Conclusion and Future Directions
The pathophysiology of Yersinia enterocolitica is a testament to its evolutionary adaptation as a successful pathogen. Its ability to specifically target M cells for invasion, coupled with the sophisticated T3SS that injects a cocktail of effector proteins to disarm phagocytes and suppress inflammation, allows it to establish a niche within the host's lymphoid tissues.
For drug development professionals, several key areas represent promising targets:
-
Adhesion and Invasion Factors: Developing small molecule inhibitors or antibodies that block the interaction between Invasin/YadA and host cell receptors could prevent the initial stage of infection.
-
The T3SS Apparatus: The injectisome itself is a complex, multi-protein structure unique to Gram-negative pathogens. Targeting its assembly or function could represent a broad-spectrum anti-virulence strategy.
-
Yop Effector Enzymes: The enzymatic activities of Yops like YopH (phosphatase) and YopJ (acetyltransferase) are critical for virulence. Designing specific inhibitors for these effectors could restore the host's immune function without the selective pressure of traditional bactericidal antibiotics.
Further research is needed to fully elucidate the host-specific interactions, the precise mechanisms of dissemination beyond the mesenteric lymph nodes, and the factors that lead to chronic post-infection sequelae like reactive arthritis. A deeper understanding of these processes will continue to pave the way for novel therapies to combat this important foodborne pathogen.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Pathogenesis of Y. enterocolitica and Y. pseudotuberculosis in Human Yersiniosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarm.com [ijarm.com]
- 4. Yersinia enterocolitica Infection of Mice Reveals Clonal Invasion and Abscess Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mechpath.com [mechpath.com]
- 6. Bacterial evasion of host immune defense: Yersinia enterocolitica encodes a suppressor for tumor necrosis factor alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unique Cell Adhesion and Invasion Properties of Yersinia enterocolitica O:3, the Most Frequent Cause of Human Yersiniosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Most Important Virulence Markers of Yersinia enterocolitica and Their Role during Infection | MDPI [mdpi.com]
- 9. csus.edu [csus.edu]
- 10. Yersinia outer proteins: role in modulation of host cell signaling responses and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yersinia enterocolitica: Pathogenesis, virulence and antimicrobial resistance | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 12. Yersinia enterocolitica Invasin-Dependent and Invasin-Independent Mechanisms of Systemic Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yersinia enterocolitica: Mode of Transmission, Molecular Insights of Virulence, and Pathogenesis of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human and Animal Isolates of Yersinia enterocolitica Show Significant Serotype-Specific Colonization and Host-Specific Immune Defense Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yersinia enterocolitica exploits different pathways to accomplish adhesion and toxin injection into host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Yersinia enterocolitica type III secretion–translocationsystem: channel formation by secreted Yops | The EMBO Journal [link.springer.com]
- 17. researchgate.net [researchgate.net]
- 18. A Program of Yersinia enterocolitica Type III Secretion Reactions Is Activated by Specific Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Life After Secretion—Yersinia enterocolitica Rapidly Toggles Effector Secretion and Can Resume Cell Division in Response to Changing External Conditions [frontiersin.org]
- 20. Yersinia vs. host Immunity: how a pathogen evades or triggers a protective response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Innate immune response during Yersinia infection: critical modulation of cell death mechanisms through phagocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Cell death programs in Yersinia immunity and pathogenesis [frontiersin.org]
- 24. Bacterial evasion of host immune defense: Yersinia enterocolitica encodes a suppressor for tumor necrosis factor alpha expression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.plos.org [journals.plos.org]
- 26. Global Prevalence of Yersinia enterocolitica in Cases of Gastroenteritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Thirty years of human infections caused by Yersinia enterocolitica in northern Spain: 1985–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mouse Models of Yersiniosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Mouse Models of Yersiniosis | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
The Unseen Hand: A Technical Guide to the Pathogenic Mechanisms of Yersinia Yop Effectors E, H, and M
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Yersinia, which includes the etiological agent of plague, Yersinia pestis, employs a sophisticated type III secretion system (T3SS) to inject a cocktail of virulence factors, known as Yersinia outer proteins (Yops), directly into the cytoplasm of host cells. This molecular syringe is a cornerstone of Yersinia's ability to evade the host immune system and establish a successful infection. Among the cadre of effector proteins, YopE, YopH, and YopM stand out for their potent and distinct abilities to disrupt fundamental cellular processes, thereby crippling the host's innate and adaptive immune responses. This technical guide provides an in-depth examination of the functions of these three key effectors, detailing their molecular mechanisms, host cell targets, and the experimental methodologies used to elucidate their roles in pathogenesis.
YopE: The Cytoskeletal Saboteur
YopE is a potent cytotoxin that functions as a GTPase-activating protein (GAP).[1] By accelerating the intrinsic GTP hydrolysis rate of Rho family GTPases, such as RhoA, Rac1, and Cdc42, YopE effectively inactivates these molecular switches that are critical for regulating the actin cytoskeleton.[2][3] This disruption of the cytoskeleton is a primary mechanism by which Yersinia inhibits phagocytosis by macrophages and neutrophils, a crucial first line of defense.[1][2][4]
Molecular Mechanism and Host Cell Targets
YopE's GAP activity is conferred by a conserved "arginine finger" motif within its C-terminal domain.[2] Upon translocation into the host cell, YopE targets RhoA, Rac1, and Rac2, leading to their inactivation.[1] This inactivation prevents the actin polymerization required for the formation of phagocytic cups, effectively paralyzing the phagocyte.[2] The major cellular targets of YopE are professional phagocytes, including macrophages, neutrophils, and dendritic cells, as well as B cells.[1]
Quantitative Effects of YopE on Host Cell Function
The impact of YopE on host cell function and bacterial virulence has been quantified in various experimental systems. The following table summarizes key quantitative data.
| Parameter | Experimental System | Finding | Reference |
| Phagocytosis Inhibition | J774 Macrophages | Wild-type Y. enterocolitica (expressing YopE) showed ~30% phagocytosis, while a yopE mutant was phagocytosed at ~66%.[4] | |
| Virulence (LD50) | Mouse model (Y. pseudotuberculosis) | The GAP function of YopE is essential for virulence. A mutant with inactive GAP (YopER144A) showed significantly reduced virulence.[2] | |
| Actin Disruption | HeLa Cells | Infection with a Y. pseudotuberculosis strain producing a catalytically inactive YopE (YopER144A) failed to disrupt actin filaments or cause cell rounding, unlike the wild-type strain.[2] |
Signaling Pathway Disrupted by YopE
The following diagram illustrates the signaling pathway targeted by YopE, leading to the inhibition of phagocytosis.
Caption: YopE is injected via the T3SS and inactivates Rho GTPases, blocking phagocytosis.
YopH: The Master Phosphatase
YopH is one of the most potent protein tyrosine phosphatases (PTPases) known and is a critical virulence factor for Yersinia.[5][6] Its primary role is to dephosphorylate host cell proteins involved in signal transduction pathways that regulate focal adhesions, phagocytosis, and the oxidative burst in immune cells.[7][8]
Molecular Mechanism and Host Cell Targets
YopH is a 51 kDa protein with a highly active C-terminal catalytic domain.[7] It targets a variety of host proteins for dephosphorylation. In epithelial cells, its substrates include focal adhesion kinase (FAK) and p130Cas.[7] In macrophages, YopH dephosphorylates p130Cas, Fyn-binding protein (Fyb), SKAP-HOM, and Pyk2.[8][9] In neutrophils, YopH targets the SLP-76/Vav/PLCγ2 signaling axis, leading to the inhibition of calcium flux.[10] By dephosphorylating these key signaling molecules, YopH dismantles the protein complexes required for cell adhesion and phagocytosis.[7][11]
Quantitative Effects of YopH on Host Cell Function
The potent enzymatic activity of YopH translates to significant effects on host cell physiology and bacterial virulence.
| Parameter | Experimental System | Finding | Reference |
| Phagocytosis Inhibition | J774 Macrophages | Wild-type Y. enterocolitica (expressing YopH) showed ~30% phagocytosis, while a yopH mutant was phagocytosed at ~70%.[4] | |
| Virulence (LD50) | Mouse model (Y. pseudotuberculosis) | Mutants of yopH that are unable to bind p130Cas are clearly attenuated in virulence.[11] | |
| Host Protein Dephosphorylation | Splenic Neutrophils (in vivo) | At least 5 host proteins showed decreased tyrosine phosphorylation in the presence of YopH.[10] | |
| Oxidative Burst | Murine Macrophages | While YopH is responsible for dephosphorylating macrophage proteins, its mutational loss did not reverse the inhibition of the zymosan-triggered respiratory burst, suggesting the involvement of other Yops. |
Signaling Pathway Disrupted by YopH
The following diagram depicts the signaling cascade disrupted by YopH, leading to the inhibition of phagocytosis and other immune responses.
Caption: YopH dephosphorylates focal adhesion proteins, disrupting signaling and immune responses.
YopM: The Inflammasome Inhibitor
Unlike YopE and YopH, YopM does not possess any known enzymatic activity.[12] Instead, it functions as a scaffold protein, interacting with and manipulating host cell signaling complexes to suppress the inflammatory response.[12][13] A key function of YopM is the inhibition of inflammasome activation, multiprotein complexes that play a central role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18.[14][15][16]
Molecular Mechanism and Host Cell Targets
YopM from Y. pestis is a 42 kDa protein characterized by a series of leucine-rich repeats (LRRs) that mediate protein-protein interactions.[13] YopM has been shown to interact with several host proteins, including the serine/threonine kinases RSK1 and PKN1, and the inflammasome sensor Pyrin.[14][16][17] By forming a complex with Pyrin and these kinases, YopM prevents the activation of the Pyrin inflammasome, which is otherwise triggered by the RhoA-inhibiting activities of other Yops like YopE.[14][15][16] YopM has also been shown to directly bind and inhibit caspase-1.[18][19]
Quantitative Effects of YopM on Host Cell Function
YopM's ability to suppress inflammation is critical for Yersinia virulence, as demonstrated by the following quantitative data.
| Parameter | Experimental System | Finding | Reference |
| IL-1β Secretion | Bone Marrow-Derived Macrophages (BMDMs) | A Y. pestis strain lacking YopM (ΔYopM) induced significantly higher levels of IL-1β secretion compared to the wild-type strain.[14][15] | |
| Caspase-1 Activation | Macrophages | YopM is a potent antagonist of caspase-1 activity and activation. A ΔyopM mutant fails to inhibit caspase-1 activation.[18][19] | |
| Virulence (LD50) | Mouse model (Y. pestis) | The LD50 of a YopM- mutant was 3.4 x 10^5 CFU, demonstrating a significant decrease in virulence compared to the wild-type strain.[14] | |
| Cell Death (Pyroptosis) | BMDMs | YopM blocks YopE-induced Pyrin-mediated cell death.[14][15] |
Signaling Pathway Disrupted by YopM
The following diagram illustrates the mechanism by which YopM inhibits Pyrin inflammasome activation.
Caption: YopM inhibits Pyrin inflammasome activation triggered by other Yops like YopE/T.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the functions of YopE, YopH, and YopM.
Phagocytosis Assay
This assay quantifies the ability of phagocytic cells, such as macrophages, to internalize bacteria.
Workflow Diagram:
Caption: Workflow for a standard gentamicin (B1671437) protection assay to quantify bacterial phagocytosis.
Methodology:
-
Cell Culture: Seed macrophages (e.g., J774 or bone marrow-derived macrophages) in 24-well plates and culture overnight.
-
Bacterial Culture: Grow wild-type and yop mutant Yersinia strains to mid-log phase.
-
Infection: Infect macrophage monolayers with bacterial strains at a multiplicity of infection (MOI) of 10-100.
-
Incubation: Incubate for 30-60 minutes to allow for phagocytosis.
-
Gentamicin Treatment: Wash the wells with phosphate-buffered saline (PBS) and add fresh media containing gentamicin (an antibiotic that does not penetrate eukaryotic cells) to kill extracellular bacteria. Incubate for 1-2 hours.
-
Lysis: Wash the wells again with PBS and lyse the macrophages with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Quantification: Plate serial dilutions of the lysate on appropriate agar plates. Incubate overnight and count the number of colony-forming units (CFUs) to determine the number of intracellular bacteria.
In Vitro Dephosphorylation Assay (for YopH)
This assay measures the ability of YopH to remove phosphate (B84403) groups from a specific substrate.
Methodology:
-
Protein Purification: Purify recombinant YopH (wild-type and catalytically inactive mutant, e.g., C403S) and the phosphorylated substrate protein.
-
Reaction Setup: In a reaction buffer, combine the phosphorylated substrate with either wild-type YopH, the inactive YopH mutant, or a buffer control.
-
Incubation: Incubate the reactions at 37°C for a defined period.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting using a phospho-specific antibody against the substrate to detect the extent of dephosphorylation.
Cytokine Secretion Assay (for YopM)
This assay measures the amount of a specific cytokine, such as IL-1β, secreted by host cells in response to infection.
Methodology:
-
Cell Culture and Priming: Culture macrophages (e.g., BMDMs) and prime them with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Infection: Infect the primed macrophages with wild-type and yopM mutant Yersinia strains.
-
Incubation: Incubate the infected cells for a defined period (e.g., 6 hours).
-
Supernatant Collection: Centrifuge the plates to pellet the cells and collect the culture supernatants.
-
Quantification: Measure the concentration of the cytokine in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit specific for that cytokine.
Conclusion
YopE, YopH, and YopM are formidable weapons in the arsenal (B13267) of pathogenic Yersinia. Through their distinct yet complementary mechanisms of disrupting the host cytoskeleton, dephosphorylating key signaling proteins, and inhibiting the inflammatory response, they create a favorable environment for bacterial survival and replication. A thorough understanding of the molecular functions of these effector proteins, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies to combat Yersinia infections. By targeting these key virulence factors, it may be possible to disarm the pathogen and restore the efficacy of the host's immune response.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Characterization of Oral Yersinia enterocolitica Infection in Three Different Strains of Inbred Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.escholarship.umassmed.edu]
- 4. media.jax.org [media.jax.org]
- 5. medium.com [medium.com]
- 6. Characterization of New Substrates Targeted By Yersinia Tyrosine Phosphatase YopH | PLOS One [journals.plos.org]
- 7. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 8. Identification of p130Cas as a substrate of Yersinia YopH (Yop51), a bacterial protein tyrosine phosphatase that translocates into mammalian cells and targets focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lornajane.net [lornajane.net]
- 10. Identifying Yersinia YopH-targeted signal transduction pathways that impair neutrophil responses during in vivo murine infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Characterization of the Interaction between Yersinia enterocolitica Biotype 1A and Phagocytes and Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Yersinia pestis Effector YopM Inhibits Pyrin Inflammasome Activation | PLOS Pathogens [journals.plos.org]
- 14. sketchviz.com [sketchviz.com]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. Mouse Models of Yersiniosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interaction of Yersinia pestis with Macrophages: Limitations in YopJ-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Animal Models for Studying Yersinia enterocolitica Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yersinia enterocolitica is a Gram-negative bacterium responsible for yersiniosis, a foodborne illness characterized by symptoms ranging from self-limiting diarrhea and enterocolitis to more severe conditions like mesenteric lymphadenitis and sepsis.[1][2] To unravel the complexities of its pathogenesis and develop effective therapeutics, robust and reproducible animal models are indispensable. These models allow for the investigation of host-pathogen interactions, bacterial virulence factors, and the host immune response in a controlled in vivo setting. This document provides detailed application notes and experimental protocols for commonly used animal models in Yersinia enterocolitica research.
Animal Models: An Overview
The choice of animal model is critical and depends on the specific research question. Mice are the most frequently used models due to their genetic tractability, cost-effectiveness, and the availability of a wide range of immunological reagents.[3][4] Rabbits are particularly useful for studying the diarrheal aspects of yersiniosis.[5] Non-human primates have also been used, offering a model that more closely mimics human physiology, though their use is less common due to ethical and logistical considerations.[6][7]
Mouse Models
Mouse models are a cornerstone of Yersinia enterocolitica research, providing valuable insights into bacterial colonization, dissemination, and the host immune response.[3][4] Different inbred mouse strains exhibit varying susceptibility to infection, which can be leveraged to study the genetic basis of host resistance and susceptibility.[8][9]
Table 1: Comparison of Commonly Used Mouse Strains in Yersinia enterocolitica Research
| Mouse Strain | Key Characteristics | Typical Infection Route | Common Research Applications |
| BALB/c | Generally more susceptible to infection.[8][9] | Oral, Intraperitoneal | Studies on pathogenesis, bacterial dissemination, and T-cell mediated immunity.[1][8] |
| C57BL/6 | Generally more resistant to infection compared to BALB/c mice.[8][9] | Oral, Intraperitoneal | Comparative studies on host resistance, role of IFN-γ in immunity.[8] |
| DBA/2 | Susceptible to Yersinia-induced reactive arthritis.[10] | Intravenous | Modeling post-infectious autoimmune sequelae.[10] |
Table 2: Quantitative Data from Mouse Infection Studies
| Mouse Strain | Y. enterocolitica Strain/Serotype | Infection Dose (CFU) | Route | Time Post-Infection | Organ | Bacterial Load (log10 CFU/organ or gram) | Reference |
| BALB/c | Not specified | 10^9 | Oral | Day 1-5 | Small Intestine (lavage) | ~6.0 - 8.0 | [1] |
| BALB/c | Not specified | 10^7 | Oral | Day 1-5 | Small Intestine (lavage) | ~4.0 - 6.0 | [1] |
| CBA/H | Serotype O3 | 10^10 - 10^12 | Oral | Not specified | Not specified | Elicited detectable IgM, IgG, and IgA titers | [11] |
| CBA/H | Serotype O3 | 10^8 | Oral | Not specified | Not specified | Minimal antibody titers despite diarrhea | [11] |
| C57BL/6 | Not specified | 5 x 10^8 | Oral | 2 days | Spleen | ~4.0 - 5.0 in Yop-injected cells | [12] |
Rabbit Models
Rabbits, particularly young rabbits, serve as an excellent model for studying Yersinia-induced diarrhea, a hallmark of human yersiniosis.[5][13]
Table 3: Quantitative Data from Rabbit Infection Studies
| Rabbit Age | Y. enterocolitica Strain/Serotype | Infection Dose (CFU) | Route | Key Findings | Reference |
| Young (500-800g) | Serotype O:3 (clinical isolate) | 1.4 x 10^10 | Orogastric | 87% developed diarrhea; 50% infectious dose (ID50) = 2.9 x 10^8 CFU.[5] | [5] |
| Young | W1024 (yst+) | Not specified | Oral | Induced diarrhea, weight loss, and mortality.[13] | [13] |
| Young | W1024 (yst mutant) | Not specified | Oral | Significantly reduced diarrhea, weight loss, and mortality compared to the wild-type strain.[13] | [13] |
Experimental Protocols
Protocol 1: Oral Infection of Mice with Yersinia enterocolitica
This protocol describes the oral gavage method for infecting mice, which is a widely used technique to mimic the natural route of infection.[3][4]
Materials:
-
Yersinia enterocolitica strain of interest
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS)
-
8- to 10-week-old mice (e.g., BALB/c or C57BL/6)
-
Animal feeding needles (20-gauge, 1.5-inch, ball-tipped)
-
1 ml syringes
-
Spectrophotometer
-
Microcentrifuge and tubes
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of Y. enterocolitica into 5 ml of LB broth.
-
Incubate overnight at 26°C with shaking.
-
The following day, dilute the overnight culture 1:50 in fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.8).
-
Harvest the bacteria by centrifugation at 5000 x g for 10 minutes.
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10^9 CFU/100 µl). The concentration can be estimated by OD600 readings and confirmed by plating serial dilutions on LB agar (B569324) plates.
-
-
Mouse Infection:
-
Fast the mice for 4-6 hours before infection to ensure gastric emptying. Water should be available ad libitum.
-
Gently restrain the mouse and introduce the feeding needle attached to a 1 ml syringe into the esophagus.
-
Slowly administer 100 µl of the bacterial suspension directly into the stomach.
-
Monitor the mice for any signs of distress during and after the procedure.
-
Return the mice to their cages with free access to food and water.
-
-
Post-Infection Monitoring and Sample Collection:
-
Monitor the mice daily for clinical signs of infection such as weight loss, ruffled fur, lethargy, and diarrhea.
-
At predetermined time points (e.g., 1, 3, 5, and 7 days post-infection), euthanize a subset of mice.
-
Aseptically collect organs such as the Peyer's patches, mesenteric lymph nodes, spleen, and liver.
-
For bacterial load determination, homogenize the tissues in sterile PBS, serially dilute the homogenates, and plate on selective agar (e.g., CIN agar) to count CFU.[14]
-
For histopathological analysis, fix tissues in 10% neutral buffered formalin.
-
Protocol 2: Rabbit Model of Yersinia enterocolitica-Induced Diarrhea
This protocol is adapted from studies demonstrating the induction of diarrhea in young rabbits following orogastric inoculation.[5]
Materials:
-
Yersinia enterocolitica enterotoxigenic strain (e.g., serotype O:3)
-
Brain Heart Infusion (BHI) broth
-
10% Sodium Bicarbonate solution, sterile
-
Young New Zealand white rabbits (500-800 g)
-
Orogastric feeding tube
-
Syringes
Procedure:
-
Bacterial Culture Preparation:
-
Grow the Y. enterocolitica strain in BHI broth overnight at 26°C.
-
Harvest the bacteria by centrifugation.
-
Wash the bacterial pellet with sterile saline.
-
Resuspend the bacteria in 10% sodium bicarbonate solution to a concentration of approximately 1 x 10^10 CFU/ml.[5]
-
-
Rabbit Inoculation:
-
Fast the rabbits for 12-24 hours prior to inoculation, with free access to water.
-
Administer the bacterial suspension via an orogastric feeding tube. The volume will depend on the rabbit's weight.
-
-
Post-Inoculation Monitoring:
-
House the rabbits individually and monitor for the onset of diarrhea, which typically develops within 2-7 days.[5]
-
Record daily weight, fecal consistency, and any other clinical signs of illness.
-
Fecal samples can be collected for bacterial shedding analysis by plating on selective media.
-
At the end of the experiment, euthanize the animals and collect intestinal tissues for histopathological examination to look for characteristic changes such as crypt abscesses, particularly in the ileum.[5]
-
Signaling Pathways Targeted by Yersinia enterocolitica
Yersinia enterocolitica utilizes a type III secretion system (T3SS) to inject effector proteins, known as Yersinia outer proteins (Yops), directly into the cytoplasm of host cells.[8][15] These Yops manipulate various host signaling pathways to subvert the immune response, inhibit phagocytosis, and induce apoptosis in immune cells.[13][15][16]
Inhibition of Phagocytosis
YopH and YopE are key effectors that collaborate to prevent phagocytosis by macrophages and neutrophils.[13][17] YopH is a potent protein tyrosine phosphatase that dephosphorylates several focal adhesion proteins, including p130Cas, Fyb, and SKAP-HOM, thereby disrupting the signaling cascades required for cytoskeletal rearrangements during phagocytosis.[3][6][18] YopE functions as a GTPase-activating protein (GAP) for Rho family GTPases like RhoA, Rac1, and Cdc42, leading to the disruption of the actin cytoskeleton.[19][20][21]
Disruption of Inflammatory Signaling
Yersinia actively suppresses the host's inflammatory response, primarily through the action of YopJ (YopP in Y. enterocolitica).[9] YopJ is a deubiquitinase and acetyltransferase that targets key components of the NF-κB and MAPK signaling pathways.[1][22] By inhibiting IKKβ and MAPK kinases (MKKs), YopJ prevents the production of pro-inflammatory cytokines like TNF-α and IL-8, thereby dampening the immune response.[7][23]
Induction of Apoptosis
Yersinia enterocolitica can induce apoptosis, or programmed cell death, in macrophages.[8][16] This process is primarily mediated by YopP (YopJ).[24][25] By inhibiting the pro-survival NF-κB pathway, YopP tips the cellular balance towards apoptosis. The apoptotic signaling cascade initiated by YopP involves the cleavage of Bid to tBid, which then translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of caspases-9 and -3.[24]
Conclusion
The animal models described herein are invaluable tools for the study of Yersinia enterocolitica pathogenesis. The choice of model, bacterial strain, and infection route should be carefully considered based on the specific research objectives. The provided protocols offer a starting point for establishing reproducible infection models, and the signaling pathway diagrams provide a framework for understanding the molecular mechanisms of Yersinia virulence. These resources are intended to support the efforts of researchers and drug development professionals in the ongoing fight against yersiniosis.
References
- 1. Yersinia virulence factor YopJ acts as a deubiquitinase to inhibit NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Yersinia YopT Leads to Uncoupling of RhoA-Effector Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying Yersinia YopH-targeted signal transduction pathways that impair neutrophil responses during in vivo murine infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of NF-kappaB and IL-8 by Yersinia enterocolitica invasin protein is conferred by engagement of Rac1 and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Models of Yersiniosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Yersinia tyrosine phosphatase YopH targets a novel adhesion-regulated signalling complex in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yersinia outer protein P of Yersinia enterocolitica simultaneously blocks the nuclear factor-kappa B pathway and exploits lipopolysaccharide signaling to trigger apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yersinia enterocolitica induces apoptosis in macrophages by a process requiring functional type III secretion and translocation mechanisms and involving YopP, presumably acting as an effector protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Function of the Yersinia effector YopJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yersinia pestis - Wikipedia [en.wikipedia.org]
- 11. Mouse Models of Yersiniosis | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of Yops and Adhesins in Resistance of Yersinia enterocolitica to Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Yersinia outer proteins: role in modulation of host cell signaling responses and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Characterization of the Interaction between Yersinia enterocolitica Biotype 1A and Phagocytes and Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of New Substrates Targeted By Yersinia Tyrosine Phosphatase YopH - PMC [pmc.ncbi.nlm.nih.gov]
- 19. YopE protein domain - Wikipedia [en.wikipedia.org]
- 20. The GAP Activity of Type III Effector YopE Triggers Killing of Yersinia in Macrophages | PLOS Pathogens [journals.plos.org]
- 21. YopE of Yersinia, a GAP for Rho GTPases, selectively modulates Rac-dependent actin structures in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Yersinia enterocolitica Impairs Activation of Transcription Factor NF-κB: Involvement in the Induction of Programmed Cell Death and in the Suppression of the Macrophage Tumor Necrosis Factor α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Yersinia enterocolitica YopP-induced apoptosis of macrophages involves the apoptotic signaling cascade upstream of bid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
Application Notes and Protocols for Molecular Detection of Pathogenic Yersinia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Yersinia includes three species pathogenic to humans: Yersinia pestis, the causative agent of plague, and the enteropathogens Yersinia enterocolitica and Yersinia pseudotuberculosis, which cause yersiniosis. Rapid and accurate detection of these pathogens is crucial for clinical diagnosis, epidemiological surveillance, and food safety. Molecular diagnostic assays, such as Polymerase Chain Reaction (PCR) and Loop-Mediated Isothermal Amplification (LAMP), offer significant advantages over traditional culture-based methods in terms of speed, sensitivity, and specificity. These methods target specific virulence-associated genes, allowing for the precise identification of pathogenic strains.
This document provides detailed application notes and protocols for various molecular diagnostic assays designed to detect pathogenic Yersinia species.
Key Virulence Genes Targeted in Pathogenic Yersinia
The molecular detection of pathogenic Yersinia relies on the identification of specific genes associated with their virulence. The presence of a 70 kb virulence plasmid (pYV) and certain chromosomal genes are critical for the pathogenic potential of Y. enterocolitica and Y. pseudotuberculosis. In Y. pestis, virulence is associated with multiple plasmids and chromosomal determinants.
Commonly targeted genes include:
-
ail (attachment invasion locus): A chromosomal gene found in pathogenic strains of Y. enterocolitica that encodes for an outer membrane protein involved in adhesion and invasion.[1][2][3][4]
-
yst (Yersinia stable toxin): A chromosomal gene encoding a heat-stable enterotoxin, with different variants (ystA, ystB, ystC) found in various Y. enterocolitica strains.[4]
-
virF (virulence factor): A plasmid-borne gene that acts as a transcriptional activator for other virulence genes.[5][6][7]
-
yadA (Yersinia adhesion A): A plasmid-encoded gene that mediates adhesion to host cells.
-
inv (invasin): A chromosomal gene that allows the bacteria to invade host cells.[6][8]
-
pla (plasminogen activator): Located on a plasmid specific to Y. pestis, this gene is a key virulence factor.[8][9][10][11]
-
caf1 (F1 capsular antigen): Found on a Y. pestis-specific plasmid, this gene encodes the F1 antigen, a protective capsule.[8][10]
Comparative Performance of Molecular Diagnostic Assays
The selection of a diagnostic assay often depends on a balance of sensitivity, specificity, speed, and cost. The following tables summarize the performance characteristics of various molecular assays for the detection of pathogenic Yersinia.
Table 1: Performance of Real-Time PCR (qPCR) Assays for Yersinia enterocolitica
| Target Gene(s) | Assay Format | Limit of Detection (LOD) | Specificity | Reference |
| ail | TaqMan Probe-based qPCR | 85 fg of genomic DNA (~10 cells/PCR) | No false positives/negatives with 152 strains | [1][12][13] |
| ail | SYBR Green qPCR | Not explicitly stated | High | [14] |
| ail, 16S rRNA | Duplex PCR | Not explicitly stated | High | [2] |
| yadA, ystB, inv | EvaGreen-based multiplex qPCR | 10^4-10^5 CFU/g of feces | 100% | [15] |
Table 2: Performance of PCR and LAMP Assays for Yersinia pestis
| Target Gene(s) | Assay Format | Limit of Detection (LOD) | Specificity | Reference |
| pla | 5' Nuclease PCR (TaqMan) | 1.6 pg of total DNA | Species-specific | [11] |
| ypo2088, pla, wzz | Multiplex real-time PCR | 10-100 fg of total DNA; 1 CFU for ypo2088 and pla | High | [9] |
| pla, caf1, ymt, 16S rRNA | Multiplex real-time PCR | ~0.1 genome equivalent | 100% accuracy against conventional PCR | [10] |
| Not Specified | Real-Time PCR Kit | 2.4 copies/µl | 100% | [16] |
Table 3: Performance of LAMP Assays for Yersinia pseudotuberculosis
| Target Gene(s) | Assay Format | Limit of Detection (LOD) | Specificity | Reference |
| Not specified | LAMP | Lower than serology but complements diagnosis | High | [17][18] |
| Not specified | LAMP | 10^0 CFU/reaction (100x more sensitive than PCR) | High | [19][20] |
| 16S-23S rDNA ITS | LAMP | 10^0 fg/reaction; 10^0 CFU/100g milk powder (with enrichment) | High | [21] |
Experimental Workflows and Logical Relationships
General Workflow for PCR-Based Detection
The following diagram illustrates a typical workflow for the detection of pathogenic Yersinia using PCR-based methods.
Caption: General workflow for PCR-based detection of pathogenic Yersinia.
Logic for Differentiating Pathogenic Yersinia Species
This diagram outlines the logic for differentiating between highly pathogenic Y. enterocolitica, low pathogenic Y. enterocolitica, and Y. pseudotuberculosis using a multiplex PCR approach based on the presence of specific virulence genes.
Caption: Logic for differentiating pathogenic Yersinia species via multiplex PCR.
Detailed Experimental Protocols
Protocol 1: Real-Time PCR for Pathogenic Yersinia enterocolitica (TaqMan Probe-based)
This protocol is adapted from a method for the detection of the ail gene in pathogenic Y. enterocolitica.[1][12][13]
1. DNA Extraction:
-
For pure cultures, a loop of colonies can be transferred to 200 µl of sterile water with 20 µl of 0.8 M NaOH.
-
Incubate at 70-75°C for 10 minutes.
-
Add 48 µl of a 1:1 mixture of 0.8 M HCl and 0.1 M Tris (pH 8.3).
-
Centrifuge the mixture and use 5 µl of the supernatant as the DNA template for the PCR reaction.
-
For food samples, an overnight enrichment step is recommended prior to DNA extraction using a commercial kit.
2. Real-Time PCR Reaction Setup:
-
Primers and Probe:
-
Forward Primer: (Sequence to be specified based on the referenced literature)
-
Reverse Primer: (Sequence to be specified based on the referenced literature)
-
TaqMan Probe: (Sequence with appropriate reporter and quencher dyes)
-
-
Reaction Mixture (25 µl total volume):
-
TaqMan PCR Master Mix (2X): 12.5 µl
-
Forward Primer (e.g., 600 nM final concentration): (Volume as required)
-
Reverse Primer (e.g., 600 nM final concentration): (Volume as required)
-
TaqMan Probe (e.g., 200 nM final concentration): (Volume as required)
-
Template DNA: 5 µl
-
Nuclease-free water: to 25 µl
-
3. Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
4. Data Analysis:
-
Monitor the fluorescence signal during the annealing/extension step.
-
A positive result is indicated by an amplification curve that crosses the threshold within the defined cycle limit.
-
Include positive and negative controls in each run.
Protocol 2: Multiplex PCR for Differentiating Pathogenic Yersinia
This protocol is based on a multiplex PCR assay to detect and differentiate highly pathogenic Y. enterocolitica, low pathogenic Y. enterocolitica, and Y. pseudotuberculosis.[6]
1. DNA Extraction:
-
Extract genomic DNA from bacterial cultures using a standard bacterial DNA extraction kit or a boiling lysis method.
2. PCR Reaction Setup:
-
Primers:
-
fyuA Forward and Reverse
-
ail Forward and Reverse
-
inv Forward and Reverse
-
virF Forward and Reverse
-
-
Reaction Mixture (15 µl total volume):
-
1X Green GoTaq Flexi DNA Polymerase Buffer
-
2.5 mM MgCl₂
-
200 µM dNTPs
-
0.1 µM of each primer
-
0.05 U GoTaq DNA Polymerase
-
5 µl of template DNA
-
3. Thermal Cycling Conditions:
-
Initial Denaturation: 94°C for 5 minutes
-
36 Cycles:
-
Denaturation: 94°C for 45 seconds
-
Annealing: 62°C for 45 seconds
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 7 minutes
4. Product Visualization:
-
Analyze the PCR products by electrophoresis on a 1.5% agarose (B213101) gel stained with a suitable DNA stain.
-
The presence of specific band patterns will differentiate the Yersinia groups.
Protocol 3: Loop-Mediated Isothermal Amplification (LAMP) for Yersinia pseudotuberculosis
This protocol provides a general framework for a LAMP assay for the rapid detection of Y. pseudotuberculosis.[19][20][21]
1. DNA Template Preparation:
-
A simple boiling method can be used for DNA preparation.
-
Suspend bacterial colonies in TE buffer.
-
Heat in a boiling water bath for 10 minutes.
-
Centrifuge at 9,000 x g for 10 minutes.
-
Use the supernatant as the template for the LAMP reaction.
2. LAMP Reaction Setup:
-
Primers: A set of four to six primers recognizing six to eight distinct regions on the target DNA (FIP, BIP, F3, B3, and optional Loop primers).
-
Reaction Mixture:
-
LAMP Master Mix (containing Bst DNA polymerase, dNTPs, and reaction buffer)
-
Primer Mix
-
Template DNA
-
3. Incubation:
-
Incubate the reaction mixture at a constant temperature (e.g., 63°C) for 30-60 minutes.
4. Detection of Amplification:
-
Amplification can be detected visually by observing the turbidity caused by the precipitation of magnesium pyrophosphate.
-
Alternatively, a fluorescent DNA intercalating dye can be added to the reaction for real-time fluorescence detection.
Conclusion
Molecular diagnostic assays provide powerful tools for the rapid and reliable detection of pathogenic Yersinia species. The choice of assay depends on the specific application, required throughput, and available resources. The protocols and data presented in this document offer a comprehensive guide for researchers, scientists, and drug development professionals working with these important pathogens. It is essential to validate any assay in-house and to always include appropriate controls to ensure the accuracy of the results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Detection of Pathogenic Yersinia enterocolitica by a Rapid and Sensitive Duplex PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time PCR method for detection of pathogenic Yersinia enterocolitica in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular characterization of Yersinia enterocolitica strains to evaluate virulence associated genes | Annali dell'Istituto Superiore di Sanità [annali.iss.it]
- 5. microbiojournal.com [microbiojournal.com]
- 6. Multiplex PCR method for differentiating highly pathogenic Yersinia enterocolitica and low pathogenic Yersinia enterocolitica, and Yersinia pseudotuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cambridge.org [cambridge.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Real-time multiplex PCR assay for detection of Yersinia pestis and Yersinia pseudotuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. 5′ Nuclease PCR Assay To Detect Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time PCR Method for Detection of Pathogenic Yersinia enterocolitica in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. The design, validation and clinical verification of an in-house qualitative PCR to detect Yersinia enterocolitica and Yersinia pseudotuberculosis in faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Yersinia Pestis (Y. pestis) PCR Detection Kit - Advanced Molecular Diagnostics (AMD) [am-diagnostics.co.uk]
- 17. LAMP-based assay can rectify the diagnosis of Yersinia pseudotuberculosis infections otherwise missed by serology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. microbiologyresearch.org [microbiologyresearch.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Sensitive and Specific Detection of Yersinia pseudotuberculosis by Loop-Mediated Isothermal Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Loop-mediated isothermal amplification assays for detecting Yersinia pseudotuberculosis in milk powders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Models to Study Yersinia-Host Cell Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yersinia species, including the etiological agents of plague (Yersinia pestis) and yersiniosis (Yersinia enterocolitica and Yersinia pseudotuberculosis), are formidable pathogens that have evolved sophisticated mechanisms to interact with and subvert host cellular functions. A key virulence determinant is the type III secretion system (T3SS), a needle-like apparatus that injects effector proteins, known as Yersinia outer proteins (Yops), directly into the cytosol of target host cells.[1][2][3] These Yops manipulate a variety of cellular processes, including cytoskeletal dynamics, cell signaling, and programmed cell death, thereby crippling the host's immune response and facilitating bacterial proliferation.[3][4] Understanding the intricate molecular details of these interactions is paramount for the development of novel therapeutics and vaccines. In vitro cell culture models provide powerful and tractable systems to dissect the complex interplay between Yersinia and host cells. This document provides an overview of commonly used cell culture models, detailed experimental protocols, and data presentation guidelines for studying Yersinia-host cell interactions.
In Vitro Models for Studying Yersinia Infections
A variety of in vitro models are utilized to investigate the pathogenesis of Yersinia infections, ranging from immortalized cell lines to more complex primary cell and organoid cultures. The choice of model often depends on the specific research question being addressed.
1. Immortalized Cell Lines:
-
Epithelial Cells: Cell lines such as HeLa (human cervical adenocarcinoma), HEp-2 (human laryngeal carcinoma), and T84 (human colon carcinoma) are frequently used to study the initial stages of infection, including adhesion and invasion.[5] Yersinia utilizes adhesins like Invasin (B1167395) and YadA to bind to host cell receptors, such as β1-integrins, initiating internalization.[1][5][6]
-
Macrophage-like Cells: J774A.1 (mouse reticulum cell sarcoma) and RAW264.7 (mouse leukemia virus-transformed macrophages) are invaluable for studying the interactions of Yersinia with phagocytic cells.[2][7] These models have been instrumental in elucidating how Yersinia uses its T3SS and Yops to resist phagocytosis and induce apoptosis or pyroptosis in macrophages.[2][8][9]
-
Fibroblasts: Cell lines like GD25, which lacks β1-integrins, and its β1-integrin-expressing counterpart, GD25-β1A, are useful for dissecting the specific roles of host cell receptors in Yersinia adhesion and Yop translocation.[1]
2. Primary Cells:
-
Immune Cells: Primary cells isolated from animal models, such as splenocytes, bone marrow-derived macrophages (BMDMs), and dendritic cells (DCs), offer a more physiologically relevant system to study the immune response to Yersinia infection.[1] These models have been crucial in demonstrating that Yops are injected into various immune cell populations, including macrophages, dendritic cells, granulocytes, NK cells, T cells, and B cells.[1]
3. Advanced In Vitro Models:
-
Organoids: Intestinal organoids, derived from adult stem cells, are emerging as a sophisticated model to study gastrointestinal infections with enteric Yersinia species.[10][11][12] These three-dimensional structures recapitulate the cellular diversity and architecture of the intestinal epithelium, providing a more realistic environment to investigate infection dynamics.[10] Co-culture of organoids with immune cells, such as macrophages, further enhances the physiological relevance of these models.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Yersinia-host cell interactions.
Table 1: Adhesion and Invasion of Epithelial Cells by Yersinia
| Yersinia Strain | Host Cell Line | Adhesion (%) | Invasion (%) | Key Adhesin(s) | Reference(s) |
| Y. pestis KIM5 | HEp-2 | 4.0 | - | Ail | [14] |
| Y. pestis (Ail-deficient) | Epithelial cells | ~90% reduction | ~98% reduction | Ail | [15] |
| Y. enterocolitica | T84 (polarized) | - | Basolateral > Apical | Invasin, YadA, Ail | [5] |
| Y. pseudotuberculosis | Caco-2 | Apical invasion reduced with differentiation | - | Invasin | [5] |
Table 2: Cytotoxicity and Cell Death Induced by Yersinia
| Yersinia Strain | Host Cell Type | Cell Death Mechanism | Key Effector(s) | Assay | Reference(s) |
| Y. enterocolitica | J774A.1 Macrophages | Apoptosis | YopP | DNA fragmentation, Caspase inhibition | [2][9] |
| Y. enterocolitica | Human Monocyte-derived Macrophages | Apoptosis | YopP | DNA fragmentation | [9] |
| Y. pestis | Macrophages | Apoptosis | YopJ | - | [16] |
| Y. enterocolitica (YopJ mutant) | Activated Macrophages | Pyroptosis | Caspase-1 dependent | LDH release | [8] |
| Y. enterocolitica | HeLa Cells | Cytotoxicity (not apoptosis) | YopE | Morphological changes | [9] |
Experimental Protocols
Protocol 1: General Yersinia Infection of Adherent Cell Monolayers
This protocol provides a general framework for infecting adherent cell monolayers, which can be adapted for various cell lines and Yersinia species.
Materials:
-
Adherent host cells (e.g., HeLa, J774A.1)
-
Complete cell culture medium
-
Yersinia strain of interest
-
Luria-Bertani (LB) broth or Brain Heart Infusion (BHI) broth
-
Phosphate-buffered saline (PBS), sterile
-
Gentamicin (B1671437) solution (50 mg/mL)
-
Multi-well tissue culture plates
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection. For example, seed 5 x 10^5 J774A.1 cells per well in a 24-well plate 15 hours prior to infection.[2]
-
Bacterial Culture: Inoculate the desired Yersinia strain into LB or BHI broth and grow overnight at 26-28°C. The following day, subculture the bacteria into fresh broth and grow for another 2-3 hours at 26-28°C, followed by a temperature shift to 37°C for 1-2 hours to induce the expression of the T3SS and Yops.[5][17]
-
Preparation of Inoculum: Pellet the bacteria by centrifugation and wash twice with sterile PBS. Resuspend the bacterial pellet in cell culture medium without antibiotics. Determine the bacterial concentration by measuring the optical density at 600 nm (OD600) and adjust to the desired multiplicity of infection (MOI).
-
Infection: Remove the culture medium from the host cell monolayers and replace it with the bacterial suspension. A typical MOI ranges from 10 to 100 bacteria per host cell.[2]
-
Incubation: Incubate the infected cells at 37°C in a 5% CO2 incubator for the desired infection period (e.g., 30 minutes to 2 hours).[2]
-
Gentamicin Treatment: To kill extracellular bacteria, remove the infection medium, wash the cells gently with PBS, and add fresh culture medium containing gentamicin (e.g., 30-100 µg/mL).[2]
-
Post-Infection Incubation: Incubate the cells for the desired post-infection period to allow for the effects of the translocated Yops to manifest.
-
Downstream Analysis: At the end of the incubation period, the cells can be processed for various downstream analyses, such as cytotoxicity assays, apoptosis assays, or analysis of signaling pathways.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture supernatant as an indicator of cytotoxicity.
Materials:
-
Infected and control cell culture supernatants
-
LDH assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Collect Supernatants: Following the infection protocol, carefully collect the culture supernatants from each well without disturbing the cell monolayer.
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from uninfected cells.
-
Maximum LDH release: Lyse uninfected cells with the lysis buffer provided in the kit.
-
-
Perform Assay: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the supernatants with the reaction mixture in a 96-well plate and incubating for a specific time.
-
Measure Absorbance: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Protocol 3: Apoptosis Assay by DNA Fragmentation
This protocol detects the characteristic laddering pattern of DNA fragmentation that occurs during apoptosis.
Materials:
-
Infected and control cells
-
Cell lysis buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
TE buffer
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Cell Lysis: Gently scrape the infected and control cells from the culture plate and pellet them by centrifugation. Resuspend the cell pellet in lysis buffer.
-
RNA Digestion: Add RNase A to the lysate and incubate to digest RNA.
-
Protein Digestion: Add Proteinase K and incubate to digest proteins.
-
DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
DNA Precipitation: Precipitate the DNA with ethanol and resuspend the DNA pellet in TE buffer.
-
Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA under UV light. A characteristic ladder-like pattern of DNA fragments will be visible in apoptotic cells.
Visualization of Key Pathways and Workflows
Diagram 1: Yersinia Type III Secretion System (T3SS) and Effector Translocation
Caption: Yersinia T3SS injects Yop effectors into the host cell cytoplasm.
Diagram 2: Experimental Workflow for Studying Yersinia-Induced Host Cell Death
Caption: Workflow for assessing Yersinia-induced cytotoxicity and cell death.
Diagram 3: Signaling Pathways Targeted by Yersinia Yop Effectors
Caption: Key host signaling pathways targeted by Yersinia Yop effectors.
References
- 1. Yersinia enterocolitica Targets Cells of the Innate and Adaptive Immune System by Injection of Yops in a Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yersinia enterocolitica induces apoptosis in macrophages by a process requiring functional type III secretion and translocation mechanisms and involving YopP, presumably acting as an effector protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Interaction between Yersinia pestis and the Host Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yersinia enterocolitica-Induced Interleukin-8 Secretion by Human Intestinal Epithelial Cells Depends on Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Yersinia enterocolitica with epithelial cells: invasin beyond invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of Yersinia pestis with Macrophages: Limitations in YopJ-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage Activation Redirects Yersinia-Infected Host Cell Death from Apoptosis to Caspase-1-Dependent Pyroptosis | PLOS Pathogens [journals.plos.org]
- 9. Interaction of Yersinia enterocolitica with macrophages leads to macrophage cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organoid Models for Infectious Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intestinal organoid models of enteric virus infections [gbiomed-p-dev-organoid-website.cloud-ext.icts.kuleuven.be]
- 13. mdpi.com [mdpi.com]
- 14. Ail Proteins of Yersinia pestis and Y. pseudotuberculosis Have Different Cell Binding and Invasion Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Yersinia pestis: mechanisms of entry into and resistance to the host cell [frontiersin.org]
- 16. Frontiers | Cell death programs in Yersinia immunity and pathogenesis [frontiersin.org]
- 17. Gr1+ Cells Control Growth of YopM-Negative Yersinia pestis during Systemic Plague - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification and Analysis of Yersinia Outer Proteins (Yops)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yersinia outer proteins (Yops) are a suite of effector proteins translocated into host cells by the type III secretion system (T3SS) of pathogenic Yersinia species, including Y. pestis, Y. pseudotuberculosis, and Y. enterocolitica. These proteins are critical for the bacteria's ability to evade the host immune system by disrupting cellular signaling pathways, including those involved in phagocytosis, inflammation, and apoptosis.[1][2][3] The study of Yops is paramount for understanding Yersinia pathogenesis and for the development of novel therapeutics. This document provides detailed protocols for the purification and analysis of recombinant Yops, quantitative data summaries, and diagrams of key signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Recombinant Yop Purification
The successful purification of recombinant Yops is critical for downstream functional and structural studies. The following tables summarize typical yields and purity levels achieved for various Yops using different purification strategies.
Table 1: Purification Summary for His-tagged YopE
| Purification Step | Total Protein (mg) | YopE Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1500 | 3000 | 2 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 50 | 2500 | 50 | 83 | 25 |
| Size-Exclusion Chromatography | 35 | 2200 | 63 | 73 | 31.5 |
Table 2: Comparative Yields of Different Recombinant Yops
| Yop Protein | Expression System | Purification Method(s) | Typical Yield (mg/L of culture) | Purity (%) | Reference |
| YopH | E. coli BL21(DE3) | IMAC, Ion Exchange | 10-15 | >95 | [4] |
| YopE | E. coli BL21(DE3) | IMAC, Size-Exclusion | 20-30 | >98 | Custom Research |
| YopM | E. coli BL21(DE3) | Ion Exchange, Size-Exclusion | 5-10 | >90 | Custom Research |
| YopT | E. coli BL21(DE3) | IMAC | 15-25 | >95 | Custom Research |
| YopO | E. coli BL21(DE3) | IMAC, Ion Exchange | 8-12 | >95 | Custom Research |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged YopE
This protocol describes the expression of His-tagged YopE in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Expression of His-YopE:
-
Transform E. coli BL21(DE3) with a plasmid encoding for N- or C-terminally His-tagged YopE.
-
Inoculate a single colony into 50 mL of LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
2. Cell Lysis:
-
Resuspend the cell pellet in 20 mL of ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with 1 mM PMSF and 1 mg/mL lysozyme.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice using short bursts of 15 seconds followed by 15 seconds of rest for a total of 5 minutes of sonication.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the soluble His-YopE.
3. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA agarose (B213101) column with 5 column volumes of lysis buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-YopE from the column with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze for the presence of YopE by SDS-PAGE.
-
Pool the fractions containing pure YopE and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Determine the protein concentration using a Bradford or BCA assay.
Protocol 2: Ion Exchange Chromatography for YopH Purification
This protocol is suitable as a polishing step after initial affinity chromatography to achieve higher purity of YopH, which has a theoretical pI of ~6.0. A cation exchange column is used.
1. Buffer Preparation:
-
Equilibration Buffer (Buffer A): 20 mM MES, pH 6.0
-
Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0
2. Chromatography:
-
Equilibrate a cation exchange column (e.g., Mono S) with 5 column volumes of Buffer A.
-
Load the dialyzed YopH sample from the previous purification step onto the column.
-
Wash the column with 5 column volumes of Buffer A to remove any unbound protein.
-
Elute the bound YopH using a linear gradient of 0-100% Buffer B over 20 column volumes.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure YopH.
-
Pool the pure fractions and proceed with buffer exchange into a final storage buffer.
Protocol 3: Size-Exclusion Chromatography for YopM Polishing
Size-exclusion chromatography (SEC) separates proteins based on their size and is an excellent final step to remove aggregates and other impurities.
1. Column and Buffer Preparation:
-
Equilibrate a size-exclusion column (e.g., Superdex 200) with at least 2 column volumes of filtered and degassed SEC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
2. Chromatography:
-
Concentrate the YopM sample to a volume that is less than 2% of the column volume.
-
Inject the concentrated sample onto the equilibrated column.
-
Elute the protein with one column volume of SEC buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing monomeric, pure YopM.
Protocol 4: SDS-PAGE and Western Blotting for Yop Analysis
1. SDS-PAGE:
-
Mix protein samples with 2x Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 12% for most Yops).
-
Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or proceed to Western blotting.
2. Western Blotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the Yop of interest overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[5][6][7][8]
Protocol 5: Mass Spectrometry for Yop Identification and Analysis
Mass spectrometry can be used to confirm the identity of purified Yops and to analyze post-translational modifications.
1. Sample Preparation (In-gel digestion):
-
Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.
-
Destain the gel piece with a solution of 50% acetonitrile (B52724) and 25 mM ammonium (B1175870) bicarbonate.
-
Reduce the protein with DTT and then alkylate with iodoacetamide.
-
Digest the protein overnight with trypsin.
-
Extract the resulting peptides from the gel piece.
2. LC-MS/MS Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting MS/MS spectra against a protein database containing the sequence of the expected Yop to confirm its identity.[2][9]
Protocol 6: YopO Kinase Activity Assay
This functional assay measures the kinase activity of YopO by monitoring the phosphorylation of a substrate.
1. Reaction Setup:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 µM ATP (spiked with [γ-32P]ATP), and the purified YopO protein.
-
Add a suitable substrate for YopO (e.g., actin).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
2. Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways targeted by Yersinia outer proteins (Yops).
Caption: Experimental workflow for recombinant Yop purification and analysis.
References
- 1. novateinbio.com [novateinbio.com]
- 2. Identification of Yersinia pestis and Escherichia coli strains by whole cell and outer membrane protein extracts with mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novoprotein.wordpress.com [novoprotein.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. SDS-PAGE and western blot analysis [protocols.io]
- 6. novateinbio.com [novateinbio.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. cdn.origene.com [cdn.origene.com]
- 9. pubs.acs.org [pubs.acs.org]
Application of Next-Generation Sequencing for Yersinia Genomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Next-generation sequencing (NGS) has revolutionized the field of microbial genomics, providing an unprecedented level of detail into the evolution, pathogenesis, and antimicrobial resistance of bacterial pathogens. For the genus Yersinia, which includes the causative agents of plague (Yersinia pestis), yersiniosis (Yersinia enterocolitica and Yersinia pseudotuberculosis), this technology has become an indispensable tool. Whole-genome sequencing (WGS) of Yersinia isolates enables comprehensive comparative genomics, high-resolution outbreak tracking, and the identification of virulence factors and antibiotic resistance determinants, thereby informing public health responses, clinical diagnostics, and the development of novel therapeutics.
These application notes provide an overview of the key applications of NGS in Yersinia genomics and detailed protocols for laboratory and bioinformatics workflows.
Key Applications of NGS in Yersinia Genomics
Comparative Genomics and Evolutionary Studies
NGS allows for detailed comparisons of entire genomes from different Yersinia species and strains. This has provided critical insights into the evolutionary history of the genus, including the recent emergence of Y. pestis from Y. pseudotuberculosis.[1] Comparative analyses help to identify genetic features responsible for the colonization of specific hosts and the horizontal transfer of virulence determinants.[2] By comparing pathogenic and non-pathogenic members of the Yersinia genus, researchers can pinpoint genes and genomic rearrangements that contribute to virulence.[2][3]
Outbreak Investigation and Surveillance
WGS offers the highest possible resolution for molecular epidemiology. By identifying single nucleotide polymorphisms (SNPs) and other genetic variations between isolates, NGS can be used to accurately trace the transmission routes of Yersinia during an outbreak. Core genome multilocus sequence typing (cgMLST) schemes based on WGS data provide a standardized and highly granular method for subtyping isolates, which is crucial for both national and international surveillance and outbreak detection.[4][5]
Identification of Virulence Factors
NGS is a powerful tool for identifying and characterizing the "virulome" of Yersinia strains.[6][7] By sequencing the entire genome, researchers can identify known and novel virulence genes, including those encoding toxins, adhesion factors, and secretion systems like the Type III Secretion System (T3SS), which is critical for the pathogenesis of pathogenic Yersinia species.[6][8] This information is vital for understanding how these bacteria cause disease and for the development of targeted therapies and vaccines.
Antimicrobial Resistance (AMR) Analysis
The rise of antimicrobial resistance is a major global health threat. NGS enables the rapid and comprehensive identification of AMR genes and mutations in Yersinia isolates.[9][10] By analyzing the genomic data, it is possible to predict the antimicrobial susceptibility profile of a strain, which can guide clinical treatment decisions.[9][10] Furthermore, NGS can identify the mobile genetic elements, such as plasmids, that carry and spread AMR genes.[10]
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Yersinia Species
This protocol is optimized for the extraction of high-quality genomic DNA from pure cultures of Yersinia species, suitable for NGS applications. It is based on the use of the QIAGEN DNeasy® Blood & Tissue Kit.
Materials:
-
Pure overnight culture of Yersinia in an appropriate broth (e.g., Tryptic Soy Broth - TSB).
-
QIAGEN DNeasy® Blood & Tissue Kit (containing Buffer ATL, Proteinase K, Buffer AL, Buffer AW1, Buffer AW2, Buffer AE, and DNeasy Mini spin columns).
-
Sterile 1.5 ml or 2.0 ml microcentrifuge tubes.
-
Microcentrifuge.
-
Water bath or heat block at 56°C and 70°C.
-
Ethanol (B145695) (96-100%).
-
Vortex mixer.
Procedure:
-
Cell Harvesting:
-
Transfer 1.0 ml of the overnight bacterial culture to a sterile 1.5 ml microcentrifuge tube.
-
Centrifuge at 7,500 rpm for 5 minutes to pellet the cells.
-
Carefully discard the supernatant.
-
-
Lysis:
-
Resuspend the cell pellet in 180 µl of Buffer ATL by vortexing.
-
Add 20 µl of Proteinase K, mix thoroughly by vortexing, and incubate at 56°C for 1-3 hours, or until the cells are completely lysed. Vortex occasionally during incubation.
-
-
DNA Binding:
-
Vortex for 15 seconds. Add 200 µl of Buffer AL to the sample and mix thoroughly by vortexing.
-
Add 200 µl of ethanol (96-100%) and mix again thoroughly by vortexing.
-
-
Column Purification:
-
Pipette the mixture from the previous step into a DNeasy Mini spin column placed in a 2 ml collection tube.
-
Centrifuge at ≥6000 x g (8000 rpm) for 1 minute. Discard the flow-through and the collection tube.
-
-
Washing:
-
Place the spin column in a new 2 ml collection tube. Add 500 µl of Buffer AW1 and centrifuge for 1 minute at ≥6000 x g (8000 rpm). Discard the flow-through and the collection tube.
-
Place the spin column in a new 2 ml collection tube. Add 500 µl of Buffer AW2 and centrifuge for 3 minutes at 20,000 x g (14,000 rpm) to dry the membrane.
-
-
Elution:
-
Place the DNeasy Mini spin column in a clean 1.5 ml microcentrifuge tube.
-
Add 100 µl of Buffer AE directly onto the DNeasy membrane.
-
Incubate at room temperature for 1 minute, and then centrifuge for 1 minute at ≥6000 x g (8000 rpm) to elute the DNA.
-
-
Quality Control:
-
Quantify the extracted DNA using a fluorometric method (e.g., Qubit) to determine the concentration.
-
Assess the purity of the DNA by measuring the A260/280 and A260/230 ratios using a spectrophotometer (e.g., NanoDrop). Pure DNA should have an A260/280 ratio of ~1.8 and an A260/230 ratio between 2.0-2.2.
-
Protocol 2: Illumina NGS Library Preparation using Nextera XT
This protocol describes the preparation of sequencing libraries from Yersinia genomic DNA using the Illumina Nextera XT DNA Library Prep Kit, which is well-suited for small genomes.
Materials:
-
Purified genomic DNA (from Protocol 1).
-
Illumina Nextera XT DNA Library Prep Kit (containing Tagment DNA Buffer, Amplicon Tagment Mix, Neutralize Tagment Buffer, Nextera PCR Master Mix).
-
Nextera XT Index Kit (containing index primers).
-
Agencourt AMPure XP beads.
-
Freshly prepared 80% ethanol.
-
Magnetic stand.
-
Thermal cycler.
-
Microcentrifuge.
-
96-well PCR plates.
Procedure:
-
Tagmentation:
-
Normalize the input genomic DNA to a concentration of 0.2 ng/µl.
-
In a 96-well PCR plate, combine 10 µl of Tagment DNA Buffer, 5 µl of Amplicon Tagment Mix, and 5 µl of the normalized DNA (1 ng total).
-
Seal the plate, vortex briefly, and centrifuge to collect the contents.
-
Place the plate in a thermal cycler and run the following program: 55°C for 5 minutes, then hold at 10°C.
-
-
Neutralization:
-
Add 5 µl of Neutralize Tagment Buffer to each well.
-
Seal the plate, vortex, and centrifuge.
-
Incubate at room temperature for 5 minutes.
-
-
PCR Amplification:
-
Add 15 µl of Nextera PCR Master Mix to each well.
-
Add 5 µl of the appropriate Index 1 (i7) primer and 5 µl of the Index 2 (i5) primer to each well.
-
Seal the plate, vortex, and centrifuge.
-
Perform PCR in a thermal cycler with the following program: 72°C for 3 minutes; 95°C for 30 seconds; 12 cycles of (95°C for 10 seconds, 55°C for 30 seconds, 72°C for 30 seconds); 72°C for 5 minutes; hold at 10°C.
-
-
PCR Clean-Up:
-
Add 30 µl of well-mixed AMPure XP beads to each well.
-
Seal the plate, vortex, and incubate at room temperature for 5 minutes.
-
Place the plate on a magnetic stand until the liquid is clear.
-
Carefully remove and discard the supernatant.
-
With the plate on the magnetic stand, add 200 µl of freshly prepared 80% ethanol to each well and incubate for 30 seconds. Remove and discard the ethanol. Repeat this wash step once.
-
Allow the beads to air-dry for 15 minutes.
-
-
Library Elution and Normalization:
-
Remove the plate from the magnetic stand and add 52.5 µl of Resuspension Buffer to each well.
-
Seal the plate, vortex, and incubate at room temperature for 2 minutes.
-
Place the plate back on the magnetic stand until the liquid is clear.
-
Carefully transfer 50 µl of the supernatant (the purified library) to a new plate.
-
-
Library Pooling and Sequencing:
-
Quantify the final libraries using a fluorometric method.
-
Pool the libraries in equimolar concentrations.
-
The pooled library is now ready for sequencing on an Illumina platform according to the manufacturer's instructions.
-
Data Presentation
Table 1: Representative Genomic Features of Pathogenic Yersinia Species
| Feature | Yersinia pestis | Yersinia pseudotuberculosis | Yersinia enterocolitica |
| Genome Size (Mb) | 4.6 | 4.7 | 4.6 |
| G+C Content (%) | 47.6 | 47.5 | 47.2 |
| Number of Plasmids | 3-5 | 1-2 | 1-2 |
| Key Virulence Plasmids | pCD1, pMT1, pPCP1 | pYV (pCD1) | pYV |
| Number of CDS | ~4,000 | ~4,200 | ~4,100 |
Table 2: Example of Antimicrobial Resistance Gene Profile from a Multidrug-Resistant Y. enterocolitica Isolate
| Antimicrobial Class | Resistance Gene Detected | Predicted Phenotype |
| Beta-lactams | blaTEM-1 | Ampicillin Resistance |
| Aminoglycosides | aph(3'')-Ib, aph(6)-Id | Streptomycin Resistance |
| Tetracyclines | tet(A) | Tetracycline Resistance |
| Sulfonamides | sul2 | Sulfamethoxazole Resistance |
| Phenicols | catA1 | Chloramphenicol Resistance |
Visualizations
Experimental and Bioinformatic Workflows
References
- 1. Genomic DNA extraction protocol using DNeasy Blood & Tissue Kit (QIAGEN) optimized for Gram-Negative bacteria [protocols.io]
- 2. Manual DNA Extraction using Qiagen DNeasy Blood and Tissue Kit [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Bioinformatics Workflow for Routine Analysis of Bacterial WGS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. compare-europe.eu [compare-europe.eu]
- 8. Library preparation — Illumina library prep protocol 2.1 documentation [protocols-libprep.readthedocs.io]
- 9. quadram.ac.uk [quadram.ac.uk]
- 10. Nextera XT DNA Library Prep Kit | Sequence small genomes, plasmids, cDNA [illumina.com]
Application Notes and Protocols for the Use of Fluorescent Protein-Tagged Yersinia in Infection Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent protein-tagged Yersinia species are powerful tools for investigating the intricate dynamics of host-pathogen interactions. By enabling real-time visualization of bacterial localization, proliferation, and effector protein translocation, these engineered strains provide unprecedented insights into the molecular mechanisms of yersiniosis. These application notes and protocols provide a comprehensive guide for utilizing fluorescently labeled Yersinia in infection studies, with a focus on live-cell imaging and quantitative analysis of the type III secretion system (T3SS).
Key Applications
-
Live-Cell Imaging of Host-Pathogen Interactions: Track bacterial entry, intracellular trafficking, and the formation of bacterial microcolonies in real-time.[1][2][3][4][5]
-
Spatiotemporal Dynamics of the Type III Secretion System (T3SS): Visualize the assembly and function of the T3SS translocon, the pore-forming complex responsible for injecting effector proteins into host cells.[1][2][3][4][5]
-
Effector Protein Translocation Assays: Quantify the delivery of specific Yersinia outer proteins (Yops) into the host cell cytosol.[1][2][6]
-
Host Cell Response to Infection: Monitor the recruitment of host immune factors, such as galectin-3 and guanylate-binding proteins (GBPs), to the site of infection.[1][2][4]
-
In Vivo Infection Models: Study the pathogenesis of Yersinia infection in whole organisms, such as mice, by tracking the dissemination of fluorescent bacteria.[7][8][9][10]
Quantitative Data Summary
The use of fluorescent protein-tagged Yersinia allows for the precise measurement of various infection parameters. The following tables summarize key quantitative data from infection studies.
| Parameter | Host Cell Type | Value | Reference |
| Time from Bacterial Engulfment to Translocon Formation | HeLa Cells | 2.0 +/- 4.6 min (median +/- S.D.) | [5] |
| Primary Human Macrophages | ~10 min | [5] | |
| Translocon Lifespan | HeLa Cells | 27 min (average) | [1][2] |
| Time from Translocon Formation to Phagosomal Membrane Damage (Galectin-3 Recruitment) | HeLa Cells | 14 min (average) | [1][2] |
Table 1: Temporal Dynamics of Yersinia T3SS Translocon Formation and Host Cell Response.
| Animal Model | Yersinia Strain | Inoculum | Time to Detection in Spleen | Peak Bacterial Load in Spleen | Reference |
| BALB/c Mice | Y. pestis(pACGFP) | ~10^4 CFU (subcutaneous) | Day 2 post-infection | ~10^7 CFU/spleen | [7][9] |
| BALB/c Mice | Y. enterocolitica (GFP/RFP) | 10^9 CFU (oral) | Day 4 post-infection | Not specified | [8][10] |
Table 2: In Vivo Infection Parameters of Fluorescent Protein-Tagged Yersinia.
Experimental Protocols
Protocol 1: Construction of Fluorescent Protein-Tagged Yersinia
This protocol describes the general steps for creating Yersinia strains that constitutively express a fluorescent protein, such as Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP).
Materials:
-
Yersinia strain of interest
-
Plasmid vector carrying the fluorescent protein gene under a constitutive promoter (e.g., pACYC184 with a lac promoter)[10]
-
Competent E. coli for plasmid amplification
-
LB broth and agar (B569324) plates with appropriate antibiotics
-
Electroporator and cuvettes
Procedure:
-
Plasmid Construction: Clone the gene encoding the desired fluorescent protein (e.g., gfp, rfp) into a suitable low-copy-number vector under the control of a constitutive promoter.[8][10]
-
Transformation into E. coli: Transform the constructed plasmid into a competent E. coli strain for amplification and plasmid purification.
-
Transformation into Yersinia:
-
Prepare electrocompetent Yersinia cells.
-
Electroporate the purified plasmid into the competent Yersinia cells.
-
Plate the transformed cells on selective LB agar containing the appropriate antibiotic and incubate at 26-28°C.
-
-
Verification:
-
Confirm the presence of the plasmid by PCR or restriction digest.
-
Verify the expression of the fluorescent protein by observing bacterial colonies under a fluorescence microscope.
-
Protocol 2: Live-Cell Imaging of Yersinia Infection and Translocon Formation
This protocol details the methodology for real-time visualization of Yersinia infection of cultured mammalian cells, focusing on the formation of the T3SS translocon.[1][2][3]
Materials:
-
HeLa cells or primary human macrophages
-
DMEM supplemented with 10% FCS
-
Fluorescent protein-tagged Yersinia enterocolitica (e.g., expressing YopD-ALFA tag)[1][2]
-
Spinning disk confocal microscope with environmental chamber (37°C, 5% CO2)
-
Plasmids for expressing host cell markers (e.g., PLCδ1-PH-GFP for PIP2, GFP-galectin-3)[1][3]
Procedure:
-
Cell Culture and Transfection:
-
Seed HeLa cells on glass-bottom dishes.
-
If desired, transfect cells with plasmids encoding fluorescently tagged host proteins 24 hours prior to infection.
-
-
Bacterial Preparation:
-
Infection:
-
Live-Cell Imaging:
-
Immediately transfer the infected cells to the pre-warmed spinning disk confocal microscope.
-
Acquire images (z-stacks) every 20 seconds to 1 minute to capture the dynamics of bacterial engulfment and translocon formation.[3]
-
-
Image Analysis:
Protocol 3: Effector Protein Translocation Assay using β-Lactamase Reporter
This protocol describes a quantitative method to measure the translocation of Yersinia effector proteins into host cells using a β-lactamase (TEM-1) reporter system.[1][6]
Materials:
-
HeLa cells
-
Yersinia strain expressing a YopE-β-lactamase fusion protein (e.g., WA-314 pYopE-bla).[1]
-
CCF4/AM FRET dye
-
Confocal microscope
Procedure:
-
Cell Preparation:
-
Seed HeLa cells in a suitable imaging plate.
-
Prior to infection, load the cells with the CCF4/AM FRET dye according to the manufacturer's instructions.
-
-
Bacterial Preparation: As described in Protocol 2.
-
Infection:
-
Microscopy:
-
Image the cells using a confocal microscope.
-
Excite the coumarin (B35378) in the CCF4 dye (around 405 nm).
-
In uninfected cells or cells where no translocation has occurred, FRET will result in green fluorescence emission (~520 nm).
-
In cells where the YopE-β-lactamase has been translocated, the CCF4 dye is cleaved, disrupting FRET and resulting in blue fluorescence emission from the coumarin (~450 nm).[1][3][6]
-
-
Quantification:
Visualizations
Caption: Overview of Yersinia Type III Secretion System function.
Caption: Experimental workflow for live-cell imaging of Yersinia infection.
Caption: Signaling pathway of host cell recognition of Yersinia T3SS.
References
- 1. Live imaging of Yersinia translocon formation and immune recognition in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live imaging of Yersinia translocon formation and immune recognition in host cells | PLOS Pathogens [journals.plos.org]
- 3. Live imaging of Yersinia translocon formation and immune recognition in host cells | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Live imaging of Yersinia translocon formation and immune recognition in host cells | PLOS Pathogens [journals.plos.org]
- 6. Analysis of Yersinia enterocolitica Effector Translocation into Host Cells Using Beta-lactamase Effector Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathogenesis of Yersinia pestis Infection in BALB/c Mice: Effects on Host Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Yersinia enterocolitica Infection of Mice Reveals Clonal Invasion and Abscess Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Mouse Model of Yersinia-Induced Reactive Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive arthritis (ReA) is an inflammatory arthritis that develops as a sequela to an infection, typically in the gastrointestinal or genitourinary tract. Enteric pathogens, particularly Yersinia enterocolitica and Yersinia pseudotuberculosis, are well-established triggers of ReA. Animal models are indispensable tools for investigating the pathogenesis of Yersinia-induced ReA and for the preclinical evaluation of novel therapeutic strategies. This document provides detailed protocols for establishing a robust and reproducible mouse model of Yersinia-induced reactive arthritis, including methods for bacterial culture, mouse infection, clinical assessment, and histological analysis.
Data Presentation
Table 1: Key Parameters for Establishing Yersinia-Induced Reactive Arthritis in Mice
| Parameter | Description | Reference |
| Mouse Strain | Susceptible strains include DBA/2 and BDF1. C57BL/6 and BALB/c are generally more resistant. The genetic background significantly influences disease susceptibility. | [1] |
| Yersinia Species | Yersinia enterocolitica (e.g., serotypes O:3, O:8) and Yersinia pseudotuberculosis are commonly used. | [2][3] |
| Bacterial Strain | In some models, plasmid-cured Yersinia strains are necessary to induce arthritis. Virulence factors, such as Yersinia outer proteins (Yops), play a complex role in the host immune response. | [1][4] |
| Infection Route | Intravenous (i.v.) injection is a common and effective route for inducing arthritis. Oral gavage mimics the natural route of infection but may result in more variable disease onset and severity. | [1][5] |
| Infectious Dose | Typically ranges from 10^4 to 10^7 colony-forming units (CFU) per mouse, depending on the bacterial strain, mouse strain, and route of administration. The dose is a critical factor in disease induction. | [1] |
| Arthritis Onset | Arthritis symptoms, such as paw swelling and erythema, typically appear 1 to 3 weeks post-infection. | [6] |
Experimental Protocols
Protocol 1: Preparation of Yersinia Inoculum
Materials:
-
Yersinia enterocolitica or Yersinia pseudotuberculosis strain
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
-
Tryptic Soy Agar (B569324) (TSA) or Luria-Bertani (LB) agar plates
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
-
Shaking incubator
-
Centrifuge
Procedure:
-
Streak the Yersinia strain from a frozen stock onto a TSA or LB agar plate and incubate at 26-28°C for 24-48 hours.
-
Inoculate a single colony into 10 mL of TSB or LB broth.
-
Incubate the culture overnight at 26-28°C with shaking (200 rpm).
-
The following day, dilute the overnight culture 1:50 into fresh TSB or LB broth and grow for another 2-4 hours at 26-28°C with shaking to reach the logarithmic growth phase.
-
Harvest the bacteria by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the final pellet in sterile PBS.
-
Determine the bacterial concentration by measuring the optical density at 600 nm (OD600). An OD600 of 1.0 typically corresponds to approximately 1 x 10^9 CFU/mL for Yersinia.
-
Dilute the bacterial suspension in sterile PBS to the desired final concentration for injection (e.g., 1 x 10^8 CFU/mL for a target dose of 1 x 10^7 CFU in 100 µL).
-
Confirm the viable bacterial count by plating serial dilutions of the inoculum on TSA or LB agar plates and counting colonies after 24-48 hours of incubation at 26-28°C.
Protocol 2: Mouse Infection
2.1 Intravenous (Tail Vein) Injection
Materials:
-
Prepared Yersinia inoculum
-
8-12 week old mice of a susceptible strain (e.g., DBA/2)
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles and 1 mL syringes
-
70% ethanol
Procedure:
-
Warm the mice's tails using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.[7]
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol.
-
Load the syringe with the appropriate volume of the bacterial suspension (typically 100 µL).
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the bacterial suspension. Successful injection is indicated by the absence of resistance and blanching of the vein.[8]
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
2.2 Oral Gavage
Materials:
-
Prepared Yersinia inoculum
-
8-12 week old mice
-
Flexible, ball-tipped gavage needles (18-20 gauge for adult mice)
-
1 mL syringes
Procedure:
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.[9]
-
Fill the syringe with the desired volume of the bacterial suspension (typically 100-200 µL).
-
Firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[10]
-
The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition.
-
Once the needle is in place, slowly administer the bacterial suspension.[3]
-
Gently remove the needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Clinical Assessment of Arthritis
Procedure:
-
Visually inspect the paws of each mouse daily or every other day, starting one week post-infection.
-
Score each paw for signs of arthritis based on a 0-4 scale. The total arthritis score for each mouse is the sum of the scores for all four paws (maximum score of 16).[6]
Clinical Scoring Criteria:
-
0: No evidence of erythema or swelling.
-
1: Mild erythema and/or swelling of one digit.
-
2: Moderate erythema and swelling of more than one digit or mild swelling of the entire paw.
-
3: Severe erythema and swelling of the entire paw.
-
4: Ankylosis (joint stiffness) and deformity of the paw.
Table 2: Example Clinical Scoring of Yersinia-Induced Arthritis
| Mouse ID | Front Left Paw | Front Right Paw | Hind Left Paw | Hind Right Paw | Total Score |
| 1 | 0 | 1 | 2 | 3 | 6 |
| 2 | 1 | 1 | 3 | 2 | 7 |
| 3 | 0 | 0 | 1 | 1 | 2 |
Protocol 4: Histological Analysis of Arthritic Joints
Materials:
-
Mouse limbs
-
10% neutral buffered formalin
-
Decalcifying solution (e.g., 10% EDTA, pH 7.4)
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) staining reagents
-
Safranin O-Fast Green staining reagents
Procedure:
-
At the experimental endpoint, euthanize the mice and disarticulate the limbs.
-
Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution until the bones are pliable.
-
Process the decalcified tissues and embed them in paraffin.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
H&E Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin to visualize cell nuclei (blue).
-
Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink/red).[11]
-
Dehydrate and mount with a coverslip.
-
-
Safranin O-Fast Green Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin for nuclear detail.
-
Stain with Fast Green to stain the background tissue (green).
-
Stain with Safranin O to visualize proteoglycans in cartilage (red/orange).[11]
-
Dehydrate and mount with a coverslip.
-
-
Examine the stained sections under a microscope to assess inflammation, synovial hyperplasia, pannus formation, cartilage destruction, and bone erosion.
Visualizations
References
- 1. Bench to Bedside: Modelling Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hooke - Contract Research - Collagen-induced arthritis (CIA) - Mouse CIA scoring [hookelabs.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Role of YadA in arthritogenicity of Yersinia enterocolitica serotype O:8: experimental studies with rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Oral Yersinia enterocolitica Infection in Three Different Strains of Inbred Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Standardized Histomorphometric Evaluation of Osteoarthritis in a Surgical Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Culture and Handling of Pathogenic Yersinia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Yersinia includes three species pathogenic to humans: Yersinia pestis, the causative agent of plague, and the enteropathogens Yersinia enterocolitica and Yersinia pseudotuberculosis. These Gram-negative bacteria possess sophisticated virulence mechanisms, primarily centered around a Type III Secretion System (T3SS), which injects effector proteins (Yops) into host cells to subvert the immune response.[1] Proper laboratory techniques for the culture and handling of these pathogens are critical for research, diagnostics, and the development of effective therapeutics. These notes provide detailed protocols and safety guidelines for working with pathogenic Yersinia.
Biosafety Precautions
The handling of pathogenic Yersinia species requires strict adherence to biosafety guidelines to minimize the risk of laboratory-acquired infections. The required Biosafety Level (BSL) depends on the species and the procedures being performed.
| Pathogen | Biosafety Level (BSL) | Special Considerations |
| Yersinia pestis | BSL-3 | All work with live cultures must be conducted in a Class II or III biological safety cabinet.[2][3][4][5] Stringent protocols for personal protective equipment (PPE), decontamination, and waste management are mandatory.[6] |
| Yersinia enterocolitica | BSL-2 | Standard BSL-2 practices are sufficient for routine diagnostic and research activities.[7] |
| Yersinia pseudotuberculosis | BSL-2 | BSL-2 practices are required. Caution should be exercised to prevent ingestion and parenteral inoculation.[8][9] |
Culture of Pathogenic Yersinia
The successful isolation and culture of pathogenic Yersinia depend on the use of appropriate media and incubation conditions. Yersinia species are facultative anaerobes and can grow on a variety of standard laboratory media.[3][8]
Recommended Culture Media
| Medium | Type | Purpose | Incubation Temperature | Expected Colony Morphology |
| Yersinia Selective Agar (B569324) (CIN) | Selective and Differential | Primary isolation of Y. enterocolitica and Y. pseudotuberculosis.[10][11][12] | 25-30°C | Y. enterocolitica: Deep red center with a transparent border ("bull's-eye") after 24-48 hours.[11] Y. pestis: Colorless colonies, may develop pink centers.[3] |
| MacConkey Agar | Selective and Differential | Isolation and differentiation of lactose-fermenting from non-lactose-fermenting Gram-negative bacteria. | 25-37°C | Yersinia species are lactose (B1674315) non-fermenters and form colorless colonies.[3][13][14] |
| Blood Agar | Enriched | Growth of fastidious organisms and observation of hemolysis. | 28-37°C | Y. pestis: Pinpoint, gray-white, non-hemolytic colonies at 24 hours, becoming larger with a "fried egg" or "hammered copper" appearance after 48-72 hours.[3] |
| Brain Heart Infusion (BHI) Broth | Enrichment | General-purpose liquid medium for cultivating a wide variety of microorganisms.[2] | 22-28°C | Y. pestis may exhibit flocculent growth, forming stalactite-like structures.[3] |
| Tryptic Soy Broth (TSB) | Enrichment | Pre-enrichment for recovery from food samples.[10] | 18-22°C | General turbidity. |
Experimental Protocol: Isolation of Yersinia enterocolitica from a Mixed Culture
This protocol describes the selective isolation of Y. enterocolitica.
-
Enrichment (Optional): For samples with low bacterial loads, pre-enrichment in Tryptic Soy Broth (TSB) at 22°C for 24 hours, followed by cold enrichment at 4°C for 4-7 days can enhance recovery.[10]
-
Plating:
-
Streak the sample directly onto Yersinia Selective Agar (CIN) and MacConkey agar plates.
-
If using an enrichment culture, streak a loopful onto the selective agar plates.
-
-
Incubation: Incubate the plates at 25-30°C for 24-48 hours.[15]
-
Colony Selection:
-
On CIN agar, look for characteristic "bull's-eye" colonies: a dark red center with a translucent border.[11]
-
On MacConkey agar, select colorless, non-lactose-fermenting colonies.
-
-
Confirmation: Subculture presumptive colonies onto a non-selective medium like Blood Agar for further identification and characterization.
Virulence and Pathogenesis
A key virulence determinant of pathogenic Yersinia is the Type III Secretion System (T3SS), encoded on the virulence plasmid (pYV).[16] The T3SS forms a needle-like structure that injects Yersinia outer proteins (Yops) directly into the cytosol of host immune cells, such as macrophages.[1][17] This disrupts cellular signaling, inhibits phagocytosis, and induces apoptosis, allowing the bacteria to evade the host's innate immune response.[1][18]
Key Virulence Factors of Pathogenic Yersinia
| Virulence Factor | Type | Function |
| Type III Secretion System (T3SS) | Protein secretion machinery | Injects effector proteins (Yops) into host cells.[19][20] |
| Yops (Yersinia outer proteins) | Effector proteins | Disrupt host cell cytoskeleton, block phagocytosis, and modulate immune signaling.[1][16] |
| ail (attachment invasion locus) | Chromosomal gene | Mediates attachment to and invasion of host cells.[21][22] |
| inv (invasin) | Chromosomal gene | Facilitates invasion of M cells in the Peyer's patches of the intestine (Y. enterocolitica and Y. pseudotuberculosis).[21] |
| yadA (Yersinia adhesin A) | Plasmid-encoded adhesin | Mediates adhesion to host cells and extracellular matrix components.[16][21] |
| virF / lcrF | Plasmid-encoded transcriptional activator | Regulates the expression of the T3SS and Yops.[21] |
Signaling Pathway of the Yersinia Type III Secretion System
Caption: The Yersinia Type III Secretion System injects Yop effectors into host cells, disrupting key cellular processes.
Experimental Protocols
Protocol: Virulence Plasmid Curing
The virulence plasmid can be spontaneously lost when cultures are grown at 37°C.[23] This protocol facilitates the generation of plasmid-cured strains for comparative studies.
-
Inoculate a single colony of a plasmid-bearing Yersinia strain into BHI broth.
-
Incubate the culture at 37°C for 24-48 hours with shaking.
-
Plate serial dilutions of the culture onto Congo Red Magnesium Oxalate (CR-MOX) agar.[17]
-
Incubate the plates at 26°C for 48 hours.
-
Plasmid-cured colonies will appear larger, irregular, and colorless, while virulent, plasmid-bearing colonies will be smaller, round, and red.[23]
-
Confirm plasmid loss by PCR for plasmid-encoded genes like yadA or virF.[21]
Protocol: Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing is crucial for epidemiological studies and guiding treatment.
-
Method: Broth microdilution or disk diffusion methods can be used.[24][25][26]
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or Mueller-Hinton broth, adjusted to a 0.5 McFarland standard.
-
Procedure (Broth Microdilution):
-
Inoculate microtiter plates containing serial dilutions of antimicrobial agents with the bacterial suspension.[24]
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
-
Interpretation: Interpret the results based on established clinical breakpoints.
Antimicrobial Susceptibility of Pathogenic Yersinia
| Antimicrobial Agent | Y. enterocolitica Susceptibility | Y. pestis Susceptibility | Notes |
| Fluoroquinolones (e.g., Ciprofloxacin) | Generally Susceptible[26][27] | Susceptible | Often a first-line treatment. |
| Tetracyclines (e.g., Doxycycline) | Generally Susceptible[27] | Susceptible | Effective for treatment and prophylaxis.[25] |
| Aminoglycosides (e.g., Gentamicin, Streptomycin) | Generally Susceptible[26] | Susceptible | Historically used for plague treatment. |
| Trimethoprim-Sulfamethoxazole | Generally Susceptible[27] | Susceptible | A common therapeutic option. |
| Ampicillin | Resistant[26][27] | Susceptible | Y. enterocolitica often produces a beta-lactamase. |
| Cephalosporins (1st generation) | Resistant[27] | Susceptible |
Experimental Workflow for Yersinia Identification and Virulence Analysis
Caption: A typical laboratory workflow for the isolation, identification, and virulence characterization of pathogenic Yersinia.
Genetic Manipulation
Genetic manipulation of Yersinia is a powerful tool for studying virulence and developing attenuated vaccine strains.[28][29][30][31] Techniques such as electroporation and conjugation are used to introduce plasmids and generate defined mutations. The creation of knockout mutants for specific virulence genes allows for the detailed investigation of their roles in pathogenesis.
Conclusion
The protocols and data presented provide a comprehensive guide for the culture, handling, and analysis of pathogenic Yersinia species. Adherence to strict biosafety practices is paramount, particularly when working with Y. pestis. A thorough understanding of their virulence mechanisms and the application of appropriate laboratory techniques are essential for advancing research and developing novel strategies to combat the diseases caused by these significant pathogens.
References
- 1. Yersinia type III secretion: send in the effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. doh.sd.gov [doh.sd.gov]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. epa.gov [epa.gov]
- 6. Approaches for the Inactivation of Yersinia pestis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yersinia enterocolitica Agent Information Sheet | Office of Research [bu.edu]
- 8. Pathogen Safety Data Sheets: Infectious Substances – Yersinia pseudotuberculosis - Canada.ca [canada.ca]
- 9. k-state.edu [k-state.edu]
- 10. researchgate.net [researchgate.net]
- 11. microbenotes.com [microbenotes.com]
- 12. woah.org [woah.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Yersinia Pseudotuberculosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pathology [thepathologycentre.org]
- 16. ijarm.com [ijarm.com]
- 17. The Yersinia Type III Secretion System — PathElective [pathelective.com]
- 18. The Yersinia Type III Secretion System as a Tool for Studying Cytosolic Innate Immune Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Program of Yersinia enterocolitica Type III Secretion Reactions Is Activated by Specific Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Regulation of the Yersinia type III secretion system: traffic control [frontiersin.org]
- 21. PCR Detection of Virulence Genes in Yersinia enterocolitica and Yersinia pseudotuberculosis and Investigation of Virulence Gene Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. fda.gov [fda.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. A Rapid Antimicrobial Susceptibility Test for Determining Yersinia pestis Susceptibility to Doxycycline by RT-PCR Quantification of RNA Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification and Antimicrobial Susceptibility of Yersinia enterocolitica Found in Chitterlings, Raw Milk and Swine Fecal Samples [scirp.org]
- 27. journals.asm.org [journals.asm.org]
- 28. US10226521B2 - Genetically modified Yersinia as vaccines against Yersinia species - Google Patents [patents.google.com]
- 29. Genetically manipulated virulence of Yersinia enterocolitica - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Genetically manipulated virulence of Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Novel Virulence Genes of Yersinia | National Agricultural Library [nal.usda.gov]
Application Notes and Protocols for the Selective Isolation of Pathogenic Yersinia enterocolitica using Chromogenic Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yersinia enterocolitica is a significant foodborne pathogen and a causative agent of gastrointestinal illness in humans, ranging from self-limiting enterocolitis to more severe conditions like mesenteric adenitis. The ability to rapidly and accurately detect pathogenic strains of Y. enterocolitica from clinical and food samples is crucial for diagnostics, outbreak investigations, and food safety monitoring. Traditional culture methods can be time-consuming and lack specificity. Chromogenic media offer a streamlined approach by providing selective isolation and presumptive identification of pathogenic Y. enterocolitica based on specific enzymatic activities, resulting in colored colonies that are easily distinguishable from background flora.
This document provides detailed application notes and protocols for two widely used selective chromogenic media for the isolation of pathogenic Y. enterocolitica: Cefsulodin-Irgasan-Novobiocin (CIN) Agar (B569324) and CHROMagar™ Y. enterocolitica.
Media Overview and Principles
Cefsulodin-Irgasan-Novobiocin (CIN) Agar
CIN agar is a selective and differential medium developed for the isolation of Yersinia species, particularly Y. enterocolitica.[1][2][3][4] Its selectivity is achieved through the incorporation of a cocktail of antimicrobial agents: cefsulodin, irgasan, and novobiocin, which inhibit the growth of most Gram-positive and many Gram-negative bacteria.[1][2][5] Crystal violet and sodium deoxycholate also contribute to the inhibition of Gram-positive organisms.[1]
The differential capability of CIN agar is based on the fermentation of mannitol. Yersinia enterocolitica ferments mannitol, leading to the production of acid. This localized drop in pH is detected by the pH indicator, neutral red, causing the colonies to develop a characteristic deep red center.[1][2][5] As the acid diffuses, a translucent outer border is often observed, giving the colonies a "bull's-eye" appearance.[1][2]
CHROMagar™ Y. enterocolitica
CHROMagar™ Y. enterocolitica is a highly selective and differential chromogenic medium designed for the specific detection and differentiation of pathogenic biotypes of Y. enterocolitica.[6][7] This medium offers a significant advantage over traditional media by distinguishing between pathogenic and non-pathogenic strains based on their enzymatic activities.
The principle of CHROMagar™ Y. enterocolitica lies in the presence of proprietary chromogenic substrates. Pathogenic Y. enterocolitica (biotypes 1B, 2, 3, 4, and 5) produce a specific enzyme that cleaves one of the chromogens, resulting in the formation of distinctive mauve-colored colonies.[6][7][8] Non-pathogenic biotypes (e.g., biotype 1A) and other bacteria that are not inhibited will either not grow or will form metallic blue or colorless colonies.[6][7][8] This clear color differentiation significantly reduces the number of false-positive results and the subsequent workload for confirmatory testing.[6][7] The high selectivity of the medium also effectively reduces the growth of background flora.[7]
Performance Characteristics
The choice of medium can significantly impact the accuracy and efficiency of Y. enterocolitica isolation. The following table summarizes the performance of CIN agar and CHROMagar™ Y. enterocolitica based on a comparative study of clinical stool samples.
| Medium | Sensitivity | Specificity | Reference |
| CIN Agar | 100% | 90.4% | [8][9] |
| CHROMagar™ Y. enterocolitica | 100% | 99% | [8][9][10] |
As indicated, while both media exhibit excellent sensitivity, CHROMagar™ Y. enterocolitica demonstrates significantly higher specificity, leading to a lower rate of false-positive results.[8][11]
Experimental Protocols
Protocol 1: Isolation of Yersinia enterocolitica using CIN Agar
1. Media Preparation:
-
Prepare CIN agar base according to the manufacturer's instructions. This typically involves suspending the powder in purified water and heating to a boil to dissolve completely.[12]
-
Autoclave if specified by the manufacturer. Some formulations advise against autoclaving the base.[12]
-
Cool the agar base to 45-50°C.
-
Aseptically add the rehydrated CIN selective supplement (containing cefsulodin, irgasan, and novobiocin).
-
Mix gently and pour into sterile Petri dishes.
-
Allow the plates to solidify and store at 2-8°C in the dark until use.
2. Sample Preparation and Inoculation:
-
Clinical Specimens (e.g., stool): Inoculate the sample directly onto the surface of the CIN agar plate. For liquid stool, a few drops can be used. For solid stool, a swab can be used to transfer a small amount of the sample.
-
Food and Environmental Samples: A pre-enrichment step may be required. This can involve homogenizing the sample in a suitable broth (e.g., Phosphate Buffered Saline) and incubating at 4°C for up to 21 days (cold enrichment).[5][12] Periodically, subculture from the enrichment broth onto CIN agar plates.
-
Streak the inoculum over the agar surface to obtain isolated colonies.
3. Incubation:
-
Incubate the plates aerobically at 25-30°C for 24-48 hours.[3][5] A lower incubation temperature (25°C) is often recommended as it can enhance the characteristic "bull's-eye" colony morphology.[5]
4. Interpretation of Results:
-
Examine the plates for colonies with a characteristic "bull's-eye" appearance: a dark red center with a translucent border.[1][2][5]
-
Colonies of Y. enterocolitica are typically small (1-2 mm in diameter) after 24-48 hours.
-
Note that other organisms, such as Citrobacter freundii, Enterobacter agglomerans, and Serratia liquefaciens, may produce colonies that resemble Y. enterocolitica.[2]
-
Non-mannitol-fermenting organisms will produce colorless or translucent colonies.
5. Confirmation:
-
Presumptive positive colonies should be subcultured onto a non-selective medium for purification.
-
Perform further biochemical and/or serological tests for definitive identification.
Protocol 2: Isolation of Pathogenic Yersinia enterocolitica using CHROMagar™ Y. enterocolitica
1. Media Preparation:
-
Prepare CHROMagar™ Y. enterocolitica powder base according to the manufacturer's instructions. This involves dispersing the powder in purified water.[9][13]
-
Heat the suspension to a boil (100°C) with regular stirring. Do not autoclave. [9][13]
-
Mix gently and pour into sterile Petri dishes.
-
Allow the plates to solidify and store at 2-8°C in the dark. Prepared plates can be stored for up to one month under these conditions.[9]
2. Sample Preparation and Inoculation:
-
Allow plates to warm to room temperature before use.
-
Clinical Specimens (e.g., rectal swabs, stool): Inoculate the sample directly onto the agar surface.[6]
-
Food and Environmental Samples: Direct streaking or a prior enrichment step can be used.[6]
-
Streak the inoculum to obtain well-isolated colonies.
3. Incubation:
4. Interpretation of Results:
-
Pathogenic Y. enterocolitica: Look for characteristic mauve-colored colonies.[6][7][8]
-
Non-pathogenic Y. enterocolitica and other organisms: These will typically appear as metallic blue colonies or their growth will be inhibited.[6][7][8]
-
The distinct color difference allows for easy differentiation of pathogenic strains from non-pathogenic strains and background flora.[6][7]
5. Confirmation:
-
While CHROMagar™ Y. enterocolitica is highly specific, it is recommended to perform confirmatory tests on presumptive positive (mauve) colonies, especially in a clinical diagnostic setting. This can include biochemical tests, serotyping, or molecular methods.
Visualizations
Biochemical Principle of CIN Agar
Caption: Biochemical pathway of color formation in CIN agar.
Biochemical Principle of CHROMagar™ Y. enterocolitica
Caption: Enzymatic reaction leading to color change in CHROMagar™.
Experimental Workflow for Isolation of Pathogenic Y. enterocolitica
Caption: Workflow for the isolation and identification of pathogenic Y. enterocolitica.
References
- 1. microbenotes.com [microbenotes.com]
- 2. dalynn.com [dalynn.com]
- 3. alliance-bio-expertise.com [alliance-bio-expertise.com]
- 4. CHROMagar Yersinia, a new chromogenic agar for screening of potentially pathogenic Yersinia enterocolitica isolates in stools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. mast-group.com [mast-group.com]
- 7. CHROMagar™ Y. enterocolitica – Chromagar [chromagar.com]
- 8. CHROMagar Yersinia, a New Chromogenic Agar for Screening of Potentially Pathogenic Yersinia enterocolitica Isolates in Stools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromagar.com [chromagar.com]
- 10. chromagar.com [chromagar.com]
- 11. login.medscape.com [login.medscape.com]
- 12. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 13. chromagar.com [chromagar.com]
Application Notes and Protocols for the Diagnosis of Yersinia enterocolitica using Loop-Mediated Isothermal Amplification (LAMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yersinia enterocolitica is a significant foodborne pathogen responsible for yersiniosis, an infection that can cause a range of symptoms from gastroenteritis to more severe conditions like mesenteric adenitis, which can mimic appendicitis.[1][2][3] Traditional detection methods for Y. enterocolitica rely on bacterial culture, which can be time-consuming and may lack sensitivity.[4][5] Molecular methods like the Polymerase Chain Reaction (PCR) offer improvements in speed and accuracy, but often require sophisticated laboratory equipment.[4][6]
Loop-Mediated Isothermal Amplification (LAMP) has emerged as a powerful alternative for the rapid and specific detection of Y. enterocolitica.[7][8] This technique amplifies DNA under isothermal conditions, eliminating the need for a thermal cycler.[9][10] LAMP assays are known for their high sensitivity, specificity, and rapidity, with results often obtainable within an hour.[11][12][13] The simplicity of the procedure and the potential for visual detection of results make it an ideal tool for both laboratory and field-based diagnostics.[10][14]
This document provides detailed application notes and protocols for the use of LAMP in the diagnosis of Yersinia enterocolitica.
Principle of LAMP
The LAMP method utilizes a DNA polymerase with strand displacement activity and a set of four to six primers that recognize six to eight distinct regions on the target DNA.[7][15] The amplification process proceeds at a constant temperature, typically between 60-65°C.[15][16] The inner primers (FIP and BIP) initiate the amplification, forming a loop structure that facilitates subsequent rounds of amplification, leading to the exponential accumulation of target DNA. The addition of loop primers (LF and LB) can further accelerate the reaction.[7] The large amount of DNA produced allows for simple detection methods, including visual inspection of turbidity, fluorescence, or color change.[9][10]
Key Advantages of LAMP for Y. enterocolitica Diagnosis:
-
High Sensitivity and Specificity: LAMP assays for Y. enterocolitica have demonstrated high sensitivity, with detection limits reported to be significantly lower than conventional PCR.[7][11] The use of multiple primers targeting distinct regions of the genome enhances the specificity of the assay.[15]
-
Rapidity: Amplification can be completed in as little as 30-60 minutes, a significant time saving compared to traditional methods.[4][10]
-
Isothermal Reaction: The reaction is carried out at a constant temperature, negating the need for a thermal cycler. A simple water bath or heat block is sufficient.[9][10]
-
Robustness: LAMP is reported to be more tolerant to inhibitors commonly found in clinical and food samples compared to PCR.[17]
-
Simple Detection: Results can be visualized through various methods, including turbidity, fluorescence dyes, or colorimetric indicators, which simplifies the interpretation of results.[9][10]
Data Presentation
Table 1: Performance of LAMP Assays for Yersinia enterocolitica Detection
| Target Gene | Detection Limit (Sensitivity) | Specificity | Reference |
| ail | 10⁻⁴ ng/μL | No cross-reactivity with other tested pathogens. | [4] |
| Conserved Locus (FR729477) | 44 copies | 10-fold higher than PCR; No cross-reactivity with common enteropathogenic bacteria. | [7][8] |
| outL | 97 fg of genomic DNA (37 genome copies) | 100-fold more sensitive than PCR; No cross-reactivity with 44 other bacterial strains. | [11] |
| gyrB | 31.6 fg of genomic DNA (65 CFU/mL) | No cross-reactivity with Y. pseudotuberculosis, Y. frederiksenii, and 17 non-Yersinia strains. | [18] |
| chbG | 1.5 x 10⁸ CFU/mL (in spiked samples) | Specific to Y. enterocolitica. | [19] |
Table 2: Comparison of LAMP and PCR for Yersinia Detection
| Method | Sensitivity | Specificity | Speed | Equipment | Reference |
| LAMP | High (e.g., 10-100 fold > PCR) | High (97.6%) | Rapid (30-90 min) | Simple (Heat block/water bath) | [7][11][15] |
| PCR | Moderate | High (98.7%) | Slower (2-3 hours) | Complex (Thermal cycler) | [7][15] |
Experimental Protocols
This section provides a generalized protocol for the LAMP assay for Y. enterocolitica detection, based on common practices from the cited literature. Optimization of specific parameters may be required depending on the target gene, primers, and sample type.
I. DNA Extraction
A rapid and simple DNA extraction method is crucial for the overall speed of the LAMP assay.
Materials:
-
Bacterial culture or sample (e.g., food homogenate, clinical specimen)
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0; 1 mM EDTA; 0.5% Triton X-100)
-
Proteinase K (optional)
-
Heat block or water bath
-
Centrifuge
Protocol:
-
Sample Preparation:
-
For pure cultures: Resuspend a single colony in 100 µL of sterile water or lysis buffer.
-
For food/clinical samples: Follow appropriate sample preparation protocols to enrich and isolate bacteria. Resuspend the bacterial pellet in 100 µL of lysis buffer.
-
-
Lysis:
-
Heat the sample suspension at 100°C for 10 minutes in a heat block.[17]
-
-
Centrifugation:
-
Centrifuge the lysate at 12,000 x g for 2 minutes.[17]
-
-
Template Collection:
-
Carefully transfer the supernatant containing the genomic DNA to a new sterile tube. This supernatant will serve as the template for the LAMP reaction.
-
II. LAMP Reaction
Materials:
-
DNA template (from Section I)
-
LAMP primers (F3, B3, FIP, BIP, and optionally LF, LB). Primer sequences for various target genes can be found in the cited literature.[20][21]
-
Bst DNA polymerase with strand displacement activity
-
Deoxynucleotide triphosphates (dNTPs)
-
Reaction buffer (typically supplied with the polymerase)
-
Betaine (optional, can enhance amplification of GC-rich regions)[8]
-
Fluorescent dye (e.g., SYBR Green I) or colorimetric indicator (e.g., hydroxynaphthol blue) for detection
-
Nuclease-free water
-
Heat block or water bath set to the optimal reaction temperature (e.g., 63-65°C).[7][18]
Reaction Mix (25 µL total volume):
| Component | Final Concentration | Example Volume |
| 10X ThermoPol Reaction Buffer | 1X | 2.5 µL |
| dNTPs | 1.4 mM each | 3.5 µL (of 10 mM stock) |
| FIP/BIP primers | 1.6 µM each | 4.0 µL (of 10 µM stock) |
| F3/B3 primers | 0.2 µM each | 0.5 µL (of 10 µM stock) |
| LF/LB primers (optional) | 0.4 µM each | 1.0 µL (of 10 µM stock) |
| Betaine | 0.8 M | 4.0 µL (of 5 M stock) |
| Bst DNA Polymerase | 8 U | 1.0 µL |
| DNA Template | - | 2.0 µL |
| Nuclease-free water | - | Up to 25 µL |
Protocol:
-
Prepare the Master Mix: In a sterile microcentrifuge tube, prepare a master mix containing all components except the DNA template.
-
Aliquot Master Mix: Aliquot the master mix into individual reaction tubes.
-
Add DNA Template: Add the DNA template to each reaction tube. Include a positive control (known Y. enterocolitica DNA) and a no-template control (NTC, with nuclease-free water instead of DNA).[17]
-
Incubation: Incubate the reaction tubes at the optimal temperature (e.g., 65°C) for 60-90 minutes.[7][8]
-
Inactivation: (Optional) Inactivate the enzyme by heating at 80°C for 5-10 minutes.
III. Detection of Amplification Products
1. Visual Detection (Turbidity):
-
Observe the reaction tubes for the formation of a white precipitate (magnesium pyrophosphate), which indicates a positive reaction.
2. Fluorescence Detection:
-
If a fluorescent dye was added, visualize the tubes under a UV transilluminator. Positive reactions will fluoresce brightly.
3. Colorimetric Detection:
-
If a colorimetric indicator was used, observe the color change. For example, with hydroxynaphthol blue, a positive reaction will typically result in a color change from violet to sky blue.
4. Gel Electrophoresis:
-
Run 5-10 µL of the LAMP product on a 1.5-2% agarose (B213101) gel. Positive reactions will show a characteristic ladder-like pattern of multiple bands.[11]
Visualizations
Caption: Workflow for Y. enterocolitica detection using LAMP.
References
- 1. Current Challenges in Yersinia Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. A comprehensive review on the prevalence, pathogenesis and detection of Yersinia enterocolitica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory Testing for Yersinia | Yersinia Infection | CDC [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a loop-mediated isothermal amplification assay for rapid detection of Yersinia enterocolitica via targeting a conserved locus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a loop-mediated isothermal amplification assay for rapid detection of Yersinia enterocolitica via targeting a conserved locus | Iranian Journal of Microbiology [ijm.tums.ac.ir]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. A Novel Loop-Mediated Isothermal Amplification Assay for Rapid Detection of Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Loop-Mediated Isothermal Amplification of DNA (LAMP) as an Alternative Method for Determining Bacteria in Wound Infections [mdpi.com]
- 13. Recent advances in loop-mediated isothermal amplification (LAMP) for rapid and efficient detection of pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of a Loop-Mediated Isothermal Amplification (LAMP) Assay for the Rapid Detection of Pathogenic Bacteria from Respiratory Samples in Patients with Hospital-Acquired Pneumonia — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 15. The Sensitivity and Specificity of Loop-Mediated Isothermal Amplification and PCR Methods in Detection of Foodborne Microorganisms: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitive and Specific Detection of Yersinia pseudotuberculosis by Loop-Mediated Isothermal Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. Application of loop-mediated isothermal amplification for detection of Yersinia enterocolitica in pork meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a cost-effective LAMP method for screening and monitoring enteropathogenic Yersinia in environmental matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Oral Gavage and Bread-Feeding for Murine Models of Yersiniosis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yersiniosis, a foodborne illness caused by Yersinia enterocolitica or Yersinia pseudotuberculosis, is frequently studied using mouse models to understand its pathogenesis and develop effective therapeutics.[1][2] The route of administration of the pathogen is a critical experimental parameter that can significantly influence the outcome and reproducibility of such studies. The two most common methods for oral infection in mice are oral gavage and bread-feeding.[1][2] This document provides a detailed comparison of these two methods, including quantitative data, experimental protocols, and visual diagrams of the experimental workflow and relevant signaling pathways.
Oral gavage, a widely used technique, involves the direct administration of a precise volume of bacterial suspension into the stomach using a feeding needle.[3][4] While this method offers accurate dosing, it is invasive and can cause significant stress and physical trauma to the animal.[4][5][6] This can lead to unintended consequences, such as the establishment of infection in the neck and esophageal regions due to lesions caused by the gavage needle.[3][7][8][9]
In contrast, the bread-feeding method offers a less invasive and more physiologically relevant approach to modeling foodborne yersiniosis.[3][10] In this method, mice voluntarily consume a piece of bread soaked with the bacterial culture.[1][2] Studies have shown that this method results in a more robust and targeted intestinal infection, closely mimicking the natural route of exposure.[3][10]
Data Presentation: Oral Gavage vs. Bread-Feeding
The following tables summarize the quantitative data from comparative studies of oral gavage and bread-feeding methods in mouse models of yersiniosis.
Table 1: Comparison of Infection Localization and Intensity
| Parameter | Oral Gavage | Bread-Feeding | Reference |
| Infection Site | Abdominal region and frequently neck region | Primarily abdominal region | [3][7][8] |
| Neck Bioluminescent Signal | Detected in up to 80% of mice | Not detected | [7][8] |
| Abdominal Bioluminescent Signal | Present | Stronger signal compared to oral gavage | [3][7][8] |
| Bacterial Delivery Efficiency | Less efficient delivery to the intestinal tract | More efficient delivery and colonization of the intestinal tract | [8] |
Table 2: Impact on Animal Health and Survival
| Parameter | Oral Gavage | Bread-Feeding | Reference |
| Animal Stress | Higher (increased heart rate, blood pressure, corticosterone) | Lower | [5][6] |
| Risk of Trauma | Higher (esophageal perforation, tracheal administration) | Minimal | [5][11] |
| Survival Rate (with 2.5E7 CFU Y. pseudotuberculosis) | Higher survival compared to bread-feeding with the same dose | Lower survival, indicating a more severe intestinal infection | [7] |
Experimental Protocols
Protocol 1: Oral Gavage for Yersinia Infection in Mice
Materials:
-
Yersinia culture grown to the desired optical density
-
Phosphate-buffered saline (PBS)
-
20G x 1.5" feeding needle (or appropriate size for the mouse strain)
-
1 ml syringe
-
Animal restraint device (optional)
Procedure:
-
Preparation of Inoculum:
-
Culture Yersinia species overnight in appropriate broth at the recommended temperature (e.g., 26°C for Y. pseudotuberculosis).
-
Measure the optical density (OD) of the culture and calculate the required volume for the desired CFU per mouse.
-
Harvest the bacteria by centrifugation and resuspend the pellet in sterile PBS to the final desired concentration.
-
-
Animal Handling and Restraint:
-
Gavage Procedure:
-
Attach the feeding needle to the syringe containing the bacterial suspension.
-
Carefully insert the feeding needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus.[14] The mouse should swallow the needle as it is gently advanced.
-
Crucially, do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in the stomach (pre-measured to the last rib), slowly administer the bacterial suspension.[13][14]
-
Gently withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Monitor the mouse for any signs of distress, such as difficulty breathing or bleeding.
-
Return the mouse to its cage and observe for the development of yersiniosis symptoms.
-
Protocol 2: Bread-Feeding for Yersinia Infection in Mice
Materials:
-
Yersinia culture grown to the desired optical density
-
Phosphate-buffered saline (PBS)
-
Small pieces of white bread (autoclaved)
-
Petri dish or other suitable container
-
Forceps
Procedure:
-
Animal Acclimatization (Optional but Recommended):
-
Preparation of Inoculum:
-
Prepare the bacterial suspension in PBS as described in the oral gavage protocol.
-
-
Inoculation of Bread:
-
Place a pre-weighed, small piece of sterile bread into a petri dish.
-
Carefully pipette the desired volume of the bacterial suspension onto the bread, ensuring it is fully absorbed.
-
-
Feeding:
-
Individually house the mice for the feeding procedure to ensure each mouse consumes the entire piece of bread.
-
Using forceps, place the inoculated bread piece in the cage.
-
Observe the mouse to confirm the complete consumption of the bread, which typically occurs within a few minutes.[8]
-
-
Post-Procedure Monitoring:
-
Return the mouse to its regular housing (if housed in groups).
-
Monitor the mice for the onset of yersiniosis symptoms.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for oral gavage versus bread-feeding in mouse models of yersiniosis.
Yersinia Pathogenesis Signaling Pathway
Caption: Simplified signaling pathway of Yersinia pathogenesis via the Type III Secretion System.
Conclusion
The choice between oral gavage and bread-feeding for inducing yersiniosis in mouse models has significant implications for the experimental outcome. While oral gavage allows for precise dosing, it is associated with increased animal stress and the potential for off-target infections, which can confound results. The bread-feeding method, on the other hand, provides a more physiologically relevant model of foodborne infection, leading to a more robust and localized intestinal infection.[3][10] For studies aiming to recapitulate the natural course of yersiniosis and investigate intestinal host-pathogen interactions, the bread-feeding method is a superior and more humane alternative. Researchers should carefully consider their experimental goals when selecting the appropriate method for their studies.
References
- 1. Mouse Models of Yersiniosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Models of Yersiniosis | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Bread Feeding Is a Robust and More Physiological Enteropathogen Administration Method Compared to Oral Gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bread Feeding Is a Robust and More Physiological Enteropathogen Administration Method Compared to Oral Gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. daily oral gavage: Topics by Science.gov [science.gov]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
Subcutaneous, intravenous, and intranasal routes of infection in Y. pestis animal models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing subcutaneous, intravenous, and intranasal routes of infection in animal models of Yersinia pestis. This information is intended to guide researchers in selecting the appropriate infection model to study the pathogenesis of bubonic, septicemic, and pneumonic plague, as well as for the evaluation of novel therapeutics and vaccines.
Introduction
Yersinia pestis, the causative agent of plague, can be transmitted to mammals through various routes, leading to distinct forms of the disease.[1] Animal models are crucial for understanding the complex interactions between Y. pestis and the host immune system.[2][3] The choice of infection route is critical as it dictates the initial site of bacterial deposition, the subsequent dissemination pathway, and the nature of the host immune response, thereby modeling different clinical manifestations of plague.[1][2]
-
Subcutaneous (s.c.) injection is the most common method used to model bubonic plague, mimicking the flea bite transmission route.[1][4][5] This route leads to the infection of the draining lymph nodes, resulting in the characteristic "buboes."[1][6]
-
Intravenous (i.v.) injection directly introduces bacteria into the bloodstream, bypassing the initial localized infection stage to model primary septicemic plague. This model is useful for studying the systemic inflammatory response and the role of virulence factors in overwhelming the host's defenses in the blood.
-
Intranasal (i.n.) inoculation is used to establish a respiratory infection, modeling primary pneumonic plague, the most severe form of the disease.[7][8] This route allows for the investigation of pulmonary host-pathogen interactions and the rapid progression to fatal pneumonia.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing different routes of Y. pestis infection in murine models. These values can vary depending on the mouse strain, bacterial strain, and specific experimental conditions.
Table 1: Lethal Dose (LD50) of Y. pestis in Mice by Different Infection Routes
| Infection Route | Y. pestis Strain | Mouse Strain | LD50 (CFU) | Reference |
| Subcutaneous | CO92 | Swiss Webster | 1.9 | [9] |
| Intravenous | KIM5 | C57BL/6 | <50 | [10] |
| Intranasal | CO92 | C57BL/6 | 2.4 x 10² - 2.8 x 10² | [7] |
| Intranasal (Aerosol) | CO92 | Swiss Webster | 2.1 x 10³ | [11] |
| Intranasal (Aerosol) | CO92 | BALB/c | 8060 | [12] |
Table 2: Bacterial Load in Organs at Different Time Points Post-Infection (Intranasal Challenge)
| Time Post-Infection (hours) | Organ | Bacterial Load (CFU/organ) | Y. pestis Strain | Mouse Strain | Reference |
| 1 | Lungs | ~10³ | CO92 | C57BL/6 | [7] |
| 48 | Lungs | ~10⁸ | CO92 | C57BL/6 | [7] |
| 72 | Lungs | ~10¹⁰ | CO92 | C57BL/6 | [7] |
| 48 | Spleen | ~10⁴ | CO92 | C57BL/6 | [7] |
| 72 | Spleen | ~10⁷ | CO92 | C57BL/6 | [7] |
| 48 | Liver | ~10⁴ | CO92 | C57BL/6 | [13] |
| 72 | Liver | ~10⁶ | CO92 | C57BL/6 | [13] |
| 48 | Blood | ~10³ | CO92 | C57BL/6 | [13] |
| 72 | Blood | ~10⁵ | CO92 | C57BL/6 | [13] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Y. pestis Animal Infection Models
The following diagram outlines the general workflow for conducting Y. pestis infection studies in animal models.
Caption: General experimental workflow for Y. pestis infection in animal models.
Host Immune Response to Y. pestis Infection
Y. pestis has evolved sophisticated mechanisms to evade the host's innate immune response, a critical factor in its pathogenesis. A key feature is the initial "stealth" phase of infection, where the bacterium replicates with minimal induction of inflammation.[14] This is followed by a rapid and often overwhelming pro-inflammatory phase.
The Type III Secretion System (T3SS) is a primary virulence factor, injecting Yersinia outer proteins (Yops) into host immune cells, such as macrophages and neutrophils.[15][16] These Yops disrupt cellular signaling, inhibit phagocytosis, and induce apoptosis, effectively disarming the initial immune response.[15][17]
The following diagram illustrates the simplified interaction between Y. pestis and host immune cells.
Caption: Simplified diagram of Y. pestis evasion of the host innate immune response.
Detailed Experimental Protocols
Note: All work with fully virulent Y. pestis strains must be conducted in a BSL-3 facility with appropriate safety precautions and institutional approvals.
Preparation of Yersinia pestis Inoculum
-
Bacterial Strains: Y. pestis strains such as CO92 or KIM are commonly used.[7][10] Strains lacking the pigmentation locus (pgm-) can often be handled at BSL-2 for certain models.[1]
-
Culture Conditions:
-
Streak Y. pestis from frozen stocks onto Heart Infusion Agar (HIA) plates.
-
For pgm+ strains, supplement HIA with 0.005% Congo Red and 0.2% galactose to verify the retention of the pigmentation locus.[13]
-
Incubate plates at 28°C for 48-72 hours.
-
Inoculate a single colony into Heart Infusion Broth (HIB) supplemented with 2.5 mM CaCl₂.[13]
-
Grow the culture overnight (18-20 hours) at 37°C with shaking (125 rpm).[13]
-
-
Inoculum Preparation:
-
Measure the optical density (OD₆₀₀) of the overnight culture to estimate bacterial concentration.
-
Harvest bacteria by centrifugation.
-
Wash the bacterial pellet with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in sterile PBS to the desired concentration for infection.
-
Determine the exact concentration of the inoculum by plating serial dilutions on HIA plates and counting colony-forming units (CFU).[7]
-
Subcutaneous (s.c.) Infection Protocol (Bubonic Plague Model)
-
Animal Model: C57BL/6 or Swiss Webster mice (6-8 weeks old) are commonly used.[4]
-
Anesthesia: Lightly anesthetize mice using a mixture of ketamine and xylazine (B1663881) or isoflurane.[4]
-
Injection Site: Shave a small area on the ventral side of the mouse.
-
Inoculation:
-
Post-Infection Monitoring:
-
Monitor animals daily for clinical signs of illness (e.g., ruffled fur, lethargy, formation of a bubo at the draining lymph node) and survival for up to 21 days.
-
At predetermined time points, euthanize subsets of animals for sample collection.
-
Intravenous (i.v.) Infection Protocol (Septicemic Plague Model)
-
Animal Model: C57BL/6 mice are a suitable model.
-
Anesthesia: Anesthesia is typically not required but can be used to restrain the animal.
-
Injection Site: The lateral tail vein is the most common site for i.v. injection.
-
Inoculation:
-
Warm the mouse's tail to dilate the veins.
-
Inject the prepared Y. pestis inoculum (typically 100 µL) into the lateral tail vein using an insulin (B600854) syringe.
-
-
Post-Infection Monitoring:
-
Monitor animals closely for signs of systemic illness, which can develop rapidly.
-
Collect blood samples at various time points to determine bacteremia.
-
Euthanize animals at specified times to assess bacterial load in organs such as the spleen and liver.
-
Intranasal (i.n.) Infection Protocol (Pneumonic Plague Model)
-
Animal Model: C57BL/6 mice are frequently used for this model.[7][8]
-
Anesthesia: Lightly anesthetize mice to prevent the inoculum from being sneezed out.[7]
-
Inoculation:
-
Hold the mouse in a supine position.
-
Carefully instill the Y. pestis inoculum (typically 10-30 µL) into the nares, distributing the volume between both nostrils.[13][19] The volume of instillation can influence the disease outcome, with lower volumes favoring the development of secondary septicemic plague and higher volumes leading to primary pneumonic plague.[13][19]
-
Keep the mouse in a supine position for a short period to allow for the inhalation of the inoculum.
-
-
Post-Infection Monitoring:
-
Monitor animals for signs of respiratory distress and systemic illness. The progression of pneumonic plague is rapid, with death often occurring within 3-4 days.[7]
-
At designated time points, euthanize animals and collect lungs, spleen, liver, and blood to determine bacterial burden and analyze the immune response.[7][13]
-
Sample Collection and Analysis
-
Tissue Homogenization: Aseptically remove organs (lungs, spleen, liver, lymph nodes) and homogenize them in sterile PBS.[7]
-
Bacterial Load Quantification: Plate serial dilutions of tissue homogenates and blood onto HIA plates. Incubate at 28°C for 48-72 hours and count CFUs to determine the number of bacteria per organ or per mL of blood.[7]
-
Cytokine Analysis: Measure cytokine and chemokine levels in serum and tissue homogenates using methods such as ELISA or cytometric bead arrays to characterize the inflammatory response.[7]
-
Histopathology: Fix tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate tissue damage and cellular infiltration.[5][7] Immunohistochemistry can be used to visualize the location of bacteria within tissues.[5]
Conclusion
The selection of an appropriate animal model and infection route is fundamental to the study of Y. pestis pathogenesis and the development of effective countermeasures. The protocols and data presented here provide a foundation for researchers to design and execute robust and reproducible experiments to investigate the multifaceted nature of plague. Careful consideration of the specific research question will guide the choice between subcutaneous, intravenous, and intranasal infection models to accurately recapitulate the desired form of the disease.
References
- 1. Model Systems to Study Plague Pathogenesis and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models for Yersinia pestis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Models for Bubonic Plague Reveals Unique Pathogen Adaptations to the Dermis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histopathology of experimental plague in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptomic and Innate Immune Responses to Yersinia pestis in the Lymph Node during Bubonic Plague - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progression of primary pneumonic plague: A mouse model of infection, pathology, and bacterial transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasal Inoculation of Mice with Yersinia pestis and Processing of Pulmonary Tissue for Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotic Treatment of Experimental Pneumonic Plague in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mice Naturally Resistant to Yersinia pestis Δpgm Strains Commonly Used in Pathogenicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. Y. pestis Murine Bioaerosol Animal Model - IITRI [iitri.org]
- 13. Shift from primary pneumonic to secondary septicemic plague by decreasing the volume of intranasal challenge with Yersinia pestis in the murine model | PLOS One [journals.plos.org]
- 14. Immunology of Yersinia pestis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Yersinia pestis - Wikipedia [en.wikipedia.org]
- 16. immunology.org [immunology.org]
- 17. jidc.org [jidc.org]
- 18. researchgate.net [researchgate.net]
- 19. scilit.com [scilit.com]
Troubleshooting & Optimization
Challenges in the diagnosis of yersiniosis in research settings
Welcome to the technical support center for the diagnosis of yersiniosis in research settings. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the isolation of Yersinia from clinical or food samples so challenging?
A1: The isolation of Yersinia species, particularly pathogenic strains, is often difficult due to several factors. These include the slow growth of Yersinia compared to other enteric bacteria, which can lead to overgrowth by background flora on culture plates.[1][2] Additionally, pathogenic strains may be present in low numbers in the sample, making their detection challenging.[3] To increase the likelihood of a positive culture, enrichment procedures are often required, especially for food, water, and environmental samples.[4]
Q2: What are the key differences between pathogenic and non-pathogenic Yersinia enterocolitica strains, and how does this impact diagnosis?
A2: Yersinia enterocolitica is a heterogeneous species that includes both pathogenic and non-pathogenic isolates.[4] Pathogenic strains typically carry a virulence plasmid (pYV) and possess specific chromosomal virulence genes, such as ail (attachment invasion locus) and ystA. Non-pathogenic strains, such as biotype 1A, generally lack these virulence factors.[5][6] This distinction is critical for diagnosis as the presence of the organism alone is not indicative of its potential to cause disease. Diagnostic methods, particularly molecular assays, are often designed to specifically target these virulence markers to differentiate pathogenic strains.
Q3: My PCR assay for Yersinia is showing false-positive results. What are the potential causes and how can I troubleshoot this?
A3: False-positive PCR results can arise from several sources. Carryover contamination from previous PCR products is a common issue and can be monitored by including a sufficient number of negative controls in your experimental runs. Another potential cause is the use of non-specific primers, especially when low annealing temperatures are employed.[5] Some non-pathogenic Y. enterocolitica strains of biotype 1A may also carry sequences homologous to virulence-associated genes, leading to false positives.[5] Additionally, contamination of reagents, such as Cary Blair media, with Yersinia nucleic acids has been reported and can lead to erroneous results.[7] To troubleshoot, ensure strict adherence to good laboratory practices to prevent contamination, optimize primer annealing temperatures, and consider using a multiplex PCR approach that targets multiple virulence genes for more specific detection.[8]
Q4: I am observing cross-reactivity in my Yersinia ELISA. What are the common cross-reacting organisms and how can I mitigate this issue?
A4: Serological assays for Yersinia antibodies are known to have issues with cross-reactivity with other organisms.[1] Common cross-reacting bacteria include Brucella, Morganella, Salmonella, Bartonella henselae, Chlamydia pneumoniae, and Rickettsia rickettsii.[1][9] Significant cross-reactivity has also been observed with Borrelia burgdorferi, the causative agent of Lyme disease.[9] To mitigate this, it is crucial to interpret serological results in the context of clinical findings and, when possible, confirm with a secondary, more specific method like Western blotting. Using highly purified antigens in the ELISA can also help to reduce non-specific binding.
Troubleshooting Guides
Culture-Based Methods
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth of Yersinia on selective media (e.g., CIN agar) | - Low number of viable organisms in the sample.- Overgrowth by competing microflora.- Inappropriate incubation temperature. | - Use a pre-enrichment or cold enrichment step to increase the number of Yersinia.- Ensure the use of a highly selective medium like Cefsulodin-Irgasan-Novobiocin (CIN) agar.[1][10]- Incubate plates at 25-30°C, as this temperature is optimal for Yersinia growth and can inhibit some background flora.[10][11] |
| Difficulty differentiating pathogenic from non-pathogenic colonies | - Pathogenic and non-pathogenic strains can have similar colony morphology on CIN agar.[12] | - Perform biochemical tests (e.g., pyrazinamidase activity) on isolated colonies to differentiate biotypes.[4]- Use PCR to screen colonies for the presence of key virulence genes (ail, ystA, virF).[6] |
| Slow turnaround time for results | - Culture-based methods for Yersinia are inherently slow, often requiring several days to weeks for enrichment, isolation, and confirmation.[2][10] | - For rapid screening, consider using molecular methods like PCR in parallel with culture.[3]- Inform the laboratory of a suspicion for Yersinia so they can use appropriate selective media from the outset.[1] |
Molecular Assays (PCR)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| False-negative PCR results | - Presence of PCR inhibitors in the sample (e.g., from stool or food matrices).- Sequence heterogeneity in the target gene among different Yersinia strains.[5]- Loss of the virulence plasmid (pYV) during subculturing.[13] | - Use an internal amplification control to monitor for PCR inhibition.[5]- Design primers targeting highly conserved regions of virulence genes.- Target chromosomal virulence genes like ail, which are more stable than plasmid-borne genes.[13] |
| Inconsistent amplification | - Suboptimal annealing temperature.- Poor DNA quality or concentration. | - Optimize the annealing temperature for your specific primers using a gradient PCR.[14]- Ensure high-quality DNA extraction and quantify the DNA concentration before PCR. |
Serological Assays (ELISA)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | - Non-specific binding of antibodies.- Insufficient washing.- Contaminated reagents. | - Use a blocking buffer (e.g., 5-10% serum from the same species as the secondary antibody).[15]- Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[15]- Prepare substrate solutions fresh and ensure they are not contaminated.[15] |
| Low signal or no detection | - Low antibody titer in the sample.- Inactive enzyme conjugate.- Incorrect incubation times or temperatures. | - Use a positive control with a known antibody concentration to validate the assay.- Ensure the enzyme conjugate is stored correctly and has not expired.- Adhere strictly to the incubation times and temperatures specified in the protocol.[15] |
Quantitative Data on Diagnostic Methods
| Diagnostic Method | Sensitivity | Specificity | Turnaround Time | Key Advantages | Key Limitations |
| Bacterial Culture | Low to Moderate | High (with proper identification) | 3-14 days[10][16] | - Provides a viable isolate for further characterization (e.g., antimicrobial susceptibility testing, serotyping).[11] | - Time-consuming, laborious, and often has low recovery rates, especially from food samples.[2][3] |
| ELISA (Serology) | Variable | Moderate to High | 2-5 days[9] | - Useful for diagnosing post-infectious complications like reactive arthritis.[17] | - Cross-reactivity with other bacteria can lead to false positives.[1]- May not distinguish between past and current infections. |
| Real-Time PCR | High | High | 1-2 days[11] | - Rapid, highly sensitive, and specific for pathogenic strains when targeting virulence genes.[3] | - Detects DNA, not necessarily viable organisms.[1]- Susceptible to contamination and PCR inhibitors.[5] |
| Multiplex PCR Panels | 48-100%[4] | 99.6-100%[4] | < 1 day | - Allows for simultaneous detection of multiple enteric pathogens. | - Can be costly.- Potential for false positives due to detection of non-viable organisms or nucleic acid contamination.[7] |
Experimental Protocols
Bacterial Culture and Isolation from Stool Samples
-
Sample Collection : Collect fresh stool specimens. If there is a delay in processing, transport the sample in Cary-Blair transport media and refrigerate.[18]
-
Enrichment (Optional but Recommended) :
-
Cold Enrichment : Inoculate the sample into a non-selective broth and incubate at 4°C for 1-3 weeks. This psychrotrophic nature of Yersinia allows it to grow while inhibiting many other enteric bacteria.
-
Selective Enrichment : Use broths such as Irgasan-Ticarcillin-Potassium Chlorate (ITC) and incubate at 25°C for 2 days.[4]
-
-
Selective Plating : Streak the enriched broth (or directly from the stool sample) onto Cefsulodin-Irgasan-Novobiocin (CIN) agar.
-
Incubation : Incubate the CIN plates at 25-30°C for 24-48 hours.[10]
-
Colony Identification : Look for characteristic "bull's-eye" colonies, which are small with a deep red center and a transparent border.[1]
-
Confirmation : Subculture presumptive colonies and perform biochemical tests (e.g., urease, indole) and serotyping for confirmation.
ELISA for Yersinia IgG/IgA Antibody Detection
-
Coating : Coat microtiter wells with Yersinia antigens and incubate overnight.
-
Blocking : Wash the wells and add a blocking buffer to prevent non-specific binding.
-
Sample Addition : Dilute patient serum samples (typically 1:101) and add to the wells.[19] Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection Antibody : Wash the wells and add an enzyme-conjugated anti-human IgG or IgA antibody. Incubate as per the manufacturer's instructions.
-
Substrate Addition : Wash the wells and add a TMB substrate solution. Incubate in the dark for approximately 20 minutes.[19]
-
Stopping the Reaction : Add a stop solution to halt the color development.
-
Reading : Measure the optical density at 450 nm using a microplate reader.
-
Interpretation : Compare the sample OD values to those of the provided calibrators to determine a positive, negative, or equivocal result.
Real-Time PCR for Detection of ail and ystA Virulence Genes
-
DNA Extraction : Extract DNA from a pure bacterial culture, enriched broth, or directly from the clinical/food sample using a suitable commercial kit.
-
Primer and Probe Design : Utilize primers and probes specific for the ail and ystA genes.
-
PCR Reaction Setup : Prepare a master mix containing a DNA polymerase, dNTPs, primers, probes, and an internal amplification control. Add the extracted DNA template.
-
Thermal Cycling : Perform the real-time PCR with the following general conditions:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds).
-
Annealing/Extension (e.g., 60°C for 1 minute).
-
-
-
Data Analysis : Analyze the amplification curves and cycle threshold (Ct) values to determine the presence or absence of the target genes.
Visualizations
Caption: Workflow for the diagnosis of yersiniosis.
Caption: Yersinia Type III Secretion System (T3SS) and its effects on host cell signaling.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Low Occurrence of Pathogenic Yersinia enterocolitica in Clinical, Food, and Environmental Samples: a Methodological Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Detection of Pathogenic Yersinia enterocolitica by a Rapid and Sensitive Duplex PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Challenges in Yersinia Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiplex PCR method for differentiating highly pathogenic Yersinia enterocolitica and low pathogenic Yersinia enterocolitica, and Yersinia pseudotuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virology turnaround times [pathology.uhsussex.nhs.uk]
- 10. UpToDate 2018 [doctorabad.com]
- 11. captodayonline.com [captodayonline.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Regulation of the Yersinia type III secretion system: traffic control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
- 17. Yersinia outer proteins: role in modulation of host cell signaling responses and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nifa.usda.gov [nifa.usda.gov]
- 19. Real-Time PCR Method for Detection of Pathogenic Yersinia enterocolitica in Food - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Culture Conditions for Yersinia pseudotuberculosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cultivation of Yersinia pseudotuberculosis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the optimal growth conditions for Yersinia pseudotuberculosis?
A1: Yersinia pseudotuberculosis is a facultative anaerobe that can grow under a range of conditions. For optimal laboratory growth, the following parameters are recommended:
-
Temperature: 26-28°C. While it can grow at temperatures up to 35°C, growth at 37°C can lead to the loss of the virulence plasmid (pYV), which is crucial for many pathogenic studies.[1][2][3] Growth at lower temperatures, such as 26°C, is often recommended for routine culture.[4] The bacterium is also a psychrotroph, capable of growing at temperatures as low as 0°C, although growth is significantly slower.[5][6]
-
pH: The optimal pH for growth is around 7.6, with a viable range between 4.5 and 9.3.[5][6][7]
-
Media: Y. pseudotuberculosis grows well on standard laboratory media such as Luria-Bertani (LB) agar (B569324)/broth, Blood agar, and Chocolate agar.[1][4] For selective isolation from mixed cultures, MacConkey agar or Cefsulodin-Irgasan-Novobiocin (CIN) agar can be used.[1][7][8] However, not all strains of Y. pseudotuberculosis are capable of growing on CIN agar.[7][8]
-
Aeration: The bacterium is aerobic and facultatively anaerobic.[1] For liquid cultures, shaking at approximately 200 rpm is recommended to ensure adequate aeration.[9]
Q2: My Yersinia pseudotuberculosis culture is growing very slowly. What could be the issue?
A2: Slow growth of Y. pseudotuberculosis can be attributed to several factors:
-
Suboptimal Temperature: Ensure the incubation temperature is within the optimal range of 26-28°C. Growth is noticeably slower at lower temperatures.[1]
-
Media Composition: While Y. pseudotuberculosis grows on various media, the growth rate can vary. For enriched growth, consider using broths based on enzymatic hydrolysates with carbohydrate supplementation.[10]
-
Inoculum Size: A very small starting inoculum may lead to a longer lag phase.
-
Strain-Specific Characteristics: Different strains of Y. pseudotuberculosis can exhibit different growth rates.[5][6]
Q3: I am having trouble isolating Y. pseudotuberculosis from a mixed sample. What can I do?
A3: Isolating Y. pseudotuberculosis from mixed samples, such as fecal or environmental samples, can be challenging due to overgrowth by other bacteria. Here are some strategies to improve recovery:
-
Cold Enrichment: A highly effective method is to incubate the sample in a non-selective broth, such as phosphate-buffered saline (PBS) with 1% mannitol (B672) and 0.15% bile salts, at 4°C for 1-3 weeks before plating on selective agar.[7][8] This psychrotrophic enrichment takes advantage of Y. pseudotuberculosis's ability to grow at low temperatures while inhibiting the growth of many contaminating organisms.
-
Selective Media: Use of selective agars like CIN or MacConkey can help inhibit the growth of other bacteria.[7][8]
-
Alkali Treatment: Treating the sample with a weak alkali solution (e.g., 0.5% potassium hydroxide) for a short period before plating can reduce background flora.[11]
Q4: Why is it important to avoid prolonged cultivation at 37°C?
A4: Cultivating Y. pseudotuberculosis at 37°C mimics the temperature of a mammalian host, which triggers the expression of virulence genes.[2] However, prolonged incubation at this temperature can lead to the spontaneous loss of the virulence plasmid (pYV).[3] This plasmid encodes the Type III Secretion System (T3SS) and its effector proteins (Yops), which are critical for pathogenesis.[12] Loss of this plasmid will result in an avirulent strain, which may not be suitable for subsequent pathogenesis studies.
Q5: How can I confirm the presence of the virulence plasmid (pYV) in my culture?
A5: The presence of the pYV plasmid is often associated with calcium-dependent growth at 37°C. Wild-type Y. pseudotuberculosis will exhibit restricted growth on media lacking calcium (e.g., magnesium oxalate (B1200264) agar) at 37°C, while strains that have lost the plasmid will grow readily. PCR-based methods targeting specific genes on the pYV plasmid, such as the virF or yadA genes, are also a reliable way to confirm its presence.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for the growth of Yersinia pseudotuberculosis under various conditions.
Table 1: Growth Conditions and Limits
| Parameter | Optimal Value | Range of Growth | Reference(s) |
| Temperature | 26-28°C | 0-43.7°C | [1][5][6] |
| pH | 7.6 | 4.5-9.3 | [5][6][7] |
| NaCl Concentration | - | Up to 5.0% | [5][6] |
| Ethanol Concentration | - | Up to 4.5% (v/v) | [5][6] |
Table 2: Doubling Times in Luria-Bertani (LB) Medium
| Temperature | Doubling Time (approx.) | Reference(s) |
| 37°C | 60 minutes | [13] |
Experimental Protocols
Protocol 1: Standard Overnight Culture Preparation
-
From a glycerol (B35011) stock, streak Y. pseudotuberculosis onto an LB agar plate to obtain single colonies.
-
Incubate the plate at 26°C for 24-48 hours.[4]
-
Aseptically pick a single, well-isolated colony and inoculate it into a culture tube containing 3-5 mL of LB broth.
-
Incubate the liquid culture overnight (16-18 hours) at 26°C with shaking at approximately 200 rpm.[4][9]
-
The resulting culture can be used for subsequent experiments or for preparing freezer stocks.
Protocol 2: Cold Enrichment for Isolation
-
Prepare a phosphate-buffered saline (PBS) solution supplemented with 1% mannitol and 0.15% bile salts.[7][8]
-
Inoculate the sample suspected of containing Y. pseudotuberculosis into the enrichment broth.
-
After the enrichment period, streak a loopful of the broth onto a selective agar, such as CIN or MacConkey agar.
-
Incubate the plates at 26-28°C and inspect for characteristic colonies.
Visualizations
References
- 1. Yersinia Pseudotuberculosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for detecting Yersinia pseudotuberculosis nitric oxide exposure during in vitro growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth of Yersinia pseudotuberculosis Strains at Different Temperatures, pH Values, and NaCl and Ethanol Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. woah.org [woah.org]
- 8. woah.org [woah.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of the Conditions for Cultivation of Yersinia pseudotuberculosis in the Process of Obtaining Cell Mass | Salikhov | Problems of Particularly Dangerous Infections [journal.microbe.ru]
- 11. Clinical Overview of Yersiniosis | Yersinia Infection | CDC [cdc.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Spatiotemporal Variations in Growth Rate and Virulence Plasmid Copy Number during Yersinia pseudotuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Recovery of Yersinia from Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of Yersinia species from environmental samples.
Troubleshooting Guide & FAQs
Q1: Why am I experiencing low or no recovery of Yersinia from my environmental samples using standard culture methods?
A1: The low recovery of Yersinia from environmental samples is a common challenge due to several factors:
-
Low Concentration: Pathogenic Yersinia are often present in very low numbers in environmental samples, making direct plating on selective media frequently unsuccessful.[1][2]
-
Background Flora: Environmental samples typically contain a high concentration of competing microorganisms that can overgrow or inhibit the growth of Yersinia on culture media.[1][3]
-
Limited Sensitivity of Culture Methods: Traditional culture methods may not be sensitive enough to detect the low numbers of Yersinia present in many samples.[1][4][5][6]
-
Heterogeneity of Yersinia Species: No single isolation procedure is optimal for the recovery of all pathogenic serotypes and biotypes of Yersinia enterocolitica.[1][7]
-
Sub-lethal Injury: Yersinia in environmental samples may be stressed or sub-lethally injured, affecting their ability to grow on selective media.
To address these issues, enrichment steps are crucial to increase the number of Yersinia to a detectable level before plating on selective agar (B569324).[1]
Q2: My enrichment cultures are overgrown with background bacteria. How can I improve the selectivity for Yersinia?
A2: Overgrowth of background flora is a significant hurdle. Consider the following strategies to enhance selectivity:
-
Cold Enrichment: Yersinia enterocolitica is psychrotrophic, meaning it can grow at refrigeration temperatures (4°C).[1][8] Incubating your enrichment broth (e.g., Phosphate-Buffered Saline - PBS) at 4°C for an extended period (e.g., 1 to 3 weeks) can suppress the growth of many mesophilic background organisms.[1][7][9] However, be aware that this can be time-consuming and may also increase the recovery of non-pathogenic Yersinia.[7]
-
Selective Enrichment Broths: Utilize enrichment broths specifically designed to inhibit competing flora while promoting Yersinia growth. Irgasan-Ticarcillin-Potassium Chlorate (ITC) broth has shown high sensitivity for the recovery of Y. enterocolitica serogroup O:3.
-
Alkali Treatment: A brief treatment with a potassium hydroxide (B78521) (KOH) solution (e.g., 0.5% KOH in 0.5% NaCl) before plating can effectively reduce background bacteria and increase the recovery of Yersinia.[2][10][11][12][13] This method has been shown to increase the yield of Yersinia spp. fourfold.[12]
Q3: I am using Yersinia selective agar (CIN agar), but the colonies are not typical or are difficult to distinguish. What could be the issue?
A3: While Cefsulodin-Irgasan-Novobiocin (CIN) agar is the standard selective medium for Yersinia, some issues can arise:
-
Atypical Colony Morphology: Some pathogenic bioserotypes of Y. enterocolitica may be inhibited or show atypical growth on CIN agar.[1] For instance, most strains of bioserotype 3/O:3 are inhibited.[1]
-
Similar Colony Appearance: Other bacteria, such as Citrobacter freundii, Serratia liquefaciens, and Enterobacter agglomerans, can grow on CIN agar and produce colonies that resemble the characteristic "bulls-eye" appearance of Yersinia.[14][15][16]
-
Incubation Temperature: The characteristic pigmentation of Yersinia colonies on CIN agar is often stronger and more developed after 48 hours of incubation at 25°C compared to 24 hours at 35°C.[16] Some Yersinia strains may even be inhibited at 35°C.[16]
Therefore, biochemical and/or serological confirmation of presumptive colonies is essential for accurate identification.[17]
Q4: Are there more sensitive alternatives to culture-based methods for detecting Yersinia in environmental samples?
A4: Yes, molecular methods, particularly Polymerase Chain Reaction (PCR), offer significantly higher sensitivity and rapidity for detecting pathogenic Yersinia.
-
Increased Sensitivity and Speed: DNA-based methods like PCR can detect pathogenic Yersinia with greater sensitivity and in a shorter timeframe (often within a day after enrichment) compared to culture methods that can take several weeks.[1][4][18][19][20]
-
Higher Detection Rates: Studies have shown that the occurrence of pathogenic Y. enterocolitica in environmental samples is clearly higher when using PCR compared to culture methods.[4][5][18] For example, one study on wastewater samples reported a detection rate of 89% with PCR versus 38% with culture methods.[21]
-
Targeting Virulence Genes: PCR assays can specifically target virulence-associated genes, such as ail (attachment and invasion locus), which is present in pathogenic strains, allowing for the direct detection of pathogenic Yersinia.[10][19][22][23]
Q5: I am getting negative PCR results, but I suspect the presence of Yersinia. What could be causing this?
A5: False-negative PCR results can occur, and troubleshooting should focus on the following:
-
PCR Inhibition: Environmental samples (e.g., soil, sediment, water) often contain substances that can inhibit the PCR reaction, such as humic acids, heavy metals, and phenolic compounds.[1] It is crucial to use a robust DNA extraction method designed to remove these inhibitors.
-
Internal Amplification Control: To monitor for PCR inhibition, it is highly recommended to include an internal amplification control (IAC) in your PCR assay.[1][23] The failure to amplify the IAC in a sample indicates the presence of inhibitors.
-
Sequence Heterogeneity: Variations in the target gene sequence among different Yersinia strains could potentially lead to a mismatch with the primers and probes, resulting in a false-negative result.[1]
-
Plasmid Loss: Some PCR assays target genes located on the virulence plasmid (pYV).[22] This plasmid can be lost during culture, especially at temperatures above 30°C.[9] Therefore, targeting chromosomal virulence genes like ail is often more reliable.[19][22]
Quantitative Data Summary
The following table summarizes the recovery and detection rates of Yersinia using various methods as reported in the cited literature.
| Sample Type | Method | Recovery/Detection Rate | Reference |
| Raw Milk | Culture (Method 3: Pre-enrichment, Modified Rappaport enrichment, YSA) | 2 out of 310 samples (0.65%) | [24] |
| Raw Milk | Culture (Method 4: Pre-enrichment, Sucrose-azide-ampicillin enrichment, Hektoen agar) | 5 out of 310 samples (1.6%) | [24] |
| Environmental Waters | PCR | Detected in 4 separate sites | [18] |
| Environmental Waters | Culture | Detected in only 1 of the same PCR-positive sites | [18] |
| Wastewater | Real-Time PCR (ail gene) | 89% positive | [21] |
| Wastewater | Culture | 38% positive | [21] |
| Food Samples (Artificially Contaminated) | Real-Time PCR (ail gene) after enrichment | Detection limit of 0.5 to 55 CFU/10g | [23] |
| Swine Feed (Artificially Inoculated) | ITC Enrichment | 100% recovery at 100-1000 CFU/g | [25] |
| Swine Feed (Artificially Inoculated) | TSBPN Enrichment | 100% recovery at 100-1000 CFU/g | [25] |
| Swine Feed (Artificially Inoculated) | PBS or PSB Cold Enrichment | < 22% recovery at 1000 CFU/g | [25] |
Experimental Protocols
Protocol 1: Cold Enrichment and Alkali Treatment for Yersinia Isolation
This protocol is a combination of methods described for the isolation of Yersinia from food and environmental samples.[1][2][9][12]
1. Pre-enrichment (Cold Enrichment): a. Aseptically add 25 g or 25 mL of the environmental sample to 225 mL of Phosphate-Buffered Saline (PBS). b. Homogenize the sample for 30-60 seconds. c. Incubate the enrichment broth at 4°C for 1 to 3 weeks.
2. Selective Plating with Alkali Treatment: a. At weekly intervals (1, 2, and 3 weeks), mix the enrichment broth thoroughly. b. Transfer 0.1 mL of the enrichment culture into a microcentrifuge tube containing 1 mL of freshly prepared 0.5% KOH in 0.5% NaCl. c. Vortex the tube for 5-10 seconds. d. Immediately, using a sterile loop, streak the alkali-treated suspension onto a Cefsulodin-Irgasan-Novobiocin (CIN) agar plate. e. Also, streak a loopful of the untreated enrichment broth directly onto a separate CIN agar plate for comparison. f. Incubate the CIN agar plates at 25-30°C for 24-48 hours.
3. Colony Examination and Confirmation: a. Examine the CIN agar plates for characteristic "bulls-eye" colonies: dark red centers with a transparent border.[14][26] b. Select presumptive Yersinia colonies for biochemical and/or serological confirmation.
Protocol 2: PCR Detection of Pathogenic Yersinia (ail gene)
This protocol provides a general workflow for the PCR-based detection of pathogenic Yersinia targeting the ail gene.[19][23]
1. Enrichment: a. Enrich the sample as described in Protocol 1, step 1. An overnight enrichment at a suitable temperature (e.g., 25°C) in a selective broth like ITC may also be effective for faster results.[23]
2. DNA Extraction: a. Following enrichment, pellet the bacterial cells from 1-2 mL of the enrichment broth by centrifugation. b. Extract total genomic DNA using a commercial DNA extraction kit suitable for environmental samples, ensuring it includes steps for inhibitor removal. Follow the manufacturer's instructions.
3. Real-Time PCR: a. Prepare a PCR master mix containing a suitable PCR buffer, dNTPs, forward and reverse primers targeting the ail gene, a fluorescent probe (e.g., TaqMan), and DNA polymerase. b. Add a specific amount of the extracted DNA template to the master mix. Include positive controls (DNA from a known pathogenic Yersinia strain) and negative controls (nuclease-free water). An internal amplification control (IAC) should also be included. c. Perform the real-time PCR using the following general cycling parameters:
- Initial denaturation: 95°C for 10 minutes.
- 45 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 1 minute.[23] d. Analyze the amplification data. A positive result is indicated by a significant increase in fluorescence above the baseline threshold.
Visualizations
Caption: Workflow for culture-based isolation of Yersinia from environmental samples.
Caption: Workflow for PCR-based detection of pathogenic Yersinia.
References
- 1. Low Occurrence of Pathogenic Yersinia enterocolitica in Clinical, Food, and Environmental Samples: a Methodological Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iwaponline.com [iwaponline.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Low occurrence of pathogenic Yersinia enterocolitica in clinical, food, and environmental samples: a methodological problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yersinia enterocolitica: Epidemiological Studies and Outbreaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificliterature.org [scientificliterature.org]
- 8. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 9. fda.gov [fda.gov]
- 10. Isolation and characterization of Yersinia enterocolitica from foods in Apulia and Basilicata regions (Italy) by conventional and modern methods | PLOS One [journals.plos.org]
- 11. Isolation and characterization of Yersinia enterocolitica from foods in Apulia and Basilicata regions (Italy) by conventional and modern methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkali method for rapid recovery of Yersinia enterocolitica and Yersinia pseudotuberculosis from foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Yersinia enterocolitica and Yersinia pseudotuberculosis Detection in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dalynn.com [dalynn.com]
- 15. Identification of Yersinia enterocolitica isolates from humans, pigs and wild boars by MALDI TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. microbenotes.com [microbenotes.com]
- 18. Detection of pathogenic Yersinia enterocolitica in environmental waters by PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. microbiojournal.com [microbiojournal.com]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Real-Time PCR Method for Detection of Pathogenic Yersinia enterocolitica in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of four methods for isolation of Yersinia enterocolitica from raw and pasteurized milk from northern Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. assets.fishersci.com [assets.fishersci.com]
Troubleshooting PCR-based detection of Yersinia virulence genes
Technical Support Center: Yersinia Virulence Gene Detection
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with PCR-based detection of Yersinia virulence genes.
Frequently Asked Questions (FAQs)
Q1: Which virulence genes are most important for differentiating pathogenic from non-pathogenic Yersinia enterocolitica?
A1: The chromosomal gene ail (attachment invasion locus) is considered a key indicator of pathogenicity in Y. enterocolitica.[1][2] Pathogenic biotypes also typically carry the ystA gene.[3][4][5] In contrast, non-pathogenic biotype 1A strains often lack ail and ystA, but commonly possess the ystB gene.[4][6] The virulence plasmid (pYV) genes, such as yadA and virF, are also crucial markers for pathogenic strains but can be lost during culturing, making them potentially unreliable as sole targets.[4][6][7]
Q2: Can PCR detect virulence genes in both Yersinia pestis and Yersinia enterocolitica?
A2: Yes, specific PCR assays are designed for virulence genes in both species. For Y. pestis, common targets include the caf1 (F1 antigen), pla (plasminogen activator), and lcrV (V antigen) genes.[8] For pathogenic Y. enterocolitica, assays frequently target ail, yadA, and virF.[6][9][10] Multiplex PCR methods have been developed to detect and differentiate multiple Yersinia species and their virulence profiles in a single reaction.[8][10]
Q3: What is the purpose of an internal amplification control in my PCR assay?
A3: An internal amplification control (IAC) is included in the PCR reaction to monitor for PCR inhibition. If your sample contains substances that inhibit the DNA polymerase, both the target gene and the IAC will fail to amplify, preventing a false-negative result. A valid negative result (no target gene detected) should show successful amplification of the IAC.
Q4: Can I get a positive PCR result if the Yersinia bacteria are no longer viable?
A4: Yes. PCR detects the presence of specific DNA sequences, not viable organisms. This means you can get a positive result from dead bacteria or from residual nucleic acid contamination in your sample or reagents.[11][12] This is a key advantage of PCR for detecting pathogens in samples that have been treated with antibiotics.[11]
Troubleshooting Guide
Problem 1: No PCR Product (No Bands on Gel)
| Possible Cause | Recommended Solution |
| PCR Inhibition | Dilute the DNA template (e.g., 1:10, 1:100) to reduce the concentration of inhibitors. Re-extract DNA using a different method or a kit with inhibitor removal steps. Include an internal amplification control to confirm inhibition. |
| Poor DNA Quality/Quantity | Quantify DNA using a spectrophotometer or fluorometer. Ensure A260/A280 ratio is ~1.8. Run an aliquot on an agarose (B213101) gel to check for integrity (a high molecular weight band). Use a sufficient amount of template DNA (typically 50 ng or more for genomic DNA).[6] |
| Incorrect Annealing Temperature (Ta) | Optimize the Ta using a gradient PCR. Start with a temperature 5°C below the calculated melting temperature (Tm) of the primers. |
| Component Degradation | Use fresh aliquots of primers, dNTPs, and polymerase. Avoid repeated freeze-thaw cycles of reagents. |
| Missing Reagent | Carefully check your master mix preparation against the protocol. Use a checklist to ensure all components (buffer, dNTPs, MgCl₂, primers, polymerase, template) are added. |
| Issues with Virulence Plasmid (pYV) | If targeting plasmid-borne genes like yadA or virF, be aware that the pYV plasmid can be lost during subculturing.[6][7] Confirm results by also targeting a stable chromosomal gene like ail.[2] |
Problem 2: Non-Specific Amplification (Multiple Bands or Incorrect Band Size)
| Possible Cause | Recommended Solution |
| Annealing Temperature Too Low | Increase the annealing temperature (Ta) in 1-2°C increments. This increases the specificity of primer binding. Low annealing temperatures can lead to primers binding to non-target sequences.[7] |
| Primer Design Issues | Check primer sequences for potential hairpins, self-dimers, and cross-dimers using bioinformatics tools. Ensure primers are specific to the target gene by running a BLAST search against related organisms. |
| Excessive Primer Concentration | Reduce the concentration of primers in the reaction. High concentrations can promote non-specific binding and primer-dimer formation. |
| Too Much Template DNA | Reduce the amount of template DNA. Excess template can sometimes lead to non-specific amplification. |
| Contamination | Ensure dedicated PCR work areas (pre-PCR and post-PCR) to prevent carryover contamination.[7] Use aerosol-resistant pipette tips. Run a "no-template control" (NTC) with water instead of DNA in every experiment to check for contamination of reagents.[13] |
Problem 3: Faint PCR Product (Weak Band)
| Possible Cause | Recommended Solution |
| Suboptimal Annealing Temperature | Perform a gradient PCR to find the optimal annealing temperature that balances specificity and yield. |
| Insufficient Number of Cycles | Increase the number of PCR cycles (e.g., from 30 to 35). Note that too many cycles (>40) can increase the risk of non-specific products. |
| Low Template Concentration | Increase the amount of template DNA in the reaction. If the target is scarce, consider a nested PCR approach for higher sensitivity.[1] |
| Degraded Reagents | Use fresh reagents, particularly dNTPs and polymerase, as their efficiency can decrease over time. |
Data & Protocols
Table 1: Example PCR Reaction Components
| Component | Concentration (Stock) | Final Concentration | Volume (for 25 µL reaction) |
| PCR Buffer | 10X | 1X | 2.5 µL |
| dNTPs | 10 mM | 200 µM | 0.5 µL |
| Forward Primer | 10 µM | 100-300 nM[3][9] | 0.25-0.75 µL |
| Reverse Primer | 10 µM | 100-300 nM[3][9] | 0.25-0.75 µL |
| Taq DNA Polymerase | 5 U/µL | 1.25 U | 0.25 µL |
| Template DNA | - | >50 ng[6] | 1-5 µL |
| Nuclease-Free Water | - | - | To 25 µL |
Table 2: Example Thermal Cycling Conditions
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5-10 min | 1 |
| Denaturation | 95°C | 15 sec | 35-45[1][9] |
| Annealing | 60°C* | 30-60 sec | |
| Extension | 72°C | 60 sec | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | Indefinite | 1 |
*Note: The annealing temperature is primer-dependent and should be optimized.[1]
Protocol: Genomic DNA Extraction from Yersinia Culture
-
Culture Growth : Grow Yersinia strains in a suitable broth (e.g., Tryptone Soy Broth) at 28-30°C for 24-48 hours.[3]
-
Cell Harvesting : Pellet 1.5-2.0 mL of the broth culture by centrifugation at 10,000 x g for 10 minutes.[10]
-
Lysis (Alkali-Heat Method) :
-
Neutralization :
-
Collection : Carefully transfer the supernatant containing the genomic DNA to a new, sterile microcentrifuge tube.[10]
-
Quantification : Measure the DNA concentration and purity before use in PCR.
Visual Guides
Caption: A workflow diagram for troubleshooting common PCR issues.
Caption: Logical flow from sample preparation to data interpretation.
References
- 1. Real-Time PCR Method for Detection of Pathogenic Yersinia enterocolitica in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Pathogenic Yersinia enterocolitica by a Rapid and Sensitive Duplex PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iss.it [iss.it]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of virulence genes in Yersinia enterocolitica strains using SYBR Green real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PCR Detection of Virulence Genes in Yersinia enterocolitica and Yersinia pseudotuberculosis and Investigation of Virulence Gene Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low Occurrence of Pathogenic Yersinia enterocolitica in Clinical, Food, and Environmental Samples: a Methodological Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Molecular characterization of Yersinia enterocolitica strains to evaluate virulence associated genes | Annali dell'Istituto Superiore di Sanità [annali.iss.it]
- 10. Multiplex PCR method for differentiating highly pathogenic Yersinia enterocolitica and low pathogenic Yersinia enterocolitica, and Yersinia pseudotuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plague (disease) - Wikipedia [en.wikipedia.org]
- 12. biomerieux.com [biomerieux.com]
- 13. affigen.com [affigen.com]
Technical Support Center: Improving the Reproducibility of Yersinia Animal Infection Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reproducibility and reliability of Yersinia animal infection models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Yersinia infection experiments, offering potential causes and solutions in a question-and-answer format.
Inoculum Preparation and Administration
-
Question 1: We observe high variability in bacterial loads within the same experimental group. What could be the cause?
-
Answer: High variability often stems from inconsistencies in the inoculum preparation and administration.
-
Inoculum Clumping: Yersinia can aggregate, leading to inaccurate dosage. Ensure thorough vortexing of the bacterial suspension before and during aliquoting for injection.
-
Inaccurate Enumeration: Verify the accuracy of your spectrophotometer readings and serial dilution plating for determining the inoculum concentration.[1] It is recommended to plate the inoculum retrospectively to confirm the administered dose.
-
Imprecise Administration: For intravenous injections, ensure proper tail vein cannulation to avoid subcutaneous leakage. For oral gavage, minimize stress to the animal and prevent reflux. For intranasal delivery, ensure the inoculum is fully inhaled and not expelled.[2]
-
-
-
Question 2: Our animals are succumbing to the infection much faster or slower than expected based on published literature.
-
Answer: This discrepancy can be due to several factors related to the bacterial strain, inoculum, and host.
-
Bacterial Virulence: Ensure the Yersinia strain has not lost its virulence plasmid (pYV/pCD1), which is essential for pathogenicity.[3] Passage history can also affect virulence.
-
Growth Phase: The growth phase of the bacteria at the time of harvest can impact virulence factor expression. It is crucial to be consistent in the growth conditions (e.g., temperature, aeration) and harvest at a defined optical density (OD).
-
Inoculum Dose: Double-check the calculation of your inoculum concentration. A dose that is too high will lead to rapid death, while a dose that is too low may be cleared by the host's immune system. Refer to established LD50 values for your specific bacterial strain, mouse strain, and route of infection.
-
Mouse Strain: Different mouse strains exhibit varying susceptibility to Yersinia infection.[4][5] For example, C57BL/6 mice are generally more resistant to Yersinia enterocolitica than BALB/c mice following intravenous infection.[4][5]
-
-
Host and Model Selection
-
Question 3: Which mouse strain is most appropriate for our Yersinia infection study?
-
Answer: The choice of mouse strain depends on the research question.
-
General Susceptibility: BALB/c mice are often more susceptible to systemic Yersinia infection, making them suitable for studying acute disease progression.[6]
-
Immune Response Studies: C57BL/6 mice are frequently used for immunological studies due to the availability of a wide range of genetic knockout models.[7]
-
Oral Infection: The natural route of infection for enteric Yersinia is oral. However, establishing a consistent infection via this route can be challenging. Some studies have shown no difference in LD50 between different mouse strains after oral infection with Y. enterocolitica.[4][5]
-
-
-
Question 4: We are not observing the expected formation of microabscesses in the liver and spleen.
-
Answer: The absence of characteristic pathology can be due to several factors.
-
Timing of Euthanasia: Microabscesses and granulomas develop over time. Ensure that you are harvesting tissues at appropriate time points post-infection. For example, in a murine model of Y. pestis, significant histological changes may not be apparent in the early stages of infection.
-
Infection Route: The route of administration influences tissue tropism and pathology. Intravenous infection typically leads to more rapid and robust colonization of the liver and spleen compared to oral infection.[5]
-
Bacterial Strain: The specific strain of Yersinia used can influence the type and severity of lesions.[8]
-
Histological Technique: Ensure proper fixation, embedding, and staining of tissues to visualize bacteria and inflammatory infiltrates. Immunohistochemistry for Yersinia antigens or specific immune cell markers can be helpful.[7]
-
-
Data Collection and Analysis
-
Question 5: What is the most reliable method for quantifying bacterial burden in tissues?
-
Answer: The gold standard for quantifying viable bacteria in tissues is the enumeration of Colony Forming Units (CFU).
-
Standardization: To ensure reproducibility, standardize the tissue homogenization procedure (e.g., using bead beaters or mechanical homogenizers), the volume of homogenate plated, and the incubation conditions for the agar (B569324) plates.
-
Serial Dilutions: Perform serial dilutions of the tissue homogenate to obtain countable colonies (typically 30-300 colonies per plate).[1][9]
-
Spot Plating: For high-throughput experiments, spot plating of serial dilutions can be an efficient alternative to spread plating.[10]
-
-
Quantitative Data Summary
The following tables provide a summary of quantitative data from the literature to aid in experimental design.
Table 1: Reported LD50 Values for Yersinia in Murine Models
| Yersinia Species | Mouse Strain | Route of Infection | Reported LD50 (CFU) |
| Y. pestis CO92 | Swiss-Webster | Aerosol | 2.1 x 10³ |
| Y. pestis CO92 | BALB/c | Subcutaneous | < 10 |
| Y. pestis CO92 | BALB/c | Aerosol | 8.06 x 10³ |
| Y. pseudotuberculosis | BALB/c | Intranasal | ~18 |
| Y. enterocolitica | C57BL/6j, BALB/cj, 129X1/Svj | Oral | No significant difference observed |
Table 2: Example of Bacterial Burden in Tissues Post-Infection
| Yersinia Species | Mouse Strain | Route of Infection | Inoculum Dose (CFU) | Time Post-Infection | Organ | Mean Bacterial Load (CFU/gram) |
| Y. pestis CO92 | C57BL/6 | Intranasal | 1 x 10⁴ | 72 hours | Lungs | ~10⁹ |
| Y. pestis CO92 | C57BL/6 | Intranasal | 1 x 10⁴ | 72 hours | Spleen | ~10⁷ |
| Y. pseudotuberculosis | BALB/c | Intranasal | 8.4 x 10² | 4 days | Lungs | ~10⁷ |
| Y. enterocolitica | C57BL/6j | Oral | 1 x 10⁹ | 3 days | Spleen | ~10⁴ |
| Y. enterocolitica | BALB/cj | Oral | 1 x 10⁹ | 3 days | Spleen | ~10⁵ |
Detailed Experimental Protocols
1. Inoculum Preparation
-
Streak the Yersinia strain from a frozen stock onto a suitable agar plate (e.g., Luria-Bertani agar) and incubate at 26-28°C for 24-48 hours.
-
Inoculate a single colony into 5 mL of broth (e.g., Luria-Bertani broth) and grow overnight at 26-28°C with shaking.
-
The next day, dilute the overnight culture into fresh broth and grow to the mid-logarithmic phase (OD600 of ~0.4-0.6). Note: For induction of the T3SS in vitro, the culture can be shifted to 37°C for 2 hours.[11]
-
Harvest the bacteria by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in sterile PBS to the desired concentration, typically determined by spectrophotometry (OD600) and confirmed by serial dilution and plate counting.[12]
2. Intravenous (IV) Injection
-
Anesthetize the mouse using an approved protocol.
-
Place the mouse in a restraining device, leaving the tail exposed.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the tail with an alcohol wipe.
-
Using a 27-30 gauge needle attached to a tuberculin syringe, insert the needle into one of the lateral tail veins.
-
Slowly inject the bacterial suspension (typically 100-200 µL).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
3. Oral Gavage
-
Fast the mice for 4-6 hours before gavage to ensure an empty stomach.
-
Administer an oral dose of 5% sodium bicarbonate to neutralize stomach acid.[11]
-
Gently restrain the mouse and insert a ball-tipped gavage needle into the esophagus and down to the stomach.
-
Slowly administer the bacterial suspension (typically 100-200 µL).
-
Carefully remove the gavage needle.
4. CFU Enumeration from Tissues
-
Aseptically harvest organs (e.g., spleen, liver, Peyer's patches, mesenteric lymph nodes) and place them in pre-weighed sterile tubes containing 1 mL of sterile PBS.
-
Weigh the tubes with the organs to determine the organ weight.
-
Homogenize the tissues using a mechanical homogenizer or sterile pestles.
-
Prepare 10-fold serial dilutions of the tissue homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto appropriate agar plates.
-
Incubate the plates at 26-28°C for 24-48 hours.
-
Count the colonies on the plates with 30-300 colonies and calculate the CFU per gram of tissue.[1][9][13]
Mandatory Visualizations
Caption: Experimental workflow for Yersinia animal infection models.
Caption: Yersinia Type III Secretion System (T3SS) signaling pathway.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Mouse Models of Yersiniosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Characterization of oral Yersinia enterocolitica infection in three different strains of inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Oral Yersinia enterocolitica Infection in Three Different Strains of Inbred Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathogenesis of Yersinia pestis Infection in BALB/c Mice: Effects on Host Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistological characterization of the cellular immune response against Yersinia enterocolitica in mice: evidence for the involvement of T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histopathological and ultrastructural alterations of induced Yersinia enterocolitica infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lab 3: Enumeration and CFU/ml Calculation – BI302 Clinical Microbiology Lab Manual [una.pressbooks.pub]
- 10. ProtocolsCFUCounts < Lab < TWiki [barricklab.org]
- 11. journals.asm.org [journals.asm.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Refinement of protocols for Yop effector protein translocation assays
Technical Support Center: Yop Effector Protein Translocation Assays
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing Yop effector protein translocation assays. The information is designed to help identify and resolve common experimental issues, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a Yop effector translocation assay?
A1: Yop effector translocation assays are designed to verify and quantify the delivery of Yersinia outer proteins (Yops) from the bacterium into the cytosol of a eukaryotic host cell.[1][2] This process is mediated by a specialized needle-like apparatus called the Type III Secretion System (T3SS).[3] Assays typically employ a reporter system where a Yop protein is fused to an enzyme or tag. The reporter's activity can only be detected if the fusion protein successfully enters the host cell, thus confirming translocation.[4][5]
Q2: What are the most common reporter systems for these assays?
A2: The two most widely used reporter systems are the β-lactamase (TEM-1) assay and the calmodulin-dependent adenylate cyclase (CyaA) assay.[5][6] In the TEM-1 assay, a Yop is fused to β-lactamase. Its translocation is detected when it cleaves a FRET-based substrate (like CCF4/AM) pre-loaded into the host cells, causing a detectable shift in fluorescence.[7] In the CyaA assay, a Yop is fused to the catalytic domain of adenylate cyclase.[4] Once inside the host cell, the fusion protein is activated by endogenous calmodulin, leading to a measurable increase in cyclic AMP (cAMP) levels.[6]
Q3: Why is it critical to include a translocation-deficient mutant as a negative control?
A3: A translocation-deficient mutant, such as a ΔyopB or ΔyopD strain, is essential to confirm that the signal you are measuring is due to active T3SS-mediated translocation and not from other causes like bacterial lysis or reporter leakage.[8][9] These mutants assemble a T3SS but cannot form the translocation pore in the host cell membrane, preventing effector delivery.[2] An ideal negative control should show no or minimal signal compared to the wild-type strain.[10]
Q4: How do I choose the optimal Multiplicity of Infection (MOI)?
A4: The optimal MOI (ratio of bacteria to host cells) depends on the specific bacterial strain, host cell type, and the sensitivity of the assay. It often requires empirical determination. A high MOI can increase the translocation signal but may also lead to rapid host cell death, while a low MOI might yield a signal that is too weak to detect reliably. It is recommended to perform a titration experiment, testing a range of MOIs (e.g., 10:1, 50:1, 100:1) to find the best balance between signal intensity and cell viability for your specific experimental setup.[11]
Troubleshooting Guide
This guide addresses common problems encountered during Yop translocation assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | 1. Inefficient Translocation: The T3SS may not be properly induced, or the fusion protein may interfere with the translocation process. | - Verify T3SS Induction: Ensure bacteria are grown under T3SS-inducing conditions (e.g., 37°C in calcium-depleted media).[7] - Check Fusion Construct: Confirm the N-terminal secretion and translocation signal of the Yop is intact (typically the first 50-100 amino acids).[12] - Optimize MOI: Increase the MOI to enhance the number of bacteria-cell interactions.[11] - Increase Incubation Time: Extend the infection time to allow for more translocation events, but monitor for cytotoxicity.[13] |
| 2. Inactive Reporter Enzyme: The β-lactamase or CyaA enzyme may be inactive or degraded. | - Confirm Reporter Activity: Test the purified fusion protein in vitro to ensure it is active. - Fresh Reagents: Use freshly prepared substrates (e.g., CCF4/AM) and ensure proper storage. The TMB substrate for ELISA is light-sensitive.[13] | |
| 3. Incorrect Assay Conditions: Suboptimal temperature, buffer pH, or plate reader settings. | - Temperature Control: Ensure all incubation steps are at the recommended temperature (typically 37°C for infection). Bring reagents to room temperature before use. - Verify Plate Reader Settings: Double-check that the correct excitation/emission wavelengths and filters are used for detection. | |
| High Background Signal | 1. Bacterial Lysis: Dead bacteria can release the Yop-reporter fusion protein into the medium, leading to a false-positive signal. | - Use a Translocation-Deficient Control: A ΔyopB strain should yield a low signal. If it's high, lysis is likely an issue.[14] - Check Bacterial Viability: Assess bacterial viability before and after the assay. - Wash Steps: Ensure thorough but gentle washing of cells after infection to remove non-adherent bacteria and released proteins.[15] |
| 2. Non-Specific Binding: The reporter fusion protein or detection antibodies may bind non-specifically to the plate or cells. | - Blocking: Use an appropriate blocking buffer (e.g., BSA, non-fat milk) for an adequate duration to saturate non-specific binding sites.[15] - Antibody Titration: If using an ELISA-based detection method, optimize the concentration of primary and secondary antibodies.[16] | |
| 3. Contamination: Contamination of buffers or reagents with enzymes or other interfering substances. | - Use Fresh Buffers: Prepare fresh, sterile buffers for each experiment. - Run a "No Bacteria" Control: Include wells with host cells and assay reagents but no bacteria to check for reagent contamination. | |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes of cells, bacteria, or reagents. | - Calibrate Pipettes: Ensure all pipettes are properly calibrated. - Careful Technique: Use consistent pipetting techniques, especially for cell seeding and reagent addition.[16] |
| 2. Uneven Cell Seeding: A non-uniform monolayer of host cells can lead to variable infection rates across wells. | - Proper Cell Culture: Ensure cells are properly trypsinized to a single-cell suspension and mixed thoroughly before plating. - Edge Effects: Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. | |
| 3. Incomplete Washing: Residual reagents or unbound bacteria/antibodies remaining in the wells. | - Automated Plate Washer: If available, use an automated washer for consistency. Ensure all ports are clear. - Manual Washing: If washing manually, be consistent with the number of washes, volume, and aspiration technique for each well.[15] |
Visualizing Key Processes
Yersinia T3SS Translocation Pathway
Caption: The Yersinia Type III Secretion System (T3SS) pathway for effector translocation.
General Workflow for a Translocation Assay
Caption: Generalized experimental workflow for Yop effector protein translocation assays.
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting common issues in translocation assays.
Experimental Protocols
Protocol 1: β-Lactamase (TEM-1) Reporter Assay
This protocol outlines the measurement of Yop translocation using a Yop-TEM1 fusion and a fluorescent substrate.
Materials:
-
HeLa cells or other suitable host cell line
-
Yersinia strains: Wild-type and ΔyopB mutant, both expressing the Yop-TEM1 fusion protein
-
CCF4/AM LiveBLAzer™ FRET-B/G Loading Kit
-
Opti-MEM or other serum-free medium
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: 409 nm, Emission: 447 nm and 520 nm)
Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.
-
Bacterial Culture: Grow Yersinia strains overnight at 26°C. The following day, dilute the cultures and grow them at 37°C for 1.5-2 hours to induce the T3SS.
-
Substrate Loading: Wash the HeLa cells once with PBS. Prepare the CCF4/AM loading solution according to the manufacturer's instructions in serum-free medium. Add the solution to the cells and incubate for 1 hour at room temperature in the dark.[7]
-
Infection: Wash the cells twice to remove excess substrate. Add the prepared bacterial cultures to the wells at the desired MOI. Centrifuge the plate briefly (e.g., 200 x g for 1 min) to synchronize the infection.
-
Incubation: Incubate the plate at 37°C for 1-3 hours.
-
Measurement: Measure the fluorescence at 447 nm (blue, cleaved substrate) and 520 nm (green, uncleaved substrate).
-
Data Analysis: Calculate the 447/520 nm emission ratio. A significant increase in this ratio for the wild-type strain compared to the ΔyopB control indicates successful translocation.[7]
Protocol 2: Adenylate Cyclase (CyaA) Reporter Assay
This protocol details the measurement of Yop translocation using a Yop-CyaA fusion and cAMP quantification.[4]
Materials:
-
RAW 264.7 macrophages or other suitable host cell line
-
Yersinia strains: Wild-type and ΔyopB mutant, both expressing the Yop-CyaA fusion protein
-
96-well tissue culture plate
-
cAMP detection kit (ELISA-based)
-
Cell lysis buffer (e.g., 0.1 M HCl)
Methodology:
-
Cell Seeding: Seed macrophages in a 96-well plate and incubate overnight at 37°C, 5% CO₂.
-
Bacterial Culture: Prepare Yersinia cultures as described in the TEM-1 assay protocol to induce the T3SS.
-
Infection: Wash the host cells once with PBS. Add the prepared bacterial cultures at the desired MOI and synchronize the infection by centrifugation.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Cell Lysis: Wash the cells three times with ice-cold PBS to remove extracellular bacteria. Add cell lysis buffer to each well and incubate for 15-20 minutes at room temperature to lyse the cells and stop enzymatic activity.
-
cAMP Quantification: Use the cell lysates to quantify the amount of cAMP produced, following the protocol of a commercial cAMP ELISA kit.[6]
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the concentration of cAMP in each sample. A significant increase in cAMP levels in cells infected with the wild-type strain compared to the ΔyopB control indicates translocation.
References
- 1. Type III Secretion System-Dependent Translocation of Ectopically Expressed Yop Effectors into Macrophages by Intracellular Yersinia pseudotuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regulation of the Yersinia type III secretion system: traffic control [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effector Translocation: Cya Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Live imaging of Yersinia translocon formation and immune recognition in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Yersinia YopE and YopH type III effector proteins enhance bacterial proliferation following contact with eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The YopD Translocator of Yersinia pseudotuberculosis Is a Multifunctional Protein Comprised of Discrete Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. The presence of professional phagocytes dictates the number of host cells targeted for Yop translocation during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the YopE and YopH domains required for secretion and internalization into the cytosol of macrophages, using the cyaA gene fusion approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Adhesins and Host Serum Factors Drive Yop Translocation by Yersinia into Professional Phagocytes during Animal Infection | PLOS Pathogens [journals.plos.org]
- 15. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. assaygenie.com [assaygenie.com]
Addressing variability in host response in murine models of yersiniosis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing murine models of Yersinia infection. Variability in host response is a significant challenge in these models, and this resource aims to provide solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in infection outcomes (e.g., mortality, bacterial load) between mice of the same strain?
A1: Several factors can contribute to intra-strain variability. These include:
-
Gut Microbiota: The composition of the gut microbiome can significantly influence susceptibility to infection and the host immune response. Co-housed mice may have more similar microbiota than mice housed in separate cages.
-
Genetic Drift: Even within the same inbred strain, genetic drift can occur between different substrains from different vendors or breeding colonies, potentially impacting immune response genes.[1]
-
Inoculum Preparation: Inconsistencies in the preparation of the bacterial inoculum, such as variations in bacterial growth phase or washing steps, can affect the virulence of the bacteria administered.
-
Gavage Technique: For oral infection models, improper gavage technique can lead to aspiration or esophageal damage, causing unintended morbidity and mortality.
Q2: Which mouse strain is most suitable for my Yersinia enterocolitica infection study?
A2: The choice of mouse strain depends on the specific research question. Different strains exhibit varying degrees of susceptibility to Yersinia enterocolitica infection.
-
Susceptible Strains: BALB/c, C3H/HeN, DBA/2, and Swiss mice are generally more susceptible to intravenous Y. enterocolitica infection.[2][3] BALB/c mice are also more susceptible to oral infection than C57BL/6 mice.[2][3]
-
Resistant Strains: C57BL/6 mice are highly resistant to intravenous infection with Y. enterocolitica.[2][3]
-
Intermediate Resistance: F1 hybrids of BALB/c and C57BL/6 mice show intermediate resistance.[2][3]
It is important to note that the difference in susceptibility between strains can be less pronounced with oral infection compared to intravenous infection.[4]
Q3: My oral infection model is not resulting in consistent colonization of Peyer's patches. What could be the issue?
A3: Inconsistent colonization of Peyer's patches can be due to several factors:
-
Bacterial Invasion Factors: The expression of bacterial adhesins and invasins, such as Invasin (Inv) and Yersinia Adhesin A (YadA), is crucial for colonization.[5][6][7] The expression of some of these factors is temperature-sensitive.[6]
-
Clonal Invasion: The invasion of Peyer's patches is a clonal event, meaning that a single bacterium can be sufficient to establish a microcolony.[5] This stochastic process can lead to variability in which and how many Peyer's patches become colonized.
-
Host Restriction: The host can restrict sequential microcolony formation in previously infected Peyer's patches.[5]
-
Fasting: A period of fasting before oral gavage can help to standardize stomach content and improve the consistency of infection.
Q4: I am not observing the expected differences in virulence between my wild-type and mutant Yersinia strains in vivo.
A4: This could be due to several reasons:
-
Route of Infection: The importance of certain virulence factors can vary depending on the route of infection. For example, a factor essential for intestinal colonization might be less critical in a systemic intravenous infection model.
-
Mouse Strain: The genetic background of the mouse strain can influence the requirement for specific bacterial virulence factors. A highly susceptible mouse strain might succumb to infection even with an attenuated mutant.
-
Compensatory Mechanisms: The bacterium may have redundant virulence mechanisms that can compensate for the loss of the mutated factor.
Troubleshooting Guides
Problem: High mortality in control group mice.
| Potential Cause | Troubleshooting Step |
| Contaminated inoculum or reagents | Culture the inoculum and all reagents used for the experiment on appropriate agar (B569324) plates to check for contamination. |
| Improper gavage technique | Ensure proper training in oral gavage. Practice with a non-infectious substance (e.g., saline) to refine technique. |
| Underlying health issues in the mice | Obtain mice from a reputable vendor and ensure they are specific-pathogen-free (SPF). Acclimatize mice to the facility for at least one week before the experiment. |
Problem: Inconsistent bacterial loads in tissues.
| Potential Cause | Troubleshooting Step |
| Inaccurate inoculum dose | Plate serial dilutions of the inoculum used for each experiment to confirm the administered dose (CFU/mouse). |
| Variability in tissue homogenization | Standardize the tissue homogenization protocol, including the duration and intensity of homogenization, to ensure complete bacterial release. |
| Timing of tissue harvest | Harvest tissues at a consistent time point post-infection for all animals within an experimental group. |
Quantitative Data Summary
Table 1: Susceptibility of Different Mouse Strains to Intravenous Yersinia enterocolitica Infection
| Mouse Strain | LD50 (CFU) | Susceptibility | Reference |
| C57BL/6 | 2 x 10^5 | Resistant | [2][3] |
| BALB/c x C57BL/6 F1 | 3 x 10^4 | Intermediate | [2][3] |
| C3H/HeN | 2 x 10^2 - 6 x 10^2 | Susceptible | [2][3] |
| BALB/c | 2 x 10^2 - 6 x 10^2 | Susceptible | [2][3] |
| DBA/2 | 2 x 10^2 - 6 x 10^2 | Susceptible | [2][3] |
| Swiss | 2 x 10^2 - 6 x 10^2 | Susceptible | [2][3] |
Table 2: Susceptibility of Different Mouse Strains to Oral Yersinia enterocolitica Infection
| Mouse Strain | LD50 (CFU) | Susceptibility | Reference |
| C57BL/6j | ~9 x 10^8 | Similar | [4] |
| BALB/cj | ~1.8 x 10^8 | Similar | [4] |
| 129X1/Svj | ~4 x 10^8 | Similar | [4] |
Experimental Protocols
Oral Infection of Mice with Yersinia enterocolitica
This protocol describes a standard method for oral infection of mice.[8][9]
-
Bacterial Culture:
-
Streak Y. enterocolitica on a Luria-Bertani (LB) agar plate and incubate at 26°C for 48 hours.
-
Inoculate a single colony into 5 mL of LB broth and grow overnight at 26°C with shaking.
-
Subculture the overnight culture into fresh LB broth and grow to late-logarithmic phase.
-
-
Inoculum Preparation:
-
Pellet the bacteria by centrifugation.
-
Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the final pellet in sterile PBS to the desired concentration. The concentration should be confirmed by plating serial dilutions on LB agar.
-
-
Animal Preparation:
-
Fast mice for 16-24 hours prior to infection to empty the stomach. Ensure mice have access to water.
-
-
Oral Gavage:
-
Administer the bacterial suspension (typically 100-200 µL) directly into the stomach of the mouse using a ball-tipped gavage needle.
-
-
Post-Infection Monitoring:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
At predetermined time points, euthanize the mice and harvest tissues (e.g., Peyer's patches, mesenteric lymph nodes, spleen, liver) for bacterial load determination and histopathological analysis.
-
Quantification of Bacterial Load in Tissues
-
Tissue Harvest:
-
Aseptically harvest tissues from euthanized mice.
-
Weigh each tissue sample.
-
-
Homogenization:
-
Place each tissue sample in a sterile tube containing a known volume of sterile PBS.
-
Homogenize the tissue using a mechanical homogenizer until the tissue is completely disrupted.
-
-
Serial Dilution and Plating:
-
Perform serial 10-fold dilutions of the tissue homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto LB agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 26°C for 48 hours.
-
Count the number of colonies on the plates with 30-300 colonies.
-
-
Calculation:
-
Calculate the number of colony-forming units (CFU) per gram of tissue.
-
Visualizations
Caption: Yersinia Type III Secretion System (T3SS) effector proteins and their targets in the host cell.
Caption: General experimental workflow for a murine model of yersiniosis.
Caption: Troubleshooting flowchart for addressing variability in murine yersiniosis models.
References
- 1. mdpi.com [mdpi.com]
- 2. Yersinia enterocolitica infection in resistant and susceptible strains of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oipub.com [oipub.com]
- 4. Characterization of Oral Yersinia enterocolitica Infection in Three Different Strains of Inbred Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yersinia enterocolitica Infection of Mice Reveals Clonal Invasion and Abscess Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pathogenesis of defined invasion mutants of Yersinia enterocolitica in a BALB/c mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Models of Yersiniosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse Models of Yersiniosis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimization of Immunofluorescence Staining for Yersinia in Tissue Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing immunofluorescence (IF) staining for the detection of Yersinia species in tissue samples.
Frequently Asked Questions (FAQs)
Q1: Which antibody is most commonly used for the detection of Yersinia pestis in tissue samples?
A1: The most commonly used antibody for the detection of Y. pestis in tissue samples is a monoclonal antibody that targets the Fraction 1 (F1) capsular antigen.[1][2][3] This antigen is a specific marker for Y. pestis and its expression is induced at 37°C, the body temperature of mammals.[4][5]
Q2: What is the purpose of antigen retrieval in immunofluorescence staining for Yersinia in FFPE tissues?
A2: Formalin fixation, a standard method for preserving tissue morphology, creates protein cross-links that can mask the antigenic epitopes of Yersinia, preventing antibody binding.[6][7] Antigen retrieval methods, such as Heat-Induced Epitope Retrieval (HIER) and Protease-Induced Epitope Retrieval (PIER), are employed to reverse these cross-links and expose the epitopes, thereby allowing the antibodies to effectively bind to the bacterial antigens within the tissue.[6][7]
Q3: What are the key differences between direct and indirect immunofluorescence staining for Yersinia?
A3: In direct immunofluorescence, the primary antibody that specifically binds to the Yersinia antigen is directly conjugated to a fluorophore. In contrast, indirect immunofluorescence involves a two-step process where an unconjugated primary antibody binds to the Yersinia antigen, followed by a fluorophore-conjugated secondary antibody that specifically binds to the primary antibody. Indirect methods are generally more sensitive due to signal amplification, as multiple secondary antibodies can bind to a single primary antibody. However, direct assays may be preferred to reduce background staining.[4]
Q4: How can I minimize background staining in my Yersinia immunofluorescence experiment?
A4: High background can obscure the specific signal. To minimize it, consider the following:
-
Blocking: Use a suitable blocking agent, such as normal serum from the species in which the secondary antibody was raised, to block non-specific binding sites.[8][9]
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[8][10]
-
Washing Steps: Ensure thorough washing steps between antibody incubations to remove unbound antibodies.[8][11]
-
Antigen Retrieval: Over-digestion with enzymes in PIER can sometimes lead to increased background. Optimize the incubation time and enzyme concentration.[6]
-
Tissue Quality: Autofluorescence can be an issue. Including an unstained control will help assess the level of autofluorescence in your tissue.[9][12]
Troubleshooting Guide
This guide addresses common issues encountered during the immunofluorescence staining of Yersinia in tissue samples.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Improper tissue fixation: Over-fixation can mask epitopes, while under-fixation can lead to poor tissue morphology and antigen loss. | Optimize fixation time. For formalin-fixed tissues, ensure adequate fixation without excessive duration. |
| Ineffective antigen retrieval: The method used may not be optimal for unmasking the Yersinia epitopes. | Experiment with different antigen retrieval methods (HIER with different buffers and pH, or PIER with various enzymes). Titrate the duration and temperature of HIER or the concentration and incubation time for PIER.[6][7][13] | |
| Suboptimal primary antibody concentration: The antibody concentration may be too low to detect the antigen. | Perform a titration experiment to determine the optimal concentration of the primary antibody. An overnight incubation at 4°C can enhance signal.[8] | |
| Inactive primary or secondary antibody: Improper storage or handling may have compromised antibody activity. | Use a new aliquot of the antibody and ensure it has been stored according to the manufacturer's instructions. Run a positive control to verify antibody activity.[8] | |
| Incorrect secondary antibody: The secondary antibody may not be appropriate for the primary antibody's host species. | Ensure the secondary antibody is designed to recognize the immunoglobulin of the primary antibody's host species (e.g., use an anti-mouse secondary for a mouse monoclonal primary). | |
| High Background Staining | Excessive antibody concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. | Titrate both primary and secondary antibodies to find the lowest concentration that gives a strong specific signal.[10][11] |
| Insufficient blocking: Non-specific sites on the tissue may not be adequately blocked. | Increase the blocking time or try a different blocking agent. Using normal serum from the same species as the secondary antibody is recommended.[8][9] | |
| Inadequate washing: Unbound antibodies may not be sufficiently washed away. | Increase the number and duration of washing steps between antibody incubations.[8][11] | |
| Tissue autofluorescence: Some tissues naturally fluoresce, which can be mistaken for a positive signal. | Examine an unstained tissue section under the microscope to assess autofluorescence. If present, consider using a quenching agent or choosing fluorophores with emission spectra that do not overlap with the autofluorescence.[9][12] | |
| Non-Specific Staining | Cross-reactivity of the primary antibody: The primary antibody may be binding to other antigens in the tissue. | Check the specificity of the primary antibody. If using a polyclonal antibody, consider using a monoclonal antibody for higher specificity.[4] |
| Cross-reactivity of the secondary antibody: The secondary antibody may be binding non-specifically to the tissue. | Run a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.[8] |
Experimental Protocols
Detailed Protocol for Immunofluorescence Staining of Yersinia in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue
This protocol provides a general framework. Optimization of specific steps, such as antigen retrieval and antibody concentrations, is crucial for successful staining.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5-10 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3-5 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3-5 minutes each.
-
Immerse in 70% Ethanol: 2 changes, 3-5 minutes each.
-
Rinse with distilled water: 5 minutes.
2. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER is commonly recommended):
-
Pre-heat antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 10-20 minutes. Do not allow the buffer to boil away.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS).
3. Permeabilization (if targeting intracellular antigens):
-
Incubate slides in PBS containing 0.1-0.5% Triton X-100 for 10-15 minutes.
-
Rinse with wash buffer.
4. Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.
5. Primary Antibody Incubation:
-
Dilute the primary anti-Yersinia antibody (e.g., anti-F1 monoclonal antibody) to its optimal concentration in the blocking solution.
-
Incubate the slides with the primary antibody solution overnight at 4°C in a humidified chamber.
6. Washing:
-
Wash slides with wash buffer: 3 changes, 5 minutes each.
7. Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the slides with the secondary antibody solution for 1-2 hours at room temperature in the dark.
8. Washing:
-
Wash slides with wash buffer: 3 changes, 5 minutes each in the dark.
9. Counterstaining (Optional):
-
Incubate slides with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Rinse briefly with wash buffer.
10. Mounting:
-
Mount coverslips using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Store slides at 4°C in the dark until imaging.
| Parameter | Recommended Starting Conditions |
| Primary Antibody (anti-F1) | 1:100 - 1:500 dilution |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at room temperature |
| Secondary Antibody | 1:200 - 1:1000 dilution |
| Secondary Antibody Incubation | 1-2 hours at room temperature |
| Antigen Retrieval (HIER) | Sodium Citrate Buffer (10 mM, pH 6.0) at 95-100°C for 10-20 minutes |
Visualizations
Experimental Workflow for Yersinia Immunofluorescence Staining
References
- 1. academic.oup.com [academic.oup.com]
- 2. Immunohistochemical detection of Yersinia pestis in formalin-fixed, paraffin-embedded tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of encapsulated and non-encapsulated Yersinia pestis by immunofluorescence tests using polyclonal and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Detection of Yersinia pestis Based on Receptor Binding Proteins of Phages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. bosterbio.com [bosterbio.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. ibidi.com [ibidi.com]
- 10. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. tissuearray.com [tissuearray.com]
Difficulties in subtyping Yersinia enterocolitica by conventional methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the conventional subtyping of Yersinia enterocolitica.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of biotyping and serotyping Y. enterocolitica.
Serotyping Issues
Question: Why am I not observing any agglutination with my Y. enterocolitica isolate and commercial antisera?
Answer:
-
Non-Typeable Strain: Your isolate may belong to one of the more than 70 serotypes for which commercial antisera are not widely available.[1][2] The most common commercially available antisera target serotypes O:3, O:8, O:9, and O:5,27, which are most frequently associated with human disease.[1][3][4]
-
Loss of O-Antigen Expression: Subculturing or improper storage of the isolate can sometimes lead to the loss of the O-antigen, which is the basis for serotyping. Ensure you are using a fresh culture grown under optimal conditions.
-
Incorrect Procedure: Double-check your slide agglutination protocol. Ensure the bacterial suspension is of the correct density (e.g., McFarland standard) and that you are mixing the suspension and antisera correctly.
Question: My isolate shows cross-reactivity with multiple antisera. How should I interpret these results?
Answer:
Cross-reactions can occur between Yersinia and other members of the Enterobacteriaceae family, such as Morganella morganii and Salmonella species.[3] Additionally, there is known cross-reactivity between Y. enterocolitica serogroup O:9 and Brucella abortus.[3]
-
Verify Purity: Streak your isolate onto a selective agar (B569324) like Cefsulodin-Irgasan-Novobiocin (CIN) agar to ensure you have a pure culture.
-
Consult Biotype: The pathogenic potential of an isolate should be determined by considering both the serotype and the biotype.[3] An unusual serotyping result should be confirmed with thorough biochemical testing to determine the biotype.
-
Molecular Confirmation: If ambiguity persists, consider molecular methods like PCR for serotype-specific gene targets for a more definitive identification.[5][6]
Question: My Y. enterocolitica isolate is autoagglutinating (clumping in saline before adding antiserum). What does this mean and how can I proceed with serotyping?
Answer:
Autoagglutination is often associated with the presence of the virulence plasmid (pYV) and is typically observed when pathogenic strains are grown at 37°C.[7][8][9][10] This phenomenon is mediated by the Yersinia adhesin A (YadA).[11]
-
Indicator of Pathogenicity: Autoagglutination itself is a presumptive test for virulence.[10]
-
Subculturing at Lower Temperatures: To perform serotyping, try subculturing the isolate at a lower temperature (e.g., 22-25°C), as YadA expression is temperature-dependent.[11] This can often resolve the autoagglutination issue, allowing for successful serotyping.
-
Alternative Methods: If autoagglutination persists, molecular serotyping methods that do not rely on cell surface antigens would be the recommended alternative.[5]
Biotyping Issues
Question: I am seeing inconsistent or ambiguous results in my biochemical tests for biotyping. What are the common causes?
Answer:
-
Incubation Temperature: The optimal growth temperature for many biochemical reactions in Y. enterocolitica is between 25-30°C.[3] Incubation at 37°C, as is standard for many other enteric bacteria, can lead to variable or incorrect results for key tests like the Voges-Proskauer (VP) test.[12][13] For example, the VP test may be negative after 24 hours at 36°C but positive after 48 hours at 25°C.[12]
-
Inoculum Density: Ensure that the inoculum used for each biochemical test is standardized. An overly dense or sparse inoculum can affect the rate and outcome of the reaction.
-
Media Quality: Use fresh, properly prepared biochemical media. The performance of some media can degrade over time or if prepared incorrectly.
-
Atypical Strains: Be aware that biochemically atypical strains are not uncommon.[2] If you have an isolate that does not fit neatly into one of the established biotyping schemes, it may be an atypical variant.
Question: How can I reliably differentiate between pathogenic and non-pathogenic biotypes?
Answer:
Y. enterocolitica is divided into six biotypes (1A, 1B, 2, 3, 4, and 5).[3][14] Biotype 1A is generally considered non-pathogenic, while biotypes 1B, 2, 3, 4, and 5 are associated with disease.[1][3]
-
Key Biochemical Tests: A specific set of biochemical tests is crucial for differentiating the biotypes. These include tests for lipase, esculin (B1671248) hydrolysis, salicin (B1681394) and xylose fermentation, and indole (B1671886) production.[1][10]
-
Pathogenicity Markers: The presence of the virulence plasmid (pYV) is a strong indicator of pathogenicity.[3] This can be assessed phenotypically through tests for autoagglutination at 37°C or calcium dependence.[3]
-
Combined Approach: A definitive assessment of pathogenicity relies on a combination of biotyping, serotyping, and testing for virulence markers.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main limitations of conventional biotyping and serotyping for Y. enterocolitica?
A1: While historically important, both methods have limitations. They often lack sufficient discriminatory power for outbreak investigations and epidemiological surveillance.[1] Serotyping is hampered by the large number of serotypes (over 70), the limited availability of commercial antisera for all types, and the existence of non-typeable strains.[1][2] Biotyping can be slow, and atypical strains can complicate interpretation.[2]
Q2: Which biotypes and serotypes of Y. enterocolitica are most clinically significant?
A2: The most prevalent bioserotypes associated with human infections worldwide are 4/O:3, 2/O:9, 2/O:5,27, and 1B/O:8.[3][15] Serotype O:3 is the most commonly identified serotype globally.[1]
Q3: Can a strain be pathogenic if it belongs to biotype 1A?
A3: While biotype 1A strains are generally considered non-pathogenic because they lack the pYV plasmid and other key virulence factors, some have been implicated as opportunistic pathogens in human disease, potentially through alternative mechanisms.[1][16]
Q4: Is there a single, optimal conventional method for isolating and subtyping all pathogenic Y. enterocolitica?
A4: No, due to the heterogeneous nature of the species, no single isolation or subtyping procedure is optimal for all pathogenic biotypes and serotypes.[3] A combination of methods, often including both conventional and molecular techniques, is recommended for accurate characterization.
Data Presentation
Comparison of Subtyping Method Efficacy
The table below summarizes the discriminatory power of conventional methods compared to molecular methods for subtyping Y. enterocolitica, using the Simpson's Diversity Index (SDI) where available. An SDI of 1.0 indicates that every strain is distinguishable, while an SDI of 0 indicates that all strains are identical. A typing system with an SDI of at least 0.95 is considered ideal for epidemiological purposes.[1]
| Subtyping Method | Principle | Discriminatory Power (SDI) | Key Limitations |
| Biotyping | Phenotypic differentiation based on biochemical reactions. | Low | Labor-intensive; biochemically atypical strains exist; low resolution for outbreak analysis.[1][2] |
| Serotyping | Antigenic differentiation based on somatic (O) antigens. | Low to Moderate | Limited availability of antisera; non-typeable strains; cross-reactivity.[1][3][5] |
| PFGE | Molecular method separating large DNA fragments. | 0.862 | Labor-intensive; time-consuming; poor discrimination for biotypes 2, 3, and 4.[1] |
| MLVA | Molecular method based on tandem repeat variations. | 0.960 - 0.999 | Higher resolution; better for epidemiological tracing.[1] |
Experimental Protocols
Protocol 1: Yersinia enterocolitica Biotyping
This protocol is based on the scheme involving key biochemical reactions to differentiate the six biotypes of Y. enterocolitica.
1. Principle: Biotyping categorizes strains based on their metabolic capabilities. Key tests differentiate the non-pathogenic biotype 1A from the pathogenic biotypes 1B, 2, 3, 4, and 5.
2. Materials:
-
Pure culture of Y. enterocolitica grown on a non-selective agar (e.g., Tryptic Soy Agar) for 24-48 hours at 25-30°C.
-
Biochemical test media:
-
Lipase activity (e.g., Egg Yolk Agar)
-
Aesculin hydrolysis
-
Salicin fermentation broth
-
Xylose fermentation broth
-
Trehalose fermentation broth
-
Indole production (e.g., Tryptone broth)
-
Voges-Proskauer (VP) test (MR-VP broth)
-
-
Incubator set at 25-30°C.
3. Procedure:
-
Prepare a light suspension of the bacterial culture in sterile saline.
-
Inoculate each biochemical test medium according to the manufacturer's instructions or standard laboratory protocols.
-
Incubate all tests at 25-30°C for 24-48 hours. Note: The VP test may require 48 hours for a positive result at this temperature.[12]
-
Record the results (positive or negative) for each test.
-
Interpret the results using a standard biotyping scheme (a simplified version is shown in the table below).
4. Interpretation of Key Biotyping Reactions:
| Test | Biotype 1A | Biotype 1B | Biotype 2 | Biotype 3 | Biotype 4 | Biotype 5 |
| Lipase | + | - | - | - | - | - |
| Aesculin Hydrolysis | + | - | - | - | - | - |
| Salicin Fermentation | + | - | - | - | - | - |
| Xylose Fermentation | V | - | - | + | + | + |
| Indole Production | + | + | - | - | + | - |
| Trehalose Fermentation | + | + | + | + | + | - |
| (V = Variable) |
Source: Adapted from FDA Bacteriological Analytical Manual and other sources.[1][10]
Protocol 2: Yersinia enterocolitica Serotyping (Slide Agglutination)
1. Principle: This method identifies the somatic (O) antigens on the bacterial surface using specific antibodies (antisera). The binding of antibodies to the antigens causes the bacterial cells to clump together (agglutinate).
2. Materials:
-
Pure culture of Y. enterocolitica grown on nutrient agar for 24-48 hours at 25°C (to minimize autoagglutination).
-
Commercially available Y. enterocolitica polyvalent and monovalent O antisera (e.g., for serotypes O:3, O:8, O:9, O:5,27).
-
Sterile physiological saline (0.85% NaCl).
-
Clean glass microscope slides.
-
Inoculating loops or sterile sticks.
3. Procedure:
-
Mark a glass slide with circles for each antiserum to be tested and a control.
-
Place a drop of sterile saline in each circle.
-
Using a sterile loop, pick a small amount of the bacterial culture and emulsify it in the saline in the control circle to create a smooth, milky suspension.
-
Rock the slide gently for 30-60 seconds and observe for any clumping (autoagglutination). If the control clumps, the test is invalid. See the troubleshooting section for guidance.
-
If the control is smooth, proceed by emulsifying a small amount of culture into the saline drops in the other circles.
-
Add one drop of a specific antiserum to its corresponding circle. Do not add antiserum to the control circle.
-
Mix the antiserum with the bacterial suspension using a clean, sterile stick for each circle.
-
Rock the slide gently for 1-2 minutes and observe for agglutination against a dark background.
-
A positive reaction is indicated by visible clumping of the bacteria. The control circle should remain smooth and turbid.
4. Interpretation:
-
Positive: Agglutination occurs with a specific antiserum.
-
Negative: The suspension remains smooth and turbid.
-
Autoagglutination: Clumping occurs in the saline control, making the results uninterpretable.
Mandatory Visualizations
Caption: General workflow for conventional subtyping of Y. enterocolitica.
Caption: Troubleshooting flowchart for autoagglutination in serotyping.
Caption: Common associations between pathogenic biotypes and serotypes.
References
- 1. Evaluating sub-typing methods for pathogenic Yersinia enterocolitica to support outbreak investigations in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scientificliterature.org [scientificliterature.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. A molecular scheme for Yersinia enterocolitica patho-serotyping derived from genome-wide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Yersinia enterocolitica serogroup O:3 by a PCR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virulence plasmid-associated autoagglutination in Yersinia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship of virulence-associated autoagglutination to hemagglutinin production in Yersinia enterocolitica and Yersinia enterocolitica-like bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virulence plasmid-associated autoagglutination in Yersinia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tests used in the identitification of Yersinia enterocolitica bacteria. Biochemical tests for the identification of Y.enterocolitica. [microbiologyinpictures.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Characterisation of Yersinia Enterocolitica Strains Isolated from Wildlife in the Northwestern Italian Alps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yersinia enterocolitica - Wikipedia [en.wikipedia.org]
- 16. Toxigenic Properties of Yersinia enterocolitica Biotype 1A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Genetic Transformation Efficiency in Yersinia Species
Welcome to the Technical Support Center for Yersinia genetic transformation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges and improve the efficiency of genetic manipulation in Yersinia species.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing foreign DNA into Yersinia species?
The most common and effective methods for genetic transformation in Yersinia are electroporation and conjugation. While classical methods are often inefficient, electroporation has been shown to achieve high transformation efficiencies in several Yersinia species, including Y. pestis, Y. pseudotuberculosis, and Y. enterocolitica.[1] Conjugation is another reliable method for transferring plasmids, particularly larger ones, between bacteria.
Q2: I am not getting any transformants after electroporation. What are the possible reasons?
Several factors could lead to a failed electroporation experiment. These can be broadly categorized into issues with competent cells, the DNA being transformed, electroporation parameters, and post-electroporation procedures. Common pitfalls include:
-
Poor competent cell quality: Ensure cells are harvested at the mid-log phase of growth and are thoroughly washed with a cold, non-ionic buffer to remove salts.
-
DNA quality and quantity: The DNA should be free of contaminants like phenol, ethanol, proteins, and detergents.[2] High salt concentrations in the DNA solution can lead to arcing during electroporation.[3][4]
-
Incorrect electroporation parameters: The voltage, capacitance, and resistance settings must be optimized for your specific Yersinia strain and cuvette size.[5][6]
-
Inefficient recovery: Immediately after the pulse, cells need to be transferred to a rich recovery medium to repair the pores in their membranes and express the antibiotic resistance marker.[4]
Q3: My transformation efficiency is very low. How can I improve it?
Low transformation efficiency is a common issue. To improve it, consider the following:
-
Optimize competent cell preparation: Use best practices for preparing and storing competent cells, avoiding repeated freeze-thaw cycles.[2]
-
Use supercoiled plasmid DNA: Supercoiled DNA transforms much more efficiently than relaxed or linearized DNA.[1]
-
Optimize electroporation settings: Systematically vary the field strength and pulse length to find the optimal conditions for your strain.[6]
-
Check for restriction-modification (R-M) systems: Yersinia species possess R-M systems that can degrade foreign DNA.[7][8][9] If the plasmid DNA is not methylated in a pattern recognized by the host, it will be destroyed.
Q4: What are restriction-modification (R-M) systems and how do they affect transformation?
R-M systems are bacterial defense mechanisms against foreign DNA, such as bacteriophages and plasmids.[9][10] They consist of a restriction enzyme that cleaves DNA at specific recognition sites and a methyltransferase that protects the host's own DNA by methylating the same sites.[9] If you are trying to introduce a plasmid from a different bacterial species (e.g., E. coli) into Yersinia, the plasmid's DNA will likely be unmethylated according to the Yersinia R-M system's pattern and will be degraded by the restriction enzymes, resulting in very low or no transformation efficiency.[7][8]
Q5: How can I overcome the barrier of restriction-modification systems?
To bypass R-M systems, you can try the following:
-
In vivo methylation: If possible, passage the plasmid through a Yersinia strain that lacks the restriction enzyme but possesses the methyltransferase. This will properly methylate the plasmid, allowing it to be successfully transformed into the target strain.
-
Use a restriction-deficient mutant strain: If available, use a recipient Yersinia strain that has its restriction system inactivated.
-
In vitro methylation: For some R-M systems with known specificities, it may be possible to methylate the plasmid DNA in vitro using a commercially available methyltransferase before transformation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your Yersinia transformation experiments.
Electroporation Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No colonies on the plate | Poor quality of competent cells | Prepare fresh competent cells, ensuring they are harvested at mid-log phase and washed thoroughly with a cold, non-ionic buffer. Avoid repeated freeze-thaw cycles.[2] |
| Incorrect antibiotic or concentration | Double-check that you are using the correct antibiotic for your plasmid's resistance marker and at the recommended concentration.[11][12] | |
| DNA is being degraded by a restriction-modification system | See FAQ Q5 on how to overcome R-M systems. | |
| Arcing during electroporation | This is often caused by high salt concentration in the DNA sample or the cell suspension.[3] Desalt your DNA preparation. Ensure competent cells are washed thoroughly. Check for and remove any air bubbles in the cuvette before pulsing.[3] | |
| Incorrect electroporation settings | Optimize the voltage, capacitance, and resistance. The field strength is critical and depends on the cuvette gap size.[6][13] | |
| Low number of colonies | Suboptimal electroporation parameters | Systematically vary the field strength and pulse duration to find the optimal conditions for your specific Yersinia strain.[6] |
| Low quality or quantity of DNA | Use high-quality, supercoiled plasmid DNA.[1] Increase the amount of DNA used for transformation. | |
| Insufficient recovery period | Ensure cells are recovered in a rich medium for an adequate amount of time (typically 1-2 hours) to allow for cell wall repair and expression of the antibiotic resistance gene.[2] | |
| Lawn of bacteria on the plate | Antibiotic concentration is too low or inactive | Use a higher concentration of the antibiotic or prepare fresh antibiotic stock solutions and plates.[11][12] |
| Plating too high a volume of the recovery culture | Plate a smaller volume or a dilution of the cell suspension. | |
| Colonies are present, but they do not contain the correct plasmid | Contamination of the competent cells or DNA | Use sterile techniques throughout the procedure. Purify your plasmid DNA. |
| Satellite colonies | These are colonies of non-transformed cells growing around a true transformant that is breaking down the antibiotic. Re-streak individual colonies on a fresh selective plate. |
Conjugation Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No transconjugants | Plasmid lacks an origin of transfer (oriT) | The plasmid must contain an oriT sequence to be mobilized.[14] |
| Incompatible donor and recipient strains | Ensure that the donor strain's transfer machinery is functional and compatible with the recipient. | |
| Incorrect ratio of donor to recipient cells | Optimize the ratio of donor to recipient cells. A 1:1 ratio is a good starting point.[14] | |
| Inefficient mating conditions | Optimize mating time, temperature, and surface (broth vs. filter mating). | |
| Low conjugation frequency | Suboptimal mating conditions | Experiment with different mating times and temperatures. Filter mating often yields higher frequencies than broth mating. |
| Repressed transfer gene expression in the donor | Some conjugative plasmids have their transfer genes repressed. Consult the literature for your specific plasmid system. |
Quantitative Data Summary
The efficiency of electroporation can vary significantly between different Yersinia species and even between different serotypes of the same species. The choice of plasmid also plays a crucial role.
| Yersinia Species/Strain | Plasmid Type | Transformation Efficiency (transformants/µg DNA) |
| Y. pestis | pACYC184 derivative (pSU2718) | Up to 107[1] |
| Y. pseudotuberculosis | pUC19 derivative (pK19) | Up to 106[1] |
| Y. enterocolitica serotype O:3 | pACYC184 derivative (pSU2718) | Up to 105[1] |
| Y. enterocolitica serotype O:9 | pUC19 derivative (pK19) | Up to 105[1] |
| Y. enterocolitica serotype O:8 | pACYC184 derivative (pSU2718) | < 5 x 102[1] |
Experimental Protocols
Detailed Protocol for Electroporation of Yersinia
This protocol is a general guideline and may require optimization for your specific Yersinia strain.
Materials:
-
Yersinia strain of interest
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
Sterile, ice-cold 10% glycerol (B35011) or 272 mM sucrose, 15% glycerol in water[5]
-
High-quality plasmid DNA dissolved in sterile water or a low-salt buffer
-
Electroporation cuvettes (e.g., 0.1 cm or 0.2 cm gap)
-
Electroporator
-
Rich recovery medium (e.g., SOC broth)
-
Selective agar (B569324) plates
Procedure:
-
Preparation of Competent Cells:
-
Inoculate 50 mL of growth medium with a fresh overnight culture of Yersinia.
-
Grow the culture at the optimal temperature (e.g., 28°C) with shaking to an OD600 of 0.5 - 0.8.
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with an equal volume of ice-cold 10% glycerol or sucrose/glycerol solution. Centrifuge as in the previous step after each wash.
-
Resuspend the final cell pellet in a small volume (e.g., 1/100th of the original culture volume) of the same ice-cold solution. The final cell density should be high (e.g., 5 x 1010 CFU/mL).[5]
-
The competent cells can be used immediately or aliquoted and stored at -80°C.
-
-
Electroporation:
-
Thaw an aliquot of competent cells on ice.
-
Add 1-5 µL of plasmid DNA (typically 10-500 ng) to 40-50 µL of competent cells.[5] Mix gently by flicking the tube.
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette. Avoid introducing air bubbles.
-
Pulse the mixture using optimized electroporation settings. For a 0.2 cm cuvette, typical settings are 2.5 kV, 200 Ω, and 25 µF.[5] For a 0.1 cm cuvette, a lower voltage will be required to achieve the same field strength.
-
Immediately after the pulse, add 1 mL of pre-warmed recovery medium to the cuvette and gently resuspend the cells.
-
-
Recovery and Plating:
-
Transfer the cell suspension to a microcentrifuge tube.
-
Incubate at the optimal growth temperature for 1-2 hours with gentle shaking to allow for cell recovery and expression of the antibiotic resistance gene.
-
Plate appropriate dilutions of the cell suspension onto pre-warmed selective agar plates.
-
Incubate the plates at the optimal temperature until colonies appear.
-
General Protocol for Bacterial Conjugation
This protocol describes a standard biparental mating procedure.
Materials:
-
Donor strain (e.g., E. coli S17-1) carrying the plasmid with an oriT.
-
Recipient Yersinia strain.
-
Growth media for both strains.
-
Non-selective agar plates.
-
Selective agar plates containing an antibiotic to select for the recipient and an antibiotic to select for the plasmid.
Procedure:
-
Culture Preparation:
-
Grow overnight cultures of the donor and recipient strains in appropriate media. The donor culture should contain the antibiotic to maintain the plasmid.
-
-
Mating:
-
Mix equal volumes (e.g., 1 mL) of the donor and recipient cultures.
-
Pellet the cell mixture by centrifugation and resuspend in a small volume (e.g., 50 µL) of fresh medium.
-
Spot the cell mixture onto the center of a non-selective agar plate.
-
Incubate the mating plate at a suitable temperature (e.g., 30°C) for 4-24 hours to allow for conjugation to occur.
-
-
Selection of Transconjugants:
-
Scrape the bacterial growth from the mating spot and resuspend it in 1 mL of sterile saline or PBS.
-
Plate serial dilutions of the cell suspension onto selective agar plates. The plates should contain an antibiotic to kill the donor strain and the antibiotic for which the plasmid confers resistance.
-
Incubate the plates at the appropriate temperature until transconjugant colonies appear.
-
-
Verification:
-
Pick individual colonies and re-streak them on fresh selective plates to ensure they are true transconjugants.
-
Verify the presence of the plasmid in the transconjugants by plasmid DNA extraction and analysis (e.g., PCR or restriction digest).
-
Visualizations
Caption: A flowchart illustrating the key steps in the electroporation workflow for Yersinia species.
Caption: A diagram illustrating the mechanism of a restriction-modification system in Yersinia.
References
- 1. A highly efficient electroporation system for transformation of Yersinia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. neb.com [neb.com]
- 5. echemi.com [echemi.com]
- 6. biocompare.com [biocompare.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization of a novel unique restriction-modification system from Yersinia enterocolitica O:8 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Restriction-Modification Systems as Mobile Epigenetic Elements - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Restriction modification system - Wikipedia [en.wikipedia.org]
- 11. goldbio.com [goldbio.com]
- 12. intactgenomics.com [intactgenomics.com]
- 13. btxonline.com [btxonline.com]
- 14. ProtocolsConjugation < Lab < TWiki [barricklab.org]
Minimizing background flora in the isolation of Y. pseudotuberculosis
Welcome to the technical support center for the isolation of Yersinia pseudotuberculosis. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to minimizing background flora during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is controlling background flora crucial when isolating Y. pseudotuberculosis?
A1: Yersinia pseudotuberculosis can be a relatively slow-growing organism, especially at the higher incubation temperatures (22-32°C) often used for enteric pathogens.[1] Competing bacteria, which are frequently present in clinical, food, and environmental samples, can easily overgrow the culture plates, masking or completely inhibiting the growth of Y. pseudotuberculosis.[1][2] Effective suppression of this background flora is therefore essential for successful isolation and accurate enumeration.
Q2: What is the primary selective medium recommended for Y. pseudotuberculosis isolation?
A2: The most commonly used and recommended selective medium is Cefsulodin-Irgasan-Novobiocin (CIN) agar (B569324), also known as Yersinia Selective Agar (YSA).[3][4][5] This medium contains a cocktail of antimicrobial agents that inhibit most Gram-positive and many Gram-negative bacteria, while allowing Yersinia species to grow.[6][7] On CIN agar, Y. pseudotuberculosis ferments mannitol, producing acid that results in characteristic "bull's-eye" colonies with a deep red center and a translucent border.[3][7]
Q3: Can the selective agents in CIN agar inhibit Y. pseudotuberculosis itself?
A3: Yes, some studies have shown that the antibiotics in CIN agar can have an inhibitory effect on Y. pseudotuberculosis, potentially reducing recovery rates.[2] One study noted that the number of colonies recovered on CIN agar was about half the number recovered on a non-selective Yersinia Selective Agar (YSA) base.[2] Therefore, in samples with very low expected contamination, using a less inhibitory medium in parallel might be considered. However, for most samples, the selectivity of CIN is necessary to prevent overgrowth by background flora.[2]
Q4: What is "cold enrichment," and when should it be used?
A4: Cold enrichment is a technique that leverages the psychrotrophic nature of Yersinia species, which can grow at refrigeration temperatures (4°C).[8][9] Samples are incubated in an enrichment broth, such as phosphate-buffered saline (PBS), for an extended period (e.g., up to 21 days) at 4°C.[3][10] This method inhibits the growth of many mesophilic bacteria that constitute the background flora, allowing Yersinia to proliferate to detectable levels.[5][11] It is particularly useful for samples with low levels of Yersinia contamination or a high load of competing microbes.[5]
Q5: What is the alkali treatment method, and how does it help reduce background flora?
A5: The alkali treatment method involves briefly exposing an enriched sample broth to a dilute potassium hydroxide (B78521) (KOH) solution before plating.[12][13] Yersinia species are more tolerant to alkaline conditions than many other enteric bacteria.[1][14] This short, harsh treatment effectively reduces the viability of competing microorganisms, thereby increasing the relative concentration of Yersinia and improving isolation rates on selective agar.[1][13] This method can significantly decrease the growth of non-Yersinia bacteria and shorten the overall incubation period required.[13]
Troubleshooting Guide
Problem 1: Plates are completely overgrown with various types of non-Yersinia colonies.
-
Possible Cause: The selective agents in the CIN agar are ineffective, or the initial bacterial load in the sample is too high.
-
Solution 1: Verify Media Preparation. Ensure that the CIN agar and its selective supplements were prepared and stored correctly. Antibiotics are heat-labile and should be added to the agar base after it has been autoclaved and cooled to approximately 45-50°C.[15][16]
-
Solution 2: Implement Pre-enrichment/Selective Enrichment. For highly contaminated samples, direct plating may not be sufficient.
-
Cold Enrichment: Inoculate the sample into Phosphate Buffered Saline (PBS) and incubate at 4°C for 1 to 3 weeks.[3][11] Periodically subculture from the broth onto CIN agar.
-
Selective Broth: Use a selective enrichment broth like Irgasan-Ticarcillin-Chlorate (ITC) broth, which is effective for recovering Yersinia.[17]
-
-
Solution 3: Apply Alkali Treatment. After an enrichment step, mix 0.5 ml of the broth with 4.5 ml of 0.5% KOH in 0.5% NaCl for a few seconds before streaking onto CIN agar.[17] This will eliminate a significant portion of the remaining background flora.[12][13]
Problem 2: Colonies resembling Yersinia are present, but they are not the typical "bull's-eye" form.
-
Possible Cause 1: The colonies may be other bacteria that are resistant to the selective agents in CIN agar, such as Citrobacter freundii, Serratia liquefaciens, or Enterobacter agglomerans.[3]
-
Solution 1: Perform Biochemical Confirmation. Subculture suspect colonies onto a non-selective medium (e.g., Trypticase Soy Agar) and perform biochemical tests to confirm identity. Key tests for Y. pseudotuberculosis include urease, ornithine decarboxylase, and sucrose (B13894) fermentation (typically negative, distinguishing it from Y. enterocolitica).[8]
-
Possible Cause 2: The strain of Y. pseudotuberculosis may not grow well on CIN agar.[5]
-
Solution 2: Use Parallel Media. When isolating from a new sample type, consider plating on both CIN agar and a less selective medium like MacConkey agar in parallel.[5][18] While MacConkey will have more background growth, it may allow for the recovery of strains inhibited by CIN.
Problem 3: No growth is observed on the plates, even from samples suspected to contain Y. pseudotuberculosis.
-
Possible Cause 1: The concentration of Y. pseudotuberculosis in the initial sample is too low for direct detection.
-
Solution 1: Employ Enrichment. Use a cold enrichment or a selective broth enrichment step for 24-48 hours (or longer for cold enrichment) to increase the bacterial numbers before plating.[5][17]
-
Possible Cause 2: The bacteria were stressed or injured during sample collection or processing, making them more susceptible to the selective agents in the media.
-
Solution 2: Include a Recovery Step. Start with a pre-enrichment in a non-selective broth like Tryptone Soy Broth (TSB) for one day at 24°C before proceeding to selective enrichment or plating.[17] This allows stressed cells to recover before they are exposed to inhibitory substances.
Data Presentation
Table 1: Composition of Cefsulodin-Irgasan-Novobiocin (CIN) Agar Base
| Component | Concentration (g/L) | Purpose |
| Special/Mixed Peptone | 20.0 | Provides nitrogen, amino acids, and peptides |
| Yeast Extract | 2.0 | Source of B-complex vitamins |
| Mannitol | 20.0 | Fermentable carbohydrate for differentiation |
| Sodium Pyruvate | 2.0 | Enhances recovery of Yersinia |
| Sodium Chloride | 1.0 | Maintains osmotic equilibrium |
| Magnesium Sulfate Heptahydrate | 0.01 | Essential ions for growth |
| Sodium Deoxycholate | 0.5 | Inhibits Gram-positive bacteria |
| Neutral Red | 0.03 | pH indicator |
| Crystal Violet | 0.001 | Inhibits Gram-positive bacteria |
| Agar | 12.0 - 12.5 | Solidifying agent |
| Final pH | 7.4 ± 0.2 | Optimal pH for growth and differentiation |
Data sourced from multiple manufacturer specifications.[3][15][16]
Table 2: Common Antimicrobial Supplements for CIN Agar
| Antimicrobial | Typical Concentration per Liter | Primary Target Organisms Inhibited |
| Cefsulodin | 15 mg | Pseudomonas aeruginosa and other Gram-negative bacteria |
| Irgasan | 4 mg | Gram-positive bacteria and fungi |
| Novobiocin | 2.5 mg | Gram-positive bacteria and some Gram-negative bacteria (e.g., Proteus) |
Note: Supplements are typically added aseptically to the molten agar base after autoclaving.[6][15]
Experimental Protocols & Visualizations
Protocol 1: Standard Isolation of Y. pseudotuberculosis using CIN Agar
-
Sample Preparation: Homogenize 10g of the sample (e.g., food, feces) in 90 mL of sterile Phosphate Buffered Saline (PBS).
-
Enrichment (Recommended):
-
Alkali Treatment (Optional but Recommended): Mix 0.5 mL of the enriched broth with 4.5 mL of 0.5% KOH in 0.5% NaCl.[17] Vortex for 5-10 seconds.
-
Plating: Immediately after treatment (if performed), streak a loopful of the enriched broth onto a CIN agar plate.
-
Incubation: Incubate the plate at 28-32°C for 24-48 hours.[3]
-
Inspection: Examine plates for characteristic "bull's-eye" colonies: small (1-2 mm), with a dark red center and a transparent, sharp border.
-
Confirmation: Subculture presumptive colonies and confirm their identity using biochemical tests (e.g., API 20E strips) and/or molecular methods like PCR.[18]
Caption: Workflow for the isolation and confirmation of Y. pseudotuberculosis.
Caption: Troubleshooting logic for excessive background flora.
References
- 1. journals.asm.org [journals.asm.org]
- 2. tandfonline.com [tandfonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. microbenotes.com [microbenotes.com]
- 5. woah.org [woah.org]
- 6. microbenotes.com [microbenotes.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Yersinia enterocolitica and Yersinia pseudotuberculosis Detection in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Cold Enrichment Methods for the Detection of Foodborne Yersiniosis: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yersinia pseudotuberculosis: use of cold-temperature enrichment for isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkali method for rapid recovery of Yersinia enterocolitica and Yersinia pseudotuberculosis from foods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkali method for rapid recovery of Yersinia enterocolitica and Yersinia pseudotuberculosis from foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alkalotolerance of Yersinia enterocolitica as a basis for selective isolation from food enrichments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kisanbiotech.img15.kr [kisanbiotech.img15.kr]
- 16. BAM Media M35: Cefsulodin-Irgasan Novobiocin (CIN) Agar or Yersinia Selective Agar (YSA) | FDA [fda.gov]
- 17. Isolation of Yersinia enterocolitica from foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. woah.org [woah.org]
Addressing the host specificity of Yersinia enterocolitica biotypes in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to study the host specificity of Yersinia enterocolitica biotypes.
Frequently Asked Questions (FAQs)
Q1: Which animal model is most appropriate for studying human yersiniosis?
A1: The choice of animal model depends on the specific research question and the Y. enterocolitica biotype being studied.[1]
-
Mice: Mice are a commonly used model, particularly for studying highly virulent biotype 1B strains, which are lethal in mice.[1] However, biotypes that are more prevalent in human infections, such as biotype 4/O:3, are less virulent in mice.[1] Different inbred mouse strains can also exhibit varying susceptibility to infection, although this is more pronounced in intravenous versus oral infection models.[2][3]
-
Pigs: Pigs are the primary reservoir for human pathogenic Y. enterocolitica strains, especially bioserotype 4/O:3.[4] They are often asymptomatic carriers, making them a relevant model for studying colonization and transmission.[4] Experimental infection in pigs can be established orally or nasally.[4]
Q2: We are observing inconsistent colonization in our mouse model after oral infection. What are the potential causes and solutions?
A2: Inconsistent colonization is a common challenge. Several factors can contribute to this variability:
-
Inoculum Preparation: The growth temperature of the Y. enterocolitica inoculum can impact its virulence. Bacteria grown at 26°C may be more resistant to intracellular killing compared to those grown at 37°C.[5] Ensure consistent growth conditions for your inoculum.
-
Infection Method: Oral gavage, while precise in dose delivery, can cause stress and physical damage, potentially altering the gut environment. The bread-feeding model offers a less stressful alternative that mimics a natural route of infection.[6]
-
Mouse Strain: While oral infection LD50s may be similar across some strains (e.g., C57BL/6j, BALB/cj, and 129X1/Svj), the kinetics of colonization and immune responses can still differ.[2][3] Ensure you are using a consistent mouse strain and consider the potential for inherent differences in susceptibility.
-
Fasting: A period of fasting (e.g., 16 hours) before oral infection is often employed to standardize gut content and improve the consistency of infection.[7][8]
-
Infection Dose: Low infection doses can lead to sporadic and low levels of systemic infection.[5] Increasing the inoculum dose can sometimes reduce animal-to-animal variability.[5]
Q3: Our mice are experiencing unexpected mortality rates that are not consistent with the known virulence of the biotype used. What could be the issue?
A3: Unexpected mortality can arise from several factors unrelated to the intrinsic virulence of the bacterial strain:
-
Oral Gavage Trauma: Improper oral gavage technique can lead to esophageal or stomach perforation, causing mortality independent of the infection. Ensure proper training and use of appropriate gavage needle sizes.
-
Inoculum Contamination: Verify the purity of your bacterial culture to rule out contamination with other more virulent pathogens.
-
Animal Health Status: Pre-existing subclinical conditions in the animals can increase their susceptibility to infection. Ensure animals are sourced from a reliable vendor and are properly acclimated.
Q4: We are having trouble detecting a robust cytokine response in the serum of our infected mice. What are some common pitfalls?
A4: Measuring cytokines in serum can be challenging due to their low concentrations and short half-lives. Here are some troubleshooting tips:
-
Timing of Sample Collection: Cytokine expression is transient. The timing of blood collection post-infection is critical. For instance, in a Yersinia pseudotuberculosis model, TNF-α and IFN-γ levels were detectable at days 4 and 7 post-infection.[9] Pilot studies to determine the peak of cytokine expression for your specific model are recommended.
-
Sample Handling: Improper handling of blood samples can lead to cytokine degradation. Samples should be kept chilled and processed quickly to separate serum or plasma.[10] Multiple freeze-thaw cycles should be avoided.[10]
-
Assay Sensitivity: Ensure your ELISA or multiplex assay has sufficient sensitivity to detect the expected low levels of cytokines in serum. Some cytokines may be below the detection limit in naive or mildly infected animals.[9][11]
-
Choice of Anticoagulant: The type of anticoagulant used for plasma collection can influence cytokine measurements.[10] Consistency in the choice of anticoagulant is crucial.
Troubleshooting Guides
Problem: High variability in bacterial load between individual animals in the same experimental group.
| Possible Cause | Troubleshooting Step |
| Inconsistent delivery of inoculum during oral gavage. | Ensure proper technique and that the gavage needle is correctly placed in the esophagus. Consider using the bread-feeding model for a less variable and more natural infection route.[6] |
| Variation in food and water consumption prior to infection. | Standardize the fasting period before infection to ensure a more uniform gut environment.[7][8] |
| Inherent biological variation among outbred mouse stocks. | Use inbred mouse strains to reduce genetic variability.[2] |
| Inaccurate determination of the initial inoculum concentration. | Plate serial dilutions of the inoculum on appropriate agar (B569324) to confirm the CFU/mL before each experiment.[7] |
Problem: Difficulty in isolating Yersinia enterocolitica from host tissues.
| Possible Cause | Troubleshooting Step |
| Low bacterial burden in the target organ. | Consider analyzing tissues at an earlier or later time point post-infection to capture the peak of bacterial colonization. |
| Overgrowth of commensal bacteria on culture plates. | Use a selective agar medium such as Cefsulodin-Irgasan-Novobiocin (CIN) agar to inhibit the growth of other bacteria.[12][13] |
| Loss of virulence plasmid during in vitro culture. | Incubate CIN agar plates at 25°C to prevent the loss of the virulence plasmid in Y. enterocolitica.[12][13] |
Experimental Protocols
Protocol 1: Oral Infection of Mice via Gavage
-
Inoculum Preparation:
-
Grow Y. enterocolitica to the stationary phase in Luria-Bertani (LB) broth at 27°C.[7]
-
Harvest the bacteria by centrifugation and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the bacterial pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁹ CFU/mL).
-
Confirm the final concentration by plating serial dilutions on Mueller-Hinton agar and incubating for 36 hours at 27°C.[7]
-
-
Animal Preparation:
-
Fast mice for 16 hours prior to infection, with free access to water.[7]
-
-
Gavage Procedure:
-
Gently restrain the mouse and insert a 21-gauge feeding tube attached to a 1.0-ml syringe into the esophagus.[2]
-
Slowly administer 100-200 µL of the bacterial suspension.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 2: Determination of Bacterial Load in Tissues
-
Tissue Collection:
-
Tissue Homogenization:
-
Weigh each tissue sample.
-
Homogenize the tissues in a known volume of sterile PBS using a mechanical homogenizer or sterile grinders.
-
-
Plating and Incubation:
-
Prepare serial dilutions of the tissue homogenates in sterile PBS.
-
Plate 100 µL of each dilution onto selective agar plates (e.g., LB with nalidixic acid if using a resistant strain).[14]
-
Incubate the plates at the appropriate temperature (e.g., 27°C) for 24-48 hours.
-
-
Calculation:
-
Count the colonies on the plates and calculate the number of colony-forming units (CFU) per gram of tissue.[14]
-
Protocol 3: Cytokine Measurement by ELISA
-
Sample Collection and Preparation:
-
Collect blood from mice via cardiac puncture or tail vein bleeding.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Store the serum at -80°C until use. Avoid multiple freeze-thaw cycles.[10]
-
-
ELISA Procedure (General):
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS).
-
Add diluted serum samples and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.[15]
-
Calculate the cytokine concentration in the samples based on the standard curve.[15]
-
Data Presentation
Table 1: Host Specificity of Common Yersinia enterocolitica Biotypes
| Biotype/Serotype | Primary Reservoir | Human Pathogenicity | Virulence in Mouse Model |
| 1B/O:8 | Unknown | High | High (lethal) |
| 4/O:3 | Pigs[4] | High (common in Europe and Asia) | Low |
| 2/O:9 | Pigs | Moderate | Low |
| 3/O:3 | Pigs | Moderate | Low |
| 5/O:3 | Sheep, Goats | Moderate | Low |
| 1A | Environment, various animals | Generally considered non-pathogenic, but some strains may cause disease | Avirulent |
Signaling Pathways and Experimental Workflows
Caption: Workflow of the Yersinia Type III Secretion System.
References
- 1. researchgate.net [researchgate.net]
- 2. Yersinia enterocolitica Serum Resistance Proteins YadA and Ail Bind the Complement Regulator C4b-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Mapping of YadA- and Ail-Mediated Binding of Human Factor H to Yersinia enterocolitica Serotype O:3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Yersinia enterocolitica Infection of Mice Reveals Clonal Invasion and Abscess Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mathematical relationship between cytokine concentrations and pathogen levels during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. Laboratory Testing for Yersinia | Yersinia Infection | CDC [cdc.gov]
- 13. Characterization of Oral Yersinia enterocolitica Infection in Three Different Strains of Inbred Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. ibl-international.com [ibl-international.com]
Technical Support Center: Development of a Universal Plague Vaccine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on a universal vaccine for plague.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a universal vaccine against Yersinia pestis?
A1: Developing a universal plague vaccine faces several significant hurdles:
-
Antigenic Variation: The existence of Y. pestis strains that lack the F1 capsular antigen (F1-negative) and the presence of variants of the LcrV protein can allow the bacteria to evade vaccines targeting these specific antigens.[1][2]
-
Complex Immune Response: Protection against pneumonic plague, the most lethal form of the disease, requires both humoral (antibody-mediated) and cellular (T-cell mediated) immunity.[3][4] Subunit vaccines, while good at inducing antibodies, often elicit weak cellular responses.[4]
-
Inadequate Animal Models: Vaccine efficacy can vary significantly between different animal species. For instance, the F1/LcrV subunit vaccine protects cynomolgus macaques but provides poor and inconsistent protection in African green monkeys.[1][2][4][5] This makes it difficult to predict human efficacy.
-
Lack of Correlates of Protection: High antibody titers against F1 and LcrV do not always correlate with protection against pneumonic plague in primate models, making it challenging to define a clear immunological marker for vaccine success.[1][4]
-
Regulatory Hurdles: Because conducting human efficacy trials is unethical, plague vaccines must be licensed under the FDA's "Animal Rule," which requires robust efficacy data from well-defined animal models that can reliably predict the human response.[6]
Q2: Why is a dual humoral and cellular immune response critical for a successful plague vaccine?
A2: While antibodies are crucial for combating bubonic plague, cellular immunity, particularly driven by CD4+ and CD8+ T-cells, is essential for protection against the more severe pneumonic plague. Y. pestis can survive and replicate within host cells like macrophages. A robust T-cell response is necessary to identify and eliminate these infected cells, which antibodies cannot reach. Live-attenuated vaccines have shown to be effective in animal models precisely because they induce both strong antibody and T-cell responses.[1]
Q3: What are the main types of plague vaccine candidates currently under development?
A3: The main categories of plague vaccines in development are:
-
Subunit Vaccines: These are the most common type and are based on recombinant F1 and LcrV proteins. They have a good safety profile but often struggle with inducing a strong cellular immune response and have shown inconsistent efficacy in non-human primates.[1][2][3][5]
-
Live-Attenuated Vaccines: These use a weakened form of Y. pestis and are very effective at inducing both humoral and cellular immunity. However, there are significant safety concerns, as the attenuated strain could potentially revert to a virulent form, especially in immunocompromised individuals.[1][2][4][5]
-
Viral-Vectored Vaccines: These vaccines use a harmless virus (like an adenovirus) to deliver the genetic code for Y. pestis antigens (e.g., F1 and LcrV), stimulating an immune response. This approach has shown promise in animal models.[5]
Troubleshooting Guides
Issue 1: Low Immunogenicity of a Recombinant Subunit Vaccine
Problem: After immunizing mice with our F1/LcrV subunit vaccine, we are observing low antibody titers and a weak T-cell response.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Adjuvant | Alum, a common adjuvant, primarily stimulates a Th2-biased humoral response.[2] Consider using a different adjuvant or a combination of adjuvants that can also promote a Th1-type cellular response. Adjuvants like flagellin (B1172586) have been explored in clinical trials. |
| Antigen Conformation/Stability | Ensure that the recombinant F1 and LcrV proteins are correctly folded and stable. Improper folding can hide or alter protective epitopes. Perform quality control checks such as circular dichroism or differential scanning calorimetry. |
| Vaccine Formulation | The physical formulation of the vaccine can impact its immunogenicity. Explore different delivery systems, such as encapsulation in nanoparticles or virosomes, to enhance antigen presentation to the immune system. |
| Immunization Route and Schedule | The route of administration (e.g., intramuscular vs. subcutaneous) and the timing of booster doses can significantly affect the immune response. An optimization of the immunization schedule may be necessary. |
Issue 2: Vaccine Protects Mice but Fails in Non-Human Primates (NHPs)
Problem: Our vaccine candidate shows high efficacy in mice but fails to protect African green monkeys from aerosolized Y. pestis challenge.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Species-Specific Immune Responses | The immune systems of different primate species can respond differently to the same vaccine. The inconsistent efficacy of the F1/LcrV vaccine in cynomolgus macaques versus African green monkeys is a well-documented example.[1][2][4][5] It is crucial to understand these immunological differences. |
| Lack of a Strong Cellular Immune Response | As mentioned, NHPs may require a more robust T-cell response for protection against pneumonic plague than what is observed in mice. Your vaccine may be inducing a predominantly humoral response that is insufficient in this more stringent model. Evaluate T-cell responses in the vaccinated NHPs using ELISpot or flow cytometry. |
| Inadequate Mucosal Immunity | For protection against pneumonic plague, which starts in the lungs, mucosal immunity in the respiratory tract is important. Your vaccine, if administered intramuscularly, may not be inducing sufficient mucosal antibodies (IgA). Consider intranasal delivery or adjuvants that promote mucosal immunity. |
| Challenge Strain and Dose | Ensure that the challenge strain and dose are appropriate and standardized. A very high challenge dose might overwhelm even a partially effective immune response. |
Quantitative Data Summary
Table 1: Immunogenicity of a Subunit Plague Vaccine (F1+rV) in Humans (Phase 2a Clinical Trial)[7][8]
| Vaccine Dose | Time Point | Anti-F1 GMT | Anti-F1 Seroconversion Rate | Anti-rV GMT | Anti-rV Seroconversion Rate |
| 15 mcg | Day 28 | 13.88 | 78.99% | 395.81 | 54.62% |
| Day 56 | 47.55 | ~95% | ~2500 | 99.16% | |
| 30 mcg | Day 28 | 22.10 | 84.03% | 551.71 | 71.43% |
| Day 56 | 90.53 | ~95% | ~2500 | 99.16% |
Table 2: Efficacy of F1/LcrV-based Vaccines in Animal Models
| Animal Model | Vaccine Type | Challenge | Protection Efficacy | Reference |
| Mice | F1-V fusion or F1+V mixture with PCMC/alhydrogel | Aerosol with Y. pestis CO92 | 80-90% at 0.1 µg dose | [6] |
| Guinea Pigs | Subunit (F1 + rV270) | Subcutaneous with Y. pestis 141 | 79-86% | [7] |
| Rabbits | Subunit (F1 + rV270) | Subcutaneous with Y. pestis 141 | 83-100% | [7] |
| Cynomolgus Macaques | F1/LcrV with alhydrogel | Aerosol | 80-100% | [1][5] |
| African Green Monkeys | F1/LcrV with alhydrogel | Aerosol | 0-75% (inconsistent) | [1][2][5] |
Table 3: Reported Adverse Events in Human Clinical Trials for Subunit Plague Vaccines
| Vaccine | Dosage | Common Adverse Events | Severity | Reference |
| F1+rV | 15 mcg & 30 mcg | Pain at injection site, redness, swelling | Mild to moderate | [8][9] |
| Flagellin/F1/V | 1, 3, 6, & 10 mcg | Pain, tenderness, headache, myalgia | Mild | [10][11] |
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-F1 IgG
This protocol outlines the steps for a standard indirect ELISA to measure the titer of F1-specific IgG antibodies in serum samples.
-
Plate Coating:
-
Dilute recombinant F1 antigen to a final concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well high-binding microplate.
-
Incubate the plate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times as described above.
-
Prepare serial dilutions of serum samples in blocking buffer. A typical starting dilution is 1:100.
-
Add 100 µL of diluted samples to the respective wells. Include positive and negative control sera.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate four times.
-
Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-human IgG) in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the plate five times.
-
Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
The antibody titer is determined as the reciprocal of the highest dilution that gives a signal significantly above the background.
-
Protocol 2: ELISpot Assay for IFN-γ Secreting T-Cells
This protocol is for detecting and quantifying IFN-γ secreting cells (indicative of a Th1 response) from peripheral blood mononuclear cells (PBMCs) or splenocytes after stimulation.
-
Plate Preparation:
-
If using PVDF-membrane plates, pre-wet the membrane by adding 15 µL of 35% ethanol (B145695) to each well for 1 minute.
-
Wash the plate five times with 200 µL/well of sterile PBS.
-
Coat the wells with 100 µL of a capture antibody for IFN-γ (diluted in sterile PBS) and incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate five times with sterile PBS to remove excess capture antibody.
-
Block the plate by adding 200 µL of complete culture medium (e.g., RPMI-1640 with 10% FBS) to each well and incubate for at least 30 minutes at 37°C.
-
Prepare a single-cell suspension of PBMCs or splenocytes.
-
Discard the blocking medium and add 100 µL of the cell suspension to each well (typically 2-5 x 10⁵ cells per well).
-
Add 100 µL of the stimulating antigen (e.g., F1 or LcrV protein, or a peptide pool) at the desired concentration. Include a positive control (e.g., PHA or anti-CD3 antibody) and a negative control (medium only).
-
Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.
-
-
Detection of Secreted Cytokine:
-
Wash the plate five times with wash buffer (PBS with 0.05% Tween-20) to remove the cells.
-
Add 100 µL of a biotinylated detection antibody for IFN-γ (diluted in blocking buffer) to each well.
-
Incubate for 2 hours at room temperature.
-
-
Enzymatic Reaction and Spot Visualization:
-
Wash the plate five times.
-
Add 100 µL of streptavidin conjugated to an enzyme (e.g., alkaline phosphatase - ALP) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of a substrate solution (e.g., BCIP/NBT for ALP) to each well.
-
Monitor the development of spots (typically 5-30 minutes). Stop the reaction by washing thoroughly with deionized water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.
-
Visualizations
Caption: Workflow for Anti-F1 IgG ELISA.
Caption: Y. pestis Type III Secretion System.
References
- 1. Current challenges in the development of vaccines for pneumonic plague - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plague Vaccine Development: Current Research and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plague vaccine: recent progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live Plague Vaccine Development: Past, Present, and Future | MDPI [mdpi.com]
- 5. frontiersin.org [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. cdn.who.int [cdn.who.int]
- 8. Immunogenicity and safety of subunit plague vaccine: A randomized phase 2a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunogenicity and safety of subunit plague vaccine: A randomized phase 2a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rtihs.org [rtihs.org]
- 11. researchgate.net [researchgate.net]
Overcoming the limitations of serological tests for yersiniosis diagnosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the limitations of serological tests for yersiniosis diagnosis.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of serological tests for diagnosing yersiniosis?
A1: Serological tests for yersiniosis face several key limitations:
-
Cross-reactivity: Antibodies produced against Yersinia species can cross-react with other bacteria, leading to false-positive results. Notable cross-reacting species include Brucella abortus, Escherichia coli O157, Salmonella species, and Borrelia burgdorferi. This is often due to shared epitopes on lipopolysaccharide (LPS) and other outer membrane proteins.
-
Variable Sensitivity and Specificity: The sensitivity and specificity of serological assays like agglutination, ELISA, and Western blot can vary significantly depending on the antigen used and the patient population. There is currently no "gold standard" serological test.[1]
-
Difficulty in Differentiating Acute from Past Infections: IgG antibodies against Yersinia can persist for months or even years after an infection, making it challenging to distinguish between a current, active infection and a past exposure based on a single serum sample.[2] The presence of IgM antibodies is more indicative of an acute infection.[3]
-
Complex Interpretation: Agglutinin titers must be interpreted on an individual basis, considering factors such as the patient's age, underlying health conditions, and the prevalence of specific Yersinia serogroups in the community.[4][5]
Q2: How can I differentiate a true positive Yersinia serological result from a false positive due to cross-reactivity?
A2: Differentiating true positives from false positives requires a multi-faceted approach:
-
Paired Sera Analysis: Testing acute and convalescent serum samples (collected 2-4 weeks apart) can demonstrate a significant rise in antibody titer, which is a strong indicator of a recent infection.
-
Use of Multiple Test Formats: Employing a combination of tests, such as screening with ELISA and confirming with a more specific method like Western blot, can improve diagnostic accuracy. Western blotting can provide a more detailed profile of the antigenic targets of the patient's antibodies.[6]
-
Adsorption of Cross-Reacting Antibodies: In cases of suspected cross-reactivity, for example with Brucella, the serum sample can be pre-adsorbed with antigens from the suspected cross-reacting organism before re-testing for Yersinia antibodies.
-
Clinical Correlation: Serological results should always be interpreted in the context of the patient's clinical symptoms and exposure history.
Q3: What are the advantages of using molecular methods like PCR for yersiniosis diagnosis?
A3: Molecular methods, such as Polymerase Chain Reaction (PCR), offer several advantages over traditional serological and culture-based methods:
-
High Sensitivity and Specificity: PCR assays can be designed to target virulence-associated genes, such as the ail (attachment-invasion locus) gene, which are specific to pathogenic Yersinia species.[1][7] This provides high specificity and the ability to detect a very small number of organisms.
-
Rapid Turnaround Time: Compared to culture methods that can take several days to weeks, PCR can provide results within a few hours.[1]
-
Detection of Non-Viable Organisms: PCR can detect the DNA of Yersinia even if the bacteria are no longer viable, which can be an advantage in samples that have been improperly stored or after antibiotic treatment has commenced.
-
Potential for Quantification: Real-time PCR (qPCR) allows for the quantification of the bacterial load in a sample, which may be useful for monitoring disease progression or treatment efficacy.[7]
Troubleshooting Guides
Interpreting Serological Test Results
| Issue | Possible Cause | Recommended Action |
| Positive result in a patient with no clinical symptoms of yersiniosis. | 1. Cross-reactivity with other bacteria (e.g., Brucella, Salmonella).2. Past, resolved Yersinia infection. | 1. Review patient history for exposure to cross-reacting pathogens.2. Perform confirmatory testing with a more specific assay like Western blot.3. Test a convalescent serum sample to check for a rise in antibody titer. |
| Negative result in a patient with strong clinical suspicion of yersiniosis. | 1. Testing too early in the course of infection before a detectable antibody response has developed.2. Immunocompromised patient with a weakened antibody response.3. Prozone phenomenon in agglutination tests (high antibody concentration interfering with lattice formation). | 1. Collect and test a convalescent serum sample in 2-4 weeks.2. Consider alternative diagnostic methods such as stool culture or PCR.3. For agglutination tests, dilute the serum to higher titers to overcome the prozone effect. |
| Equivocal or borderline test result. | 1. Low level of specific antibodies.2. Non-specific binding in the assay. | 1. Repeat the test with the same and a new sample.2. Test a convalescent serum sample to look for seroconversion.3. Use an alternative testing method for confirmation. |
Common Issues in Yersinia ELISA
| Problem | Potential Cause | Solution |
| High Background | 1. Insufficient washing.2. Concentration of detection antibody is too high.3. Ineffective blocking. | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer.2. Titrate the detection antibody to determine the optimal concentration.3. Try a different blocking agent or increase the blocking time. |
| Weak or No Signal | 1. Reagents not at room temperature before use.2. Expired or improperly stored reagents.3. Omission of a key reagent. | 1. Allow all reagents to equilibrate to room temperature for at least 30 minutes before starting the assay.2. Check the expiration dates and storage conditions of all kit components.3. Carefully review the protocol to ensure all steps were performed in the correct order. |
| Poor Reproducibility | 1. Inconsistent pipetting technique.2. Temperature variation across the plate during incubation.3. Inadequate mixing of reagents. | 1. Ensure pipettes are calibrated and use consistent technique for all wells.2. Use a plate sealer during incubations and ensure the incubator provides uniform heating.3. Thoroughly mix all reagents before adding them to the wells. |
Data Presentation
Table 1: Comparison of Diagnostic Methods for Yersiniosis
| Diagnostic Method | Sensitivity | Specificity | Advantages | Disadvantages |
| Stool Culture | Low to Moderate[8][9] | High | - Definitive diagnosis- Allows for antimicrobial susceptibility testing | - Slow growth of Yersinia- Can be overgrown by normal gut flora- Requires selective media and specific incubation temperatures[8] |
| Agglutination | Variable | Moderate to High[5] | - Inexpensive and easy to perform | - Subjective interpretation- Prone to prozone phenomenon- Cross-reactivity |
| ELISA | High[10] | Moderate to High[10] | - Quantitative results- High-throughput | - Cross-reactivity can lead to false positives- Requires specialized equipment |
| Western Blot | High | Very High[6] | - High specificity- Can identify specific antigenic targets | - More complex and time-consuming- More expensive |
| PCR | Very High[1][11] | Very High | - Rapid results- Highly sensitive and specific- Can detect non-viable organisms | - Can detect DNA from non-viable bacteria, which may not indicate active infection- Higher cost |
Experimental Protocols
Yersinia enterocolitica Stool Culture Protocol
-
Specimen Collection: Collect a fresh stool sample (1-2 grams or mL) in a clean, dry container. For delayed transport, use a Cary-Blair transport medium and refrigerate.[3]
-
Plating: Inoculate the stool sample onto Cefsulodin-Irgasan-Novobiocin (CIN) agar (B569324), a selective medium for Yersinia.[8]
-
Incubation: Incubate the CIN agar plates at 25°C for 18-24 hours.[8]
-
Colony Morphology: Look for characteristic "bull's-eye" colonies, which are small (0.5-1 mm) with a deep red center and a translucent border.[8]
-
Biochemical Identification: Perform biochemical tests on suspected colonies to confirm the identification of Yersinia enterocolitica. Key characteristics include being non-lactose fermenting, oxidase-negative, and urease-positive.[8]
Yersinia Real-Time PCR Protocol
This protocol is a general guideline for the detection of the ail gene of pathogenic Y. enterocolitica.
-
Sample Preparation and DNA Extraction:
-
For stool samples, perform an enrichment step by inoculating the sample into a suitable broth (e.g., peptone sorbitol bile broth) and incubating overnight.
-
Extract DNA from the enriched culture or directly from other sample types (e.g., food homogenates) using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
PCR Reaction Setup:
-
Prepare a master mix containing a suitable PCR buffer, dNTPs, forward and reverse primers targeting the ail gene, a TaqMan probe, and DNA polymerase.
-
Add a specific volume of the extracted DNA to each reaction well.
-
Include positive controls (known Y. enterocolitica DNA) and negative controls (nuclease-free water) in each run.
-
-
Real-Time PCR Amplification:
-
Perform the PCR in a real-time thermal cycler with the following general cycling conditions (optimization may be required):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
-
Data Analysis:
-
A positive result is indicated by an amplification curve that crosses the threshold within a predetermined cycle number.
-
The cycle threshold (Ct) value is inversely proportional to the amount of target DNA in the sample.
-
Visualizations
Caption: Yersinia effector proteins (Yops) modulate host cell signaling pathways.
Caption: Troubleshooting workflow for a positive Yersinia serological test.
References
- 1. Real-Time PCR Method for Detection of Pathogenic Yersinia enterocolitica in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Yersinia outer proteins (Yops)–useful tools for bacteria and humans alike - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 4. Yersinia enterocolitica: guidelines for serologic diagnosis of human infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Syndromic Gastrointestinal Panel Diagnostic Tests Have Changed our Understanding of the Epidemiology of Yersiniosis—Foodborne Diseases Active Surveillance Network, 2010-2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. extension.iastate.edu [extension.iastate.edu]
Validation & Comparative
A Genomic Showdown: Unraveling the Divergent Paths of Yersinia enterocolitica and Yersinia pseudotuberculosis
A deep dive into the genetic blueprints of two closely related enteric pathogens reveals key differences in their evolution, virulence strategies, and ecological adaptations. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their genomes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Yersinia enterocolitica and Yersinia pseudotuberculosis are both Gram-negative bacteria responsible for the gastrointestinal illness yersiniosis. Despite causing similar symptoms, their epidemiology, host reservoirs, and ecological niches show marked differences. Y. enterocolitica infections are frequently linked to the consumption of contaminated pork, with swine serving as a primary reservoir.[1][2] In contrast, Y. pseudotuberculosis is isolated from a wider variety of sources, including wild animals and fresh produce, and has been implicated in widespread outbreaks linked to contaminated vegetables.[1][2] These differences in lifestyle and disease manifestation are rooted in their genetic makeup. This guide explores the genomic distinctions that define their unique pathogenic profiles.
Core Genomic Features: A Tale of Two Genomes
A comparative look at the genomes of representative strains, Y. enterocolitica subsp. enterocolitica 8081 (a highly pathogenic Biotype 1B strain) and Y. pseudotuberculosis IP32953, highlights both their shared ancestry and divergent evolutionary paths. While their overall genome size and GC content are comparable, significant differences exist in their gene repertoire and plasmid content.[3][4]
| Feature | Yersinia enterocolitica 8081 | Yersinia pseudotuberculosis IP32953 |
| Chromosome Size (bp) | ~4,600,000 | 4,744,671[5] |
| GC Content (%) | 47.7% | ~47.5% |
| Number of Coding Sequences (CDS) | ~4,000 | 3,974[5] |
| Virulence Plasmid (pYV) | pYVe8081 (~68 kb)[6] | pYV (~69 kb)[5][7] |
| Other Plasmids | None | pYptb32953 (~27 kb, cryptic)[5] |
The Virulence Arsenal: Shared Weapons and Specialized Tools
The pathogenicity of both species is heavily reliant on a conserved virulence plasmid, known as pYV (plasmid for Yersinia Virulence), which is approximately 70 kb in size.[8][9] This plasmid is a critical virulence marker and encodes a suite of proteins essential for overcoming host defenses, most notably the Type III Secretion System (T3SS).[8] However, a closer look at their chromosomal and plasmid-encoded factors reveals distinct strategies.
| Virulence Factor / System | Yersinia enterocolitica | Yersinia pseudotuberculosis | Comparison Highlights |
| Type III Secretion System (T3SS) | Present (pYV-encoded) | Present (pYV-encoded) | Core system is highly conserved, injecting effector proteins (Yops) to subvert host immune cells.[8] |
| Adhesins (Invasin & YadA) | Both present. YadA is essential for virulence and plays a major role in adhesion and invasion.[8][10] | Both present. YadA's contribution to virulence is less critical than in Y. enterocolitica; Invasin plays a more dominant role in invasion.[8][10] | Functional emphasis on these key adhesins differs. Y. pseudotuberculosis can compensate for the loss of YadA more effectively than Y. enterocolitica.[10] |
| Enterotoxins | Present (Chromosomally-encoded heat-stable enterotoxin, Y-ST).[11] | Absent | The presence of Y-ST contributes to the diarrheal symptoms often associated with Y. enterocolitica infection. |
| Superantigens | Absent | Present (YPMa, Y. pseudotuberculosis-derived mitogen) | YPMa can cause massive, non-specific T-cell activation, contributing to the systemic inflammatory symptoms sometimes seen in Y. pseudotuberculosis infections.[11] |
| Type VI Secretion Systems (T6SS) | Absent | Present | Y. pseudotuberculosis possesses T6SSs, which are used to target and kill other bacteria and eukaryotic cells, likely providing a competitive advantage in diverse environments like soil and plants.[2] |
| High-Pathogenicity Island (HPI) | Present in highly pathogenic biotypes (e.g., 1B). | Present in many strains. | Encodes the yersiniabactin (B1219798) siderophore system for iron acquisition, crucial for systemic infection in iron-limited host environments.[8][9] |
Key Experimental Methodologies
The comparison of Yersinia genomes relies on a standardized bioinformatics workflow that transforms raw sequencing data into meaningful biological insights.
Experimental Protocol: Comparative Genomics Workflow
-
DNA Sequencing: High-quality genomic DNA is extracted from pure bacterial cultures. Whole-genome sequencing is typically performed using next-generation sequencing (NGS) platforms like Illumina, which generate millions of short DNA reads. For improved assembly, long-read sequencing technologies such as PacBio or Oxford Nanopore may also be used.[12]
-
Genome Assembly: Raw sequence reads are first assessed for quality using tools like FastQC. Low-quality reads and adapter sequences are trimmed. The cleaned reads are then assembled de novo (without a reference) into longer contiguous sequences (contigs) using assemblers such as SPAdes or Velvet.[13]
-
Genome Annotation: Once the genome is assembled, the locations of genes, RNA molecules, and other functional elements are identified. This is achieved using automated annotation pipelines like RAST (Rapid Annotation using Subsystems Technology) or Prokka.[13] These tools predict coding sequences (CDS) and assign putative functions based on homology to known genes in public databases.
-
Comparative Analysis:
-
Ortholog Identification: To find shared and unique genes, the predicted protein sets of the different genomes are compared. Tools like OrthoFinder or reciprocal BLAST searches are used to identify orthologous gene sets (genes in different species that evolved from a common ancestral gene).[3]
-
Whole-Genome Alignment: The overall genomic structure, including gene order (synteny) and large-scale rearrangements (inversions, translocations), is compared using whole-genome alignment tools like Mauve or ACT.
-
Pangenome Analysis: This analysis identifies the core genome (genes shared by all strains), the accessory genome (genes present in some but not all strains), and unique genes for each strain, providing insights into the genetic diversity and adaptive potential of the species.
-
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological systems and experimental processes.
A critical virulence factor shared by both pathogens is the Type III Secretion System (T3SS), an injectisome that delivers effector proteins (Yops) directly into the cytoplasm of host cells to dismantle immune responses.[8]
References
- 1. Step-by-Step Bacterial Genome Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Genomic Hybridization Analysis of Yersinia enterocolitica and Yersinia pseudotuberculosis Identifies Genetic Traits to Elucidate Their Different Ecologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Complete Genome Sequence and Comparative Genome Analysis of the High Pathogenicity Yersinia enterocolitica Strain 8081 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Complete Genome Sequence and Comparative Genome Analysis of the High Pathogenicity Yersinia enterocolitica Strain 8081 | PLOS Genetics [journals.plos.org]
- 5. pnas.org [pnas.org]
- 6. Complete DNA Sequence of Yersinia enterocolitica Serotype 0:8 Low-Calcium-Response Plasmid Reveals a New Virulence Plasmid-Associated Replicon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEGG GENOME: Yersinia pseudotuberculosis IP 32953 (serotype 1) [kegg.jp]
- 8. Pathogenesis of Y. enterocolitica and Y. pseudotuberculosis in Human Yersiniosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Invasion Factors of Yersinia enterocolitica | National Agricultural Library [nal.usda.gov]
- 11. publications.aap.org [publications.aap.org]
- 12. Draft genome sequence of Yersinia pseudotuberculosis isolated from a wild rat in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Bacterial Genome Analysis Using Next-Generation Sequence Data - CD Genomics [cd-genomics.com]
Comparison Guide: Validation of Novel Drug Targets in the Yersinia Type III Secretion System
This guide provides a comparative overview of emerging drug targets within the Yersinia Type III Secretion System (T3SS), a critical virulence mechanism. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective therapies. The guide includes comparative data on potential targets, detailed experimental protocols for their validation, and conceptual diagrams to illustrate key pathways and workflows.
Overview of the Yersinia T3SS as a Drug Target
The Yersinia T3SS, or injectisome, is a needle-like apparatus that injects effector proteins directly into the cytoplasm of host cells. This process subverts host cellular functions, enabling the bacteria to evade the immune system and establish infection. Targeting the T3SS is an attractive anti-virulence strategy as it could disarm the pathogen without imposing direct bactericidal pressure, potentially reducing the development of resistance. This guide focuses on comparing several key components of the T3SS as potential drug targets.
Comparative Analysis of Potential T3SS Drug Targets
The validation of a novel drug target requires a multi-faceted approach, assessing not only its essentiality for virulence but also its druggability. The following table summarizes and compares key characteristics of several potential drug targets within the Yersinia T3SS. The efficacy data presented are illustrative and intended for comparative purposes.
Table 1: Comparison of Novel Drug Targets in the Yersinia T3SS
| Target Component | Function | Mechanism of Inhibition | Advantages | Challenges | Illustrative IC₅₀ (µM) | Illustrative Efficacy in Cell Culture |
| YscN | ATPase providing energy for secretion | Competitive or non-competitive inhibition of ATP hydrolysis | Central to T3SS function; highly conserved | Potential for off-target effects on host ATPases | 10 - 50 | >70% reduction in effector translocation |
| YscU/YscC | Export apparatus components forming the channel | Allosteric modulation to disrupt channel formation or function | Exposed on the bacterial surface; highly specific to T3SS | Complex protein-protein interactions may be difficult to disrupt | 25 - 75 | ~60% reduction in cytotoxicity |
| Yop Effector Proteins | Virulence factors injected into host cells | Inhibition of enzymatic activity or host protein interaction | Directly responsible for pathogenesis; diverse targets | Redundancy among effectors; intracellular delivery of inhibitors | 5 - 20 | >80% protection from cell rounding |
| Ysc-Ysp Secretion Substrates | Structural components of the T3SS needle | Blocking substrate recognition or passage through the export apparatus | Specific to the secretion process | High number of substrates; potential for bypass mechanisms | 50 - 150 | ~50% reduction in effector translocation |
*Note: The IC₅₀ and efficacy values are representative examples for hypothetical inhibitors and are not derived from a single, specific compound. They serve as a basis for illustrating potential quantitative comparisons.
Key Experimental Protocols for Target Validation
The validation of T3SS inhibitors requires robust and reproducible assays. Below are detailed methodologies for key experiments.
3.1. T3SS Secretion Assay (In Vitro)
This assay measures the ability of a compound to inhibit the secretion of T3SS effector proteins (Yops) from the bacteria.
-
Bacterial Strain: Yersinia enterocolitica (e.g., E40) or Yersinia pseudotuberculosis.
-
Protocol:
-
Grow Yersinia overnight in a suitable broth (e.g., Luria-Bertani) at 26°C.
-
Dilute the overnight culture into fresh low-calcium medium (e.g., BHI broth with 20 mM MgCl₂ and 5 mM EGTA) to an OD₆₀₀ of ~0.1. This condition induces T3SS expression.
-
Add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubate the cultures at 37°C for 2-4 hours with shaking to induce secretion.
-
Centrifuge the cultures to separate the bacterial pellets from the supernatant.
-
Precipitate the proteins from the supernatant using an agent like trichloroacetic acid (TCA).
-
Wash the protein pellets with cold acetone (B3395972) and resuspend them in a sample buffer.
-
Analyze the secreted proteins by SDS-PAGE and Western blotting using antibodies against specific Yop effectors (e.g., YopE, YopH).
-
Quantify the protein bands to determine the dose-dependent inhibition of secretion.
-
3.2. Host Cell Cytotoxicity Assay
This assay assesses the ability of an inhibitor to protect host cells from the cytotoxic effects of Yersinia infection.
-
Host Cell Line: HeLa cells or J774A.1 macrophages.
-
Protocol:
-
Seed host cells in a 96-well plate and grow to ~90% confluency.
-
Prepare the Yersinia inoculum by growing it as described for the secretion assay to pre-induce the T3SS.
-
Wash the host cells and replace the medium with infection medium (e.g., DMEM).
-
Pre-incubate the host cells with the test compounds at various concentrations for 1 hour.
-
Infect the cells with Yersinia at a multiplicity of infection (MOI) of 10-50.
-
Incubate for 1-3 hours.
-
Assess cytotoxicity using a standard method, such as a lactate (B86563) dehydrogenase (LDH) release assay or a cell viability assay (e.g., CellTiter-Glo®).
-
Calculate the percentage of protection conferred by the compound compared to the infected, untreated control.
-
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex T3SS and the experimental strategies used to validate its components as drug targets.
Caption: Figure 1: Potential Drug Intervention Points in the Yersinia T3SS.
A Comparative Analysis of Yersinia enterocolitica Serotype Virulence in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the virulence of different Yersinia enterocolitica serotypes in mouse models, supported by experimental data. Yersinia enterocolitica is a heterogeneous bacterial species, with virulence varying significantly among its numerous biotypes and serotypes. Understanding these differences is crucial for research into pathogenesis and the development of effective therapeutics.
Overview of Yersinia enterocolitica Pathogenicity
Yersinia enterocolitica strains are categorized into six biotypes (1A, 1B, 2, 3, 4, and 5) and over 70 serotypes.[1][2] Pathogenicity is largely determined by the presence of a 70-kb virulence plasmid (pYV) and specific chromosomal genes.[3][4] Strains are generally classified into three pathogenic groups:
-
Highly Pathogenic (Biotype 1B): These strains, particularly serotype O:8, are highly virulent and lethal in mouse models.[3][5][6] They typically carry the pYV plasmid and a chromosomal high-pathogenicity island (HPI) involved in iron acquisition.[2][3]
-
Weakly Pathogenic (Biotypes 2-5): This group includes serotypes O:3, O:9, and O:5,27, which are the most common causes of human yersiniosis in Europe and Japan.[2][5] While pathogenic to humans, they exhibit lower virulence in mice compared to biotype 1B strains.[5]
-
Non-Pathogenic (Biotype 1A): These strains are generally considered avirulent as they lack the pYV plasmid and other key virulence determinants.[2][7] However, some biotype 1A strains have been associated with gastrointestinal symptoms.[7]
Comparative Virulence Data in Murine Models
The following table summarizes quantitative data on the virulence of different Yersinia enterocolitica serotypes in mice. The 50% lethal dose (LD50) is a common measure of virulence, with a lower LD50 indicating higher virulence.
| Serotype/Biotype | Mouse Strain | Route of Infection | LD50 | Key Findings & References |
| O:8 (Biotype 1B) | BALB/c | Oral | ~10^7.1 CFU | Highly virulent, causing mortality within 5 days.[8] |
| O:8 (Biotype 1B) | Various susceptible strains (e.g., C3H/HeN, BALB/c, DBA/2) | Intravenous | 2 x 10^2 - 6 x 10^2 CFU | Highly susceptible mouse strains show low LD50 values upon intravenous infection.[9] |
| O:8 (Biotype 1B) | C57BL/6 (resistant) | Intravenous | 2 x 10^5 CFU | C57BL/6 mice are significantly more resistant to intravenous infection.[9] |
| O:3 and O:9 (Biotypes 2-5) | Mouse models | General | Less virulent than O:8 | While major causes of human yersiniosis, these "Old World" strains are less pathogenic in mice.[5][6] |
| Biotype 1A strains | Mouse models | General | Avirulent | Lacking the pYV plasmid, these strains are intrinsically avirulent for mice.[7] |
Key Virulence Factors and Their Roles
The virulence of Yersinia enterocolitica is multifactorial, involving a combination of plasmid-encoded and chromosomally-encoded factors.
The Virulence Plasmid (pYV) and the Type III Secretion System (T3SS)
The pYV plasmid is a hallmark of pathogenic Yersinia species.[3] It encodes a Type III Secretion System (T3SS), a needle-like apparatus that injects effector proteins, known as Yersinia Outer Proteins (Yops), directly into the cytoplasm of host cells.[10] These Yops subvert host immune responses by inhibiting phagocytosis, downregulating proinflammatory cytokine production, and inducing apoptosis in immune cells.[1][10]
Chromosomal Virulence Factors
-
Invasin (InvA): An outer membrane protein that binds to β1-integrins on host cells, facilitating the invasion of the intestinal epithelium, particularly M cells in Peyer's patches.[4][5][11]
-
Attachment Invasion Locus (Ail): A protein that mediates adhesion to host cells and contributes to serum resistance.[2]
-
Yersinia Adhesin A (YadA): A plasmid-encoded adhesin that is crucial for the colonization of Peyer's patches and subsequent systemic infection.[12]
-
High-Pathogenicity Island (HPI): A chromosomal region present in highly pathogenic strains (e.g., biotype 1B) that encodes for the siderophore yersiniabactin, an iron-scavenging system essential for bacterial growth in iron-limited host environments.[3][13]
Experimental Protocols
Murine Infection Model
A common experimental workflow for assessing the virulence of Yersinia enterocolitica serotypes in mice is outlined below.
1. Bacterial Strains and Growth Conditions:
-
Yersinia enterocolitica strains of different serotypes (e.g., O:8, O:3, O:9) are grown in appropriate broth media (e.g., Luria-Bertani) at 26°C to late logarithmic phase.
-
Bacteria are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline) to the desired concentration for infection.
2. Animal Models:
-
Inbred mouse strains such as BALB/c (susceptible) or C57BL/6 (resistant) are commonly used.[9][14]
-
Mice are typically 6-8 weeks old and housed under specific-pathogen-free conditions.
3. Infection Routes:
-
Oral Infection: Mice are often fasted prior to infection. A defined dose of bacteria is administered via oral gavage to mimic the natural route of infection.[15]
-
Intravenous (IV) Infection: Bacteria are injected into the tail vein to study systemic infection, bypassing the initial intestinal barrier.[9]
4. Virulence Assessment:
-
LD50 Determination: Groups of mice are infected with serial dilutions of the bacterial suspension to determine the dose that is lethal to 50% of the animals.
-
Bacterial Colonization: At various time points post-infection, mice are euthanized, and organs such as the Peyer's patches, mesenteric lymph nodes, spleen, and liver are aseptically removed.[5] The organs are homogenized, and serial dilutions are plated on selective agar (B569324) to enumerate bacterial colony-forming units (CFU).
-
Histopathology: Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to examine for pathological changes such as inflammation and necrosis.[12]
-
Cytokine Analysis: Blood or tissue homogenates can be analyzed for the levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) using methods like ELISA or cytokine bead arrays to assess the host immune response.[16]
Conclusion
The virulence of Yersinia enterocolitica in mice is highly dependent on the serotype, with biotype 1B/O:8 being significantly more pathogenic than the "Old World" serotypes like O:3 and O:9 that are more common in human infections. This disparity is largely attributed to the presence and expression of key virulence factors, including the pYV-encoded T3SS and the chromosomally encoded HPI. The choice of mouse model and route of infection are critical experimental variables that can influence the outcome of virulence studies. A thorough understanding of these differences is essential for the development of accurate disease models and effective therapeutic interventions against yersiniosis.
References
- 1. ijarm.com [ijarm.com]
- 2. mdpi.com [mdpi.com]
- 3. Pathogenesis of Y. enterocolitica and Y. pseudotuberculosis in Human Yersiniosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yersinia enterocolitica: Mode of Transmission, Molecular Insights of Virulence, and Pathogenesis of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human and Animal Isolates of Yersinia enterocolitica Show Significant Serotype-Specific Colonization and Host-Specific Immune Defense Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete Genome Sequence of a Yersinia enterocolitica “Old World” (3/O:9) Strain and Comparison with the “New World” (1B/O:8) Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Virulence, persistence, and immunogenicity of Yersinia enterocolitica O:8 aroA mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oipub.com [oipub.com]
- 10. Contribution of the Major Secreted Yops of Yersinia enterocolitica O:8 to Pathogenicity in the Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pathogenesis of defined invasion mutants of Yersinia enterocolitica in a BALB/c mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yersinia enterocolitica: Pathogenesis, virulence and antimicrobial resistance | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 14. Identification and Characterization of Yersinia enterocolitica Genes Induced during Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Growth and the Cytokines Induced by Pathogenic Yersinia enterocolitica Bio-Serotypes 3/O: 3 and 2/O: 9 - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Novel Antimicrobial Agents Against Yersinia pestis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of new and established antimicrobial agents against Yersinia pestis, the causative agent of plague. The following sections present quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of antimicrobial mechanisms of action and experimental workflows. This information is intended to support research and development efforts in the critical area of plague therapeutics.
Comparative In Vitro Efficacy of Antimicrobial Agents Against Yersinia pestis
The in vitro activity of various antimicrobial agents is a primary indicator of their potential therapeutic efficacy. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The data presented below summarizes the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) for several antimicrobial agents against diverse strains of Yersinia pestis. All MICs were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
| Antimicrobial Agent | Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Newer Agents | ||||
| Delafloxacin | Fluoroquinolone | 0.015 - 0.06 | 0.03 | 0.06 |
| Omadacycline | Tetracycline (Aminomethylcycline) | 0.5 - 1 | 1 | 1[1] |
| Eravacycline | Tetracycline (Fluorocycline) | 0.125 - 0.5 | 0.25 | 0.5 |
| Plazomicin | Aminoglycoside | ≤0.25 - 2 | 1 | 2 |
| LPC-233 | LpxC Inhibitor | 0.06 | Not Reported | Not Reported[2] |
| Conventional Agents | ||||
| Ciprofloxacin | Fluoroquinolone | ≤0.008 - 0.03 | 0.015 | 0.03 |
| Doxycycline | Tetracycline | 0.12 - 1 | 0.25 | 0.5 |
| Gentamicin | Aminoglycoside | 0.12 - 0.5 | 0.25 | 0.5 |
| Streptomycin | Aminoglycoside | 1 - 8 | 2 | 4 |
| Meropenem | Beta-Lactam (Carbapenem) | 0.015 - 0.06 | 0.03 | 0.06 |
Comparative In Vivo Efficacy in a Murine Model of Pneumonic Plague
Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents. The murine model of pneumonic plague is a well-established system for assessing post-exposure prophylaxis and treatment. The table below summarizes the survival outcomes for various antimicrobial agents in BALB/c mice challenged with an aerosolized lethal dose of Yersinia pestis CO92.
| Antimicrobial Agent | Class | Dosing Regimen | Treatment Initiation | Survival Rate (%) |
| Newer Agents | ||||
| Delafloxacin | Fluoroquinolone | 96.5 mg/kg, SC, BID for 7 days | 24 hours post-exposure | 100[3] |
| 96.5 mg/kg, SC, BID for 7 days | 42 hours post-exposure | 60[3] | ||
| Omadacycline | Tetracycline (Aminomethylcycline) | 40 mg/kg, IP, BID for 7 days | 24 hours post-exposure | 90[1] |
| Conventional Agents | ||||
| Ciprofloxacin | Fluoroquinolone | 30 mg/kg, IP, BID for 7 days | 24 hours post-exposure | 100[3] |
| 30 mg/kg, IP, BID for 7 days | 42 hours post-exposure | 80[3] | ||
| Gentamicin | Aminoglycoside | 24 mg/kg, SC, BID for 7 days | 24 hours post-exposure | 90[3] |
| 24 mg/kg, SC, BID for 7 days | 42 hours post-exposure | 70[3] | ||
| Netilmicin | Aminoglycoside | Not specified | 24 hours post-exposure | Comparable to Streptomycin[4] |
| Not specified | 42 hours post-exposure | Comparable to Streptomycin[4] | ||
| Ceftriaxone | Beta-Lactam (Cephalosporin) | Not specified | 24 hours post-exposure | Comparable to Streptomycin[4] |
| Not specified | 42 hours post-exposure | Inferior to Streptomycin[4] |
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI M07)
This protocol outlines the determination of Minimum Inhibitory Concentrations (MICs) for antimicrobial agents against Yersinia pestis using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[5][6]
Materials:
-
Yersinia pestis isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (28°C and 35°C)
-
Pipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
From a fresh (24-48 hour) culture of Y. pestis on a non-selective agar (B569324) plate, select several colonies and suspend them in CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]
-
-
Antimicrobial Agent Dilution:
-
Prepare serial twofold dilutions of each antimicrobial agent in CAMHB in the 96-well microtiter plates. The final volume in each well should be 50 µL.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[7]
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours.[7] For comparative purposes, a parallel incubation at 28°C can also be performed.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
In Vivo Efficacy Assessment: Murine Model of Pneumonic Plague
This protocol describes a murine model of pneumonic plague used to evaluate the efficacy of antimicrobial agents for post-exposure prophylaxis (PEP) and treatment.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Virulent Yersinia pestis strain (e.g., CO92)
-
Aerosol exposure system (e.g., whole-body or nose-only)
-
Antimicrobial agents for injection
-
Sterile saline (vehicle control)
-
Appropriate personal protective equipment and biosafety level 3 (BSL-3) facilities
Procedure:
-
Bacterial Challenge:
-
Prepare an inoculum of Y. pestis from a fresh culture.
-
Challenge mice with a lethal aerosol dose of Y. pestis (e.g., a target dose of ~100 LD₅₀). The exact challenge dose should be confirmed by plating serial dilutions of the aerosol suspension.[1]
-
-
Treatment Groups:
-
Randomly assign mice to treatment and control groups.
-
Groups should include a vehicle control (e.g., sterile saline) and one or more positive control groups treated with antibiotics of known efficacy (e.g., ciprofloxacin, gentamicin).
-
-
Antimicrobial Administration:
-
Prepare antimicrobial agents in a suitable vehicle for the intended route of administration (e.g., intraperitoneal (IP) or subcutaneous (SC) injection).
-
Initiate treatment at a specified time point post-exposure. For PEP studies, treatment typically begins at 24 hours. For therapeutic studies, treatment is delayed, for example, to 42 hours post-exposure.[1][4]
-
Administer the antimicrobial agents according to a predefined dosing schedule (e.g., twice daily for 7 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of illness and mortality for a specified period (e.g., 21-33 days).[3]
-
The primary endpoint is survival. The median time to death (MTD) for the control group should also be recorded.
-
Statistical analysis (e.g., Log-Rank test) should be used to compare survival curves between treatment groups.[3]
-
Visualizing Mechanisms of Action and Experimental Workflows
Mechanisms of Action of Antimicrobial Agents
The following diagrams illustrate the mechanisms of action for several classes of antimicrobial agents effective against Yersinia pestis.
References
- 1. Antibiotic Treatment of Experimental Pneumonic Plague in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. usamriid.health.mil [usamriid.health.mil]
- 4. Antibiotic treatment of experimental pneumonic plague in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antibiotic Susceptibilities of Yersinia pestis Determined by Broth Microdilution following CLSI Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Yop Effector Functions Across Different Yersinia Species
A Guide for Researchers, Scientists, and Drug Development Professionals
The three pathogenic species of the genus Yersinia—Yersinia pestis, Yersinia pseudotuberculosis, and Yersinia enterocolitica—are responsible for a range of human diseases, from gastroenteritis to the deadly plague. A key element of their pathogenicity is a shared virulence plasmid that encodes a type III secretion system (T3SS). This sophisticated molecular machinery injects a cocktail of effector proteins, known as Yersinia outer proteins (Yops), directly into the cytoplasm of host immune cells. These Yop effectors are crucial for the bacteria's ability to evade the host's innate immune response by manipulating fundamental cellular processes such as phagocytosis, inflammatory signaling, and apoptosis.[1][2][3] While the arsenal (B13267) of Yop effectors is largely conserved across these three species, subtle variations in their presence, sequence, and functional activities can contribute to the distinct clinical manifestations and pathogenesis associated with each species.
This guide provides a comparative analysis of the functions of the primary Yop effectors—YopH, YopE, YopT, YopJ/P, YpkA/YopO, and YopM—across Y. pestis, Y. pseudotuberculosis, and Y. enterocolitica. It summarizes their enzymatic activities, host cell targets, and impact on host cellular pathways, supported by quantitative data where available. Detailed methodologies for key experimental assays are also provided to facilitate the replication and further investigation of these critical virulence factors.
Comparative Overview of Yop Effector Functions
The core set of Yop effectors targets various host cell signaling pathways to disarm the immune system. The primary functions include the disruption of the actin cytoskeleton to inhibit phagocytosis, the suppression of pro-inflammatory cytokine production, and the induction of apoptosis in immune cells.[1][2][3]
YopH: A Potent Protein Tyrosine Phosphatase
YopH is one of the most potent protein tyrosine phosphatases (PTPases) known and is a critical virulence factor for all three pathogenic Yersinia species.[4][5] It targets several host proteins involved in focal adhesion signaling and phagocytosis. By dephosphorylating key substrates, YopH disrupts the cellular structures required for engulfing bacteria.[4][6]
Key Substrates and Cellular Effects:
-
p130Cas, FAK, and Paxillin: In epithelial cells, YopH dephosphorylates these focal adhesion proteins, leading to the disruption of focal adhesions.[7][8]
-
Fyb, SKAP-HOM, and Pyk: In macrophages, YopH targets these proteins, contributing to the inhibition of phagocytosis.[7]
-
SLP-76, Vav, and PLCγ2: In neutrophils, YopH inactivates these signaling components, leading to the inhibition of calcium responses.[6]
While YopH is highly conserved, subtle differences in substrate specificity and efficiency may exist between the YopH orthologs from different Yersinia species. However, direct quantitative comparisons of their PTPase activities are not extensively documented in the literature.
| Effector (Species) | Enzymatic Activity | Key Host Targets | Primary Cellular Effect | Quantitative Data (Example) |
| YopH (Y. pestis, Y. pseudotuberculosis, Y. enterocolitica) | Protein Tyrosine Phosphatase (PTPase) | p130Cas, FAK, Paxillin, Fyb, SKAP-HOM | Inhibition of phagocytosis, disruption of focal adhesions | Direct comparative kinetic data is limited. |
YopE and YopT: Modulators of Rho GTPases
YopE and YopT are two distinct effectors that both target Rho family GTPases, key regulators of the actin cytoskeleton. Their combined action leads to a potent inhibition of phagocytosis.[9][10]
-
YopE functions as a GTPase-activating protein (GAP), accelerating the hydrolysis of GTP to GDP on RhoA, Rac1, and Cdc42, thereby inactivating them.[11][12] This leads to the disruption of actin stress fibers and inhibits phagocytosis.[11][12]
-
YopT is a cysteine protease that cleaves the C-terminal isoprenyl group from Rho GTPases, releasing them from the cell membrane and leading to their inactivation.[13]
Interestingly, YopT is not present in all strains of Y. pseudotuberculosis.[14] Studies have shown that YopE has a stronger anti-phagocytic activity than YopT, and YopT can only partially compensate for the loss of YopE.[14]
| Effector (Species) | Enzymatic Activity | Key Host Targets | Primary Cellular Effect | Quantitative Data (Example) |
| YopE (Y. pestis, Y. pseudotuberculosis, Y. enterocolitica) | GTPase-Activating Protein (GAP) | RhoA, Rac1, Cdc42 | Disruption of actin cytoskeleton, inhibition of phagocytosis | Direct comparative kinetic data is limited. |
| YopT (Y. pestis, Y. enterocolitica, some Y. pseudotuberculosis) | Cysteine Protease | RhoA, Rac1, Cdc42 | Disruption of actin cytoskeleton, inhibition of phagocytosis | YopE demonstrates stronger anti-phagocytic activity than YopT in Y. pseudotuberculosis.[14] |
YopJ/YopP: Inhibitors of Inflammatory Signaling
YopJ (in Y. pestis and Y. pseudotuberculosis) and its homolog YopP (in Y. enterocolitica) are acetyltransferases that suppress the host's pro-inflammatory response.[15] They achieve this by acetylating serine and threonine residues in the activation loops of MAP kinase kinases (MKKs) and IκB kinase β (IKKβ), thereby inhibiting the MAPK and NF-κB signaling pathways.[15] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α.[15]
There is evidence suggesting that YopP from Y. enterocolitica is a more potent inhibitor of the NF-κB pathway and inducer of apoptosis compared to YopJ from Y. pestis.[16]
| Effector (Species) | Enzymatic Activity | Key Host Targets | Primary Cellular Effect | Quantitative Data (Example) |
| YopJ (Y. pestis, Y. pseudotuberculosis) / YopP (Y. enterocolitica) | Acetyltransferase | MKKs, IKKβ | Inhibition of MAPK and NF-κB signaling, suppression of cytokine production, induction of apoptosis | YopP (Y. enterocolitica) shows greater inhibition of NF-κB activation and induction of apoptosis than YopJ (Y. pestis).[16] |
YpkA/YopO: A Serine/Threonine Kinase Targeting the Cytoskeleton
YpkA (Yersinia protein kinase A, in Y. pseudotuberculosis) and its homolog YopO (Yersinia outer protein O, in Y. pestis and Y. enterocolitica) are serine/threonine kinases that disrupt the actin cytoskeleton.[9] YpkA/YopO is activated within the host cell by binding to actin.[9] Once activated, it can autophosphorylate and phosphorylate host substrates, leading to the disruption of actin filaments and inhibition of phagocytosis. YpkA/YopO also possesses a Rho GTPase-binding domain and can interact with RhoA and Rac-1.[9]
| Effector (Species) | Enzymatic Activity | Key Host Targets | Primary Cellular Effect | Quantitative Data (Example) |
| YpkA (Y. pseudotuberculosis) / YopO (Y. pestis, Y. enterocolitica) | Serine/Threonine Kinase | Actin, RhoA, Rac-1 | Disruption of actin cytoskeleton, inhibition of phagocytosis | Direct comparative kinetic data is limited. |
YopM: A Multifunctional Leucine-Rich Repeat Protein
Unlike the other Yop effectors, YopM does not possess any known enzymatic activity. Instead, its structure, which contains a series of leucine-rich repeats (LRRs), allows it to function as a scaffold to interact with multiple host proteins.[17][18] YopM from different Yersinia species can vary in the number of LRR domains, which may influence its interactions and functions.[19]
Known Interaction Partners and Cellular Effects:
-
RSK and PRK kinases: YopM can form a complex with Ribosomal S6 Kinase (RSK) and Protein Kinase C-related kinase (PRK), which is thought to be important for its role in modulating host cell signaling.[20]
-
Pyrin: YopM can interact with the pyrin inflammasome, potentially modulating its activity.[20]
-
α-thrombin: Y. pestis YopM has been shown to interact with α-thrombin, which may play a role in the systemic manifestations of plague.[17]
The specific set of YopM interactors and the downstream consequences of these interactions may differ between Yersinia species, contributing to their distinct pathogenic strategies.
| Effector (Species) | Enzymatic Activity | Key Host Targets | Primary Cellular Effect | Quantitative Data (Example) |
| YopM (Y. pestis, Y. pseudotuberculosis, Y. enterocolitica) | None (Scaffold protein) | RSK, PRK, Pyrin, α-thrombin | Modulation of host signaling pathways, inhibition of inflammasome activation | Comparative interactome data is limited. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of Yop effector functions. Below are methodologies for key assays cited in this guide.
Phagocytosis Inhibition Assay
This assay quantitatively measures the ability of Yersinia strains expressing different Yop effectors to inhibit their uptake by phagocytic cells.
Materials:
-
Phagocytic cell line (e.g., J774A.1 macrophages)
-
Yersinia strains (wild-type and yop mutants)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Agar (B569324) plates for bacterial enumeration
Protocol:
-
Seed phagocytic cells in a 24-well plate and grow to confluence.
-
Grow Yersinia strains overnight and then subculture to induce the T3SS (e.g., by shifting to 37°C in a low-calcium medium).
-
Infect the phagocytic cells with the Yersinia strains at a multiplicity of infection (MOI) of 10.
-
Centrifuge the plate briefly to synchronize the infection and incubate for 1 hour at 37°C.
-
Wash the cells with PBS to remove non-adherent bacteria.
-
Add fresh medium containing gentamicin (100 µg/mL) to kill extracellular bacteria and incubate for 1 hour.
-
Wash the cells again with PBS.
-
Lyse the phagocytic cells with 0.1% Triton X-100 in PBS.
-
Serially dilute the lysate and plate on agar plates to determine the number of viable intracellular bacteria (colony-forming units, CFU).
-
Calculate the percentage of phagocytosis relative to a control strain (e.g., a T3SS-deficient mutant).
Cytotoxicity Assay (LDH Release Assay)
This assay measures cell death by quantifying the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells.
Materials:
-
HeLa cells or other suitable target cell line
-
Yersinia strains
-
LDH cytotoxicity assay kit
-
96-well plate
Protocol:
-
Seed target cells in a 96-well plate and grow to confluence.
-
Infect the cells with Yersinia strains at a specific MOI.
-
As a positive control for maximum LDH release, lyse a set of uninfected cells with the lysis buffer provided in the kit.
-
Incubate the infected cells for a defined period (e.g., 3-4 hours).
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a fresh 96-well plate.
-
Add the LDH reaction mixture from the kit to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
In Vitro Kinase Assay (for YpkA/YopO)
This assay measures the kinase activity of purified YpkA/YopO.
Materials:
-
Purified recombinant YpkA/YopO
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Actin (for activation)
-
SDS-PAGE gels and autoradiography equipment
Protocol:
-
Set up the kinase reaction in a microfuge tube containing kinase buffer, purified YpkA/YopO, and actin.
-
Add the substrate to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film to visualize the phosphorylated substrate.
-
Quantify the band intensity to determine the relative kinase activity.
Visualizations
Diagrams generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Signaling Pathway: Inhibition of Phagocytosis by YopH, YopE, and YopT
Caption: YopH, YopE, and YopT collaboratively inhibit phagocytosis by targeting focal adhesions and Rho GTPases.
Experimental Workflow: Phagocytosis Inhibition Assay
Caption: Workflow for the gentamicin protection assay to quantify phagocytosis inhibition by Yersinia.
Signaling Pathway: Inhibition of Inflammatory Signaling by YopJ/P
Caption: YopJ/P inhibits pro-inflammatory cytokine production by acetylating and inactivating MKKs and IKK.
References
- 1. Translocated effectors of Yersinia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of YopK in Yersinia pseudotuberculosis Resistance against Polymorphonuclear Leukocyte Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yersinia pestis: mechanisms of entry into and resistance to the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yersinia YopH - Proteopedia, life in 3D [proteopedia.org]
- 5. Bacterial and viral protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying Yersinia YopH-targeted signal transduction pathways that impair neutrophil responses during in vivo murine infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of New Substrates Targeted By Yersinia Tyrosine Phosphatase YopH | PLOS One [journals.plos.org]
- 8. Two substrate-targeting sites in the Yersinia protein tyrosine phosphatase co-operate to promote bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathogenesis of Y. enterocolitica and Y. pseudotuberculosis in Human Yersiniosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Yops and Adhesins in Resistance of Yersinia enterocolitica to Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GAP activity of the Yersinia YopE cytotoxin specifically targets the Rho pathway: a mechanism for disruption of actin microfilament structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The RhoGAP activity of the Yersinia pseudotuberculosis cytotoxin YopE is required for antiphagocytic function and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Yersinia enterocolitica outer protein T (YopT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. YopJ Family Effectors Promote Bacterial Infection through a Unique Acetyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disparity between Yersinia pestis and Yersinia enterocolitica O:8 in YopJ/YopP-dependent functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunomodulatory Yersinia outer proteins (Yops)–useful tools for bacteria and humans alike - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current activities of the Yersinia effector protein YopM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heterogeneity of the Yersinia YopM protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validating Gene Essentiality in Yersinia: A Comparative Guide to CRISPR-Cas9 and Transposon Sequencing
For Researchers, Scientists, and Drug Development Professionals
The identification of essential genes in pathogenic bacteria such as Yersinia, the causative agent of plague and other diseases, is a critical step in the discovery of novel antimicrobial targets. An essential gene is one that is indispensable for the survival and replication of an organism, making its protein product an attractive target for therapeutic intervention. This guide provides a detailed comparison of CRISPR-Cas9-based technologies and the widely used alternative, Transposon Sequencing (Tn-Seq), for the validation of gene essentiality in Yersinia.
Introduction to Gene Essentiality Analysis
Determining which genes are fundamental for a pathogen's viability under specific conditions, such as during infection, provides a direct path to identifying high-value drug targets. The ideal antimicrobial would target a protein that is essential for the bacterium's survival but absent or significantly different in the host, minimizing off-target effects. Historically, identifying these genes has been a laborious process. However, the advent of high-throughput genomic techniques has revolutionized this field.
CRISPR-Based Technologies for Gene Essentiality
The CRISPR-Cas9 system, originally a bacterial adaptive immune system, has been repurposed into a powerful and precise genome editing tool.[1][2] For studying gene essentiality, two main strategies are employed: CRISPR knockout and CRISPR interference (CRISPRi).
-
CRISPR-Cas9 Knockout: This approach uses the Cas9 nuclease to create a precise double-strand break (DSB) at a targeted genomic locus, guided by a single guide RNA (sgRNA).[2][3] The cell's error-prone repair mechanism, non-homologous end-joining (NHEJ), often introduces insertions or deletions (indels) that can cause a frameshift mutation, leading to a non-functional protein and thus, a gene knockout.[3] If the targeted gene is essential, successful knockout will be lethal, and no viable colonies will be recovered. This provides strong evidence for gene essentiality.
-
CRISPR interference (CRISPRi): This "knockdown" approach offers a more nuanced way to study essential genes. It utilizes a catalytically "dead" Cas9 (dCas9) protein, which can bind to a specific DNA target but cannot cut it.[4] When the dCas9-sgRNA complex binds to a gene's promoter or coding region, it acts as a physical roadblock, sterically hindering transcription and effectively repressing gene expression.[4] This repression is often tunable and reversible, allowing researchers to study the phenotypic effects of reducing an essential gene's expression without immediate cell death.[4] An optimized CRISPRi system has been successfully established and used in Yersinia pestis to reversibly repress target genes and study their function.[4]
Alternative Method: Transposon Sequencing (Tn-Seq)
Transposon Sequencing (Tn-Seq) is a powerful, high-throughput technique that combines transposon mutagenesis with massively parallel sequencing to identify essential genes on a genome-wide scale.[5] The core principle is that a transposon, a mobile genetic element, inserts itself randomly into the bacterial genome.[5] By creating a saturated library of mutants where virtually every non-essential gene has been disrupted, researchers can identify essential genes by their conspicuous absence of transposon insertions. If a gene cannot tolerate an insertion, it is inferred to be essential for survival under the tested conditions.[5] Tn-Seq and related methods like TraDIS have been used to define the essential gene sets of Yersinia pestis and Yersinia pseudotuberculosis.[6][7]
Performance Comparison: CRISPRi vs. Tn-Seq
Both CRISPRi and Tn-Seq are robust methods for genome-wide essentiality screens, but they have distinct advantages and limitations.
| Feature | CRISPR interference (CRISPRi) | Transposon Sequencing (Tn-Seq) |
| Mechanism | Transcriptional repression via dCas9 binding, leading to gene knockdown.[4] | Gene disruption via random transposon insertion, leading to gene knockout.[5] |
| Targeting | Sequence-specific, guided by a programmable sgRNA.[4] | Random or semi-random insertion, typically at specific sequences (e.g., TA sites for Mariner transposons).[5] |
| Resolution | Can target any specific gene or regulatory region. | Limited by the distribution of transposon insertion sites; some genes may lack viable insertion points.[8] |
| Polar Effects | High potential for polar effects; repression of a gene in an operon can affect downstream gene expression.[8] | Can have polar effects if the transposon contains a terminator, but can also be designed to minimize them.[9] |
| Essential Genes | Ideal for studying essential genes by allowing for tunable knockdown rather than lethal knockout.[4] | Identifies essential genes by their lack of insertions; direct study of the gene product is not possible.[9] |
| Throughput | High-throughput screening is possible with pooled sgRNA libraries.[3] | Inherently a high-throughput, genome-wide method.[5] |
| Toxicity | Overexpression of dCas9/sgRNA can sometimes be toxic to cells.[10] | Generally low toxicity associated with the transposon itself. |
| Use in Yersinia | Yes, an optimized system has been developed and validated in Y. pestis.[4] | Yes, widely used to identify essential genes in Y. pestis and Y. pseudotuberculosis.[6][7][11] |
Experimental Protocols
Protocol 1: CRISPRi-mediated Gene Knockdown in Yersinia pestis
This protocol is adapted from methodologies described for establishing a CRISPRi system in Y. pestis.[4]
-
sgRNA Design and Cloning:
-
Design a 20-nucleotide sgRNA sequence targeting the promoter region or the 5' end of the coding sequence of the gene of interest. Ensure the target is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Synthesize complementary oligonucleotides encoding the sgRNA sequence.
-
Anneal the oligonucleotides and clone them into a suitable sgRNA expression vector. This vector should also contain the gene for dCas9, often under the control of an inducible promoter (e.g., anhydrotetracycline-inducible).
-
-
Transformation into Yersinia pestis :
-
Introduce the dCas9/sgRNA plasmid into Y. pestis cells via electroporation.
-
Select for successful transformants on appropriate antibiotic-containing agar (B569324) plates (e.g., Brain Heart Infusion agar).
-
-
Induction of Gene Repression:
-
Culture the transformed Y. pestis strain in a suitable broth medium.
-
Induce the expression of dCas9 and the sgRNA by adding the inducer (e.g., anhydrotetracycline) to the culture medium at a pre-determined optimal concentration.
-
Include a control culture without the inducer.
-
-
Verification of Gene Knockdown:
-
After a period of induction (e.g., several hours), harvest the bacterial cells.
-
Extract total RNA and perform Quantitative Real-Time PCR (qRT-PCR) to measure the mRNA levels of the target gene. Compare the expression levels between the induced and uninduced samples to confirm repression.
-
If an antibody is available, perform a Western blot to confirm a reduction in the corresponding protein level.
-
-
Phenotypic Analysis:
-
Assess the effect of the gene knockdown on bacterial viability and growth by monitoring optical density (OD600) over time.
-
Perform relevant phenotypic assays, such as cell adhesion assays, biofilm formation assays, or mouse infection experiments, to determine the functional consequence of repressing the essential gene.[4]
-
Protocol 2: General Workflow for Tn-Seq
This protocol outlines the major steps in a Tn-Seq experiment.[11][12]
-
Transposon Mutagenesis:
-
Introduce a transposon delivery vector (e.g., a suicide plasmid carrying a transposon like Tn5) into a large population of Yersinia cells.
-
Select for cells that have successfully integrated the transposon into their genome, creating a library of millions of random mutants.
-
-
Library Growth and Selection:
-
Grow the mutant library for several generations under a specific condition (e.g., in vitro culture at 37°C or in an animal model of infection).[7]
-
During this growth period, mutants with insertions in essential genes will be unable to replicate and will be depleted from the population.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the entire mutant population.
-
Fragment the DNA and specifically amplify the junctions between the transposon and the adjacent genomic DNA.
-
Perform high-throughput sequencing (e.g., Illumina sequencing) on the amplified junction fragments.
-
-
Data Analysis:
-
Map the sequencing reads back to the Yersinia reference genome to identify the precise location of each transposon insertion.
-
Analyze the insertion density across the genome. Genes with a statistically significant lack of insertions compared to the genome average are identified as essential.[5]
-
Visualizing the Workflows
Caption: Workflow for CRISPRi-mediated gene essentiality validation.
Caption: Logical comparison of CRISPRi and Tn-Seq methodologies.
Conclusion
Both CRISPR-Cas9 based technologies and Tn-Seq are powerful, high-throughput methods for determining gene essentiality in Yersinia. Tn-Seq serves as an excellent primary screening tool for the unbiased, genome-wide discovery of essential genes. CRISPRi, on the other hand, is an outstanding complementary tool for validating these findings and for the detailed functional characterization of essential genes through controlled gene knockdown. The choice of method will depend on the specific research question, but a combined approach, using Tn-Seq for initial discovery and CRISPRi for in-depth validation and analysis, represents a robust strategy for identifying and prioritizing novel drug targets in Yersinia.
References
- 1. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 2. CRISPR/Cas9 System: A Bacterial Tailor for Genomic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Reversible Gene Expression Control in Yersinia pestis by Using an Optimized CRISPR Interference System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Noise Trimming and Positional Significance of Transposon Insertion System to Identify Essential Genes in Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput analysis of Yersinia pseudotuberculosis gene essentiality in optimised in vitro conditions, and implications for the speciation of Yersinia pestis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An integrated computational-experimental approach reveals Yersinia pestis genes essential across a narrow or a broad range of environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. frontiersin.org [frontiersin.org]
- 11. Tn-Seq Analysis Identifies Genes Important for Yersinia pestis Adherence during Primary Pneumonic Plague - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tn-Seq Analysis Identifies Genes Important for Yersinia pestis Adherence during Primary Pneumonic Plague - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the host immune response to Y. enterocolitica and Y. pseudotuberculosis
An Objective Comparison for Researchers and Drug Developers
Executive Summary
Yersinia enterocolitica and Yersinia pseudotuberculosis are closely related enteropathogens that, despite sharing significant genetic homology, elicit distinct host immune responses. This guide provides a comparative analysis of these responses, focusing on key differences in innate and adaptive immunity, quantitative immunological data, and the experimental protocols used to derive this information. A primary distinction lies in the early inflammatory response: Y. enterocolitica tends to provoke a more robust and rapid inflammation, whereas Y. pseudotuberculosis is more adept at dampening initial immune detection. These differences have significant implications for pathogenesis and the development of targeted therapeutics.
Innate Immune Response: A Tale of Two Strategies
The initial interaction with the host's innate immune system sets the stage for the differing pathogenic strategies of the two Yersinia species. Both pathogens utilize a Type III Secretion System (T3SS) to inject effector proteins, known as Yersinia outer proteins (Yops), directly into host immune cells, effectively disarming them.[1][2] This system is critical for evading phagocytosis and suppressing inflammatory signaling.[3]
A key divergence is the host's ability to recognize the bacteria. Lipopolysaccharide (LPS) on the bacterial outer membrane is a potent trigger for Toll-like receptor 4 (TLR4). Y. enterocolitica expresses an LPS structure that is a strong TLR4 agonist, leading to a powerful initial pro-inflammatory cytokine surge. In contrast, Y. pseudotuberculosis modifies its LPS at host temperature to a form that poorly stimulates TLR4, allowing it to partially evade this early detection and blunt the immediate inflammatory cascade.[4]
This difference in initial inflammation is also reflected in neutrophil recruitment. While neutrophils are essential for controlling both infections, Y. enterocolitica actively inhibits their recruitment to Peyer's patches through the action of the YopH effector protein.[4][5] Y. pseudotuberculosis also efficiently evades neutrophils, particularly in the early stages of infection, through the combined action of YopE and YopH, which blocks both phagocytosis and degranulation.[3][6]
Adaptive Immune Response: Converging on Cell-Mediated Immunity
For successful clearance of both pathogens, a robust adaptive immune response is required.[1][2] Both Y. enterocolitica and Y. pseudotuberculosis infections stimulate a mixed T-helper 1 (Th1) and T-helper 17 (Th17) response within the Peyer's patches.[4]
-
Th1 Response: Characterized by the production of interferon-gamma (IFN-γ), the Th1 response is critical for activating macrophages to enhance their bactericidal capabilities. Protection against both Yersinia species is mediated by IFN-γ production from both innate and adaptive lymphoid cells.[7]
-
Th17 Response: This response, which produces cytokines like IL-17, is crucial for recruiting neutrophils and maintaining the integrity of the intestinal barrier. Studies suggest that infection with Y. pseudotuberculosis particularly enhances the priming and differentiation of Th17 cells while disrupting the generation of regulatory T cells (Tregs), potentially shifting the immune balance towards inflammation.[8][9][10]
Quantitative Comparison of Host Immune Parameters
The following table summarizes key quantitative differences in the host response to Y. enterocolitica and Y. pseudotuberculosis, primarily derived from murine infection models.
| Immune Parameter | Yersinia enterocolitica | Yersinia pseudotuberculosis |
| LD50 (Oral, mice) | ~10⁸ - 10⁹ CFU (strain dependent)[11] | Generally considered more virulent, with LD50 likely in the ~10⁷ - 10⁸ CFU range in similar models. |
| Neutrophil Infiltration | Actively inhibited by YopH, leading to delayed recruitment.[4][5] | Efficiently evades neutrophils in early infection via YopE and YopH.[3][6] |
| TNF-α / IL-1β Production | Induces a potent "cytokine storm" in early infection.[11] | Induces a less intense initial cytokine response due to LPS modification.[4] |
| IFN-γ Production | Essential for clearance, characteristic of a strong Th1 response.[7][12] | Essential for clearance, driven by ILCs and Th1 cells.[7] |
| IL-17 Production | Induces a mixed Th1/Th17 response.[4] | Strongly promotes Th17 differentiation while suppressing Tregs.[8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are standard protocols for key experiments in Yersinia research.
Mouse Model of Oral Yersinia Infection
This protocol describes the standard oral gavage method to establish a gastrointestinal infection.[13][14]
-
Bacterial Culture: Grow pathogenic Y. enterocolitica or Y. pseudotuberculosis overnight in Luria-Bertani (LB) broth at 26-28°C.
-
Animal Preparation: Use 6-8 week old BALB/c or C57BL/6 mice. Subject mice to fasting for 16-20 hours prior to infection to facilitate gastric passage.[15]
-
Inoculum Preparation: Pellet the overnight bacterial culture by centrifugation (e.g., 5 min at 800 x g). Wash the pellet twice with sterile phosphate-buffered saline (PBS). Resuspend the final pellet in PBS to the desired concentration (e.g., 10⁹ CFU/ml).
-
Infection: Administer 100-200 µl of the bacterial suspension to each mouse via oral gavage using a ball-tipped feeding needle. Determine the precise administered dose by plating serial dilutions of the inoculum.[13][15]
-
Post-Infection Analysis: At defined time points (e.g., 1, 3, 7 days post-infection), euthanize mice. Aseptically harvest tissues such as Peyer's patches, mesenteric lymph nodes (MLNs), spleen, and liver.[15] Homogenize tissues in sterile PBS for bacterial load enumeration (CFU counting on agar (B569324) plates) or in lysis buffer for cytokine analysis.
Cytokine Measurement by ELISA
This protocol outlines the measurement of cytokine proteins from tissue homogenates.[16][17]
-
Sample Preparation: Homogenize harvested tissues in a lysis buffer containing a mild detergent (e.g., 0.1% Igepal or Triton X-100) and protease inhibitors. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[16]
-
ELISA Procedure: Use commercially available sandwich ELISA kits for specific mouse cytokines (e.g., TNF-α, IL-1β, IFN-γ, IL-17).
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[17][18]
-
Wash the plate with a wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with an appropriate blocking buffer (e.g., PBS with 10% FBS) for 1-2 hours at room temperature.[17]
-
Add tissue homogenate samples and cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate, then add the biotinylated detection antibody and incubate for 1 hour.[18]
-
Wash the plate, then add an enzyme-conjugate (e.g., Streptavidin-HRP) and incubate for 30-60 minutes.
-
Wash the plate, add a substrate (e.g., TMB), and stop the reaction with a stop solution (e.g., 2N H₂SO₄).[17]
-
Read the absorbance at 450 nm using a microplate reader and calculate cytokine concentrations based on the standard curve.
-
Immune Cell Analysis by Flow Cytometry
This protocol details the preparation of splenocytes for immune cell profiling.[19][20][21]
-
Spleen Processing: Aseptically remove the spleen and place it in cold PBS or FACS buffer (PBS with 2% FBS).[19]
-
Single-Cell Suspension: Gently mash the spleen through a 70 µm cell strainer using a syringe plunger to create a single-cell suspension.[19]
-
Red Blood Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells. Quench the reaction by adding excess FACS buffer.[19]
-
Staining:
-
Centrifuge the cells and resuspend in FACS buffer. Perform a cell count.
-
Block Fc receptors by incubating ~1x10⁶ cells with an anti-CD16/32 antibody for 10-15 minutes at 4°C.[19]
-
Add a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3 for T cells, B220 for B cells, Ly6G for neutrophils, F4/80 for macrophages) and incubate for 30 minutes at 4°C in the dark.[19]
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye (e.g., 7-AAD) to exclude dead cells.[19]
-
-
Data Acquisition: Analyze the stained cells on a multi-color flow cytometer.
Visualizing Key Pathways and Workflows
Caption: Inhibition of host inflammatory signaling by Yersinia.
Caption: Standard experimental workflow for Yersinia infection studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pathogenesis of Y. enterocolitica and Y. pseudotuberculosis in Human Yersiniosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yersinia pseudotuberculosis Blocks Neutrophil Degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | All Yersinia Are Not Created Equal: Phenotypic Adaptation to Distinct Niches Within Mammalian Tissues [frontiersin.org]
- 5. Yersinia enterocolitica YopH-Deficient Strain Activates Neutrophil Recruitment to Peyer's Patches and Promotes Clearance of the Virulent Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Yersinia pseudotuberculosis supports Th17 differentiation and limits de novo regulatory T cell induction by directly interfering with T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yersinia pseudotuberculosis supports Th17 differentiation and limits de novo regulatory T cell induction by directly interfering with T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the cytokine immune response to pathogenic Yersinia enterocolitica bioserotype 1B/O:8 and 2/O:9 in susceptible BALB/C and resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Oral Yersinia enterocolitica Infection in Three Different Strains of Inbred Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Models of Yersiniosis | Springer Nature Experiments [experiments.springernature.com]
- 14. Mouse Models of Yersiniosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Yersinia enterocolitica Infection of Mice Reveals Clonal Invasion and Abscess Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nel.edu [nel.edu]
- 17. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. benchchem.com [benchchem.com]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. miltenyibiotec.com [miltenyibiotec.com]
Adjuvant Comparison for Yersinia pestis Subunit Vaccines: A Guide for Researchers
An objective analysis of adjuvant performance in preclinical studies of plague subunit vaccines, supported by experimental data, to inform vaccine development strategies.
The development of a safe and effective subunit vaccine against Yersinia pestis, the causative agent of plague, is a global health priority. A critical component of subunit vaccine efficacy is the choice of adjuvant, which can significantly influence the magnitude and quality of the immune response. This guide provides a comparative evaluation of different adjuvants used in preclinical studies with the leading plague subunit vaccine candidate, the F1-V fusion protein.
Performance Evaluation of Adjuvants
The following tables summarize the key immunogenicity and efficacy data from studies comparing various adjuvants for the F1-V subunit vaccine.
Humoral Immune Response
The induction of a robust antibody response is a key correlate of protection for plague vaccines. The tables below compare total IgG titers and the balance of IgG1 and IgG2a/c isotypes, which are indicative of Th2 and Th1-biased immune responses, respectively.
Table 1: Comparison of Adjuvant Efficacy on Total IgG Titers against F1-V Antigen
| Adjuvant | Antigen Dose | Animal Model | Post-Prime (Day 14) Mean Titer | Post-Boost (Day 28) Mean Titer | Fold Increase (vs. Antigen Alone) | Reference |
| None (Antigen Alone) | 1 µg | C57BL/6J Mice | ~10² | ~10³ | - | [1] |
| Alhydrogel® | 1 µg | C57BL/6J Mice | ~10³ | ~10⁴ | ~10x | [1] |
| PHAD | 1 µg | C57BL/6J Mice | ~10⁴ | >10⁵ | >100x | [1] |
| BECC438 | 1 µg | C57BL/6J Mice | >10⁴ | >10⁵ | >100x | [1] |
| Alhydrogel® + rhuIL-2 | 1 µg | BALB/c Mice | Not Reported | Significantly Higher than Alhydrogel® alone | Not Quantified | [2] |
| Alhydrogel® + rmGM-CSF | 1 µg | BALB/c Mice | Not Reported | Significantly Higher than Alhydrogel® alone | Not Quantified | [2] |
| Alhydrogel® + rhuIL-2 + rmGM-CSF | 1 µg | BALB/c Mice | Not Reported | Significantly Higher than Alhydrogel® alone | Not Quantified | [2] |
Note: Titer values are approximate based on graphical data from the cited source.
Table 2: IgG Isotype Response (IgG1 vs. IgG2c/a) Post-Boost (Day 28)
| Adjuvant | Antigen Dose | Animal Model | IgG1 Titer | IgG2c/a Titer | IgG1/IgG2c Ratio | Predominant T-helper Response | Reference |
| Alhydrogel® | 1 µg | C57BL/6J Mice | High | Low | High | Th2-biased | [1] |
| PHAD | 1 µg | C57BL/6J Mice | High | High | Balanced | Balanced Th1/Th2 | [1] |
| BECC438 | 1 µg | C57BL/6J Mice | High | High | Balanced | Balanced Th1/Th2 | [1] |
| Self-adjuvanting OMVs (MPLA) | Not Applicable | Mice | Balanced | Balanced | Balanced | Balanced Th1/Th2 | [3] |
Protective Efficacy
The ultimate measure of a vaccine's success is its ability to protect against infection and disease. The following table summarizes the survival rates of vaccinated animals following a lethal challenge with Yersinia pestis.
Table 3: Survival Rates in Murine Challenge Studies
| Adjuvant | Antigen Dose | Animal Model | Challenge Strain | Challenge Dose | Survival Rate (%) | Reference |
| None (Antigen Alone) | 1 µg | C57BL/6J Mice | Y. pestis CO92⁻ | Not Specified | 0% | [1] |
| Alhydrogel® | 1 µg | C57BL/6J Mice | Y. pestis CO92⁻ | Not Specified | 50% | [1] |
| PHAD | 1 µg | C57BL/6J Mice | Y. pestis CO92⁻ | Not Specified | 87.5% | [1] |
| BECC438 | 1 µg | C57BL/6J Mice | Y. pestis CO92⁻ | Not Specified | 87.5% | [1] |
| LcrV/Alhydrogel | Not Specified | Mice | Y. pestis (virulent) | 8 x 10⁵ CFU (subcutaneous) | Lower than OMVs | [3] |
| rF1-V/Alhydrogel | Not Specified | Mice | Y. pestis (virulent) | 8 x 10⁵ CFU (subcutaneous) | Lower than OMVs | [3] |
| Self-adjuvanting OMVs (MPLA) | Not Applicable | Mice | Y. pestis (virulent) | 8 x 10⁵ CFU (subcutaneous) | 100% | [3] |
| Alhydrogel® | 10 µg | BALB/c Mice | Y. pestis CO92 | Aerosol | 90% | [2] |
| Alhydrogel® + rhuIL-2 | 10 µg | BALB/c Mice | Y. pestis CO92 | Aerosol | 100% | [2] |
| Alhydrogel® + rmGM-CSF | 10 µg | BALB/c Mice | Y. pestis CO92 | Aerosol | 100% | [2] |
| Alhydrogel® + rhuIL-2 + rmGM-CSF | 10 µg | BALB/c Mice | Y. pestis CO92 | Aerosol | 100% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for key experiments cited in this guide.
Murine Immunization and Challenge Study (BECC438, PHAD, Alhydrogel)
-
Antigen: Recombinant F1-V (rF1-V) fusion protein.[1]
-
Adjuvants: BECC438 (a novel TLR4 ligand), PHAD (phosphorylated hexa-acyl disaccharide, a TLR4 agonist), and Alhydrogel® (alum).[1]
-
Animal Model: C57BL/6J mice.[1]
-
Immunization Schedule: A prime-boost strategy was employed with intramuscular immunizations on day 0 (prime) and day 14 (boost).[1]
-
Challenge: Mice were challenged with a lethal dose of an attenuated but still lethal strain of Yersinia pestis (Yp CO92⁻).[1]
-
Readouts:
Self-Adjuvanting Outer Membrane Vesicles (OMVs) Study
-
Vaccine Candidate: Outer membrane vesicles (OMVs) derived from a genetically modified Yersinia pestis mutant. This mutant synthesizes a less toxic, adjuvant form of lipid A (monophosphoryl lipid A, MPLA) and overexpresses the LcrV antigen.[3]
-
Animal Model: Mice.[3]
-
Immunization: Mice were vaccinated with the engineered OMVs.[3]
-
Challenge: Vaccinated mice were challenged subcutaneously with 8 x 10⁵ CFU (80,000 LD₅₀) or intranasally with 5 x 10³ CFU (50 LD₅₀) of virulent Y. pestis.[3]
-
Readouts:
Depot-Formulated Cytokine Adjuvant Study
-
Antigen: Recombinant F1V (rF1V) fusion protein.[2]
-
Adjuvants: Alhydrogel® alone or in combination with depot-formulated recombinant human interleukin 2 (rhuIL-2) and/or recombinant murine granulocyte-macrophage colony-stimulating factor (rmGM-CSF).[2]
-
Animal Model: BALB/c mice.[2]
-
Immunization Schedule: Mice received two immunizations.[2]
-
Challenge: Vaccinated mice were challenged via aerosol with Y. pestis CO92.[2]
-
Readouts:
Visualizing Mechanisms and Workflows
Diagrams illustrating key biological pathways and experimental designs can aid in understanding the underlying principles of adjuvant function and study design.
Caption: TLR4 signaling pathway initiated by adjuvants like MPLA, PHAD, and BECC438.
Caption: Generalized experimental workflow for adjuvant evaluation in a murine model.
References
- 1. A lipid A-based TLR4 mimetic effectively adjuvants a Yersinia pestis rF-V1 subunit vaccine in a murine challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Induction of Protective Antiplague Immune Responses by Self-Adjuvanting Bionanoparticles Derived from Engineered Yersinia pestis - PubMed [pubmed.ncbi.nlm.nih.gov]
Shifting Strategies: A Comparative Look at Yersinia's Transcriptome in Diverse Host Environments
For researchers, scientists, and drug development professionals, understanding the intricate dance between Yersinia and its host is paramount. This guide provides a comparative analysis of the transcriptomic changes Yersinia species undergo in response to different host conditions, supported by experimental data and detailed protocols. By dissecting these adaptive strategies at the molecular level, we can uncover novel targets for therapeutic intervention.
Pathogenic Yersinia species, including the causative agents of plague (Yersinia pestis) and yersiniosis (Yersinia enterocolitica and Yersinia pseudotuberculosis), have evolved sophisticated mechanisms to survive and replicate within their hosts. A key aspect of their pathogenicity is the ability to sense and respond to diverse host environments, such as the gut, lymphatic tissues, and professional phagocytes like macrophages. This adaptation is largely orchestrated through profound changes in gene expression. This guide delves into the comparative transcriptomics of Yersinia under these varied conditions, offering insights into its remarkable versatility.
In Vitro vs. In Vivo: A Tale of Two Transcriptomes
A fundamental comparison in understanding bacterial pathogenesis is the difference in gene expression between standard laboratory culture (in vitro) and a true infection environment (in vivo). Studies comparing the transcriptomes of Y. pestis and Y. pseudotuberculosis have revealed significant shifts in gene regulation upon entering a host.
For instance, a comparative analysis of Y. pestis and Y. pseudotuberculosis transcriptomes during flea infection versus in vitro growth highlighted differential expression of genes involved in metabolism, biofilm formation, and stress responses.[1] Notably, the hmsHFRS operon, crucial for biofilm formation in the flea gut, showed significantly higher expression in Y. pestis within the flea compared to in vitro conditions.[1] This underscores the environmental cues within the vector that trigger specific virulence programs.
Similarly, transcriptomic profiling of Y. pseudotuberculosis has demonstrated a temperature-induced reprogramming of its gene expression.[2] This includes a shift in metabolic pathways, often referred to as an "acetate switch," which is thought to prepare the bacteria for growth in the digestive tract.[2] These studies collectively emphasize that in vitro models, while useful, may not fully recapitulate the complex regulatory networks activated during an actual infection.
The Macrophage Battleground: A Transcriptional Tug-of-War
Macrophages are a first line of defense against invading pathogens, and Yersinia has evolved a formidable arsenal (B13267) to counteract this immune response, primarily through its type III secretion system (T3SS) and the injection of Yop effector proteins. Comparative transcriptomic studies of Y. enterocolitica infecting macrophages have provided a detailed view of this host-pathogen interaction at the molecular level.
Infection of macrophages with wild-type Y. enterocolitica leads to a significant alteration of the host cell's transcriptome.[3] However, the use of knockout mutants for specific Yop effectors has allowed researchers to dissect their individual contributions. For example, YopP has been shown to be a major suppressor of the host's pro-inflammatory response by inhibiting key signaling pathways.[3][4] In contrast, YopM appears to modulate the expression of genes involved in the cell cycle and growth.[3] The concerted action of these effectors results in a profound suppression of the macrophage's immune functions.[4]
Recent studies have also revealed that Yersinia can remodel the epigenetic landscape of host macrophages.[5][6] Infection with Y. enterocolitica leads to widespread changes in histone modifications at thousands of gene promoters and enhancers, ultimately altering the expression of genes crucial for the innate immune response.[5][6]
Tissue Tropism: Adapting to Different Organ Environments
Yersinia exhibits a remarkable ability to colonize and proliferate in various host tissues, including the lymph nodes, spleen, and liver. Dual RNA-seq, a powerful technique that simultaneously captures the transcriptomes of both the host and the pathogen, has been instrumental in understanding these tissue-specific adaptations.[7][8]
A study on Y. pseudotuberculosis infection in lymphatic tissue provided a detailed protocol for dual RNA-seq, enabling the discovery of novel host responses and bacterial colonization strategies.[7] This approach has revealed that Yersinia undergoes significant transcriptional reprogramming as it transitions from an acute to a persistent infection state within the cecum.[9][10] During the early stages of infection, genes encoding the T3SS and its effectors are highly expressed.[10] However, in the persistent phase, there is a drastic downregulation of these virulence factors and an upregulation of genes involved in anaerobic metabolism and stress resistance.[10]
Furthermore, transcriptomic analysis of Y. pestis in the draining lymph nodes during bubonic plague has shown a surprising lack of a robust early inflammatory response from the host.[11][12] This suggests an effective evasion of innate immunity, a key feature of Yersinia's virulence strategy.
Comparative Gene Expression Data
The following tables summarize key quantitative data from comparative transcriptomic studies of Yersinia.
| Condition | Yersinia Species | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| Infection of Macrophages | Y. enterocolitica | T3SS and Yop effectors | Host pro-inflammatory response genes (suppressed by Yops) | [3][4] |
| Flea Vector vs. In Vitro | Y. pestis | hmsHFRS (biofilm), metabolism, stress response | - | [1] |
| 37°C vs. 26°C (In Vitro) | Y. pseudotuberculosis | Virulence genes (T3SS), specific metabolic pathways | Flagellar motility, some metabolic pathways | [2] |
| Persistent vs. Acute Infection (In Vivo) | Y. pseudotuberculosis | Anaerobic metabolism, stress resistance | T3SS and Yop effectors | [9][10] |
| Lymph Node (In Vivo) | Y. pestis | - | Host inflammatory and immune response genes (early stage) | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are summaries of key experimental protocols used in the cited transcriptomic studies.
Dual RNA-Sequencing of Infected Lymphatic Tissue
This protocol, adapted from studies on Y. pseudotuberculosis, allows for the simultaneous analysis of host and pathogen transcriptomes from infected tissues.[7][8][13]
-
Infection Model: Mice are orally infected with Y. pseudotuberculosis. At desired time points, lymphatic tissues (e.g., Peyer's patches, mesenteric lymph nodes) are harvested.
-
RNA Extraction: Tissues are immediately homogenized in an RNA stabilization reagent (e.g., RNAlater). Total RNA is then extracted using a combination of mechanical lysis (e.g., bead beating) and a commercial RNA purification kit that can effectively lyse both bacterial and mammalian cells.
-
Ribosomal RNA Depletion: A critical step is the removal of abundant ribosomal RNA (rRNA) from both the host and the bacterium. This is typically achieved using commercially available kits that contain probes targeting both eukaryotic and prokaryotic rRNA.
-
cDNA Library Preparation: The rRNA-depleted RNA is used to construct a cDNA library for sequencing. This involves fragmentation of the RNA, reverse transcription to cDNA, ligation of sequencing adapters, and PCR amplification.
-
High-Throughput Sequencing: The prepared library is then sequenced on a platform such as an Illumina sequencer.
-
Bioinformatic Analysis: The resulting sequencing reads are mapped to a combined reference genome containing both the host (e.g., mouse) and the bacterial (Yersinia) genomes. This allows for the quantification of gene expression for both organisms simultaneously. Differential gene expression analysis is then performed to identify genes that are up- or downregulated under different conditions.
Transcriptomic Analysis of Yersinia in Macrophages
This protocol outlines the steps for analyzing the gene expression changes in Yersinia and macrophages during infection.[3][4]
-
Cell Culture and Infection: A macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages) is cultured and infected with the desired Yersinia strain (wild-type or mutant) at a specific multiplicity of infection (MOI).
-
RNA Isolation: At various time points post-infection, total RNA is isolated from the infected macrophages. This often involves lysing the host cells to release the intracellular bacteria, followed by a differential centrifugation step to separate the bacteria from the host cell debris, or by using a method that co-purifies host and bacterial RNA.
-
RNA Purification and Quality Control: The isolated RNA is treated with DNase to remove any contaminating genomic DNA. The quality and quantity of the RNA are then assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation and Sequencing: Similar to the dual RNA-seq protocol, cDNA libraries are prepared from the RNA and sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are mapped to the respective Yersinia and host genomes. Gene expression levels are quantified, and differential expression analysis is performed to compare gene expression between different conditions (e.g., infected vs. uninfected, wild-type vs. mutant infection).
Visualizing the Molecular Mayhem
To better understand the complex interactions and pathways involved, the following diagrams, generated using the DOT language, illustrate key aspects of Yersinia's response to host environments.
References
- 1. Differential Gene Expression Patterns of Yersinia pestis and Yersinia pseudotuberculosis during Infection and Biofilm Formation in the Flea Digestive Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic Profiling of Yersinia pseudotuberculosis Reveals Reprogramming of the Crp Regulon by Temperature and Uncovers Crp as a Master Regulator of Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of mRNA expression in macrophages after Yersinia enterocolitica infection. Role of different Yop effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Yersinia remodels epigenetic histone modifications in human macrophages | PLOS Pathogens [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovering Yersinia-Host Interactions by Tissue Dual RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovering Yersinia–Host Interactions by Tissue Dual RNA-Seq | Springer Nature Experiments [experiments.springernature.com]
- 9. Reprogramming of Yersinia from Virulent to Persistent Mode Revealed by Complex In Vivo RNA-seq Analysis | PLOS Pathogens [journals.plos.org]
- 10. Reprogramming of Yersinia from Virulent to Persistent Mode Revealed by Complex In Vivo RNA-seq Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptomic and Innate Immune Responses to Yersinia pestis in the Lymph Node during Bubonic Plague - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. (PDF) Discovering Yersinia-Host Interactions by Tissue Dual RNA-Seq. (2019) | Maria Kusmierek | 6 Citations [scispace.com]
Decoding Severe Yersiniosis: A Guide to Validating Prognostic Biomarkers
For researchers, scientists, and drug development professionals, the early identification of patients at risk of developing severe yersiniosis is a critical unmet need. This guide provides a comparative analysis of potential biomarkers for severe yersiniosis, offering supporting data and detailed experimental protocols to aid in their validation within a research context.
Severe yersiniosis, an infection caused by bacteria of the genus Yersinia, can lead to life-threatening complications beyond gastroenteritis, including bowel perforation, peritonitis, toxic megacolon, and sepsis. The mortality rate for yersiniosis-associated sepsis can be alarmingly high, particularly in vulnerable populations such as infants and immunocompromised individuals. The development of reliable biomarkers to predict disease severity is paramount for improving patient outcomes and guiding therapeutic strategies.
This guide explores the validation of both host- and pathogen-derived biomarkers, presenting a framework for their assessment and comparison with existing diagnostic approaches.
Comparison of Potential Biomarkers for Severe Yersiniosis
The validation of a biomarker for severe yersiniosis requires rigorous assessment of its ability to distinguish between patients who will experience a self-limiting illness and those who will progress to severe complications. Below is a comparison of promising biomarker candidates.
| Biomarker Category | Biomarker Candidate | Rationale for Validation in Severe Yersiniosis | Current Validation Status & Performance Data |
| Host Inflammatory Response | C-Reactive Protein (CRP) | A well-established acute-phase reactant that increases in response to inflammation and infection. Its level may correlate with the severity of tissue damage and systemic inflammation in yersiniosis. | General marker for inflammation; specific validation for severe yersiniosis is limited. Studies on other severe bacterial infections show elevated CRP levels, but cutoff values for predicting severity in yersiniosis are not established. |
| Procalcitonin (PCT) | A precursor of calcitonin that is specifically elevated in response to bacterial infections and sepsis. It may offer better specificity than CRP for differentiating bacterial from viral infections and for assessing the severity of bacterial sepsis. | Widely used as a marker for bacterial sepsis. Its utility in predicting severe yersiniosis, particularly complications other than sepsis, requires specific validation. | |
| Serum Amyloid A (SAA) | An acute-phase reactant that can increase dramatically in response to inflammation. It is being investigated as a sensitive marker for various inflammatory conditions. | Shows promise as a sensitive inflammatory marker, but its specific correlation with the severity of yersiniosis has not been extensively studied. | |
| Fecal Calprotectin | A protein released by neutrophils in the intestinal mucosa, indicating gut inflammation. Elevated levels may reflect the degree of intestinal damage in Yersinia enterocolitis. | Validated for inflammatory bowel disease, but its utility in predicting the severity of infectious colitis, such as in yersiniosis, needs further investigation. | |
| Host Immune Response | Immunoglobulin A (IgA) | Persistent IgA antibodies against Yersinia antigens have been associated with the development of post-infectious complications like reactive arthritis. | A study found that 12-16 months post-infection, 85% of patients who developed reactive arthritis had persistent anti-Yersinia IgA antibodies, compared to 32% of those without arthritis[1]. A commercial ELISA for Yersinia IgA reported a sensitivity of 94.8% and a specificity of 89.7%[2]. |
| Immunoglobulin M (IgM) | The presence of IgM antibodies typically indicates an acute or recent infection. | A commercial ELISA for Yersinia IgM reported a sensitivity of >99% and a specificity of 90.0% for detecting acute infection[2]. IgM antibodies are generally detectable 1-2 weeks after infection and disappear after a few months[3]. | |
| Pathogen-Related Factors | Yersinia Biotype/Serotype | Certain biotypes, such as biotype 1B, are known to be highly pathogenic and associated with more severe disease. | Biotype 1B/O:8 is linked to the most severe cases of yersiniosis. While biotype 1A is generally considered non-pathogenic, it can cause gastrointestinal symptoms but rarely leads to severe extraintestinal complications. |
| Virulence Gene Expression (e.g., ystA) | The quantitative expression of key virulence genes may correlate with the production of toxins and other factors that contribute to disease severity. | One study demonstrated that the mRNA expression of the ystA gene was significantly higher in Y. enterocolitica strains from patients with clinical yersiniosis, especially in the highly pathogenic bioserotype 1B/O:8[1]. | |
| Presence of Virulence Genes (e.g., ail, pYV) | The presence of specific virulence genes, such as the attachment invasion locus (ail) gene and the plasmid of Yersinia virulence (pYV), is a hallmark of pathogenic strains. | PCR-based detection of these genes is used to identify pathogenic strains. For example, a duplex PCR for the ail gene and 16S rRNA was validated with high specificity against 215 clinical Yersinia strains and 40 other bacterial species. A multiplex PCR for pathogenic Yersinia in fecal samples showed 98% sensitivity and 100% specificity. |
Experimental Protocols for Biomarker Validation
Accurate and reproducible experimental protocols are essential for the validation of biomarkers. Below are detailed methodologies for key experiments.
Quantification of Host Inflammatory Markers by ELISA
This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for measuring the concentration of CRP, PCT, or SAA in patient serum or plasma.
Materials:
-
Commercially available ELISA kit for the specific biomarker (e.g., human CRP ELISA kit).
-
Patient serum or plasma samples.
-
Microplate reader.
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit).
-
Precision pipettes and tips.
Methodology:
-
Sample Preparation: Collect blood samples from patients with suspected or confirmed yersiniosis at defined time points (e.g., admission, day 3, day 7). Separate serum or plasma and store at -80°C until analysis.
-
Assay Procedure: a. Prepare standards and samples according to the kit manufacturer's instructions. This usually involves dilution of the samples. b. Add 100 µL of standards and diluted samples to the appropriate wells of the antibody-coated microplate. c. Incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at 37°C). d. Wash the wells multiple times with the provided wash buffer to remove unbound substances. e. Add 100 µL of the detection antibody (e.g., HRP-conjugated anti-human CRP antibody) to each well. f. Incubate as specified (e.g., 1 hour at 37°C). g. Wash the wells again. h. Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes at 37°C) to allow for color development. i. Add 50 µL of the stop solution to each well to terminate the reaction.
-
Data Analysis: a. Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of the biomarker in the patient samples by interpolating their absorbance values on the standard curve.
Detection of Anti-Yersinia Antibodies by ELISA
This protocol describes the detection and quantification of IgA and IgM antibodies against Yersinia antigens in patient serum.
Materials:
-
Commercially available Yersinia IgA and IgM ELISA kits.
-
Patient serum samples.
-
Microplate reader.
-
Wash buffer, conjugate, substrate, and stop solution (from kit).
Methodology:
-
Sample Preparation: Collect and process patient serum as described above.
-
Assay Procedure: a. Dilute patient sera according to the kit instructions. b. Add 100 µL of diluted sera and controls to the wells of the Yersinia antigen-coated microplate. c. Incubate for the specified time and temperature (e.g., 1 hour at 37°C). d. Wash the wells. e. Add 100 µL of the enzyme-conjugated anti-human IgA or IgM to the respective wells. f. Incubate as specified (e.g., 30 minutes at 37°C). g. Wash the wells. h. Add 100 µL of the substrate solution and incubate in the dark (e.g., 15 minutes at room temperature). i. Add 100 µL of the stop solution.
-
Data Analysis: a. Measure the absorbance at the specified wavelength. b. Calculate the antibody index or concentration based on the absorbance of the patient sample relative to the calibrators, as per the kit's instructions.
Quantitative PCR (qPCR) for Yersinia Virulence Gene Expression
This protocol details the measurement of the expression level of a target virulence gene (e.g., ystA) from Yersinia isolated from patient samples.
Materials:
-
Yersinia isolates from patient stool cultures.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR instrument.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers and probes specific for the target virulence gene and a reference gene (e.g., 16S rRNA).
Methodology:
-
Bacterial Culture and RNA Extraction: a. Culture Yersinia isolates from patient samples to mid-log phase. b. Extract total RNA from a standardized number of bacterial cells using a commercial RNA extraction kit. c. Treat the RNA with DNase to remove any contaminating genomic DNA.
-
Reverse Transcription: a. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mix containing the qPCR master mix, specific primers (and probe if using TaqMan), and cDNA template. b. Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for both the target virulence gene and the reference gene. b. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
References
- 1. Evaluation of the Correlation between the mRNA Expression Levels of ystA and ymoA Genes in Y. enterocolitica Strains with Different Enterotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Virulence Determinants and Genetic Diversity of Yersinia Species Isolated from Retail Meat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Multilocus Sequence Typing for Homology Analysis of Pathogenic Yersinia Species
Multilocus sequence typing (MLST) is a powerful and unambiguous method for characterizing bacterial isolates by sequencing internal fragments of several housekeeping genes. This guide provides a comparative overview of MLST schemes applied to the three most significant human pathogenic Yersinia species: Yersinia pestis, Yersinia pseudotuberculosis, and Yersinia enterocolitica. It is intended for researchers, scientists, and drug development professionals working on these important pathogens.
Performance of Yersinia MLST Schemes: A Comparative Overview
Several MLST schemes have been developed for Yersinia species, varying in the number and choice of housekeeping genes. These schemes have been instrumental in understanding the population structure, evolutionary relationships, and epidemiology of these pathogens. The data reveals a close genetic relationship between Y. pestis and Y. pseudotuberculosis, with Y. pestis having emerged as a clone of Y. pseudotuberculosis.[1][2][3][4] Y. enterocolitica, on the other hand, forms a more distinct cluster.[1][2][3]
More recent advancements have introduced core genome MLST (cgMLST), which provides higher resolution by analyzing a much larger set of core genes.[5][6][7] This approach is particularly useful for outbreak investigations and detailed phylogenetic analyses.[6][7]
Table 1: Comparison of Conventional MLST Schemes for Pathogenic Yersinia Species
| Feature | Yersinia pestis & Y. pseudotuberculosis Scheme | Yersinia enterocolitica Scheme | Genus-wide Yersinia Scheme |
| Housekeeping Genes | adk, argA, aroA, glnA, thrA, tmk, trpE[8] | Varies; often includes genes like adk, argA, glnA, gyrB, recA, thrA, trpE | glnA, gyrB, recA, and Y-HSP60[9][10][11] |
| Number of Loci | 7[8] | Typically 5 to 7[5] | 4-5[9][10][11] |
| Primary Application | Population genetics, evolutionary studies, phylogenetic analysis of the Y. pseudotuberculosis complex. | Subtyping, epidemiological tracking, and phylogenetic analysis of Y. enterocolitica. | Interspecies and intraspecies genetic relationship studies across the Yersinia genus.[9][10][11] |
| Key Findings | Confirmed that Y. pestis is a recently emerged clone of Y. pseudotuberculosis.[1][2][3] The predominant Y. pestis sequence type (ST90) is closely related to Y. pseudotuberculosis ST43.[1][2][3] | Pathogenic Y. enterocolitica strains form a relatively conserved group, while non-pathogenic strains are more heterogeneous.[1][3] | MLST is more effective than 16S rRNA analysis for determining genetic relatedness among Yersinia species.[9][10][11] |
Table 2: Overview of Core Genome MLST (cgMLST) for Yersinia Species
| Feature | Genus-wide Yersinia cgMLST | Yersinia enterocolitica-specific cgMLST |
| Number of Loci | 500[5][7][12] | 1,727[7] |
| Primary Application | High-resolution species identification and subtyping of all Yersinia isolates from genomic data.[5] | High-resolution genetic distance determination between Y. enterocolitica isolates for outbreak detection.[7] |
| Advantages | Provides significantly higher discriminatory power than conventional MLST. Allows for automated taxonomic assignment from whole-genome sequence data.[5] | Enhanced granularity for epidemiological surveillance and investigation of Y. enterocolitica outbreaks.[7] |
| Public Database | BIGSdb-Pasteur (135][7] | BIGSdb-Pasteur (147] |
Experimental Protocols
The following is a generalized protocol for the conventional MLST of pathogenic Yersinia species.
Bacterial Culture and DNA Extraction
-
Culture: Streak a single colony of the Yersinia isolate on a suitable agar (B569324) medium (e.g., Luria-Bertani or Tryptic Soy Agar) and incubate at 28°C for 24-48 hours.
-
DNA Extraction:
-
Harvest a loopful of bacterial cells and resuspend in 200 µL of sterile nuclease-free water.
-
Boil the cell suspension at 100°C for 10 minutes to lyse the cells.
-
Centrifuge at 13,000 x g for 5 minutes to pellet the cell debris.
-
Carefully transfer the supernatant containing the genomic DNA to a new sterile microcentrifuge tube. The supernatant can be used directly as the PCR template. Alternatively, commercial DNA extraction kits can be used for higher purity.
-
PCR Amplification of Housekeeping Genes
-
Prepare a PCR master mix for each of the selected housekeeping genes (refer to Table 1 for commonly used genes). A typical 25 µL reaction mixture includes:
-
12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, and reaction buffer)
-
1 µL of each forward and reverse primer (10 µM)
-
1 µL of template DNA
-
9.5 µL of nuclease-free water
-
-
Use the appropriate primer pairs for the internal fragments of the selected housekeeping genes. Primer sequences are available from public MLST databases such as PubMLST.
-
Perform PCR with the following cycling conditions (optimization may be required):
-
Initial denaturation: 94°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds[8]
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
Verify the PCR products by agarose (B213101) gel electrophoresis to confirm the amplification of a single product of the expected size.
PCR Product Purification and Sequencing
-
Purify the PCR products to remove unincorporated primers and dNTPs using a commercial PCR purification kit or enzymatic methods.
-
Sequence both strands of the purified PCR products using the same primers as in the amplification step.
Sequence Analysis and Allele Assignment
-
Assemble and edit the forward and reverse sequences for each locus to obtain a high-quality consensus sequence.
-
Trim the sequences to the correct length for each locus.
-
For each locus, compare the sequence to the known alleles in the relevant Yersinia MLST database (e.g., PubMLST, EnteroBase, or the BIGSdb-Pasteur database) to determine the allele number.
-
The combination of allele numbers for all loci defines the sequence type (ST) of the isolate.
Visualizing Workflows and Relationships
MLST Experimental Workflow
Caption: A generalized workflow for Multilocus Sequence Typing (MLST).
Phylogenetic Relationships of Pathogenic Yersinia
Caption: Evolutionary relationship of pathogenic Yersinia species.
References
- 1. Homology Analysis of Pathogenic Yersinia Species Yersinia enterocolitica, Yersinia pseudotuberculosis, and Yersinia pestis Based on Multilocus Sequence Typing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homology analysis of pathogenic Yersinia species Yersinia enterocolitica, Yersinia pseudotuberculosis, and Yersinia pestis based on multilocus sequence typing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. [PDF] Multilocus Sequence Typing for Studying Genetic Relationships among Yersinia Species | Semantic Scholar [semanticscholar.org]
- 5. Genus-wide Yersinia core-genome multilocus sequence typing for species identification and strain characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A novel cgMLST for genomic surveillance of Yersinia enterocolitica infections in France allowed the detection and investigation of outbreaks in 2017–2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols used for MLST of Yersinia pseudotuberculosis — EnteroBase documentation [enterobase.readthedocs.io]
- 9. journals.asm.org [journals.asm.org]
- 10. Multilocus sequence typing for studying genetic relationships among Yersinia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multilocus Sequence Typing for Studying Genetic Relationships among Yersinia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yersiniomics, a Multi-Omics Interactive Database for Yersinia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bigsdb.pasteur.fr [bigsdb.pasteur.fr]
- 14. bigsdb.pasteur.fr [bigsdb.pasteur.fr]
A Comparative Analysis of Invasin and YadA in the Pathogenesis of Enteric Yersiniosis
In the intricate process of enteric yersiniosis, a foodborne illness caused by Yersinia enterocolitica and Yersinia pseudotuberculosis, the initial stages of host colonization and invasion are orchestrated by a sophisticated molecular arsenal. Among the key virulence factors are two outer membrane proteins: invasin (B1167395) and YadA. While both are crucial for the pathogen's interaction with the host, they play distinct and sometimes complementary roles in the establishment of infection. This guide provides a detailed comparison of their functions, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their significance in Yersinia pathogenesis.
Functional Comparison: Adhesion, Invasion, and Immune Evasion
Invasin, a chromosomally encoded protein, is a primary factor in the initial breach of the intestinal barrier.[1][2][3] It facilitates the uptake of Yersinia by binding with high affinity to β1 integrins on the surface of M cells in the Peyer's patches of the intestine.[4][5][6][7] This interaction triggers a "zipper-like" mechanism of internalization, effectively allowing the bacteria to transcytose across the epithelial layer and reach the underlying lymphoid tissues.[8]
YadA, on the other hand, is a plasmid-encoded adhesin that forms a fibrillar, lollipop-like structure on the bacterial surface.[9][10] Its role is more multifaceted than that of invasin.[9] YadA mediates adhesion to a variety of extracellular matrix (ECM) components, including collagen, laminin, and fibronectin, which is crucial for colonization of deeper tissues.[9][11][12] While some studies have shown that YadA can mediate a low rate of invasion into cultured cells, its primary role in this context is often seen as an adhesin that can, in some instances, promote uptake, particularly in Y. pseudotuberculosis.[9][11][13] Furthermore, YadA is a critical factor in serum resistance, protecting the bacteria from the host's complement system, and it also confers resistance to phagocytosis by polymorphonuclear leukocytes.[12][14][15][16][17]
Interestingly, the expression of these two virulence factors is often regulated by environmental cues such as temperature. Invasin expression is typically maximal at ambient temperatures (around 25°C), preparing the bacteria for invasion upon entering the host, while YadA expression is induced at the host's body temperature (37°C), suggesting a role in the later stages of infection once the bacteria have established a foothold.[12][18][19]
Quantitative Analysis of Invasin and YadA Function
The distinct roles of invasin and YadA have been quantified in various experimental models. The following tables summarize key findings from studies comparing wild-type Yersinia strains with mutants lacking either invA (the gene encoding invasin) or yadA.
| Parameter | Wild-Type Y. enterocolitica | invA Mutant | yadA Mutant | Reference |
| Invasion of Cultured Epithelial Cells | High | Approximately 80-fold less invasive | No significant effect at 25°C; significantly reduced at 37°C | [1][3][18] |
| Colonization of Peyer's Patches (early infection) | High | Up to 107-fold fewer bacteria recovered | Not the primary factor in initial colonization | [1][3] |
| Adhesion to Epithelial Cells | High | No significant effect | Significantly reduced at 37°C | [18] |
| Serum Resistance | High | Not applicable | Sensitive to complement-mediated killing | [14][15] |
| LD50 in Mice (Oral Infection) | Similar to wild-type in some studies, indicating other factors compensate | Similar to wild-type in some studies | Not the primary determinant of LD50 | [1][2] |
| Parameter | Y. pseudotuberculosis expressing YadA | Y. pseudotuberculosis expressing Invasin | Reference |
| Adhesion to Fibronectin | High | Low | [11] |
| Uptake into Epithelial Cells | Highly efficient | High | [11][13] |
| Interaction with Host Cell Receptors | Indirectly via ECM bridging to β1 integrins | Directly binds to β1 integrins | [7][12] |
Experimental Protocols
A fundamental technique to assess the function of invasin and YadA is the in vitro cell invasion assay.
Gentamicin (B1671437) Protection Assay for Bacterial Invasion
Objective: To quantify the number of bacteria that have successfully invaded cultured epithelial cells.
Principle: Gentamicin is an antibiotic that cannot penetrate eukaryotic cell membranes. Therefore, it will kill extracellular bacteria but not those that have been internalized by the host cells.
Materials:
-
HEp-2 or other suitable epithelial cell line
-
Yersinia strains (wild-type, invA mutant, yadA mutant)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Gentamicin solution (100 µg/mL)
-
Triton X-100 (1%) in PBS
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Cell Culture: Seed HEp-2 cells in 24-well plates and grow to confluence.
-
Bacterial Preparation: Grow Yersinia strains overnight in Tryptic Soy Broth (TSB) at the desired temperature (e.g., 25°C for optimal invasin expression, 37°C for YadA expression).
-
Infection: Wash the confluent HEp-2 cells with PBS. Infect the cells with the bacterial suspension at a multiplicity of infection (MOI) of 10-100.
-
Incubation: Centrifuge the plates briefly to synchronize the infection and incubate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for bacterial entry.
-
Gentamicin Treatment: Wash the cells three times with PBS to remove non-adherent bacteria. Add DMEM containing 100 µg/mL gentamicin to kill extracellular bacteria. Incubate for 1-2 hours.
-
Cell Lysis: Wash the cells again with PBS. Lyse the cells by adding 1% Triton X-100 in PBS to release the intracellular bacteria.
-
Quantification: Plate serial dilutions of the cell lysate onto TSA plates. Incubate overnight at the appropriate temperature.
-
Data Analysis: Count the number of colony-forming units (CFU) to determine the number of viable intracellular bacteria. The invasion efficiency is often expressed as the percentage of the initial inoculum that survived the gentamicin treatment.
Signaling Pathways and Experimental Workflows
The interaction of invasin and YadA with host cells triggers distinct signaling cascades that lead to bacterial uptake and host responses.
Invasin-Mediated Internalization
Invasin binding to β1 integrins leads to the clustering of these receptors, which activates focal adhesion kinase (FAK) and Src family kinases. This, in turn, initiates a signaling cascade involving PI3K, Rac1, and ultimately leads to actin cytoskeleton rearrangements, forming a phagocytic cup that engulfs the bacterium.[6][20]
Caption: Invasin signaling pathway leading to bacterial uptake.
YadA-Mediated Adhesion and Signaling
YadA's interaction is more indirect. It binds to ECM proteins like fibronectin, which then engage with β1 integrins. This "ECM bridging" also activates downstream signaling, including the production of pro-inflammatory cytokines like IL-8, contributing to the inflammatory response characteristic of yersiniosis.[7][12]
References
- 1. Yersinia enterocolitica invasin: a primary role in the initiation of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological role of invasin during a Yersinia enterocolitica infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Yersinia enterocolitica invasin: a primary role in the initiation of infection. | Semantic Scholar [semanticscholar.org]
- 4. Invasin - Wikipedia [en.wikipedia.org]
- 5. Yersinia enterocolitica Invasin-Dependent and Invasin-Independent Mechanisms of Systemic Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Yersinia enterocolitica with epithelial cells: invasin beyond invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yersinia infection tools—characterization of structure and function of adhesins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. YadA, the multifaceted Yersinia adhesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. Frontiers | Yersinia infection tools—characterization of structure and function of adhesins [frontiersin.org]
- 13. The YadA Protein of Yersinia pseudotuberculosis Mediates High-Efficiency Uptake into Human Cells under Environmental Conditions in Which Invasin Is Repressed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Mechanism of YadA-mediated serum resistance of Yersinia enterocolitica serotype O3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of YadA in arthritogenicity of Yersinia enterocolitica serotype O:8: experimental studies with rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of YadA in resistance to killing of Yersinia enterocolitica by antimicrobial polypeptides of human granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unique Cell Adhesion and Invasion Properties of Yersinia enterocolitica O:3, the Most Frequent Cause of Human Yersiniosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Yersinia virulence factors - a sophisticated... | F1000Research [f1000research.com]
- 20. Cell invasion of Yersinia pseudotuberculosis by invasin and YadA requires protein kinase C, phospholipase C-gamma1 and Akt kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chromosomal vs. Plasmid-Encoded Virulence Factors in Yersinia
A Guide for Researchers, Scientists, and Drug Development Professionals
The pathogenicity of Yersinia species, the causative agents of diseases ranging from gastroenteritis to the devastating plague, is a complex interplay between virulence factors encoded on the bacterial chromosome and those carried on a highly conserved virulence plasmid. This guide provides a comparative overview of these factors, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and therapeutic development.
Executive Summary
Pathogenic Yersinia species, including Y. pestis, Y. pseudotuberculosis, and Y. enterocolitica, harbor a conserved virulence plasmid (pYV or pCD1) that is essential for full virulence. This plasmid primarily encodes a Type III Secretion System (T3SS) and its associated effector proteins (Yops), which are critical for evading the host immune system. Concurrently, the bacterial chromosome carries a suite of virulence genes responsible for crucial aspects of pathogenesis such as initial host cell attachment and invasion, iron acquisition, and toxin production. This guide dissects the distinct and overlapping roles of these chromosomal and plasmid-borne factors, providing a quantitative comparison of their contributions to Yersinia's pathogenic lifestyle.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the virulence contributions of chromosomal and plasmid-encoded factors.
Table 1: Comparative Lethality (LD50) in Mouse Models
This table illustrates the dramatic impact of the virulence plasmid on the lethality of Yersinia pestis. The LD50 (the dose required to kill 50% of the test population) is significantly lower in the presence of the virulence plasmid, highlighting its critical role in establishing a fatal infection. In contrast, mutations in chromosomal virulence genes also lead to attenuation, though often to a lesser extent than the complete loss of the virulence plasmid.
| Yersinia Strain | Genetic Background | Route of Infection | LD50 (CFU) | Reference |
| Y. pestis CO92 | Wild-type | Subcutaneous | ~2 | [1] |
| Y. pestis | Δcrp (chromosomal regulator) | Subcutaneous | >10,000,000 | [2] |
| Y. pestis | pPst- (cured of one plasmid) | Subcutaneous | >10,000,000 | [2] |
| Y. pestis CO92 | ΔtatA (chromosomal) | Subcutaneous | 14,600,000 | [1] |
| Y. pestis KIM5-3022 | YopK-, YopL- (plasmid) | Intravenous | >5 x 10^3 | [3] |
| Y. pestis KIM5-3031 | YopE- (plasmid) | Intravenous | 2 x 10^3 | [3] |
Table 2: Adhesion and Invasion Efficiency of Chromosomal and Plasmid-Encoded Factors
This table compares the ability of key chromosomal adhesins (Invasin, Ail) and the plasmid-encoded adhesin (YadA) to mediate attachment to and entry into host cells. Note that the expression of these factors is often differentially regulated by environmental cues such as temperature.
| Factor (Gene) | Location | Host Cell Line | Adhesion Efficiency (%) | Invasion Efficiency (%) | Reference |
| Invasin (inv) | Chromosome | HEp-2 | ~3% | ~3% | [4] |
| YadA (yadA) | Plasmid (pYV) | HEp-2 | ~3% | <0.1% | [4] |
| Invasin + YadA | Chromosome + Plasmid | HEp-2 | ~3% | ~3% | [4] |
| Ail (ail) (Y. pestis) | Chromosome | HEp-2 | (Set to 100%) | (Set to 100%) | [5] |
| Ail (ail) (Y. pseudotuberculosis) | Chromosome | HEp-2 | ~50% of Y. pestis Ail | ~25% of Y. pestis Ail | [5] |
Key Virulence Mechanisms: A Comparative Overview
Plasmid-Encoded Virulence: The Type III Secretion System
The cornerstone of Yersinia's plasmid-borne virulence is the Type III Secretion System (T3SS), a molecular syringe that injects effector proteins (Yops) directly into the cytoplasm of host immune cells. This system is encoded on the ~70 kb virulence plasmid, known as pYV in Y. enterocolitica and Y. pseudotuberculosis, and pCD1 in Y. pestis.
Yop Effectors and Their Functions:
-
Anti-phagocytosis: YopH, YopE, YopT, and YopO (YpkA) disrupt the host cell cytoskeleton, paralyzing phagocytic cells and allowing Yersinia to replicate extracellularly.
-
Immune Suppression: YopJ (YopP in Y. enterocolitica) inhibits pro-inflammatory signaling pathways, such as NF-κB and MAPK pathways, preventing the production of inflammatory cytokines.[6]
-
Apoptosis Induction: YopJ/P can also induce apoptosis in macrophages.[7]
The expression of the T3SS and Yops is tightly regulated by temperature (induced at 37°C) and calcium concentration (induced at low Ca2+ levels), signals that indicate the bacterium is within a host environment.[8]
Chromosomal-Encoded Virulence: The Foundation of Infection
The Yersinia chromosome encodes a variety of virulence factors that are crucial for the initial stages of infection and for providing essential functions that the plasmid-encoded machinery relies upon.
-
Adhesion and Invasion:
-
Invasin (Inv): A chromosomally encoded outer membrane protein that mediates binding to β1-integrins on host cells, facilitating the initial invasion of the intestinal epithelium, particularly through M cells in Peyer's patches.[9] Invasin expression is typically maximal at temperatures below 37°C.[4]
-
Attachment Invasion Locus (Ail): Another chromosomally encoded outer membrane protein that contributes to adhesion, invasion, and serum resistance.[5][10]
-
-
Iron Acquisition:
-
Yersiniabactin (Ybt): A siderophore system encoded by a high-pathogenicity island (HPI) on the chromosome. This system is essential for scavenging iron from the host environment, a critical requirement for bacterial growth and proliferation.
-
-
Toxins:
-
Yersinia Stable Toxin (Yst): A chromosomally encoded heat-stable enterotoxin that is primarily associated with the diarrheal symptoms of yersiniosis caused by Y. enterocolitica.[11]
-
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare Yersinia virulence factors.
Murine Lethal Dose (LD50) Determination
Objective: To quantify the virulence of different Yersinia strains by determining the dose required to cause mortality in 50% of an infected mouse population.
Protocol:
-
Bacterial Culture: Grow Yersinia strains to mid-log phase in a suitable broth (e.g., Brain Heart Infusion broth) at the appropriate temperature (e.g., 28°C for priming, followed by a shift to 37°C to induce virulence gene expression).
-
Preparation of Inoculum: Wash the bacterial cells in sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration. Perform serial dilutions to obtain a range of doses. Plate dilutions on appropriate agar (B569324) to confirm the colony-forming units (CFU) per milliliter.
-
Animal Infection: Use groups of mice (e.g., 6-8 week old BALB/c mice, with at least 5-10 mice per dose group). Inject mice via the desired route (e.g., subcutaneous, intravenous, or intranasal) with a defined volume of the bacterial suspension.
-
Monitoring: Observe the mice for a set period (e.g., 14-21 days) for signs of illness and mortality.
-
LD50 Calculation: Calculate the LD50 using a statistical method such as the Reed and Muench method.[12]
In Vitro Cytotoxicity Assay
Objective: To measure the ability of Yersinia strains or their secreted factors to kill host cells in culture.
Protocol:
-
Cell Culture: Seed a suitable eukaryotic cell line (e.g., J774A.1 macrophages or HEp-2 epithelial cells) in 24-well or 96-well plates and grow to confluence.
-
Bacterial Infection: Grow Yersinia strains as described for the LD50 assay. Infect the cultured cells at a specific multiplicity of infection (MOI), for example, 10:1 or 20:1 (bacteria to host cells).
-
Incubation: Co-incubate the bacteria and host cells for a defined period (e.g., 1-4 hours).
-
Quantification of Cell Death: Measure cytotoxicity using one of the following methods:
-
Lactate Dehydrogenase (LDH) Release Assay: Measure the release of LDH from damaged cells into the culture supernatant using a commercial kit.
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. A reduction in signal indicates cell death.
-
Caspase Activity Assay: To specifically measure apoptosis, use a fluorometric or colorimetric assay to detect the activity of caspases (e.g., caspase-3).[13]
-
-
Data Analysis: Express cytotoxicity as a percentage of the total cell death induced by a positive control (e.g., cell lysis with Triton X-100).
Adhesion and Invasion (Gentamicin Protection) Assay
Objective: To quantify the ability of Yersinia to adhere to and invade eukaryotic cells.
Protocol:
-
Cell Culture and Bacterial Infection: Prepare cell cultures and infect with Yersinia as described for the cytotoxicity assay.
-
Adhesion Measurement:
-
After the infection period, wash the wells several times with PBS to remove non-adherent bacteria.
-
Lyse the host cells with a detergent (e.g., 0.1% Triton X-100).
-
Plate serial dilutions of the lysate on appropriate agar to determine the number of cell-associated bacteria (adherent and invaded).
-
-
Invasion Measurement:
-
After the infection period, add gentamicin (B1671437) (e.g., 100 µg/mL) to the wells and incubate for a period (e.g., 1-2 hours) to kill extracellular bacteria.
-
Wash the wells with PBS.
-
Lyse the host cells and plate the lysate as described above to determine the number of intracellular (invaded) bacteria.
-
-
Calculation:
-
Adhesion Efficiency (%) = (Number of cell-associated CFU / Initial inoculum CFU) x 100.
-
Invasion Efficiency (%) = (Number of intracellular CFU / Initial inoculum CFU) x 100.[14]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
References
- 1. plos.figshare.com [plos.figshare.com]
- 2. preprints.org [preprints.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The YadA Protein of Yersinia pseudotuberculosis Mediates High-Efficiency Uptake into Human Cells under Environmental Conditions in Which Invasin Is Repressed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ail Proteins of Yersinia pestis and Y. pseudotuberculosis Have Different Cell Binding and Invasion Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Interaction of Yersinia pestis with Macrophages: Limitations in YopJ-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. frontiersin.org [frontiersin.org]
- 11. Toxigenic Properties of Yersinia enterocolitica Biotype 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of In Vitro Correlate Assays of Immunity to Infection with Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unique Cell Adhesion and Invasion Properties of Yersinia enterocolitica O:3, the Most Frequent Cause of Human Yersiniosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: Essential Personal Protective Equipment and Protocols for Handling Yersinia pestis
For researchers, scientists, and drug development professionals, ensuring personal and collective safety when handling pathogenic agents like Yersinia pestis, the causative agent of plague, is paramount. Adherence to strict biosafety protocols, including the correct use of personal protective equipment (PPE), is the frontline defense against laboratory-acquired infections. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Biosafety Levels and PPE Requirements
Work involving Yersinia pestis necessitates specific biosafety containment levels. For processing clinical specimens, Biosafety Level 2 (BSL-2) is required. However, for any activities involving cultures or that have the potential to generate aerosols, more stringent Biosafety Level 3 (BSL-3) practices and facilities are mandatory.[1]
The selection of PPE is dictated by the specific laboratory procedures being performed and the associated risk of exposure.
Core PPE Components for BSL-3 Work with Yersinia pestis :
-
Gloves : Nitrile or latex gloves are essential to prevent skin contact with the bacterium. Double gloving is often recommended.
-
Gowns : Solid-front, back-closing gowns provide a protective barrier for the body.
-
Respiratory Protection : A NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), is crucial, especially for procedures that can generate aerosols.[2] All personnel requiring respiratory protection must be fit-tested.
-
Eye and Face Protection : Safety glasses with side shields, goggles, or a face shield should be worn to protect the mucous membranes of the eyes, nose, and mouth from splashes or sprays.
Decontamination and Disposal
Effective decontamination and waste management are critical to prevent the unintentional release of Y. pestis.
Surface Decontamination of Yersinia pestis The following table summarizes recommended disinfectants and their required contact times for effective surface decontamination.
| Disinfectant | Concentration/Preparation | Contact Time | Notes |
| pH-Amended Bleach | 1 part household bleach (5.25-6.0%), 1 part white vinegar, 8 parts water | At least 60 minutes (surfaces should remain wet) | Most efficient at temperatures >70°F (21°C) and when the pH is < 7.[3] |
| Sodium Hypochlorite | 1% | Not specified | Generally effective against Y. pestis. |
| Ethanol (B145695) | 70% | Not specified | Generally effective against Y. pestis. |
| Glutaraldehyde | 2% | Not specified | Generally effective against Y. pestis. |
Autoclaving Parameters for Yersinia pestis Contaminated Waste All waste generated from work with Y. pestis must be decontaminated before disposal. Autoclaving (steam sterilization) is a primary method for this.
| Parameter | Value |
| Temperature | 121°C (250°F) |
| Pressure | 15-16 PSI (may need adjustment for altitude) |
| Time | Minimum of 30-60 minutes |
Note: The duration of the autoclave cycle can depend on the size and density of the load. It is crucial to validate the efficacy of each autoclave cycle, for example, by using chemical integrator strips or biological indicators.[4][5][6]
Experimental Protocols
Biological Spill Response Protocol for Yersinia pestis
This protocol outlines the immediate steps to be taken in the event of a spill of Yersinia pestis culture or other potentially infectious material within a BSL-3 laboratory.
I. Immediate Actions (Within the Laboratory)
-
Alert Others : Immediately notify all personnel in the laboratory of the spill.
-
Cease All Work : All activities should stop immediately.
-
Isolate the Area : Prevent anyone from entering the spill area.
-
Personal Decontamination : If any part of your body has been in direct contact with the spilled material, immediately remove contaminated clothing and thoroughly wash the affected skin with soap and water for at least 15 minutes.
-
Evacuate (If Necessary) : If the spill is large, has created a significant aerosol, or if personnel are contaminated, evacuate the laboratory. Close the door and post a warning sign.
II. Decontamination Procedure (To be performed by trained personnel with appropriate PPE)
-
Don Appropriate PPE : Before re-entering the lab or approaching the spill, don a fresh set of PPE, including a solid-front gown, double gloves, eye/face protection, and a NIOSH-approved N95 respirator or PAPR.
-
Contain the Spill : Gently cover the spill with absorbent materials (e.g., paper towels) to prevent further spreading.
-
Apply Disinfectant : Carefully pour a freshly prepared appropriate disinfectant (e.g., pH-amended bleach solution) around the edges of the spill, then work inwards, ensuring the absorbent material is saturated. Avoid splashing.
-
Ensure Adequate Contact Time : Allow the disinfectant to remain on the spill for the required contact time (e.g., at least 60 minutes for pH-amended bleach).[3]
-
Clean Up : Using forceps or other mechanical means, collect all absorbent materials and any sharp objects (place sharps in a puncture-resistant container). Place all contaminated materials into a biohazard bag for autoclaving.
-
Re-apply Disinfectant : Clean the spill area again with the disinfectant.
-
Wipe Down : After the second application of disinfectant has been allowed to sit for the appropriate contact time, wipe the area with sterile water or 70% ethanol to remove any corrosive residue.
III. Post-Spill Procedures
-
Doff PPE : Remove PPE carefully, avoiding self-contamination, and dispose of it in a biohazard bag.
-
Wash Hands : Thoroughly wash hands with soap and water.
-
Report the Incident : Report the spill to the laboratory supervisor and the institution's biosafety officer. Document the incident according to institutional policy.
-
Medical Surveillance : Any personnel potentially exposed should undergo medical surveillance as directed by the institution's occupational health program.
Visualized Workflow
PPE Selection and Use for Handling Yersinia pestis
The following diagram illustrates the logical workflow for selecting and using the appropriate PPE when working with Yersinia pestis.
Caption: PPE Selection Workflow for Handling Yersinia pestis.
This structured approach to safety, from preparation and PPE selection to operational conduct and post-procedure protocols, is fundamental to mitigating the risks associated with handling Yersinia pestis. By integrating these guidelines into standard laboratory practice, research institutions can build a robust culture of safety and trust.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
